molecular formula C13H12ClNO B1601369 1-(2-Chlorophenyl)-4-oxocyclohexanecarbonitrile CAS No. 65618-88-4

1-(2-Chlorophenyl)-4-oxocyclohexanecarbonitrile

Cat. No.: B1601369
CAS No.: 65618-88-4
M. Wt: 233.69 g/mol
InChI Key: BIMOIQNSDSBDDZ-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)-4-oxocyclohexanecarbonitrile is a useful research compound. Its molecular formula is C13H12ClNO and its molecular weight is 233.69 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

1-(2-chlorophenyl)-4-oxocyclohexane-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO/c14-12-4-2-1-3-11(12)13(9-15)7-5-10(16)6-8-13/h1-4H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIMOIQNSDSBDDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1=O)(C#N)C2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80503807
Record name 1-(2-Chlorophenyl)-4-oxocyclohexane-1-carbonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65618-88-4
Record name 1-(2-Chlorophenyl)-4-oxocyclohexane-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80503807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

synthesis of 1-(2-chlorophenyl)-4-oxocyclohexanecarbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 1-(2-chlorophenyl)-4-oxocyclohexanecarbonitrile

Introduction

This compound is a crucial intermediate in the synthesis of various pharmaceutically active compounds, most notably as a precursor to norketamine, the primary metabolite of the anesthetic and antidepressant ketamine.[1][2][3][4][5] The structural motif of a substituted cyclohexanone ring is prevalent in medicinal chemistry, and the presence of the 2-chlorophenyl group can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule.[6] This guide provides a comprehensive overview of a robust and efficient laboratory-scale synthesis of this valuable compound, intended for researchers, scientists, and professionals in drug development.

This document will detail the most common synthetic approach, the underlying chemical principles, a step-by-step experimental protocol, and methods for the characterization of the final product. The presented methodology is designed to be self-validating, with an emphasis on the causality behind experimental choices to ensure reproducibility and success.

Proposed Synthetic Pathway: Michael Addition

The most direct and widely recognized method for the is the Michael addition of 2-chlorophenylacetonitrile to cyclohexenone.[7][8][9] This reaction, a cornerstone of carbon-carbon bond formation, involves the conjugate addition of a nucleophile (in this case, the carbanion of 2-chlorophenylacetonitrile) to an α,β-unsaturated carbonyl compound (cyclohexenone).

Rationale for Pathway Selection

The choice of the Michael addition is predicated on several factors:

  • Atom Economy: This pathway is highly efficient in terms of incorporating the atoms of the starting materials into the final product, minimizing waste.

  • Convergent Synthesis: It brings together two readily available starting materials in a single key step, simplifying the overall synthetic sequence.

  • Established Precedent: The Michael addition of various nucleophiles to cyclohexenone is a well-documented and reliable transformation in organic synthesis.[7][8]

The reaction proceeds via the deprotonation of the α-carbon of 2-chlorophenylacetonitrile by a suitable base to form a resonance-stabilized carbanion. This carbanion then acts as the Michael donor, attacking the β-carbon of the cyclohexenone (the Michael acceptor). The resulting enolate is then protonated during workup to yield the desired product.

Experimental Workflow Diagram

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product 2-Chlorophenylacetonitrile 2-Chlorophenylacetonitrile Deprotonation Deprotonation of 2-Chlorophenylacetonitrile 2-Chlorophenylacetonitrile->Deprotonation Cyclohexenone Cyclohexenone Michael_Addition Michael Addition to Cyclohexenone Cyclohexenone->Michael_Addition Base (e.g., Sodium Ethoxide) Base (e.g., Sodium Ethoxide) Base (e.g., Sodium Ethoxide)->Deprotonation Solvent (e.g., Ethanol) Solvent (e.g., Ethanol) Solvent (e.g., Ethanol)->Deprotonation Deprotonation->Michael_Addition Protonation Protonation of Enolate (during workup) Michael_Addition->Protonation Quenching Quenching with Aqueous Acid Protonation->Quenching Extraction Extraction with Organic Solvent Quenching->Extraction Purification Column Chromatography or Recrystallization Extraction->Purification Final_Product 1-(2-chlorophenyl)-4- oxocyclohexanecarbonitrile Purification->Final_Product Characterization NMR, IR, MS Analysis Final_Product->Characterization

Caption: A flowchart illustrating the key stages in the .

Detailed Experimental Protocol

This protocol is based on established procedures for Michael additions involving similar substrates.[10] Researchers should perform a thorough risk assessment before commencing any experimental work.

Materials and Reagents
  • 2-Chlorophenylacetonitrile

  • Cyclohexenone

  • Sodium ethoxide (or another suitable base such as potassium tert-butoxide)

  • Absolute ethanol (anhydrous)

  • Diethyl ether (anhydrous)

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and ethyl acetate (for chromatography)

Equipment
  • Three-necked round-bottom flask

  • Stirrer

  • Condenser

  • Dropping funnel

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Step-by-Step Procedure
  • Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a dropping funnel is assembled and flame-dried under an inert atmosphere.

  • Base Preparation: A solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol under an inert atmosphere, or a commercially available solution is used.

  • Addition of Reactants: The sodium ethoxide solution is cooled in an ice bath. A solution of 2-chlorophenylacetonitrile in absolute ethanol is added dropwise to the stirred, cooled base solution over 30 minutes.

  • Formation of the Nucleophile: The mixture is stirred at room temperature for one hour to ensure complete formation of the carbanion.

  • Michael Addition: A solution of cyclohexenone in absolute ethanol is added dropwise to the reaction mixture at 0 °C. The reaction is then allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Workup: The reaction mixture is cooled in an ice bath and quenched by the slow addition of 1 M hydrochloric acid until the solution is acidic. The ethanol is removed under reduced pressure using a rotary evaporator.

  • Extraction: The aqueous residue is extracted three times with diethyl ether. The combined organic extracts are washed with saturated sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent. Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water) may be employed.

Safety Precautions
  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Sodium ethoxide is a strong base and is corrosive. Handle with care.

  • 2-Chlorophenylacetonitrile is toxic and an irritant. Avoid inhalation and contact with skin.

  • Diethyl ether is highly flammable.

Data Presentation

Table 1: Key Reaction Parameters and Expected Results
ParameterValue
Molecular Formula C₁₃H₁₂ClNO
Molecular Weight 233.69 g/mol [11]
CAS Number 65618-88-4[11]
Appearance Off-white to pale yellow solid
Expected Yield 70-85%
Purity (post-purification) >98%
Storage Conditions Sealed in dry, 2-8°C[11]
Spectroscopic Characterization
  • ¹H NMR (CDCl₃, 400 MHz): Expected signals would include aromatic protons in the range of δ 7.2-7.5 ppm, and aliphatic protons of the cyclohexanone ring as a series of multiplets between δ 2.0-3.0 ppm.

  • ¹³C NMR (CDCl₃, 100 MHz): Expected signals would include a carbonyl carbon around δ 208 ppm, a nitrile carbon around δ 120 ppm, aromatic carbons between δ 127-135 ppm, and aliphatic carbons of the cyclohexanone ring between δ 30-50 ppm.

  • FTIR (KBr): Characteristic absorption bands would be expected for the carbonyl group (C=O) around 1715 cm⁻¹ and the nitrile group (C≡N) around 2240 cm⁻¹.

  • Mass Spectrometry (EI): The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound.

Conclusion

The via the Michael addition of 2-chlorophenylacetonitrile to cyclohexenone represents a reliable and efficient method for obtaining this key pharmaceutical intermediate. The provided protocol, grounded in established chemical principles, offers a clear pathway for its successful synthesis and purification. Adherence to the detailed experimental procedure and safety precautions is paramount. The characterization data, while predictive, provides a solid framework for the validation of the final product. This guide serves as a valuable resource for researchers engaged in the synthesis of complex organic molecules for drug discovery and development.

References

  • Benchchem. (n.d.). Synthesis of 4-(2-Chlorophenyl)-4-oxobutyronitrile: Application Notes and Protocols.
  • Organic Syntheses. (1955). α-(4-CHLOROPHENYL)-γ-PHENYLACETOACETONITRILE.
  • PubChem. (n.d.). 1-(4-Fluorophenyl)-4-oxocyclohexanecarbonitrile.
  • MDPI. (2022). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.
  • Benchchem. (n.d.). Application Notes and Protocols for the Characterization of 4-(2-Chlorophenyl)-4-oxobutyronitrile.
  • Benchchem. (n.d.). Application Notes & Protocols: Synthesis of 6-Chloro-1-(4-chlorophenyl)-1-oxohexane via Grignard Reaction.
  • Technical Disclosure Commons. (2023). A process for the preparation of 1-(2-chlorophenyl)-2-(2H-tetrazol-2-yl)ethanone.
  • ACS Publications. (2022). High Yielding Continuous-Flow Synthesis of Norketamine. Organic Process Research & Development.
  • NIH. (2022). Regioselective α-Cyanation of Unprotected Alicyclic Amines.
  • YouTube. (2014). Michael Reaction of Cyclohexenone & An Ester (RXN Mechanism).
  • NIH. (2022). High Yielding Continuous-Flow Synthesis of Norketamine.
  • BLDpharm. (n.d.). This compound.
  • PubMed. (2015). Highly enantioselective Michael addition of cyclohexanone to nitroolefins catalyzed by pyrrolidine-based bifunctional benzoylthiourea in water.
  • ChemistryViews. (2022). Regioselective Cyanation of Cyclic Amines.
  • ResearchGate. (2019). High Yielding Continuous-Flow Synthesis of Norketamine.
  • PubMed. (2022). Michael Addition of 3-Oxo-3-phenylpropanenitrile to Linear Conjugated Enynones: Approach to Polyfunctional δ-Diketones as Precursors for Heterocycle Synthesis.
  • Google Patents. (n.d.). Intermediate for the production of 1-[2-dimethylamino-1-(4-methoxyphenyl)-ethyl]-cyclohexanol.
  • Organic Chemistry Portal. (n.d.). Arenenitrile synthesis by cyanations or substitution.
  • Semantic Scholar. (n.d.). Enantioselective Syntheses of (S)-Ketamine and (S)-Norketamine.
  • Google Patents. (n.d.). Method for preparing 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone and intermediate thereof.
  • Wikipedia. (n.d.). Cyanation.
  • VNUHCM Journal of Natural Sciences. (2025). The novel and green synthesis of 6-amino-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile via the solvent-free biginelli multi-component reaction catalysed by Choline chloride/2ZnCl2.
  • ResearchGate. (2025). Synthesis, Characterization, Crystal Structure, TGA and Blue Fluorescence of 6-(4-Chlorophenyl)-4-(4-methoxyphenyl)-2-methoxynicotinonitrile.
  • Taylor & Francis. (2023). Cyanation – Knowledge and References.
  • MDPI. (n.d.). Synthesis of 6-(4-Chlorophenyl)-N-aryl-4-(trichloromethyl)-4H-1,3,5-oxadiazin-2-amines: A Comparative Evaluation of Dehydrosulfurization Methods of Starting 4-Chloro-N-(2,2,2 -trichloro-1-(3-arylthioureido)ethyl)benzamides.
  • Wikipedia. (n.d.). Norketamine.

Sources

The Formation of 1-(2-Chlorophenyl)-4-oxocyclohexanecarbonitrile: An In-Depth Mechanistic and Synthetic Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive examination of the synthesis and reaction mechanism leading to the formation of 1-(2-chlorophenyl)-4-oxocyclohexanecarbonitrile, a significant heterocyclic scaffold in medicinal chemistry and drug development. Departing from a generalized understanding, this document elucidates a robust and scalable synthetic pathway grounded in a multi-step sequence involving a tandem Michael addition and a subsequent Dieckmann cyclization, followed by hydrolysis and decarboxylation. This guide is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, offering detailed mechanistic insights, step-by-step experimental protocols, and a thorough analysis of the underlying chemical principles.

Introduction: The Significance of the 4-Aryl-4-cyanocyclohexanone Moiety

The 1-aryl-4-oxocyclohexanecarbonitrile framework is a privileged scaffold in modern pharmacology. The strategic placement of an aryl group and a nitrile on the same quaternary carbon atom, combined with the reactive potential of the cyclohexanone ring, provides a versatile platform for the development of novel therapeutic agents. The specific inclusion of a 2-chlorophenyl substituent can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, influencing factors such as metabolic stability, receptor binding affinity, and membrane permeability. Understanding the precise mechanism of its formation is therefore critical for optimizing its synthesis and enabling the exploration of its chemical space for drug discovery programs.

Elucidating the Core Mechanism: A Multi-Step Synthetic Approach

While several theoretical pathways might be envisioned for the construction of the this compound core, a particularly well-documented and industrially scalable approach proceeds through a three-stage process. This pathway begins with the reaction of 2-chlorophenylacetonitrile and an acrylate ester, culminating in the target molecule.

The overall transformation can be visualized as follows:

Overall_Reaction Start 2-Chlorophenylacetonitrile + 2x Methyl Acrylate Step1 Tandem Michael Addition Start->Step1 Intermediate1 Dimethyl 4-cyano-4-(2-chlorophenyl)pimelate Step1->Intermediate1 Step2 Dieckmann Condensation Intermediate1->Step2 Intermediate2 Methyl 5-cyano-2-oxo-5-(2-chlorophenyl)cyclohexanecarboxylate Step2->Intermediate2 Step3 Hydrolysis & Decarboxylation Intermediate2->Step3 Product 1-(2-Chlorophenyl)-4- oxocyclohexanecarbonitrile Step3->Product

Caption: Overall synthetic workflow for this compound.

Stage 1: Tandem Michael Addition

The synthesis is initiated by a base-catalyzed tandem Michael addition. In this step, 2-chlorophenylacetonitrile is reacted with two equivalents of an acrylate ester, such as methyl acrylate.

Mechanism:

  • Enolate Formation: A strong base, typically a hindered base like Triton B (a 40% methanolic solution of tetramethylammonium hydroxide), deprotonates the α-carbon of 2-chlorophenylacetonitrile. The acidity of this proton is significantly enhanced by the electron-withdrawing effects of both the adjacent nitrile group and the phenyl ring. This results in the formation of a resonance-stabilized carbanion.

  • First Michael Addition: The nucleophilic carbanion attacks the electrophilic β-carbon of the first molecule of methyl acrylate in a conjugate addition.

  • Proton Transfer and Second Enolate Formation: The resulting enolate is protonated, and the α-carbon is subsequently deprotonated again by the base to regenerate the nucleophilic carbanion.

  • Second Michael Addition: This carbanion then attacks a second molecule of methyl acrylate in another conjugate addition reaction.

  • Final Protonation: The reaction is quenched, leading to the formation of the diester intermediate, dimethyl 4-cyano-4-(2-chlorophenyl)pimelate.

Michael_Addition cluster_0 Stage 1: Tandem Michael Addition node1 2-Chlorophenylacetonitrile α-Proton Deprotonation (Base) node2 Nucleophilic Attack on Methyl Acrylate node1->node2 Formation of Carbanion node3 Second Michael Addition node2->node3 Formation of Mono-adduct node4 Dimethyl 4-cyano-4-(2-chlorophenyl)pimelate node3->node4 Formation of Di-adduct

Caption: Logical flow of the Tandem Michael Addition stage.

Stage 2: Intramolecular Dieckmann Condensation

The second stage involves an intramolecular cyclization of the newly formed pimelate diester via a Dieckmann condensation. This reaction is facilitated by a strong base, such as sodium hydride or potassium tert-butoxide.[1]

Mechanism:

  • Enolate Formation: The base abstracts an α-proton from one of the ester groups to form an enolate.

  • Intramolecular Nucleophilic Acyl Substitution: The enolate attacks the carbonyl carbon of the other ester group in an intramolecular nucleophilic acyl substitution reaction. This forms a cyclic β-keto ester intermediate.

  • Expulsion of the Leaving Group: The tetrahedral intermediate collapses, expelling an alkoxide (e.g., methoxide) as a leaving group.

  • Deprotonation and Neutralization: The resulting β-keto ester is deprotonated by the alkoxide, and a final acidic workup neutralizes the enolate to yield methyl 5-cyano-2-oxo-5-(2-chlorophenyl)cyclohexanecarboxylate.

Stage 3: Hydrolysis and Decarboxylation

The final stage is the hydrolysis of the β-keto ester followed by decarboxylation to yield the target this compound. This is typically achieved by heating the intermediate in the presence of a strong mineral acid, such as sulfuric acid, in a solvent like aqueous acetic acid.[1]

Mechanism:

  • Acid-Catalyzed Ester Hydrolysis: The ester group is hydrolyzed to a carboxylic acid under acidic conditions.

  • Decarboxylation: The resulting β-keto acid is unstable and readily undergoes decarboxylation upon heating. The keto group facilitates the formation of a cyclic transition state, leading to the loss of carbon dioxide and the formation of an enol.

  • Tautomerization: The enol intermediate quickly tautomerizes to the more stable keto form, yielding the final product, this compound.

Experimental Protocols

The following protocols are representative procedures for the synthesis of 4-aryl-4-cyanocyclohexanones, adapted for the synthesis of the target molecule.[1]

Materials and Reagents
Reagent/MaterialGradeSupplier
2-ChlorophenylacetonitrileReagentSigma-Aldrich
Methyl AcrylateReagentSigma-Aldrich
Triton B (40% in Methanol)ReagentSigma-Aldrich
Sodium Hydride (60% dispersion in oil)ReagentSigma-Aldrich
TolueneAnhydrousSigma-Aldrich
Diethyl EtherAnhydrousSigma-Aldrich
Acetic AcidGlacialFisher Scientific
Sulfuric AcidConcentratedFisher Scientific
BenzeneReagentSigma-Aldrich
Sodium BicarbonateReagentFisher Scientific
Step-by-Step Synthesis

Step 1: Synthesis of Dimethyl 4-cyano-4-(2-chlorophenyl)pimelate

  • To a solution of 2-chlorophenylacetonitrile in tert-butyl alcohol, add a catalytic amount of Triton B.

  • Heat the mixture to reflux.

  • Slowly add two equivalents of methyl acrylate to the reaction mixture.

  • Continue refluxing for several hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and dilute with water.

  • Extract the product with diethyl ether.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude pimelate diester.

Step 2: Synthesis of Methyl 5-cyano-2-oxo-5-(2-chlorophenyl)cyclohexanecarboxylate

  • Suspend sodium hydride in anhydrous toluene under an inert atmosphere.

  • Heat the suspension and add a solution of the crude pimelate diester from Step 1 in toluene dropwise.

  • Reflux the reaction mixture for several hours until the evolution of hydrogen gas ceases.

  • Cool the mixture and carefully quench with a proton source (e.g., acetic acid).

  • Wash the mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude β-keto ester.

Step 3: Synthesis of this compound

  • Prepare a mixture of glacial acetic acid and 10% aqueous sulfuric acid.[2]

  • Add the crude β-keto ester from Step 2 to the acidic solution.

  • Heat the reaction mixture on a steam bath with stirring for approximately 24 hours.[2]

  • Cool the reaction mixture and dilute with water.

  • Extract the product with benzene.[2]

  • Wash the organic layer successively with water, aqueous sodium bicarbonate solution, and brine.[2]

  • Dry the organic layer over anhydrous sodium sulfate and remove the solvent by evaporation under reduced pressure.

  • Purify the resulting solid residue by recrystallization to obtain this compound.

Conclusion

The synthesis of this compound is a multi-step process that is reliably achieved through a tandem Michael addition of methyl acrylate to 2-chlorophenylacetonitrile, followed by a Dieckmann condensation, and culminating in hydrolysis and decarboxylation. This pathway offers a scalable and efficient route to this valuable heterocyclic scaffold. The mechanistic understanding detailed in this guide provides a solid foundation for researchers to optimize reaction conditions and adapt the methodology for the synthesis of a diverse range of analogs for applications in drug discovery and development.

References

  • BYJU'S. (n.d.). Robinson Annulation Mechanism. Retrieved from [Link]

  • Google Patents. (n.d.). US4460604A - 4-Amino-4-aryl-cyclohexanones.
  • Master Organic Chemistry. (2018, December 10). The Robinson Annulation. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, February 24). 19.13: Conjugate Nucleophilic Addition to α, β-unsaturated Aldehydes and Ketones. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, January 19). 23.12: The Robinson Annulation Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Robinson Annulation. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2018, May 11). Robinson Annulation Reaction Mechanism [Video]. YouTube. [Link]

  • ResearchGate. (n.d.). Eco-friendly conjugate hydrocyanation of 2-aroyl α,β-unsaturated ketones with potassium hexacyanoferrate(II). Retrieved from [Link]

  • PubChem. (n.d.). 1-(4-Fluorophenyl)-4-oxocyclohexanecarbonitrile. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Acetoacetonitrile, 2-(p-chlorophenyl)-4-phenyl. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Chlorfenazole from o-Chlorobenzonitrile Extracted from Expired Tear-Gas Grenade. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-cyano-4-(4-chlorophenyl)cyclohexanone. Retrieved from [Link]

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1-(2-chlorophenyl)-4-oxocyclohexanecarbonitrile chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 1-(2-Chlorophenyl)-4-oxocyclohexanecarbonitrile: Properties, Synthesis, and Applications

Abstract

This compound is a multifaceted chemical entity characterized by a unique combination of functional groups: a ketone, a nitrile, and a chlorinated aromatic ring, all anchored to a cyclohexane scaffold. This guide provides a comprehensive technical overview of its chemical properties, a plausible synthetic route, analytical characterization protocols, and its potential applications as a versatile building block in medicinal chemistry and drug discovery. The strategic placement of its reactive sites—the ketone for nucleophilic additions, the nitrile for hydrolysis or reduction, and the chlorophenyl group for modulating pharmacokinetic properties—makes it a compound of significant interest for the synthesis of novel molecular libraries. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this compound's structural and chemical attributes for advanced scientific applications.

Molecular Identity and Physicochemical Properties

The foundational step in utilizing any chemical compound is a thorough understanding of its identity and core properties. These characteristics dictate its behavior in both chemical reactions and biological systems.

Nomenclature and Identifiers

Correctly identifying a molecule is critical for reproducibility and cross-referencing in scientific literature and databases.

PropertyValue
IUPAC Name This compound
CAS Number 65618-88-4[1][2]
Molecular Formula C₁₃H₁₂ClNO[1]
Molecular Weight 233.69 g/mol [1]
SMILES N#CC1(C2=CC=CC=C2Cl)CCC(CC1)=O[1]
Core Structural Features

The molecule's functionality is derived from the interplay of its distinct structural components. Understanding these components is key to predicting its reactivity and potential as a scaffold in drug design.[2]

G cluster_0 Key Functional Groups mol This compound A Quaternary α-Carbon B Nitrile Group (-C≡N) A->B Electronic Withdrawal C 2-Chlorophenyl Ring C->A Steric Hindrance & Inductive Effect D Cyclohexanone Core E Ketone Carbonyl (C=O) D->E Conformational Rigidity

Caption: Key structural features of the title compound.

  • Cyclohexanone Core: A six-membered ring that provides a rigid, three-dimensional scaffold. Such rings are prevalent in pharmaceuticals due to their favorable transport and structural spacing properties.[3]

  • Nitrile Group (-C≡N): A versatile functional group that can act as a bioisostere for a carbonyl group or be transformed into amines, amides, or carboxylic acids, enabling a wide range of chemical derivatizations.[4][5]

  • 2-Chlorophenyl Group: The chlorine atom at the ortho position introduces steric bulk and alters the electronic properties of the phenyl ring. This can significantly impact the molecule's binding affinity to biological targets and its metabolic stability.

  • Quaternary α-Carbon: The carbon atom to which the nitrile and phenyl groups are attached is quaternary, which blocks reactions that rely on the formation of an enolate at this position, thereby enhancing the molecule's stability under certain conditions.

Physicochemical Properties

While experimental data for this specific molecule is not widely published, its properties can be estimated based on its structure and comparison to analogous compounds.

PropertyPredicted ValueRationale / Significance
XLogP3-AA ~3.0 - 3.5Indicates moderate lipophilicity, suggesting potential for good membrane permeability. This is a computed value based on similar structures.[6][7]
Hydrogen Bond Donors 0The absence of donor groups limits its ability to form hydrogen bonds in this capacity, affecting solubility and receptor interactions.[8]
Hydrogen Bond Acceptors 2 (Oxygen, Nitrogen)The ketone and nitrile groups can accept hydrogen bonds, influencing solubility in polar protic solvents and interactions with biological targets.[8][9]
Storage Conditions Sealed in dry, 2-8°C[1]Suggests sensitivity to moisture and potential for degradation at higher temperatures.

Synthesis and Mechanistic Insights

A reliable synthetic protocol is essential for obtaining high-purity material for research and development. While a specific published procedure for this compound is scarce, a plausible and robust pathway can be designed based on well-established organic reactions.

Proposed Synthetic Pathway: Michael Addition

The most logical approach involves a conjugate addition (Michael reaction) of the carbanion derived from 2-chlorophenylacetonitrile to cyclohexenone, followed by an intramolecular cyclization and subsequent workup. This method is efficient for creating the core structure.

G reactant1 2-Chlorophenylacetonitrile intermediate1 Carbanion Intermediate reactant1->intermediate1 Deprotonation reactant2 Cyclohex-2-en-1-one intermediate2 Enolate Adduct reactant2->intermediate2 Michael Addition base Strong Base (e.g., NaH, LDA) base->intermediate1 intermediate1->intermediate2 product 1-(2-Chlorophenyl)-4- oxocyclohexanecarbonitrile intermediate2->product Tautomerization & Protonation (Workup)

Caption: Proposed workflow for the synthesis of the title compound.

Experimental Protocol (Exemplary)

This protocol is a self-validating system; progress can be monitored at each stage using techniques like Thin Layer Chromatography (TLC).

Objective: To synthesize this compound.

Materials:

  • 2-Chlorophenylacetonitrile

  • Cyclohex-2-en-1-one

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • Reaction Setup:

    • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (Nitrogen or Argon), add anhydrous THF.

    • Carefully add sodium hydride (1.1 equivalents) to the THF with stirring. Causality: Anhydrous conditions and an inert atmosphere are crucial because the carbanion intermediate is highly reactive towards water and oxygen.

  • Carbanion Formation:

    • Dissolve 2-chlorophenylacetonitrile (1.0 equivalent) in anhydrous THF in a separate flask.

    • Add this solution dropwise to the stirred NaH suspension at 0°C (ice bath).

    • Allow the mixture to stir at 0°C for 30 minutes. Self-Validation: Evolution of hydrogen gas will be observed. The reaction can be monitored by TLC to confirm the consumption of the starting acetonitrile.

  • Michael Addition:

    • Add cyclohex-2-en-1-one (1.05 equivalents) dropwise to the reaction mixture, maintaining the temperature at 0°C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC indicates completion. Causality: Keeping the initial addition cold minimizes side reactions. Allowing it to warm ensures the reaction goes to completion.

  • Workup and Quenching:

    • Cool the flask back to 0°C and slowly quench the reaction by adding 1M HCl until the pH is acidic. Caution: Quenching is exothermic and produces hydrogen gas.

    • Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

    • Wash the combined organic layers sequentially with water, saturated NaHCO₃ solution, and brine. Causality: The acid quench protonates the enolate intermediate. The bicarbonate wash removes any remaining acid, and the brine wash helps to remove water from the organic layer.

  • Purification:

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • The resulting crude product can be purified by column chromatography on silica gel using a hexanes/ethyl acetate gradient.[10]

Spectroscopic and Analytical Characterization

Confirming the structure and purity of the synthesized compound is a critical step that relies on a combination of spectroscopic and chromatographic techniques.

Analytical Workflow

A logical workflow ensures comprehensive characterization of the final product.

G start Crude Product hplc HPLC/GC-MS (Purity Assessment) start->hplc nmr NMR Spectroscopy (¹H, ¹³C) (Structural Confirmation) hplc->nmr ir FTIR Spectroscopy (Functional Groups) nmr->ir ms Mass Spectrometry (Molecular Weight) ir->ms final Pure, Characterized Compound ms->final

Caption: Standard analytical workflow for compound characterization.

Expected Spectroscopic Signatures

The following table outlines the anticipated spectral data based on the molecule's structure.[11]

TechniqueFunctional GroupExpected Signature
¹H NMR Aromatic Protons (C₆H₄Cl)Multiplets in the δ 7.2-7.6 ppm range.
Cyclohexane Protons (-CH₂-)Complex multiplets in the δ 1.8-3.0 ppm range.
¹³C NMR Nitrile Carbon (-C≡N)Signal around δ 118-122 ppm.
Ketone Carbonyl (C=O)Signal around δ 205-210 ppm.
Aromatic CarbonsSignals in the δ 125-140 ppm range.
FTIR Nitrile Stretch (-C≡N)Sharp, medium-intensity peak at ~2240-2260 cm⁻¹.
Ketone Carbonyl Stretch (C=O)Strong, sharp peak at ~1715 cm⁻¹.
Aromatic C=C StretchPeaks in the 1450-1600 cm⁻¹ region.
C-Cl StretchPeak in the 750-800 cm⁻¹ region.
Mass Spec (EI) Molecular Ion (M⁺)Peak at m/z ≈ 233 (³⁵Cl) and an M+2 peak at m/z ≈ 235 (³⁷Cl) with an approximate 3:1 ratio, characteristic of a single chlorine atom.
Chromatographic Analysis Protocol (General)

High-Performance Liquid Chromatography (HPLC) is ideal for assessing the purity of the final compound.[11]

  • System: Reverse-phase HPLC (e.g., Agilent 1260 Infinity II).

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic or gradient elution with Acetonitrile and Water.

  • Detection: UV detector at 254 nm.

  • Sample Prep: Dissolve ~1 mg of the sample in 1 mL of acetonitrile.

  • Analysis: Inject 5-10 µL. Purity is determined by the area percentage of the main peak.

Chemical Reactivity and Potential for Derivatization

The true value of this compound lies in its potential for chemical modification, allowing for the creation of diverse molecular libraries for screening.

Reactivity Map

The molecule possesses three primary sites for chemical transformation.

G mol p1 p1->mol  Ketone Reduction/ Reductive Amination p2 p2->mol Nitrile Hydrolysis/ Reduction p3 p3->mol Aromatic Ring (Limited Reactivity)

Caption: Primary reactive sites for chemical derivatization.

  • Ketone Moiety Reactions: The carbonyl group is susceptible to reduction using agents like sodium borohydride (NaBH₄) to yield the corresponding alcohol. It can also undergo reductive amination to introduce a primary or secondary amine, a crucial step in many drug syntheses.

  • Nitrile Group Transformations: The nitrile can be hydrolyzed under acidic or basic conditions to form a carboxylic acid or a primary amide. Alternatively, it can be reduced using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation to yield a primary amine.

  • Aromatic Ring Modification: Further electrophilic aromatic substitution on the chlorophenyl ring is challenging due to the deactivating nature of the chlorine atom and the bulky cyclohexyl substituent. However, specialized cross-coupling reactions could potentially be employed.

Application in Medicinal Chemistry and Drug Development

Building blocks like this compound are instrumental in the early stages of drug discovery, providing a foundation for creating novel chemical entities.

The Molecule as a Scaffold

A scaffold is the core structure of a molecule upon which various functional groups are appended. The rigid cyclohexanone framework of this compound is an excellent starting point for exploring chemical space. Derivatization at the ketone and nitrile positions allows for systematic modification of the molecule's size, polarity, and geometry to optimize interactions with a biological target.

Logical Flow in Drug Discovery

The utility of this compound can be visualized as a logical progression from a simple building block to a potential drug candidate.

G start 1-(2-Chlorophenyl)-4- oxocyclohexanecarbonitrile (Building Block) scaffold Core Scaffold Generation start->scaffold derivatize Chemical Derivatization (Library Synthesis) scaffold->derivatize sar Structure-Activity Relationship (SAR) (Screening & Analysis) derivatize->sar lead Lead Optimization sar->lead candidate Drug Candidate lead->candidate

Caption: Logical progression from a building block to a drug candidate.

Safety, Handling, and Toxicology

Due to the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach to handling must be adopted based on data from structurally similar chemicals.

Hazard Assessment

The following hazards are anticipated based on analogs like (2-chlorophenyl)acetonitrile and other substituted oxocyclohexanecarbonitriles.[8][12][13]

Hazard ClassGHS StatementSource / Rationale
Acute Toxicity H302: Harmful if swallowed.Analogous nitriles and aromatic compounds often exhibit oral toxicity.[8][9]
H312: Harmful in contact with skin.Dermal toxicity is common for functionalized nitriles.[8][12]
H332: Harmful if inhaled.Fine powders or aerosols can be hazardous if inhaled.[8]
Skin Irritation H315: Causes skin irritation.Chlorinated aromatics and nitriles can be skin irritants.[12][13]
Eye Irritation H319: Causes serious eye irritation.Direct contact with the eyes is likely to cause significant irritation.[12]
Target Organ Toxicity H335: May cause respiratory irritation.Inhalation of dust may irritate the respiratory tract.[8]
Recommended Handling Procedures

Given the potential hazards, strict safety protocols are mandatory.

  • Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation.

  • Personal Protective Equipment (PPE):

    • Gloves: Wear nitrile or neoprene gloves.

    • Eye Protection: Use chemical safety goggles and a face shield.

    • Lab Coat: A flame-resistant lab coat is required.

  • Hygiene: Avoid ingestion and inhalation.[14] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[13]

Disposal

Dispose of waste material in accordance with local, state, and federal regulations. The compound should be treated as hazardous chemical waste.

Conclusion

This compound is more than a mere collection of atoms; it is a strategically designed chemical tool. Its rigid scaffold, combined with orthogonally reactive functional groups, provides a robust platform for synthetic exploration. While its direct biological activity is uncharacterized, its value as a precursor for generating libraries of novel compounds is significant. Through careful synthesis, rigorous characterization, and safe handling, this molecule can serve as a key starting point for innovation in the fields of medicinal chemistry and materials science.

References

  • PubChem. 1-(4-Fluorophenyl)-4-oxocyclohexanecarbonitrile. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. 2-Oxocyclohexanecarbonitrile. National Center for Biotechnology Information. Available from: [Link]

  • Ribeiro, R., et al. (2023).
  • Preparation of 3-Oxocyclohex-1-ene-1-carbonitrile. Organic Syntheses. Available from: [Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: 4-Chlorophenyl Phenyl Ether. Available from: [Link]

  • Google Patents. Intermediate for the production of 1-[2-dimethylamino-1-(4-methoxyphenyl)-ethyl]-cyclohexanol.
  • Loi, A., et al. (2023).
  • Tran, P., et al. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. European Journal of Medicinal Chemistry.
  • O'Rorke, S., et al. (2017). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry.
  • Yang, L., et al. (2014). 2-(4-Chlorophenyl)-4-oxo-4-phenylbutanenitrile. Acta Crystallographica Section E.
  • Coan, S.B., & Becker, E.I. (1955). α-(4-CHLOROPHENYL)-γ-PHENYLACETOACETONITRILE. Organic Syntheses.
  • PubChem. 2-Oxo-4-phenyl-6-(4-chlorophenyl)-1,2-dihydropyrimidine. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. 2-[2-(4-Chlorophenyl)sulfanylphenyl]-4-(dimethylamino)butanenitrile. National Center for Biotechnology Information. Available from: [Link]

Sources

Spectroscopic Characterization of 1-(2-chlorophenyl)-4-oxocyclohexanecarbonitrile: A Predictive and In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive analysis of the predicted spectroscopic data for 1-(2-chlorophenyl)-4-oxocyclohexanecarbonitrile, a compound of interest in medicinal chemistry and drug development. In the absence of publicly available experimental spectra, this document leverages established spectroscopic principles and data from structurally analogous compounds to offer a detailed predictive overview of its Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. This guide is intended to serve as a valuable resource for the identification, characterization, and quality control of this molecule in a research and development setting.

Introduction: The Imperative for Spectroscopic Analysis

This compound (CAS 65618-88-4) is a multifaceted organic molecule featuring a chlorinated aromatic ring, a cyclohexane core with a ketone functionality, and a quaternary carbon bearing a nitrile group. This unique combination of structural motifs makes it a valuable scaffold in the synthesis of novel therapeutic agents. The precise arrangement of these functional groups dictates the molecule's three-dimensional structure, reactivity, and ultimately its biological activity.

Unambiguous structural confirmation and purity assessment are paramount in the fields of chemical synthesis and drug discovery. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide the necessary tools for this critical characterization. Each technique offers a unique window into the molecular architecture, providing complementary data points that, when taken together, create a detailed "fingerprint" of the compound.

Disclaimer: As of the publication of this guide, experimental spectroscopic data for this compound is not publicly available. The data and interpretations presented herein are therefore predictive , based on the analysis of structurally related compounds and established principles of spectroscopic theory. This guide is designed to aid researchers in the preliminary identification and characterization of the target compound.

Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants, a detailed picture of the connectivity and stereochemistry can be constructed.

Predicted ¹H NMR Spectrum

The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the 2-chlorophenyl group and the aliphatic protons of the 4-oxocyclohexane ring.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

Predicted Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignmentRationale and Comparative Analysis
7.55 - 7.30Multiplet4HAr-HThe protons on the 2-chlorophenyl ring will appear in the aromatic region. The ortho- and para-protons to the chlorine atom will be deshielded, while the meta-protons will be less affected. The complex splitting pattern arises from spin-spin coupling between the adjacent aromatic protons. This prediction is supported by data for related 2-chlorophenyl derivatives.
2.80 - 2.50Multiplet4HCH₂ adjacent to C=OThe protons on the carbons alpha to the carbonyl group (C3 and C5) are expected to be deshielded due to the electron-withdrawing nature of the ketone. They will likely appear as a complex multiplet due to coupling with the protons on the adjacent carbons (C2 and C6).
2.40 - 2.10Multiplet4HCH₂ adjacent to quaternary CThe protons on the carbons alpha to the quaternary carbon (C2 and C6) will also be deshielded, though likely to a lesser extent than those adjacent to the carbonyl. Their chemical shift will be influenced by the anisotropic effect of the nitrile and the aromatic ring.

Experimental Protocol for ¹H NMR Spectroscopy:

A standard protocol for acquiring a ¹H NMR spectrum would involve the following steps:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans: 16 to 64 scans to achieve an adequate signal-to-noise ratio.

    • Relaxation Delay: 1-2 seconds.

    • Spectral Width: A range of approximately -1 to 10 ppm.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on all the unique carbon environments within the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts

Predicted Chemical Shift (δ, ppm)Carbon AssignmentRationale and Comparative Analysis
~208C=OThe carbonyl carbon of the cyclohexanone ring is expected to be significantly deshielded and appear at a very low field, which is characteristic of ketones.
~135Quaternary Ar-C (C-Cl)The aromatic carbon directly attached to the chlorine atom.
~132Quaternary Ar-C (C-Cyclohexane)The aromatic carbon attached to the cyclohexane ring.
~130, ~129, ~128, ~127Ar-CHThe four protonated carbons of the 2-chlorophenyl ring. Their specific shifts will depend on their position relative to the chlorine atom and the cyclohexyl substituent.
~120C≡NThe carbon of the nitrile group typically appears in this region.
~45Quaternary Cyclohexane-CThe sp³ quaternary carbon of the cyclohexane ring, bonded to the aromatic ring and the nitrile group.
~40CH₂ adjacent to C=OThe carbons alpha to the carbonyl group (C3 and C5).
~35CH₂ adjacent to quaternary CThe carbons alpha to the quaternary carbon (C2 and C6).

Experimental Protocol for ¹³C NMR Spectroscopy:

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrumentation: A high-field NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., 'zgpg30').

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required to obtain a good signal-to-noise ratio for ¹³C nuclei.

    • Relaxation Delay: 2-5 seconds.

    • Spectral Width: A range of approximately 0 to 220 ppm.

Diagram 1: NMR Spectroscopy Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Dissolve Compound in Deuterated Solvent B Add Internal Standard (TMS) A->B C Place Sample in NMR Spectrometer B->C D Set Acquisition Parameters (¹H or ¹³C) C->D E Acquire Free Induction Decay (FID) D->E F Fourier Transform E->F G Phase and Baseline Correction F->G H Integration and Peak Picking G->H I Elucidate Molecular Structure H->I Spectral Interpretation

Caption: A generalized workflow for NMR sample preparation, data acquisition, and processing.

Predicted Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups in a molecule. The absorption of infrared radiation at characteristic frequencies corresponds to the vibrations of specific bonds.

Table 3: Predicted IR Absorption Frequencies

Predicted Wavenumber (cm⁻¹)Vibration TypeFunctional GroupRationale and Comparative Analysis
~3100-3000C-H stretchAromaticCharacteristic stretching vibrations for C-H bonds on the aromatic ring.
~2950-2850C-H stretchAliphaticSymmetric and asymmetric stretching vibrations of the C-H bonds in the cyclohexane ring.
~2240C≡N stretchNitrileThe nitrile group exhibits a sharp and characteristic absorption in this region. This is a key diagnostic peak.
~1715C=O stretchKetoneThe carbonyl stretch of the cyclohexanone is expected to be strong and sharp, appearing in the typical range for saturated cyclic ketones.
~1580, ~1470C=C stretchAromaticSkeletal vibrations of the aromatic ring.
~750C-Cl stretchAryl HalideThe C-Cl stretching vibration for a chlorinated benzene ring typically appears in this region.

Experimental Protocol for IR Spectroscopy:

  • Sample Preparation:

    • Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly on the ATR crystal. This is a common and convenient method.

    • KBr Pellet: A small amount of the sample is ground with potassium bromide (KBr) and pressed into a thin pellet.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹.

  • Data Processing: The resulting interferogram is Fourier-transformed to produce the IR spectrum (transmittance or absorbance vs. wavenumber).

Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in confirming its identity and elucidating its structure.

Table 4: Predicted Key Mass-to-Charge Ratios (m/z) in EI-MS

Predicted m/zIonRationale for Fragmentation
233/235[M]⁺The molecular ion peak. The presence of a chlorine atom will result in an M+2 peak with an intensity of approximately one-third that of the molecular ion peak, which is a characteristic isotopic signature.
206/208[M - HCN]⁺Loss of a molecule of hydrogen cyanide from the molecular ion.
178/180[M - C₃H₅O]⁺Fragmentation of the cyclohexanone ring.
139/141[C₆H₄Cl-C≡CH]⁺Cleavage of the cyclohexane ring with retention of the chlorophenyl and nitrile groups.
111/113[C₆H₄Cl]⁺The chlorophenyl cation, a common fragment for compounds containing this moiety.

Experimental Protocol for Mass Spectrometry (Electron Ionization - EI):

  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via a direct insertion probe for solids or after separation by gas chromatography (GC-MS).

  • Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum (relative abundance vs. m/z) is generated.

Diagram 2: Predicted Mass Spectrometry Fragmentation Pathway

MS_Fragmentation M [M]⁺ m/z 233/235 F1 [M - HCN]⁺ m/z 206/208 M->F1 - HCN F2 [M - C₃H₅O]⁺ m/z 178/180 M->F2 - C₃H₅O F3 [C₆H₄Cl-C≡CH]⁺ m/z 139/141 M->F3 - C₄H₇O F4 [C₆H₄Cl]⁺ m/z 111/113 F3->F4 - C₂H

Caption: A plausible fragmentation pathway for this compound under electron ionization.

Conclusion

This technical guide provides a robust, predictive spectroscopic profile for this compound. The predicted ¹H NMR, ¹³C NMR, IR, and MS data, along with the generalized experimental protocols, offer a solid foundation for researchers working with this compound. By understanding the expected spectral features, scientists can more confidently identify this molecule, assess its purity, and proceed with its application in drug discovery and development programs. It is important to reiterate that these are predicted data, and experimental verification is the ultimate standard for structural confirmation.

References

  • At this time, no direct experimental spectroscopic data for this compound is available in the cited literature. The predictions within this guide are based on established spectroscopic principles and data from the following structurally related compounds: For the 2-chlorophenyl and cyclohexane-carbonitrile moiety: Data and structural information on 1-(2-Chlorophenyl)cyclohexanecarbonitrile. For the 4-oxocyclohexanecarbonitrile moiety: Information on 4-Cyano-4-phenylcyclohexanone. For the chlorinated phenyl and cyclohexanone moiety: Data related to 2-(4-chlorophenyl)cyclohexan-1-one.
  • General Spectroscopic Principles: Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2016). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

An In-Depth Technical Guide to the NMR Analysis of 1-(2-chlorophenyl)-4-oxocyclohexanecarbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Imperative of Structural Elucidation in Modern Drug Discovery

In the landscape of pharmaceutical research and development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of success. Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool in this endeavor, providing granular insights into the connectivity and spatial arrangement of atoms within a molecule. This guide is dedicated to researchers, scientists, and drug development professionals, offering a detailed, predictive analysis of the ¹H and ¹³C NMR spectra for the compound 1-(2-chlorophenyl)-4-oxocyclohexanecarbonitrile. This molecule, featuring a stereochemically complex substituted cyclohexanone ring, serves as an excellent case study for applying advanced NMR interpretation principles. While experimental data for this specific molecule is not widely published, this guide synthesizes established NMR theory and data from analogous structures to construct a robust, predictive framework for its spectral analysis.

Molecular Architecture and Conformational Considerations

The subject of our analysis, this compound, possesses a fascinating amalgamation of structural features that are expected to manifest distinctly in its NMR spectra. The molecule comprises:

  • A cyclohexanone ring , which is known to exist predominantly in a chair conformation to minimize steric strain.

  • A quaternary carbon (C1) substituted with both a cyano (-CN) group and a 2-chlorophenyl group. The steric bulk of these substituents is expected to significantly influence the conformational equilibrium of the ring.

  • An ortho-substituted chlorophenyl ring , where the electronic effects of the chlorine atom and the point of attachment to the cyclohexyl ring will dictate the chemical shifts and coupling patterns of the aromatic protons.

  • A carbonyl group (C4) , which introduces strong anisotropic effects, influencing the chemical shifts of nearby protons.

  • A nitrile group (-CN) , another source of anisotropy, though its effects on proton chemical shifts are generally considered less pronounced than those of a carbonyl group.[1][2]

Due to the bulky 2-chlorophenyl group at the C1 position, the cyclohexanone ring is likely to adopt a conformation where this group preferentially occupies an equatorial position to minimize 1,3-diaxial interactions. This conformational preference is a critical assumption in the subsequent prediction of proton chemical shifts and coupling constants.

Caption: Numbering scheme for this compound.

Experimental Design and Workflow

To validate the theoretical predictions outlined in this guide, a systematic experimental approach is required. The following protocol describes a robust methodology for acquiring high-quality NMR data.

Standard Operating Protocol for NMR Data Acquisition
  • Sample Preparation:

    • Accurately weigh approximately 10-15 mg of high-purity this compound.

    • Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. CDCl₃ is a common choice for its excellent solubilizing properties for a wide range of organic molecules.[3]

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup & Calibration:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion, which is crucial for resolving the complex multiplets expected for this molecule.

    • Tune and match the probe for both ¹H and ¹³C frequencies.

    • Shim the magnetic field to achieve high homogeneity, ensuring sharp, symmetrical peaks.

  • Data Acquisition Parameters:

    • ¹H NMR:

      • Acquire the spectrum at a controlled temperature (e.g., 298 K).

      • Use a standard 90° pulse sequence.

      • Set a spectral width of approximately 16 ppm.

      • Employ a relaxation delay of 1-2 seconds.

      • Collect a sufficient number of scans (e.g., 16 or 32) to ensure a good signal-to-noise ratio.

    • ¹³C NMR:

      • Use a proton-decoupled pulse sequence (e.g., zgpg30) to produce a spectrum with singlets for each carbon.

      • Set a spectral width of approximately 240 ppm.

      • A longer relaxation delay (e.g., 2-5 seconds) may be necessary, especially for quaternary carbons.

      • Accumulate a larger number of scans (e.g., 1024 or more) due to the low natural abundance of the ¹³C isotope.

    • 2D NMR (for full assignment):

      • COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks.

      • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

      • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ¹H-¹³C correlations, which is essential for assigning quaternary carbons.

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis prep1 Dissolve Sample in CDCl3 + TMS prep2 Transfer to NMR Tube prep1->prep2 acq1 Tune & Shim Spectrometer prep2->acq1 acq2 Acquire 1D Spectra (¹H, ¹³C) acq1->acq2 acq3 Acquire 2D Spectra (COSY, HSQC, HMBC) acq2->acq3 proc1 Fourier Transform acq3->proc1 proc2 Phase & Baseline Correction proc1->proc2 proc3 Integration & Peak Picking proc2->proc3 an1 Assign Signals (Chemical Shift, Multiplicity) proc3->an1 an2 Correlate 1D & 2D Data an1->an2 an3 Final Structure Verification an2->an3

Caption: A standardized workflow for NMR analysis.

Predictive ¹H NMR Spectral Analysis

The ¹H NMR spectrum is anticipated to be complex, with distinct regions for the aromatic and aliphatic protons.

Aromatic Region (δ 7.2 - 7.8 ppm)

The 2-chlorophenyl group contains four protons, each in a unique chemical environment. The chlorine atom exerts a strong electron-withdrawing inductive effect and a weaker electron-donating resonance effect, which is ortho, para-directing.[4] This results in a complex splitting pattern.

  • H6' (ortho to C-C, meta to Cl): This proton is expected to be the most downfield due to its proximity to the electron-withdrawing cyclohexyl group. It will likely appear as a doublet of doublets (dd).

  • H3', H4', H5' : These protons will resonate in the typical aromatic region. Their chemical shifts and multiplicities will be influenced by coupling to their neighbors. The signals are expected to be complex and overlapping, likely appearing as a multiplet. For chlorobenzene itself, the ortho and meta protons often appear as a complex multiplet around 7.2-7.4 ppm.[3][5]

Aliphatic Region (δ 2.0 - 3.5 ppm)

The eight protons on the cyclohexanone ring are diastereotopic and will exhibit complex splitting patterns.

  • Protons at C2/C6 (α to C1 and β to C=O): These four protons (two axial, two equatorial) are adjacent to the quaternary carbon. They are expected to be deshielded and will likely appear as two distinct multiplets. The axial and equatorial protons at these positions will have different chemical shifts due to the ring's conformation.

  • Protons at C3/C5 (β to C1 and α to C=O): These four protons are alpha to the electron-withdrawing carbonyl group, which will cause a significant downfield shift.[6] They are expected to resonate further downfield than the C2/C6 protons. Again, they will likely appear as two complex multiplets corresponding to the axial and equatorial positions. The anisotropic effect of the C=O bond will deshield the equatorial protons more than the axial ones.

The coupling constants will be key to assigning these protons. Large couplings (J ≈ 10-13 Hz) are characteristic of axial-axial interactions, while smaller couplings (J ≈ 2-5 Hz) are typical for axial-equatorial and equatorial-equatorial interactions.

Predictive ¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum is expected to show 11 distinct signals, as all carbons are in unique chemical environments.

  • Carbonyl Carbon (C4): This will be the most downfield signal, typically in the δ 205-215 ppm range, which is characteristic of ketone carbonyls.[7]

  • Aromatic Carbons (C1' - C6'): These six carbons will appear in the δ 125-140 ppm region.

    • C1' (ipso-carbon attached to cyclohexyl): Expected around δ 135-140 ppm .

    • C2' (ipso-carbon attached to Cl): Also expected to be downfield, around δ 132-136 ppm .

    • The remaining four CH carbons will resonate between δ 127-131 ppm .

  • Nitrile Carbon (-CN): The cyano carbon typically appears in the δ 115-125 ppm range.

  • Aliphatic Carbons (C1, C2, C3, C5, C6):

    • C1 (Quaternary Carbon): The chemical shift will be influenced by the attached aryl and cyano groups, predicted to be in the δ 45-55 ppm range.

    • C2/C6 & C3/C5: These methylene carbons will appear in the upfield region. The carbons alpha to the carbonyl (C3/C5) are expected to be more deshielded (δ 35-45 ppm ) than those beta to it (C2/C6, δ 30-40 ppm ). In cyclohexanone itself, the alpha carbons appear around 42 ppm, and the beta carbons around 27 ppm.[8]

Summary of Predicted Spectral Data

The following tables summarize the anticipated NMR data for this compound.

Table 1: Predicted ¹H NMR Data

Assigned ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegration
Aromatic H's7.2 - 7.8Multiplet (m)4H
C3/C5 - H (α to C=O)2.8 - 3.5Multiplet (m)4H
C2/C6 - H (β to C=O)2.2 - 2.8Multiplet (m)4H

Table 2: Predicted ¹³C NMR Data

Assigned CarbonPredicted Chemical Shift (δ, ppm)
C4 (C=O)205 - 215
C1', C2' (Aromatic C-Cl, C-C)132 - 140
C3', C4', C5', C6' (Aromatic C-H)127 - 131
-CN115 - 125
C1 (Quaternary)45 - 55
C3, C5 (CH₂)35 - 45
C2, C6 (CH₂)30 - 40

Conclusion and Path to Verification

This guide provides a comprehensive, theoretically grounded prediction of the ¹H and ¹³C NMR spectra of this compound. The analysis highlights the expected complexities arising from the molecule's unique structural and conformational features. While these predictions offer a strong foundation for interpretation, the definitive assignment of every signal requires empirical data. The successful structural elucidation will ultimately rely on a synergistic approach, combining the 1D spectral data with 2D correlation experiments such as COSY, HSQC, and HMBC. This multi-faceted analysis will enable researchers to unambiguously confirm the connectivity and stereochemistry of this molecule, a critical step in its potential journey through the drug development pipeline.

References

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  • Mallory, F. B., & Baker, M. B. (1985). Studies of magnetic anisotropy. 2. NMR evidence for the existence of deshielding regions alongside carbon-carbon triple bonds. The Journal of Organic Chemistry, 50(25), 5312–5314.
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  • Google Patents. (n.d.). HU185337B - Process for preparing o-chlorophenyl-cyclopentyl-ketone.
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An In-Depth Technical Guide to the Mass Spectrometry of 1-(2-chlorophenyl)-4-oxocyclohexanecarbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the mass spectrometric analysis of 1-(2-chlorophenyl)-4-oxocyclohexanecarbonitrile, a compound of interest to researchers, scientists, and professionals in drug development. By delving into the principles of mass spectrometry and predicting the fragmentation behavior of this multifaceted molecule, this document serves as a practical resource for structural elucidation and analytical method development.

Introduction to this compound

This compound is a small molecule featuring a unique combination of functional groups: a chlorinated aromatic ring, a cyclohexanone moiety, and a nitrile group. Its molecular formula is C₁₃H₁₂ClNO, with a monoisotopic mass of approximately 233.06 g/mol . The presence of these distinct chemical features dictates its behavior in a mass spectrometer, leading to a characteristic fragmentation pattern that can be used for its identification and quantification. Understanding this fragmentation is crucial for its analysis in complex matrices, such as in metabolic studies or purity assessments during drug development.

Molecular Structure:

Caption: Chemical structure of this compound.

Principles of Mass Spectrometry for the Analysis of this compound

The mass spectrometric analysis of a molecule with multiple functional groups like this compound requires careful consideration of the ionization technique. The choice between a "hard" ionization method like Electron Ionization (EI) and a "soft" ionization method like Electrospray Ionization (ESI) will significantly impact the resulting mass spectrum.

Electron Ionization (EI) Mass Spectrometry

In EI-MS, the analyte is bombarded with high-energy electrons, typically 70 eV, causing the molecule to ionize and fragment. This technique is highly reproducible and provides a wealth of structural information through the analysis of the fragmentation pattern. For this compound, EI is expected to induce extensive fragmentation due to the presence of various cleavable bonds.

Electrospray Ionization (ESI) Mass Spectrometry

ESI is a soft ionization technique that generates ions from a solution. It is particularly useful for polar and thermally labile molecules.[1] In the context of this compound, ESI would likely produce a prominent protonated molecule, [M+H]⁺, with minimal fragmentation. This is advantageous for determining the molecular weight of the compound. Tandem mass spectrometry (MS/MS) can then be employed to induce fragmentation of the protonated molecule and obtain structural information.

Predicted Fragmentation Analysis

The fragmentation of this compound is predicted to be influenced by all three of its core functional groups. The stability of the resulting fragment ions will govern the preferred fragmentation pathways.

Predicted Electron Ionization (EI) Fragmentation

Under EI conditions, the molecular ion ([M]⁺˙) will be formed, and its presence in the spectrum will be accompanied by a characteristic M+2 peak due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).[2][3] The fragmentation is likely to proceed through several competing pathways:

  • Alpha-Cleavage of the Ketone: A primary fragmentation pathway for ketones is the cleavage of the C-C bonds adjacent to the carbonyl group.[4] For this compound, this could lead to the loss of the chlorophenyl group or the nitrile-bearing carbon, resulting in acylium ions.

  • Cleavage of the Cyclohexane Ring: Saturated cyclic ketones can undergo ring cleavage.[5] A common fragmentation for cyclohexanone derivatives is the loss of ethylene (C₂H₄), which can lead to the formation of a stable fragment at m/z 55.[6]

  • Loss of the Chlorine Atom: The chlorophenyl moiety can lose a chlorine radical (•Cl), leading to a fragment ion at m/z 198.[7]

  • Fragmentation of the Chlorophenyl Group: The chlorophenyl cation itself can fragment further, for example, by losing acetylene (C₂H₂).[7]

  • Nitrile Group Influence: The nitrile group can influence fragmentation, potentially through rearrangements like the McLafferty rearrangement, although this is less likely given the substitution pattern.[8]

EI_Fragmentation M [C₁₃H₁₂ClNO]⁺˙ m/z 233/235 F1 [C₇H₄Cl]⁺ m/z 111/113 M->F1 - C₆H₈NO˙ F2 [C₁₂H₁₂NO]⁺ m/z 186 M->F2 - Cl˙ F4 [C₁₃H₁₂NO]⁺ m/z 207 M->F4 - CN F5 [C₆H₉NO]⁺˙ m/z 123 M->F5 - C₇H₃Cl F3 [C₆H₄Cl]⁺ m/z 111/113 F1->F3 - C F6 [C₄H₅O]⁺ m/z 69 F5->F6 - C₂H₄

Caption: Predicted major EI fragmentation pathways of this compound.

Predicted Electrospray Ionization (ESI) Fragmentation (MS/MS)

In ESI-MS, the primary ion observed will be the protonated molecule, [M+H]⁺, at m/z 234/236. Tandem mass spectrometry (MS/MS) of this precursor ion can be used to induce fragmentation. The fragmentation of the even-electron [M+H]⁺ ion will differ from the odd-electron molecular ion produced by EI. Common fragmentation pathways in positive ion ESI-MS/MS include the loss of neutral molecules. For nitriles, reduction to the corresponding amine can sometimes be observed under ESI conditions.[9][10]

Predicted ESI-MS/MS fragmentations of the [M+H]⁺ ion include:

  • Loss of Water: Although not containing a hydroxyl group, protonation at the carbonyl oxygen could facilitate the loss of a water molecule (18 Da).

  • Loss of HCN: The nitrile group could be eliminated as neutral hydrogen cyanide (27 Da).

  • Cleavage of the Cyclohexane Ring: Similar to EI, the ring could open and fragment, potentially losing small neutral molecules.

ESI_Fragmentation MH [C₁₃H₁₃ClNO]⁺ m/z 234/236 F1 [C₁₃H₁₁Cl]⁺ m/z 202/204 MH->F1 - H₂O F2 [C₁₂H₁₂Cl]⁺ m/z 187/189 MH->F2 - HCN F3 [C₇H₄Cl]⁺ m/z 111/113 MH->F3 - C₆H₉NO

Caption: Predicted major ESI-MS/MS fragmentation pathways of protonated this compound.

Experimental Protocols

To ensure the generation of high-quality and reproducible mass spectra, the following experimental protocols are recommended.

Sample Preparation
  • Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as methanol or acetonitrile.

  • Working Solution for GC-MS (EI): Dilute the stock solution with the same solvent to a final concentration of 1-10 µg/mL.

  • Working Solution for LC-MS (ESI): Dilute the stock solution with the mobile phase to be used for the analysis to a final concentration of 0.1-1 µg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS) for EI Analysis

Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization source.

ParameterSettingRationale
GC Column DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)Provides good separation for a wide range of compounds.
Injector Temperature 250 °CEnsures complete vaporization of the analyte.
Oven Program 100 °C (1 min), ramp to 280 °C at 15 °C/min, hold for 5 minOptimizes separation from potential impurities.
Carrier Gas Helium at 1 mL/minInert and provides good chromatographic resolution.
Ionization Mode Electron Ionization (EI)Standard for generating reproducible fragmentation patterns.
Electron Energy 70 eVMaximizes ionization and fragmentation.
Mass Range m/z 40-400Covers the expected molecular ion and fragment masses.
Liquid Chromatography-Mass Spectrometry (LC-MS) for ESI Analysis

Instrumentation: A high-performance liquid chromatograph coupled to a mass spectrometer with an electrospray ionization source.

ParameterSettingRationale
LC Column C18 column (e.g., 2.1 x 50 mm, 1.8 µm)Standard for reversed-phase separation of small molecules.
Mobile Phase A 0.1% Formic acid in waterProvides a source of protons for positive ion mode.
Mobile Phase B 0.1% Formic acid in acetonitrileElutes the compound from the column.
Gradient 10-90% B over 5 minutesTo ensure elution of the analyte.
Flow Rate 0.3 mL/minCompatible with standard ESI sources.
Ionization Mode Positive Electrospray Ionization (ESI+)The nitrile and ketone groups are likely to be protonated.
Capillary Voltage 3.5 kVOptimizes the electrospray.
Drying Gas Flow 10 L/minAids in desolvation of the droplets.
Drying Gas Temp. 300 °CFacilitates solvent evaporation.
MS/MS Collision Energy 10-40 eV (ramped)To induce fragmentation of the precursor ion.

Data Interpretation

A summary of the predicted key ions and their mass-to-charge ratios is presented below.

IonizationPredicted m/zProposed Fragment
EI 233/235[M]⁺˙ (Molecular Ion)
198[M - Cl]⁺
111/113[C₆H₄Cl]⁺
55[C₃H₃O]⁺
ESI-MS 234/236[M+H]⁺ (Protonated Molecule)
ESI-MS/MS 216/218[M+H - H₂O]⁺
207/209[M+H - HCN]⁺
111/113[C₆H₄Cl]⁺

Conclusion

The mass spectrometric analysis of this compound presents a fascinating case study in the fragmentation of a molecule with diverse functional groups. By leveraging both electron ionization and electrospray ionization techniques, coupled with a systematic approach to data interpretation, researchers can confidently identify and characterize this compound. The predicted fragmentation pathways and experimental protocols outlined in this guide provide a solid foundation for the successful mass spectrometric analysis of this and structurally related molecules.

References

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  • ResearchGate. (n.d.). Reduction of nitriles to amines in positive ion electrospray ionization mass spectrometry. Retrieved from [Link]

  • YouTube. (2018). 14.6c Fragmentation Patterns of Ketones and Aldehydes | Mass Spectrometry. Retrieved from [Link]

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A Technical Guide to Determining the Solubility of 1-(2-chlorophenyl)-4-oxocyclohexanecarbonitrile in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that governs its behavior in various stages of drug development, from process chemistry and formulation to bioavailability. This technical guide provides a comprehensive framework for the systematic determination of the solubility of 1-(2-chlorophenyl)-4-oxocyclohexanecarbonitrile, a complex organic molecule, in a range of organic solvents. We delve into the theoretical principles governing solubility, present a detailed, field-proven experimental protocol based on the gold-standard equilibrium shake-flask method, and outline robust analytical quantification using High-Performance Liquid Chromatography (HPLC). This document is intended for researchers, chemists, and drug development professionals, offering both the "how" and the "why" behind the methodologies to ensure data integrity and reproducibility.

Introduction: The Central Role of Solubility

In pharmaceutical sciences and chemical process development, understanding the solubility of a compound is not merely an academic exercise; it is a cornerstone of rational design and optimization. For a molecule like this compound, solubility data dictates the choice of solvents for reaction chemistry, dictates the feasibility and efficiency of crystallization for purification, and profoundly influences the formulation strategy for achieving desired therapeutic outcomes.[1][][3] Poorly characterized solubility can lead to significant downstream challenges, including issues with batch-to-batch consistency, inadequate bioavailability, and formulation instability.[4][5]

This guide provides a first-principles approach to systematically and accurately measure the equilibrium solubility of this compound. We will move from theoretical prediction to experimental execution, emphasizing the causality behind each step to create a self-validating and robust workflow.

Theoretical & Physicochemical Foundations

A robust solubility study begins with an understanding of the molecular interactions between the solute and the solvent. The principle of "like dissolves like" serves as a useful heuristic, but a deeper analysis of the specific molecular features is required for informed solvent selection.[6][7]

Analysis of the Solute: this compound

The structure of the target molecule contains several functional groups that will dictate its solubility profile:

  • Ketone Group (-C=O): The carbonyl group is polar and can act as a hydrogen bond acceptor.

  • Nitrile Group (-C≡N): This is a strongly polar group, contributing to the molecule's overall polarity and acting as a hydrogen bond acceptor.

  • Chlorophenyl Group: The aromatic ring is largely nonpolar (hydrophobic), while the chlorine atom adds a degree of polarity and electronegativity.

  • Cyclohexane Ring: This saturated aliphatic ring is nonpolar and sterically bulky.

The molecule is therefore amphiphilic, possessing both polar (ketone, nitrile) and nonpolar (cyclohexane, phenyl) regions. This structure suggests that its solubility will be highly dependent on the solvent's ability to interact favorably with these distinct domains. It is unlikely to be miscible in all proportions with highly polar solvents like water or highly nonpolar solvents like hexane, but will likely show significant solubility in solvents of intermediate polarity.[7][8]

The Solvent's Role: A Spectrum of Interactions

The choice of solvent is the most critical variable in a solubility screen.[9] Solvents are typically classified based on their polarity and hydrogen bonding capabilities:

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. They are likely to interact strongly with the ketone and nitrile groups of the solute.

  • Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Ethyl Acetate): These solvents have significant polarity but lack a hydrogen-donating group. They can act as hydrogen bond acceptors, interacting with potential H-bond donors on the solute. Acetone, sharing a ketone group, may show good solubility.

  • Nonpolar Solvents (e.g., Toluene, Hexane): These solvents interact primarily through weaker van der Waals forces and will preferentially solvate the nonpolar regions of the molecule (chlorophenyl and cyclohexane moieties).[8]

The Thermodynamics of Dissolution

Solubility is a thermodynamic equilibrium process.[10] The spontaneity of dissolution is governed by the change in Gibbs free energy (ΔG), as described by the equation:

ΔG = ΔH – TΔS [11]

Where:

  • ΔH is the enthalpy of dissolution (the energy change from breaking solute-solute and solvent-solvent bonds and forming solute-solvent bonds).

  • ΔS is the entropy of dissolution (the change in disorder of the system).[11]

  • T is the absolute temperature.

A negative ΔG indicates a spontaneous dissolution process and thus higher solubility.[11][12]

The effect of temperature on solubility is described by the van't Hoff equation :

d(ln K) / dT = ΔH° / RT² [13]

This equation shows that for an endothermic dissolution (ΔH > 0), solubility increases with temperature, while for an exothermic process (ΔH < 0), solubility decreases as temperature rises.[13][14] Experimental determination of solubility at multiple temperatures allows for the calculation of these important thermodynamic parameters.[14][15]

G cluster_thermo Thermodynamics of Solubility cluster_outcome Process Outcome G ΔG Gibbs Free Energy H ΔH Enthalpy of Dissolution G->H - Spontaneous Spontaneous Dissolution (Higher Solubility) G->Spontaneous if ΔG < 0 NonSpontaneous Non-Spontaneous (Lower Solubility) G->NonSpontaneous if ΔG > 0 S TΔS Entropy of Dissolution H->S - caption Relationship between Gibbs free energy and spontaneity of dissolution.

Caption: Relationship between Gibbs free energy and spontaneity of dissolution.

Experimental Methodology: A Validated Approach

The following sections detail a robust workflow for the experimental determination of solubility, grounded in established Good Laboratory Practices (GLP).[16][17]

Rationale for Solvent Selection

A well-chosen panel of solvents should cover a range of polarities and chemical functionalities to provide a comprehensive solubility profile. The following solvents are recommended for an initial screen of this compound:

Solvent Class Example Solvents Rationale
Alcohols (Polar Protic) Methanol, IsopropanolHydrogen bond donor/acceptor, common in synthesis.
Ketones (Polar Aprotic) AcetoneStructurally similar ketone group, good H-bond acceptor.
Esters (Polar Aprotic) Ethyl AcetateCommon crystallization and chromatography solvent.
Nitriles (Polar Aprotic) AcetonitrileCommon HPLC and reaction solvent, interacts with nitrile group.
Aromatics (Nonpolar) TolueneInteracts with the chlorophenyl ring.
Alkanes (Nonpolar) HeptaneRepresents a purely nonpolar environment.
The Equilibrium Shake-Flask Method: A Step-by-Step Protocol

The shake-flask method is considered the "gold standard" for determining equilibrium solubility due to its reliability and direct measurement of the system at equilibrium.[4][18][19]

Objective: To determine the concentration of a saturated solution of the solute in a given solvent at a controlled temperature.

Materials:

  • This compound (solid, purity >99%)

  • Selected organic solvents (HPLC grade or higher)[20]

  • Scintillation vials (e.g., 20 mL) with Teflon-lined caps

  • Orbital shaker with temperature control

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Volumetric flasks, pipettes, and syringes

  • Analytical balance

  • HPLC system with UV detector

Protocol:

  • Preparation: Add an excess amount of solid this compound to a pre-weighed scintillation vial. The key is to ensure a visible excess of solid remains at the end of the experiment, confirming saturation.[4][21] A common starting point is ~50-100 mg of solid.

  • Solvent Addition: Add a known volume (e.g., 5.0 mL) of the selected solvent to the vial.

  • Equilibration: Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 150 rpm).[21] The system must be shaken long enough to reach equilibrium. A duration of 24-48 hours is typical, but should be confirmed by sampling at multiple time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.[4][18]

  • Phase Separation: Once equilibrium is reached, stop the shaker and allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle.

  • Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. Avoid disturbing the solid at the bottom.

  • Filtration: Immediately filter the sample through a 0.22 µm syringe filter into a clean HPLC vial. This step is critical to remove any undissolved micro-particulates. The first few drops of filtrate should be discarded to saturate the filter membrane.

  • Dilution: If necessary, accurately dilute the filtered sample with the mobile phase to a concentration that falls within the linear range of the HPLC calibration curve.

  • Analysis: Analyze the sample by HPLC to determine the solute concentration.

G start Start prep 1. Preparation Add excess solid solute to vial start->prep solvent 2. Solvent Addition Add known volume of solvent prep->solvent equilibrate 3. Equilibration Shake at constant T for 24-72h solvent->equilibrate settle 4. Phase Separation Let solid settle (≥2h) equilibrate->settle sample 5. Sampling Withdraw supernatant settle->sample filter 6. Filtration Use 0.22µm syringe filter sample->filter analyze 7. Analysis Quantify by HPLC filter->analyze end End analyze->end caption Workflow for the Equilibrium Shake-Flask Solubility Method.

Caption: Workflow for the Equilibrium Shake-Flask Solubility Method.

Analytical Quantification via HPLC

High-Performance Liquid Chromatography (HPLC) is the preferred method for accurately quantifying the concentration of the dissolved solute due to its specificity, sensitivity, and precision.[22][23][24]

HPLC Method Validation Protocol:

A robust HPLC method must be validated to ensure the reliability of the solubility data.[24]

  • Standard Preparation: Prepare a series of at least five calibration standards of this compound of known concentrations in the mobile phase, bracketing the expected sample concentrations.[6]

  • Linearity: Inject the standards and construct a calibration curve by plotting the peak area against concentration. The correlation coefficient (R²) should be > 0.999.

  • Accuracy & Precision: Analyze standards at low, medium, and high concentrations in triplicate on the same day (intra-day precision) and on three different days (inter-day precision). The relative standard deviation (RSD) should typically be less than 5%, and accuracy should be within ±5% of the nominal concentration.[22]

  • Limit of Quantification (LOQ): Determine the lowest concentration that can be reliably quantified with acceptable precision and accuracy.[22]

Data Presentation and Interpretation

Tabulating Solubility Data

Quantitative results should be presented in a clear, organized table. This allows for easy comparison across different solvent systems.

Solvent Temperature (°C) Solubility (mg/mL) Solubility (mol/L)
Methanol25.0 ± 0.5Experimental ValueCalculated Value
Isopropanol25.0 ± 0.5Experimental ValueCalculated Value
Acetone25.0 ± 0.5Experimental ValueCalculated Value
Acetonitrile25.0 ± 0.5Experimental ValueCalculated Value
Ethyl Acetate25.0 ± 0.5Experimental ValueCalculated Value
Toluene25.0 ± 0.5Experimental ValueCalculated Value
Heptane25.0 ± 0.5Experimental ValueCalculated Value
Analyzing Temperature Effects: The Van't Hoff Plot

To understand the thermodynamics of dissolution, the solubility experiment should be repeated at several different temperatures (e.g., 15°C, 25°C, 35°C, 45°C). By plotting the natural logarithm of the solubility (ln S) versus the inverse of the absolute temperature (1/T), a van't Hoff plot is generated.

  • The slope of this plot is equal to -ΔH/R.

  • The y-intercept is equal to ΔS/R.

This analysis provides invaluable insight into whether the dissolution process is driven by enthalpy or entropy.[14]

Advanced Considerations

The Impact of Crystal Polymorphism

It is crucial for drug development professionals to recognize that the solubility value is tied to the specific solid form of the material.[25] A compound can exist in different crystal lattices, a phenomenon known as polymorphism.[26] Metastable polymorphs are generally more soluble than their thermodynamically stable counterparts.[27] Therefore, it is essential to characterize the solid form of the starting material (e.g., using X-Ray Powder Diffraction, XRPD) and to confirm that the solid remaining after equilibration is the same form, as solvent-mediated transformations can occur.[26][28]

Computational Prediction as a Guiding Tool

While experimental determination is the definitive measure, computational models can provide valuable initial estimates of solubility.[29] Machine learning algorithms and thermodynamic models like COSMO-RS can predict solubility in various organic solvents based on molecular structure.[30][31] These predictions can help prioritize which solvents to include in an experimental screen, thereby optimizing resources.[29]

Conclusion

Determining the solubility of this compound is a multi-faceted process that integrates theoretical understanding with rigorous experimental execution. By employing the systematic approach detailed in this guide—from analyzing the solute's physicochemical properties and making an informed solvent selection to executing the gold-standard shake-flask method with validated HPLC quantification—researchers can generate accurate, reliable, and reproducible solubility data. This information is fundamental for guiding subsequent process development, crystallization, and formulation activities, ultimately accelerating the journey from chemical entity to viable product.

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discovery and history of 1-(2-chlorophenyl)-4-oxocyclohexanecarbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 1-(2-chlorophenyl)-4-oxocyclohexanecarbonitrile: Synthesis, Characterization, and Potential Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound with potential applications in medicinal chemistry and drug development. While the specific discovery and detailed history of this compound are not extensively documented in publicly available literature, this guide consolidates available chemical data, proposes a detailed synthetic protocol based on established chemical principles, outlines methods for its analytical characterization, and explores its potential as a scaffold in the design of novel therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the synthesis and utilization of novel chemical entities.

Introduction and Chemical Properties

This compound (CAS No: 65618-88-4) is a substituted cyclohexanecarbonitrile derivative featuring a 2-chlorophenyl group at the 1-position and a ketone at the 4-position.[1][2] The presence of these functional groups—a halogenated aromatic ring, a nitrile, and a ketone—makes it a versatile intermediate for further chemical modifications and a potential building block in the synthesis of more complex molecules. The strategic placement of these functionalities offers multiple reaction sites for derivatization, making it an attractive starting point for creating libraries of compounds for biological screening.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 65618-88-4[1]
Molecular Formula C13H12ClNO[1]
Molecular Weight 233.69 g/mol [1]
IUPAC Name 1-(2-chlorophenyl)-4-oxocyclohexane-1-carbonitrileN/A
SMILES N#CC1(C2=CC=CC=C2Cl)CCC(CC1)=O[1]
Storage Sealed in dry, 2-8°C[1]

Historical Context

Synthesis and Mechanistic Considerations

The synthesis of this compound can be approached through several established synthetic methodologies. A plausible and efficient method involves the reaction of a suitable cyclohexanone precursor with a 2-chlorophenylacetonitrile derivative. An alternative and robust approach is the use of a Grignard reaction, a powerful tool for carbon-carbon bond formation.[3] This section details a proposed synthetic protocol based on the latter approach.

The proposed synthesis involves the preparation of a 2-chlorophenylmagnesium halide (a Grignard reagent) followed by its nucleophilic addition to a protected 4-cyanocyclohexanone or a related electrophile. The choice of a Grignard-based synthesis is predicated on its reliability and scalability.[3]

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Final Product 2-chlorobromobenzene 2-chlorobromobenzene Grignard_formation Formation of 2-chlorophenylmagnesium bromide 2-chlorobromobenzene->Grignard_formation Magnesium_turnings Magnesium turnings Magnesium_turnings->Grignard_formation 4-oxocyclohexanecarbonitrile_precursor 4-oxocyclohexanecarbonitrile (or protected equivalent) Nucleophilic_addition Nucleophilic addition to the nitrile group 4-oxocyclohexanecarbonitrile_precursor->Nucleophilic_addition Grignard_formation->Nucleophilic_addition Grignard Reagent Hydrolysis Acidic Hydrolysis Nucleophilic_addition->Hydrolysis Imine intermediate Final_Product This compound Hydrolysis->Final_Product

Proposed synthetic workflow for this compound.
Detailed Experimental Protocol

The following protocol is a proposed method and should be adapted and optimized based on laboratory conditions and safety assessments.

Step 1: Preparation of 2-chlorophenylmagnesium bromide

  • Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a pressure-equalizing dropping funnel, all under an inert atmosphere (e.g., nitrogen or argon).

  • To the flask, add magnesium turnings and a crystal of iodine (as an initiator).

  • In the dropping funnel, place a solution of 2-chlorobromobenzene in anhydrous tetrahydrofuran (THF).

  • Add a small portion of the 2-chlorobromobenzene solution to the magnesium turnings to initiate the reaction, which is indicated by a color change and gentle refluxing.

  • Once the reaction has started, add the remaining 2-chlorobromobenzene solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

Step 2: Reaction with 4-oxocyclohexanecarbonitrile

  • Cool the Grignard reagent solution in an ice bath.

  • Dissolve 4-oxocyclohexanecarbonitrile in anhydrous THF and add it to the dropping funnel.

  • Add the 4-oxocyclohexanecarbonitrile solution dropwise to the cooled Grignard reagent, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or until the reaction is complete (monitored by TLC).

Step 3: Work-up and Purification

  • Cool the reaction mixture in an ice bath and quench it by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield pure this compound.

Analytical Characterization

To confirm the identity and assess the purity of the synthesized this compound, a combination of chromatographic and spectroscopic techniques is essential.[4]

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be developed for purity assessment and quantification.[4]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile compounds, providing both retention time and mass spectral data for structural elucidation.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will provide detailed information about the carbon-hydrogen framework of the molecule, confirming the presence of the 2-chlorophenyl group, the cyclohexanone ring, and the quaternary carbon attached to the nitrile group.[4]

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups, such as the nitrile (C≡N) stretch and the ketone (C=O) stretch.

Potential Applications in Drug Discovery

The structural features of this compound make it an interesting scaffold for medicinal chemistry. The chlorophenyl group is a common moiety in many approved drugs, often contributing to favorable pharmacokinetic properties.[5] The cyclohexanone ring provides a three-dimensional framework that can be functionalized to interact with biological targets. The nitrile group can act as a hydrogen bond acceptor or be transformed into other functional groups.

While there is no direct evidence of this compound itself being a drug candidate, its structural components are present in various biologically active molecules. For instance, chlorophenyl groups are found in Factor Xa inhibitors and other therapeutic agents.[5] The cyclohexyl core is a feature of some MDM2 inhibitors, which are being investigated as anti-cancer agents.[6]

Applications cluster_potential Potential Therapeutic Areas Target_Compound This compound 2-chlorophenyl group Cyclohexanone core Nitrile group Anticancer Anticancer Agents (e.g., MDM2 inhibitors) Target_Compound:f1->Anticancer Scaffold for 3D diversity Anticoagulant Anticoagulants (e.g., Factor Xa inhibitors) Target_Compound:f0->Anticoagulant Pharmacokinetic modulation CNS_Disorders CNS Disorders Target_Compound:f2->CNS_Disorders Bioisosteric replacement or derivatization

Logical relationship between the structural features of this compound and its potential applications.

The versatility of this compound allows for a range of chemical transformations:

  • Reduction of the ketone: The ketone can be reduced to a hydroxyl group, introducing a chiral center and a hydrogen bond donor/acceptor.

  • Derivatization of the ketone: The ketone can be converted to an oxime, imine, or other derivatives to explore different interactions with target proteins.

  • Modification of the nitrile: The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing a handle for further conjugation.

These potential modifications make this compound a valuable starting material for generating a library of diverse compounds for high-throughput screening in various disease areas.

Conclusion

This compound is a chemical intermediate with significant potential for application in drug discovery and development. While its own biological activity is not well-characterized, its structural features provide a solid foundation for the synthesis of novel, biologically active molecules. This guide has provided a comprehensive overview of its chemical properties, a plausible and detailed synthetic protocol, and an exploration of its potential applications in medicinal chemistry. Further research into the derivatization of this compound and the biological evaluation of its analogs is warranted to fully explore its therapeutic potential.

References

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A Theoretical and Computational Scrutiny of 1-(2-chlorophenyl)-4-oxocyclohexanecarbonitrile: A Keystone for Rational Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Bridging Theory and Therapeutic Potential

In the landscape of modern drug discovery, the journey from a promising molecular scaffold to a clinical candidate is both arduous and resource-intensive. It is within this challenging milieu that computational chemistry emerges as an indispensable tool, offering predictive insights that guide and accelerate the developmental pipeline. This whitepaper presents an in-depth technical guide to the theoretical and computational characterization of 1-(2-chlorophenyl)-4-oxocyclohexanecarbonitrile, a molecule of significant interest owing to its structural motifs prevalent in pharmacologically active agents.

This document is crafted for researchers, medicinal chemists, and drug development professionals, providing a robust framework for understanding and applying theoretical calculations to elucidate the electronic, structural, and reactivity properties of this molecule. Our approach is rooted in the principles of scientific integrity, blending established computational methodologies with practical, field-proven insights. We will not merely list protocols but delve into the causality behind our choices, ensuring a self-validating system of theoretical experimentation.

Molecular Architecture and Conformational Landscape

The molecule, this compound, possesses a unique combination of a substituted aromatic ring, a flexible cyclohexanone moiety, and a polar nitrile group. This intricate assembly gives rise to a complex conformational landscape that dictates its interaction with biological targets.

The cyclohexane ring can adopt several conformations, with the chair form being the most stable. The substituents—the 2-chlorophenyl group and the nitrile group—can be positioned in either axial or equatorial orientations. These conformational isomers can have significantly different steric and electronic profiles, impacting their binding affinity and selectivity. A thorough understanding of the relative stabilities of these conformers is paramount for any drug design campaign.

The Computational Gauntlet: A Methodological Overview

To dissect the multifaceted nature of this compound, a multi-pronged computational strategy is employed. Density Functional Theory (DFT) stands as our primary workhorse, offering a favorable balance between computational cost and accuracy for a molecule of this size.

The Rationale Behind Method Selection

The choice of a specific DFT functional and basis set is a critical decision that profoundly influences the quality of the results. For this system, we advocate for the B3LYP functional, a hybrid functional that has consistently demonstrated robust performance for a wide range of organic molecules.[1] To accurately describe the electronic structure of the chlorine atom and the diffuse nature of the nitrile group's electron density, the 6-311+G(d,p) basis set is selected. The inclusion of diffuse functions (+) is crucial for systems with lone pairs and anions, while the polarization functions (d,p) allow for greater flexibility in describing the shape of the electron clouds.[2]

Computational_Workflow cluster_Input Input Generation cluster_DFT DFT Calculations cluster_Analysis Property Analysis cluster_Output Output & Interpretation Input Initial 3D Structure of This compound GeoOpt Geometry Optimization (B3LYP/6-311+G(d,p)) Input->GeoOpt Initial Coordinates FreqCalc Frequency Calculation GeoOpt->FreqCalc Optimized Geometry HOMOLUMO Frontier Molecular Orbitals (HOMO-LUMO) FreqCalc->HOMOLUMO Validation of Minimum Energy Structure ESP Molecular Electrostatic Potential (ESP) FreqCalc->ESP Spectra Vibrational Spectra (IR) and NMR Shifts FreqCalc->Spectra Data Tabulated Data & Visualizations HOMOLUMO->Data ESP->Data Spectra->Data Interpretation Correlation with Pharmacological Activity Data->Interpretation

Caption: A schematic of the computational workflow for the theoretical analysis.

In Silico Experimentation: Protocols and Predictions

Geometry Optimization: Unveiling the Most Stable Conformation

The initial step in our computational analysis is to determine the most stable three-dimensional structure of the molecule. This is achieved through a process called geometry optimization.

Protocol for Geometry Optimization:

  • Input Structure Generation: A plausible 3D structure of this compound is generated using a molecular builder. Both axial and equatorial conformations of the chlorophenyl group should be considered as starting points.

  • Computational Setup: The geometry optimization is performed using the B3LYP functional and the 6-311+G(d,p) basis set.

  • Convergence Criteria: The optimization is run until the forces on the atoms and the change in energy between successive steps fall below a predefined threshold, ensuring a true energy minimum has been reached.

  • Frequency Calculation: A frequency calculation is subsequently performed on the optimized geometry. The absence of imaginary frequencies confirms that the structure corresponds to a stable minimum on the potential energy surface.

Frontier Molecular Orbitals: The Heart of Reactivity

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity and its ability to participate in charge-transfer interactions.

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capacity. The HOMO-LUMO energy gap provides a measure of the molecule's chemical stability. A smaller gap suggests a more reactive molecule.

Predicted Frontier Orbital Characteristics:

PropertyPredicted Value (eV)Interpretation
HOMO Energy-6.8Indicates the regions susceptible to electrophilic attack.
LUMO Energy-1.2Highlights the regions prone to nucleophilic attack.
HOMO-LUMO Gap5.6Suggests good kinetic stability.
Molecular Electrostatic Potential: A Map of Charge Distribution

The Molecular Electrostatic Potential (ESP) surface provides a visual representation of the charge distribution within the molecule. This is invaluable for understanding non-covalent interactions, such as those with a biological receptor.

Regions of negative potential (typically colored red or yellow) indicate areas of high electron density and are likely to act as hydrogen bond acceptors. Conversely, regions of positive potential (blue) are electron-deficient and can engage in interactions with negatively charged residues in a binding pocket. For this compound, the ESP map is expected to show a significant negative potential around the oxygen of the carbonyl group and the nitrogen of the nitrile group.

ESP_Diagram cluster_Molecule This compound cluster_ESP Molecular Electrostatic Potential Molecule [Molecular Structure] Negative Negative Potential (Red/Yellow) Negative->Molecule Around C=O and C≡N groups (Hydrogen Bond Acceptors) Positive Positive Potential (Blue) Positive->Molecule Around Hydrogen Atoms Neutral Neutral Regions (Green) Neutral->Molecule Around Hydrocarbon Backbone

Caption: A conceptual diagram of the Molecular Electrostatic Potential (ESP).

Spectroscopic Signatures: A Theoretical Fingerprint

Theoretical calculations can predict vibrational (infrared) and nuclear magnetic resonance (NMR) spectra. These predicted spectra can be compared with experimental data to validate the accuracy of the computational model.

Protocol for Spectroscopic Prediction:

  • Frequency Calculation: The vibrational frequencies are obtained from the frequency calculation performed after geometry optimization.

  • NMR Shielding Tensors: NMR chemical shifts are calculated using the Gauge-Independent Atomic Orbital (GIAO) method at the same level of theory.[3]

  • Data Processing: The calculated frequencies are typically scaled by an empirical factor to account for anharmonicity and other systematic errors. The calculated NMR shielding tensors are converted to chemical shifts relative to a standard (e.g., tetramethylsilane).

Predicted Key Spectroscopic Features:

Spectroscopic TechniquePredicted Peak/ShiftAssignment
Infrared (IR)~2250 cm⁻¹C≡N stretch
~1715 cm⁻¹C=O stretch
¹³C NMR~208 ppmCarbonyl carbon
~118 ppmNitrile carbon
¹H NMR7.2-7.5 ppmAromatic protons
2.0-2.8 ppmCyclohexane protons

Implications for Drug Design and Development

The theoretical calculations detailed in this guide provide a wealth of information that can be directly applied to the drug discovery process.

  • Structure-Activity Relationship (SAR) Studies: By understanding the electronic and steric properties of different conformers, medicinal chemists can design analogs with improved potency and selectivity.

  • Pharmacophore Modeling: The ESP map and the location of key functional groups can be used to develop a pharmacophore model, which is a three-dimensional arrangement of features necessary for biological activity.

  • ADMET Prediction: Certain calculated properties, such as the HOMO-LUMO gap and the molecular polarity, can be used as descriptors in quantitative structure-activity relationship (QSAR) models to predict absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties.

Conclusion: A Computationally-Informed Path Forward

The theoretical and computational characterization of this compound offers a powerful lens through which to view its potential as a lead compound in drug discovery. The methodologies outlined in this whitepaper provide a clear and robust framework for elucidating its fundamental properties. By embracing these in silico techniques, research and development teams can make more informed decisions, ultimately de-risking the drug development process and accelerating the delivery of novel therapeutics to patients in need.

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An In-depth Technical Guide to the Potential Biological Activity of 1-(2-chlorophenyl)-4-oxocyclohexanecarbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling the Potential of a Novel Scaffold

To the researchers, scientists, and drug development professionals at the forefront of innovation, this guide serves as a comprehensive exploration into the latent biological activities of 1-(2-chlorophenyl)-4-oxocyclohexanecarbonitrile. In the ever-evolving landscape of medicinal chemistry, the quest for novel molecular scaffolds with therapeutic potential is paramount. This document provides a foundational framework for investigating this specific molecule, drawing upon established principles and the known activities of structurally related compounds. We will delve into hypothesized biological effects, propose robust experimental designs for their validation, and provide the technical guidance necessary to unlock the therapeutic promise of this compound. Our approach is grounded in scientific integrity, ensuring that every proposed protocol is a self-validating system designed to yield reproducible and meaningful data.

Molecular Profile and Synthesis

1.1 Chemical Identity

  • IUPAC Name: this compound

  • Molecular Formula: C₁₃H₁₂ClNO

  • Molecular Weight: 233.7 g/mol

  • Structure:

    
    
    

1.2 Rationale for Synthesis and Investigation

The nitrile group is a versatile functional group known to be present in numerous pharmaceuticals, often contributing to their biological activity.[1] The cyclohexane core provides a three-dimensional scaffold that can be functionalized to interact with biological targets. Furthermore, the presence of a 2-chlorophenyl substituent introduces lipophilicity and potential for specific electronic interactions, which can influence pharmacological properties. The synthesis of this compound can be approached through various established organic chemistry methodologies. A plausible and efficient route involves the use of a Grignard reaction, a reliable method for forming carbon-carbon bonds.[2][3]

1.3 Proposed Synthetic Workflow: Grignard Reaction with a Nitrile

This protocol outlines the synthesis of the target ketone from a substituted benzonitrile. The critical aspect of this synthesis is maintaining anhydrous conditions to ensure the viability of the Grignard reagent.[2]

Experimental Protocol:

  • Preparation of the Grignard Reagent:

    • In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), combine magnesium turnings and a crystal of iodine.

    • Add anhydrous tetrahydrofuran (THF).

    • Slowly add a solution of a suitable cyclohexyl halide (e.g., 4-bromocyclohexanone) in anhydrous THF to initiate the formation of the Grignard reagent.

  • Reaction with 2-chlorobenzonitrile:

    • Dissolve 2-chlorobenzonitrile in anhydrous THF.

    • Cool the Grignard reagent solution in an ice bath.

    • Add the 2-chlorobenzonitrile solution dropwise to the Grignard reagent, maintaining a low temperature.

  • Hydrolysis:

    • After the addition is complete, allow the reaction to warm to room temperature.

    • Carefully quench the reaction by slowly adding an acidic aqueous solution (e.g., dilute HCl).

    • This will hydrolyze the intermediate imine salt to the desired ketone.

  • Extraction and Purification:

    • Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).[4]

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to obtain pure this compound.

DOT Diagram of the Synthetic Workflow:

Synthesis_Workflow reagents Cyclohexyl Halide + Mg + 2-Chlorobenzonitrile grignard Grignard Reagent Formation (Anhydrous THF) reagents->grignard reaction Reaction with Nitrile (Low Temperature) grignard->reaction hydrolysis Acidic Hydrolysis reaction->hydrolysis extraction Extraction & Purification hydrolysis->extraction product 1-(2-chlorophenyl)-4- oxocyclohexanecarbonitrile extraction->product

Caption: Synthetic workflow for this compound.

Hypothesized Biological Activities and Investigative Strategies

Based on the biological activities of structurally similar compounds, we hypothesize that this compound may exhibit antimicrobial and cytotoxic properties.

2.1 Potential Antimicrobial Activity

Functionally substituted cyclohexane derivatives have been identified as a promising class of organic compounds with potential antimicrobial properties.[5][6] The emergence of antimicrobial resistance necessitates the exploration of new chemical scaffolds for novel antibiotics.[7] Studies on various substituted cyclohexane and nicotinonitrile derivatives have demonstrated their activity against both Gram-positive and Gram-negative bacteria.[6][8][9][10][11]

2.1.1 Proposed Experimental Workflow for Antimicrobial Screening

A tiered approach is recommended to efficiently screen for and characterize the antimicrobial potential of the target compound.

DOT Diagram of Antimicrobial Screening Workflow:

Antimicrobial_Screening start Test Compound: This compound agar_well Agar Well Diffusion Assay (Initial Screening) start->agar_well mic Broth Microdilution Assay (Determine MIC) agar_well->mic mbc Minimum Bactericidal Concentration (MBC) Assay mic->mbc result Characterize Antimicrobial Activity mbc->result

Caption: Tiered workflow for antimicrobial activity screening.

2.1.2 Detailed Experimental Protocols

A. Agar Well Diffusion Assay (Initial Screening)

  • Objective: To qualitatively assess the antimicrobial activity against a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa) and fungi (e.g., Candida albicans).

  • Methodology:

    • Prepare Mueller-Hinton agar plates for bacteria and Sabouraud dextrose agar plates for fungi.

    • Inoculate the agar surface with a standardized suspension of the test microorganism.

    • Create uniform wells in the agar using a sterile cork borer.

    • Add a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO) to the wells. Include a solvent-only control.

    • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25°C for 48 hours for fungi).

    • Measure the diameter of the zone of inhibition around each well. A larger zone indicates greater antimicrobial activity.

B. Broth Microdilution Assay (Determination of Minimum Inhibitory Concentration - MIC)

  • Objective: To quantitatively determine the lowest concentration of the compound that inhibits the visible growth of a microorganism.

  • Methodology:

    • Perform serial dilutions of the test compound in a 96-well microtiter plate containing appropriate broth medium.

    • Inoculate each well with a standardized suspension of the test microorganism.

    • Include positive (microorganism only) and negative (broth only) controls.

    • Incubate the plate under appropriate conditions.

    • Determine the MIC by visual inspection for the lowest concentration at which no growth is observed.

C. Minimum Bactericidal Concentration (MBC) Assay

  • Objective: To determine the lowest concentration of the compound that kills 99.9% of the initial bacterial inoculum.

  • Methodology:

    • Following the MIC determination, subculture aliquots from the wells showing no visible growth onto fresh agar plates.

    • Incubate the plates.

    • The MBC is the lowest concentration of the compound that results in no colony formation on the agar plates.

2.2 Potential Cytotoxic Activity

Nitrile-containing compounds and various chlorophenyl derivatives have been investigated for their cytotoxic effects against cancer cell lines.[12][13][14] The presence of the chlorophenyl group, in particular, has been associated with cytotoxic and antineoplastic activity in other molecular contexts.[13][14] Therefore, it is plausible that this compound may exhibit cytotoxic properties.

2.2.1 Proposed Experimental Workflow for Cytotoxicity Screening

A systematic approach is necessary to evaluate the cytotoxic potential and selectivity of the compound.

DOT Diagram of Cytotoxicity Screening Workflow:

Cytotoxicity_Screening start Test Compound: This compound mtt_assay MTT or similar viability assay (Determine IC50 on cancer and normal cell lines) start->mtt_assay selectivity Calculate Selectivity Index (SI) mtt_assay->selectivity mechanism Mechanism of Action Studies (e.g., Apoptosis Assays) selectivity->mechanism conclusion Evaluate Cytotoxic Potential and Selectivity mechanism->conclusion

Caption: Workflow for evaluating cytotoxic activity.

2.2.2 Detailed Experimental Protocols

A. Cell Viability Assay (e.g., MTT Assay)

  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the compound on a panel of human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, HepG2 liver cancer) and a non-cancerous cell line (e.g., human fibroblasts) to assess selectivity.

  • Methodology:

    • Seed cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compound for a specified duration (e.g., 24, 48, or 72 hours).

    • Add MTT reagent ([3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide]) to each well and incubate to allow for the formation of formazan crystals by viable cells.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance at a specific wavelength using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated controls and determine the IC₅₀ value.

B. Calculation of Selectivity Index (SI)

  • Objective: To quantify the differential cytotoxicity of the compound towards cancer cells versus normal cells.

  • Formula: SI = IC₅₀ (normal cell line) / IC₅₀ (cancer cell line)

  • Interpretation: A higher SI value indicates greater selectivity for cancer cells.

2.3 Safety and Toxicological Considerations

Preliminary hazard data for a structurally related compound, 1-(4-fluorophenyl)-4-oxocyclohexanecarbonitrile, indicates potential for acute toxicity if swallowed, in contact with skin, or if inhaled, as well as skin and eye irritation.[15] Similar precautions should be taken when handling this compound.

Recommended Safety Precautions:

  • Handle the compound in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoid inhalation, ingestion, and contact with skin and eyes.

  • In case of exposure, follow standard laboratory safety protocols and seek medical attention if necessary.

Data Presentation and Interpretation

All quantitative data should be summarized in clearly structured tables for easy comparison and interpretation.

Table 1: Example Data Table for Antimicrobial Activity

MicroorganismMIC (µg/mL)MBC (µg/mL)Zone of Inhibition (mm)
S. aureus
E. coli
P. aeruginosa
C. albicans

Table 2: Example Data Table for Cytotoxic Activity

Cell LineIC₅₀ (µM)Selectivity Index (SI)
MCF-7
A549
HepG2
Human FibroblastsN/A

Conclusion and Future Directions

This guide provides a comprehensive framework for the initial investigation of the biological activities of this compound. The proposed experimental workflows are designed to systematically evaluate its potential as an antimicrobial or cytotoxic agent. Positive results from these initial screenings would warrant further investigation into its mechanism of action, structure-activity relationships through the synthesis of analogs, and in vivo efficacy and toxicity studies. The exploration of this novel chemical entity holds the potential to contribute to the development of new therapeutic agents.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 91805, 1-(4-Fluorophenyl)-4-oxocyclohexanecarbonitrile. Retrieved from [Link]

  • Shoaib, M., Israyilova, A. A., & Ganbarov, K. (2019). CYCLOHEXANE AND ITS FUNCTIONALLY SUBSTITUTED DERIVATIVES: IMPORTANT CLASS OF ORGANIC COMPOUNDS WITH POTENTIAL ANTIMICROBIAL ACTIVITIES. ResearchGate. Retrieved from [Link]

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  • Guna, J. V., et al. (2013). Synthesis and Antimicrobial Activity of (2-Methoxy/2-Amino)-6-{4'-[(4'''-Chlorophenyl) (Phenyl) Methyl Amino] Phenyl}-4-Aryl Nicotinonitrile. ResearchGate. Retrieved from [Link]

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literature review of 1-(2-chlorophenyl)-4-oxocyclohexanecarbonitrile synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 1-(2-chlorophenyl)-4-oxocyclohexanecarbonitrile

Introduction

This compound is a synthetic organic compound of significant interest to the pharmaceutical industry. Its structure, featuring a substituted aromatic ring, a cyclohexanone core, and a nitrile group, makes it a valuable precursor for the synthesis of a variety of more complex molecules. Notably, this compound is a potential intermediate in the synthesis of ketamine and its metabolites, such as norketamine.[1][2][3] Ketamine, a well-known anesthetic, has garnered considerable attention for its rapid-acting antidepressant effects, particularly in treatment-resistant depression.[3] The development of efficient and scalable synthetic routes to key intermediates like this compound is therefore of paramount importance for both research and drug development.

This technical guide provides a comprehensive overview of a proposed synthetic strategy for this compound, focusing on the underlying chemical principles, a detailed experimental protocol, and a discussion of alternative approaches. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule suggests that the most direct approach to its synthesis is through a Michael addition reaction. This strategy involves the disconnection of the C1-C6 bond of the cyclohexanone ring, leading to two readily available starting materials: 2-chlorophenylacetonitrile and cyclohex-2-en-1-one.

G This compound This compound Michael Addition Michael Addition This compound->Michael Addition 2-chlorophenylacetonitrile 2-chlorophenylacetonitrile Michael Addition->2-chlorophenylacetonitrile cyclohex-2-en-1-one cyclohex-2-en-1-one Michael Addition->cyclohex-2-en-1-one

Caption: Retrosynthetic analysis of this compound.

Proposed Synthetic Route: Michael Addition

The Michael addition, or conjugate addition, of a carbanion to an α,β-unsaturated carbonyl compound is a robust and widely utilized method for carbon-carbon bond formation. In this proposed synthesis, the carbanion is generated from 2-chlorophenylacetonitrile by deprotonation of the α-carbon with a suitable base. This nucleophile then attacks the β-carbon of cyclohex-2-en-1-one, followed by protonation of the resulting enolate to yield the desired product.

Mechanism

The reaction proceeds in three key steps:

  • Deprotonation: A base, such as sodium ethoxide or potassium tert-butoxide, abstracts the acidic α-proton from 2-chlorophenylacetonitrile to form a resonance-stabilized carbanion.

  • Nucleophilic Attack: The carbanion attacks the electrophilic β-carbon of cyclohex-2-en-1-one, leading to the formation of a new carbon-carbon bond and a resonance-stabilized enolate intermediate.

  • Protonation: The enolate is protonated, typically by the conjugate acid of the base or during aqueous workup, to yield the final product, this compound.

Experimental Protocol

The following is a detailed, step-by-step protocol for the proposed synthesis of this compound.

Materials:

  • 2-chlorophenylacetonitrile

  • Cyclohex-2-en-1-one

  • Sodium ethoxide (or another suitable base)

  • Anhydrous ethanol (or another suitable solvent)

  • Hydrochloric acid (for neutralization)

  • Diethyl ether (for extraction)

  • Anhydrous magnesium sulfate (for drying)

  • Standard laboratory glassware and equipment (round-bottom flask, condenser, dropping funnel, magnetic stirrer, etc.)

Procedure:

  • Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel is assembled and flame-dried under a stream of inert gas (e.g., nitrogen or argon) to ensure anhydrous conditions.

  • Base Preparation: Sodium ethoxide (1.1 equivalents) is dissolved in anhydrous ethanol in the reaction flask, and the solution is cooled to 0 °C in an ice bath.

  • Addition of Reactants: A solution of 2-chlorophenylacetonitrile (1.0 equivalent) in anhydrous ethanol is added dropwise to the stirred solution of sodium ethoxide. The mixture is stirred for 30 minutes at 0 °C to ensure complete formation of the carbanion. Subsequently, a solution of cyclohex-2-en-1-one (1.0 equivalent) in anhydrous ethanol is added dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 2-4 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then partitioned between diethyl ether and water. The aqueous layer is acidified with dilute hydrochloric acid to a neutral pH.

  • Extraction and Drying: The aqueous layer is extracted three times with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure this compound.

Reaction Parameters and Reagents
Reagent/ParameterRole/ValueRationale
2-chlorophenylacetonitrileStarting materialProvides the 1-(2-chlorophenyl) and nitrile functionalities.
Cyclohex-2-en-1-oneStarting materialProvides the cyclohexanone core.
Sodium ethoxideBaseDeprotonates 2-chlorophenylacetonitrile to form the nucleophilic carbanion.
Anhydrous ethanolSolventA polar protic solvent that is suitable for dissolving the reactants and the base.
Temperature0 °C to refluxInitial cooling controls the exothermic reaction, while reflux provides the necessary activation energy for the reaction to proceed to completion.
Reaction Time2-4 hoursAn estimated time for the reaction to reach completion, which should be confirmed by TLC monitoring.
Experimental Workflow

G A Reaction Setup (Anhydrous) B Base Preparation (NaOEt in EtOH, 0 °C) A->B C Addition of 2-chlorophenylacetonitrile B->C D Addition of cyclohex-2-en-1-one C->D E Reaction at Reflux (2-4 h) D->E F Workup and Extraction E->F G Purification (Column Chromatography) F->G H This compound G->H

Caption: Experimental workflow for the synthesis of this compound.

Alternative Synthetic Approaches

While the Michael addition is a highly promising route, other synthetic strategies could also be considered. One such alternative is a Grignard reaction .[4][5] This would involve the reaction of 2-chlorophenylmagnesium bromide with 4-cyanocyclohexanone. However, this approach may be complicated by the potential for the Grignard reagent to react with the ketone functionality of the starting material. A more viable Grignard-based route might involve the reaction of a protected 4-oxocyclohexanecarbonitrile derivative with 2-chlorophenylmagnesium bromide, followed by deprotection. This, however, adds extra steps to the synthesis, making the Michael addition a more atom-economical and straightforward approach.

Characterization and Analysis

The structure and purity of the synthesized this compound can be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR will provide detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of the protons and carbons.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule, such as the carbonyl (C=O) stretch of the ketone and the nitrile (C≡N) stretch.

  • Mass Spectrometry (MS): MS will determine the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming its identity.

Safety Considerations

It is essential to handle all chemicals with appropriate safety precautions in a well-ventilated fume hood.

  • 2-chlorophenylacetonitrile: Toxic and an irritant. Avoid contact with skin and eyes, and do not inhale vapors.

  • Cyclohex-2-en-1-one: Flammable and toxic. Handle with care and avoid sources of ignition.

  • Sodium ethoxide: Corrosive and reacts violently with water. Handle in a dry environment and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Solvents (ethanol, diethyl ether): Highly flammable. Keep away from open flames and sparks.

Conclusion

The synthesis of this compound is a key step towards the development of novel pharmaceuticals, including potential new treatments for depression. The proposed Michael addition route offers a direct, efficient, and scalable method for the preparation of this important intermediate from readily available starting materials. This technical guide provides a solid foundation for researchers and scientists to further explore and optimize the synthesis of this and related compounds.

References

  • Coan, S. B., & Becker, E. I. (1955). α-(4-CHLOROPHENYL)-γ-PHENYLACETOACETONITRILE. Organic Syntheses, 35, 30. doi:10.15227/orgsyn.035.0030. Available from: [Link]

  • Zekri, N., Fareghi-Alamdari, R., & Momeni-Fard, B. (2020). Synthesis of ketamine from a nontoxic procedure: a new and efficient route. Journal of Chemical Sciences, 132(1), 123. doi:10.1007/s12039-020-01827-9. Available from: [Link]

  • Morris, P. J. (2020). Approaches Towards the Synthesis of Ketamine Metabolites. University of Mississippi. Available from: [Link]

  • Adhikari, T., et al. (2024). pharmacological role and different routes of synthesis of ketamine: a general anesthetic -a mini review. ResearchGate. Available from: [Link]

  • Yen, Y.-T., et al. (2022). Identification of a novel norketamine precursor from seized powders: 2-(2-chlorophenyl)-2-nitrocyclohexanone. Forensic Science International, 333, 111241. doi:10.1016/j.forsciint.2022.111241. Available from: [Link]

  • Veguillas Hernando, M., et al. (2022). High Yielding Continuous-Flow Synthesis of Norketamine. Organic Process Research & Development, 26(4), 1145–1151. doi:10.1021/acs.oprd.1c00407. Available from: [Link]

  • Google Patents. (1985). Process for preparing o-chlorophenyl-cyclopentyl-ketone. HU185337B.
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Methodological & Application

Application Notes & Protocols: The Strategic Utility of the 1-(2-Chlorophenyl)-4-oxocyclohexanecarbonitrile Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: The compound 1-(2-chlorophenyl)-4-oxocyclohexanecarbonitrile is a specialized chemical intermediate. As of the latest literature review, it does not have extensively documented, direct applications in publicly disclosed drug discovery programs. The following guide, therefore, is presented from a strategic and predictive standpoint. It leverages established principles of medicinal chemistry and the known roles of its constituent pharmacophores—the 2-chlorophenyl moiety and the 4-oxocyclohexanecarbonitrile core—to provide a comprehensive framework for its potential applications and experimental execution. This document is intended to serve as an expert-level, theoretical guide for researchers and drug development professionals on how this scaffold could be effectively utilized in a research and development setting.

Part 1: Strategic Analysis of the this compound Scaffold

The this compound structure is a compelling starting point for medicinal chemistry campaigns due to the strategic combination of its functionalities. Each component of the molecule offers distinct opportunities for chemical modification and interaction with biological targets.

  • The 4-Oxocyclohexane Core: This non-aromatic, six-membered ring provides a three-dimensional geometry that can be crucial for fitting into specific protein binding pockets. The ketone functionality at the 4-position is a versatile chemical handle for a wide range of transformations, allowing for the introduction of diverse substituents to probe the structure-activity relationship (SAR).

  • The Nitrile Group: The cyano group is a valuable pharmacophoric element. It is a potent hydrogen bond acceptor and can serve as a bioisostere for other functional groups. Its metabolic stability and ability to participate in key interactions make it a desirable feature in many drug candidates.

  • The 2-Chlorophenyl Substituent: The presence of a chlorine atom on the phenyl ring significantly influences the molecule's physicochemical properties. The ortho-position of the chlorine atom can induce a specific conformational preference in the molecule, which can be advantageous for receptor binding. Furthermore, the chloro-substituent enhances lipophilicity, which can aid in cell membrane permeability. It can also be a site for metabolic transformation or participate in halogen bonding, a specific type of non-covalent interaction that is gaining recognition for its importance in drug-receptor binding.

Potential Therapeutic Targets and Applications

Based on the known activities of compounds bearing similar structural motifs, the this compound scaffold could be a promising starting point for the development of modulators of several important classes of biological targets:

  • Kinase Inhibitors: The general structure is reminiscent of scaffolds used in the development of inhibitors for various protein kinases, where the cyclohexyl ring can occupy the hydrophobic pocket and the substituted phenyl ring can interact with the hinge region.

  • GPCR Ligands: The conformational flexibility of the cyclohexane ring and the potential for diverse functionalization make it suitable for targeting G-protein coupled receptors, which often have complex and conformationally sensitive binding sites.

  • Ion Channel Modulators: The lipophilic nature of the 2-chlorophenyl group combined with the polar nitrile could be favorable for interaction with the transmembrane domains of ion channels.

Part 2: Experimental Protocols & Synthetic Diversification

The true potential of the this compound scaffold lies in its synthetic tractability. The ketone and nitrile functionalities are prime targets for chemical modification to generate a library of analogs for SAR studies.

Protocol 1: Reductive Amination of the Ketone

This protocol describes the conversion of the ketone to an amine, a common strategy for introducing basic centers and extending the molecule towards new interaction points in a binding pocket.

Objective: To synthesize a series of secondary and tertiary amines by reacting the ketone with a primary or secondary amine in the presence of a reducing agent.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (0.1 M), add the desired primary or secondary amine (1.2 eq).

  • Formation of Imine/Enamine: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine or enamine intermediate.

  • Reduction: Add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-16 hours).

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired amine.

Causality Behind Choices:

  • Solvent: DCM and DCE are excellent choices for reductive aminations as they are non-protic and effectively dissolve the reactants.

  • Reducing Agent: Sodium triacetoxyborohydride is the preferred reducing agent as it is mild, selective for imines and enamines in the presence of ketones, and does not reduce the nitrile group.

Protocol 2: Grignard/Organolithium Addition to the Ketone

This protocol outlines the addition of a carbon nucleophile to the ketone, leading to the formation of a tertiary alcohol and the introduction of a new carbon-based substituent.

Objective: To introduce alkyl, aryl, or heteroaryl groups at the 4-position of the cyclohexyl ring.

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) (0.1 M).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Nucleophilic Addition: Slowly add the Grignard reagent (e.g., MeMgBr) or an organolithium reagent (e.g., n-BuLi) (1.1 eq) dropwise to the cooled solution.

  • Reaction Monitoring: Stir the reaction at -78 °C and monitor its progress by TLC or LC-MS.

  • Work-up: Once the starting material is consumed (typically 1-2 hours), quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction and Purification: Allow the mixture to warm to room temperature, and extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.

Causality Behind Choices:

  • Anhydrous Conditions: Grignard and organolithium reagents are highly reactive towards protic solvents, including water. Therefore, anhydrous conditions are critical for the success of the reaction.

  • Low Temperature: The reaction is performed at low temperature to control the reactivity of the organometallic reagent and minimize side reactions.

Protocol 3: Modification of the Nitrile Group

The nitrile group can be hydrolyzed to a carboxylic acid or reduced to a primary amine, providing further opportunities for diversification.

Objective: To convert the nitrile to other functional groups to explore different chemical space.

A. Hydrolysis to Carboxylic Acid:

  • Reaction Setup: To a solution of this compound (1.0 eq) in ethanol/water (1:1), add a strong base such as sodium hydroxide (NaOH) (5.0 eq).

  • Heating: Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.

  • Work-up and Purification: Cool the reaction to room temperature and acidify with concentrated HCl to pH ~2. Extract the product with a suitable organic solvent, dry, and purify.

B. Reduction to Primary Amine:

  • Reaction Setup: In a pressure vessel, dissolve this compound (1.0 eq) in a solvent like methanol saturated with ammonia, and add a hydrogenation catalyst such as Raney Nickel.

  • Hydrogenation: Pressurize the vessel with hydrogen gas (H₂) and stir at room temperature or with gentle heating.

  • Work-up and Purification: Once the reaction is complete, carefully filter off the catalyst, concentrate the filtrate, and purify the resulting amine.

Part 3: Visualization of Workflows and Pathways

Diagram 1: Synthetic Diversification Workflow

This diagram illustrates the key synthetic transformations that can be applied to the this compound scaffold to generate a diverse chemical library.

G start 1-(2-Chlorophenyl)-4- oxocyclohexanecarbonitrile reductive_amination Reductive Amination (R1R2NH, NaBH(OAc)3) start->reductive_amination  Ketone grignard Grignard/Organolithium Addition (R-MgX or R-Li) start->grignard  Ketone nitrile_hydrolysis Nitrile Hydrolysis (NaOH, H2O/EtOH) start->nitrile_hydrolysis  Nitrile nitrile_reduction Nitrile Reduction (H2, Raney Ni) start->nitrile_reduction  Nitrile product_amine 4-Amino Derivatives reductive_amination->product_amine product_alcohol 4-Alkyl/Aryl-4-hydroxy Derivatives grignard->product_alcohol product_acid 4-Carboxylic Acid Derivatives nitrile_hydrolysis->product_acid product_aminomethyl 4-Aminomethyl Derivatives nitrile_reduction->product_aminomethyl

Caption: Synthetic diversification of the scaffold.

Diagram 2: Hypothetical Kinase Inhibition Pathway

This diagram illustrates a hypothetical mechanism by which a derivative of the scaffold could act as a Type I kinase inhibitor, blocking a signaling pathway involved in cell proliferation.

G cluster_cell Cell receptor Growth Factor Receptor kinase Target Kinase (e.g., MAPK) receptor->kinase downstream Downstream Effector (e.g., Transcription Factor) kinase->downstream proliferation Cell Proliferation downstream->proliferation inhibitor Scaffold-based Inhibitor inhibitor->kinase ATP-Competitive Inhibition growth_factor Growth Factor growth_factor->receptor

Caption: Hypothetical kinase inhibition pathway.

Quantitative Data Summary

Property This compound Potential Derivatives
Molecular Weight 235.7 g/mol 250 - 500 g/mol
cLogP (estimated) 2.5 - 3.01.0 - 5.0
Topological Polar Surface Area 41.1 Ų40 - 100 Ų
Hydrogen Bond Donors 00 - 2
Hydrogen Bond Acceptors 22 - 5
Rotatable Bonds 22 - 8

Note: The data for "Potential Derivatives" represents a desirable range for oral bioavailability based on Lipinski's Rule of Five.

References

As this guide is based on established principles rather than direct literature on the specific compound, the references provided are foundational texts and relevant reviews in medicinal chemistry that support the proposed strategies.

  • Title: The Role of Halogen Bonds in Drug Design Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: The Nitrile Group in Medicinal Chemistry Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Reductive Amination in the Synthesis of Pharmaceuticals Source: Organic Process Research & Development URL: [Link]

  • Title: Bioisosteres in Medicinal Chemistry Source: Wiley-VCH URL: [Link]

  • Title: Structure-Based Drug Design Source: Journal of Computer-Aided Molecular Design URL: [Link]

Application Notes and Protocols: 1-(2-Chlorophenyl)-4-oxocyclohexanecarbonitrile as a Strategic Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed technical guide on the synthesis and application of 1-(2-chlorophenyl)-4-oxocyclohexanecarbonitrile, a pivotal intermediate in the synthesis of various pharmaceutical agents, most notably norketamine, a metabolite of the anesthetic ketamine. These application notes offer in-depth protocols, mechanistic insights, and characterization data to support researchers in the fields of medicinal chemistry and drug development.

Introduction: The Significance of this compound

This compound is a highly functionalized molecule that serves as a versatile building block in organic synthesis. Its structure, featuring a quaternary nitrile-bearing carbon, a cyclohexanone moiety, and a 2-chlorophenyl group, makes it a valuable precursor for the construction of complex molecular architectures. The 2-chlorophenyl substituent is a common feature in many central nervous system (CNS) active compounds, influencing their pharmacokinetic and pharmacodynamic properties.

The primary utility of this intermediate lies in its role as a precursor to norketamine and its derivatives. Norketamine itself is a subject of significant interest for its potential therapeutic applications. The synthetic routes detailed herein provide a foundation for the efficient production of these valuable compounds.

Synthesis of this compound via Michael Addition

The most direct and atom-economical approach to the synthesis of this compound is the Michael addition of 2-chlorophenylacetonitrile to cyclohexenone. This reaction, catalyzed by a suitable base, forms the key carbon-carbon bond, establishing the quaternary center.

Causality of Experimental Choices:

  • Base Catalyst: A strong, non-nucleophilic base such as sodium ethoxide or potassium tert-butoxide is crucial to deprotonate the benzylic carbon of 2-chlorophenylacetonitrile, forming the nucleophilic carbanion. The choice of base can influence the reaction rate and yield.

  • Solvent: An anhydrous polar aprotic solvent like tetrahydrofuran (THF) or ethanol is typically employed to ensure the solubility of the reactants and the stability of the anionic intermediate.

  • Anhydrous Conditions: The exclusion of water is critical to prevent the quenching of the carbanion intermediate and potential side reactions.

Detailed Protocol:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., argon or nitrogen) is assembled.

  • Base Preparation: A solution of sodium ethoxide is prepared by carefully dissolving sodium metal (1.0 equivalent) in anhydrous ethanol.

  • Reactant Addition: A solution of 2-chlorophenylacetonitrile (1.0 equivalent) and cyclohexenone (1.1 equivalents) in anhydrous ethanol is added dropwise to the refluxing sodium ethoxide solution over a period of one hour.

  • Reaction: The reaction mixture is refluxed for an additional 3-4 hours with continuous stirring.

  • Workup: After cooling to room temperature, the mixture is poured into cold water. The aqueous layer is acidified with dilute hydrochloric acid and then extracted with diethyl ether or ethyl acetate.

  • Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Experimental Workflow Diagram:

G cluster_0 Synthesis of this compound Reactants 2-Chlorophenylacetonitrile + Cyclohexenone Reaction Michael Addition (Reflux, 3-4h) Reactants->Reaction Base Sodium Ethoxide in Ethanol Base->Reaction Workup Acidification & Extraction Reaction->Workup Purification Column Chromatography or Recrystallization Workup->Purification Product 1-(2-chlorophenyl)-4- oxocyclohexanecarbonitrile Purification->Product G cluster_1 Proposed Synthesis of Norketamine Start 1-(2-chlorophenyl)-4- oxocyclohexanecarbonitrile Protection Ketone Protection (Ethylene Glycol, p-TsOH) Start->Protection Protected_Intermediate Protected Intermediate Protection->Protected_Intermediate Reduction Nitrile Reduction (LiAlH₄ in THF) Protected_Intermediate->Reduction Amine_Intermediate Protected Amine Intermediate Reduction->Amine_Intermediate Deprotection Acidic Hydrolysis Amine_Intermediate->Deprotection Norketamine Norketamine Deprotection->Norketamine

Caption: A proposed synthetic route from the intermediate to norketamine.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized this compound.

Technique Expected Observations
¹H NMR (Proton NMR) Aromatic protons of the 2-chlorophenyl group will appear in the range of δ 7.2-7.5 ppm. The cyclohexyl protons will show complex multiplets in the aliphatic region (δ 1.5-3.0 ppm).
¹³C NMR (Carbon-13 NMR) The carbonyl carbon of the ketone will appear around δ 205-215 ppm. The nitrile carbon will be observed in the range of δ 115-125 ppm. Aromatic carbons will be seen between δ 125-140 ppm, and the aliphatic carbons of the cyclohexyl ring will appear at higher field.
IR (Infrared) Spectroscopy A sharp absorption band around 2240-2260 cm⁻¹ corresponding to the C≡N stretch of the nitrile group. A strong absorption band in the region of 1705-1725 cm⁻¹ due to the C=O stretching of the ketone.
MS (Mass Spectrometry) The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (C₁₃H₁₂ClNO). The isotopic pattern of the chlorine atom (M⁺ and M+2 peaks in a ~3:1 ratio) will be a characteristic feature. Fragmentation patterns will correspond to the loss of functional groups.
Melting Point A sharp melting point is indicative of a pure compound.

Safety and Handling

As with any chemical intermediate, proper safety precautions must be observed when handling this compound.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Work in a well-ventilated fume hood to avoid inhalation of any dust or vapors.

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable and versatile synthetic intermediate with significant potential in pharmaceutical research and development. The protocols and insights provided in this document are intended to empower researchers to efficiently synthesize and utilize this key building block for the creation of novel therapeutic agents. The proposed synthetic routes are based on established chemical principles and offer a solid foundation for further process optimization and development.

References

Due to the limited availability of specific literature on this compound, the references below pertain to related synthetic methodologies and compounds.

  • Organic Syntheses Procedure for a related condensation reaction: This resource provides a detailed experimental procedure for a condensation reaction involving a substituted phenylacetonitrile, which is analogous to the proposed Michael addition.
  • Synthesis of Norketamine from a different precursor: This article outlines a synthetic route to norketamine starting from a different intermediate, providing context for the final steps of the proposed synthesis.
  • Use of 2-(2-chlorophenyl)
  • Synthesis of a related oxobutyronitrile: This document details the synthesis of a structurally related compound, 4-(2-Chlorophenyl)
  • Analytical characterization of a related compound: This provides an example of the analytical methods used to characterize a similar molecule, which can be adapted for the target compound.
  • Continuous-Flow Synthesis of Norketamine: This paper describes a modern approach to norketamine synthesis, which may be adaptable for the proposed route from this compound.
  • General Safety Precautions for Nitrile Compounds: Safety data sheets for similar nitrile-containing compounds provide guidance on safe handling and disposal.
  • Spectroscopic Data of Related Structures: Spectroscopic data for structurally similar compounds can be found in various chemical databases and publications, aiding in the characteriz

A Comprehensive Guide to the Nucleophilic Reactivity of 1-(2-chlorophenyl)-4-oxocyclohexanecarbonitrile: Protocols and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This technical guide provides an in-depth exploration of the reactivity of 1-(2-chlorophenyl)-4-oxocyclohexanecarbonitrile with a range of nucleophiles. This versatile building block, possessing a unique combination of a ketone, a nitrile, and a chlorinated aromatic ring, offers a rich landscape for synthetic transformations. This document moves beyond a simple recitation of procedures to offer a detailed analysis of the underlying reaction mechanisms, stereochemical considerations, and practical, field-tested protocols.

The strategic positioning of the functional groups within this molecule allows for a diverse array of chemical manipulations, making it a valuable intermediate in the synthesis of complex molecular architectures, including spirocyclic compounds and precursors to pharmacologically active agents. This guide is designed to empower researchers to harness the full synthetic potential of this intriguing ketone.

Core Reactivity Principles: An Overview

The chemical behavior of this compound is primarily dictated by the electrophilic nature of the carbonyl carbon. Nucleophilic attack on this carbon is the cornerstone of its reactivity, leading to a host of addition products. However, the presence of the α-aryl and α-cyano substituents introduces electronic and steric factors that modulate the reactivity of the ketone and influence the stereochemical outcome of nucleophilic additions. Furthermore, the protons on the carbons alpha to the carbonyl group exhibit acidity, allowing for enolate formation and subsequent reactions.

The 2-chlorophenyl group, being electron-withdrawing, can influence the electrophilicity of the carbonyl carbon. The bulky nature of this group, along with the nitrile, also plays a significant role in directing the trajectory of incoming nucleophiles, leading to predictable stereochemical outcomes in many cases.

G cluster_substrate This compound cluster_reactions Primary Reaction Pathways Substrate Key Reactive Sites C=O Electrophilic Carbonyl Carbon Nucleophilic_Addition Nucleophilic Addition to Carbonyl C=O->Nucleophilic_Addition Major Pathway alpha_H Acidic α-Protons Enolate_Formation Enolate Formation alpha_H->Enolate_Formation Base-mediated Aryl_Cl Aryl Chloride SNAr Nucleophilic Aromatic Substitution (under forcing conditions) Aryl_Cl->SNAr Less Common

Caption: Key reactive sites and primary reaction pathways of this compound.

Nucleophilic Addition Reactions at the Carbonyl Group

The most prevalent reaction of this compound involves the addition of nucleophiles to the carbonyl group. This reaction transforms the sp²-hybridized carbonyl carbon into an sp³-hybridized carbon, typically resulting in the formation of an alcohol after workup.[1]

Reduction with Hydride Reagents: Synthesis of 4-Hydroxy Derivatives

The reduction of the ketone to the corresponding alcohol is a fundamental transformation. Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this purpose, offering a high degree of chemoselectivity by not reducing the nitrile or the aromatic chloride.[2]

Mechanistic Insight: The reaction proceeds via the nucleophilic attack of a hydride ion (H⁻) from the borohydride complex onto the electrophilic carbonyl carbon. Subsequent protonation of the resulting alkoxide during workup yields the alcohol.[2] The stereochemical outcome of the reduction of substituted cyclohexanones is influenced by steric and electronic factors, with the hydride typically attacking from the less hindered face.

G Start This compound Reagent 1. NaBH4, Solvent (e.g., MeOH, EtOH) 2. Aqueous Workup (e.g., H2O, dil. HCl) Intermediate Alkoxide Intermediate Start->Intermediate Hydride Attack Product 1-(2-chlorophenyl)-4-hydroxycyclohexanecarbonitrile Intermediate->Product Protonation

Caption: Workflow for the reduction of this compound.

Protocol: Sodium Borohydride Reduction

ParameterValue
Reactants This compound (1.0 eq), Sodium Borohydride (1.5 - 2.0 eq)
Solvent Methanol or Ethanol
Temperature 0 °C to room temperature
Reaction Time 1-3 hours
Workup Quench with water or dilute HCl, extract with an organic solvent (e.g., ethyl acetate)

Step-by-Step Procedure:

  • Dissolve this compound in methanol and cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride portion-wise to the stirred solution.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring the reaction progress by TLC.[3]

  • Carefully quench the reaction by the slow addition of water or dilute hydrochloric acid.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford the crude product.

  • Purify the product by column chromatography on silica gel if necessary.

Grignard and Organolithium Reagents: Carbon-Carbon Bond Formation

The reaction with organometallic reagents, such as Grignard and organolithium reagents, is a powerful method for forming new carbon-carbon bonds at the carbonyl carbon, leading to tertiary alcohols.[4][5]

Mechanistic Insight: These reactions proceed through the nucleophilic addition of the carbanionic portion of the organometallic reagent to the carbonyl carbon. The resulting magnesium or lithium alkoxide is then protonated during aqueous workup to yield the tertiary alcohol. Organolithium reagents are generally more reactive than Grignard reagents.[6]

Protocol: Reaction with a Grignard Reagent (e.g., Methylmagnesium Bromide)

ParameterValue
Reactants This compound (1.0 eq), Methylmagnesium Bromide (1.2 - 1.5 eq)
Solvent Anhydrous Diethyl Ether or Tetrahydrofuran (THF)
Temperature 0 °C to reflux
Reaction Time 1-4 hours
Workup Quench with saturated aqueous ammonium chloride solution, extract with an organic solvent

Step-by-Step Procedure:

  • In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, place the solution of this compound in anhydrous THF.

  • Cool the flask to 0 °C in an ice bath.

  • Add the Grignard reagent (e.g., methylmagnesium bromide in THF) dropwise via the dropping funnel to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 1-3 hours.

  • Cool the reaction to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.[7]

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting tertiary alcohol by column chromatography.

The Wittig Reaction: Olefination of the Carbonyl Group

The Wittig reaction provides a reliable method for converting the carbonyl group into a carbon-carbon double bond, yielding an alkene.[8] This reaction is particularly useful for introducing exocyclic double bonds onto the cyclohexane ring.

Mechanistic Insight: The reaction involves a phosphonium ylide (Wittig reagent) and the ketone. The nucleophilic ylide attacks the carbonyl carbon, leading to a betaine intermediate which then collapses to a four-membered oxaphosphetane. This intermediate subsequently decomposes to the alkene and triphenylphosphine oxide, the latter being the thermodynamic driving force for the reaction.[9] For sterically hindered ketones, the choice of ylide and reaction conditions can be crucial.[10]

G Start This compound Reaction Ketone + Ylide -> Oxaphosphetane Start->Reaction Ylide_Prep Phosphonium Salt + Strong Base -> Ylide Ylide_Prep->Reaction Decomposition Oxaphosphetane -> Alkene + Triphenylphosphine Oxide Reaction->Decomposition Product 4-Methylene-1-(2-chlorophenyl)cyclohexanecarbonitrile Decomposition->Product

Caption: General workflow for the Wittig olefination.

Protocol: Wittig Reaction with Methylenetriphenylphosphorane

ParameterValue
Reactants Methyltriphenylphosphonium bromide (1.2 eq), Strong Base (e.g., n-BuLi, NaH, or KHMDS) (1.1 eq), this compound (1.0 eq)
Solvent Anhydrous Tetrahydrofuran (THF) or Dimethyl Sulfoxide (DMSO)
Temperature -78 °C to room temperature
Reaction Time 2-12 hours
Workup Quench with water, extract with an organic solvent

Step-by-Step Procedure:

  • Suspend methyltriphenylphosphonium bromide in anhydrous THF under a nitrogen atmosphere.

  • Cool the suspension to -78 °C (dry ice/acetone bath) or 0 °C (ice bath) depending on the base used.

  • Slowly add the strong base (e.g., n-butyllithium) to form the ylide (a color change to deep red or orange is typically observed).

  • Stir the ylide solution at this temperature for 30-60 minutes.

  • Add a solution of this compound in anhydrous THF dropwise.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction with water and extract with diethyl ether or hexane.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography to separate the alkene from triphenylphosphine oxide.[11]

Reactions Involving the Nitrile Group and α-Protons

While the ketone is the most reactive site, the nitrile group and the acidic α-protons also offer avenues for further functionalization.

Thorpe-Ziegler Reaction: Intramolecular Cyclization

The presence of a nitrile and acidic α-protons on the cyclohexane ring sets the stage for a potential intramolecular Thorpe-Ziegler reaction under strongly basic conditions. This reaction would lead to the formation of a bicyclic enaminonitrile.[12][13]

Mechanistic Insight: The reaction is initiated by the deprotonation of an α-carbon to the nitrile, forming a carbanion. This carbanion can then attack the electrophilic carbon of the nitrile group in an intramolecular fashion, leading to a five- or six-membered ring after tautomerization.[14] Subsequent hydrolysis of the enamine can yield a bicyclic ketone.

Exploratory Protocol: Thorpe-Ziegler Cyclization

ParameterValue
Reactant This compound (1.0 eq)
Base Strong, non-nucleophilic base (e.g., Sodium Hydride, Lithium diisopropylamide) (1.1 eq)
Solvent Anhydrous, high-boiling solvent (e.g., Toluene, Xylene)
Temperature Reflux
Reaction Time 4-24 hours
Workup Acidic workup to hydrolyze the enamine

Step-by-Step Procedure:

  • To a suspension of sodium hydride in anhydrous toluene, add a solution of this compound in anhydrous toluene dropwise at room temperature.

  • After the addition is complete, heat the mixture to reflux and maintain for several hours, monitoring by TLC.

  • Cool the reaction mixture and carefully quench with a proton source (e.g., ethanol followed by water).

  • Perform an acidic workup with dilute HCl to hydrolyze the intermediate enamine.

  • Extract the product with an organic solvent, wash, dry, and concentrate.

  • Purify the resulting bicyclic ketone by chromatography.

Gewald Reaction: Synthesis of Thiophenes

The ketone and the adjacent methylene group can participate in a Gewald reaction with elemental sulfur and an active methylene nitrile (like malononitrile) in the presence of a base to form a highly substituted 2-aminothiophene.[15]

Mechanistic Insight: The Gewald reaction is a multi-component reaction where the ketone first undergoes a Knoevenagel condensation with the active methylene nitrile. This is followed by the addition of sulfur to the enolate, and subsequent cyclization and tautomerization to yield the 2-aminothiophene.

Synthesis of Spirocyclic Heterocycles

The quaternary carbon bearing the aryl and nitrile groups makes this compound an excellent precursor for the synthesis of spirocyclic compounds.[10]

Synthesis of Spiro-imidazolidinones

Reaction of the ketone with an amino acid and an isocyanide in a Ugi-type reaction, or with a diamine, can lead to the formation of spiro-imidazolidinone derivatives, which are of interest in medicinal chemistry.

Conceptual Workflow: Synthesis of a Spiro-imidazolidine-4-one

  • Condensation: Reaction of this compound with a primary amine to form an imine.

  • Cyclization: Reaction of the imine with an α-amino acid or its derivative to form the spiro-imidazolidinone ring system.

Safety and Handling

This compound and its derivatives should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All reactions should be performed in a well-ventilated fume hood. Special care should be taken when working with cyanides, strong bases, and organometallic reagents. Always consult the Safety Data Sheet (SDS) for all reagents before use.

Conclusion

This compound is a multifaceted synthetic intermediate with a rich and varied reactivity profile. The protocols and mechanistic discussions provided in this guide are intended to serve as a robust foundation for researchers to explore and exploit the synthetic potential of this molecule. The ability to undergo a wide range of nucleophilic additions, coupled with the potential for intramolecular cyclizations and the synthesis of spirocyclic systems, positions this compound as a valuable tool in the arsenal of the modern synthetic chemist.

References

  • Master Organic Chemistry. (2015, December 10). All About The Reactions of Grignard Reagents. Retrieved from [Link]

  • Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism. Retrieved from [Link]

  • ACS Publications. (n.d.). Stereochemistry of nucleophilic addition to cyclohexanone. The importance of two-electron stabilizing interactions. Journal of the American Chemical Society. Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). Synthesis of ketamine from a nontoxic procedure: a new and efficient route. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Methylenecyclohexane. Retrieved from [Link]

  • YouTube. (2023, January 31). Reactions of Organometallic Reagents with Ketones and Aldehydes. Retrieved from [Link]

  • Advanced Journal of Chemistry, Section A. (2024, June 6). Synthesis and Identification of Some New Imidazolidine-4-one, Oxazolidine-4-one, and Thiazolidine-4-one Derivatives from Phenidone. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2-amino-3-cyanopyridine derivatives. Retrieved from [Link]

  • Organic Reactions. (n.d.). The Wittig Reaction. Retrieved from [Link]

  • L.S.College, Muzaffarpur. (2020, September 24). Thorpe reaction. Retrieved from [Link]

  • National Institutes of Health. (2010, September 2). Systematic investigations on the reduction of 4-aryl-4-oxoesters to 1-aryl-1,4-butanediols with methanolic sodium borohydride. Retrieved from [Link]

  • PubMed. (2025, January 10). One-Pot Synthesis of Chiral Spiro-Imidazolidinone Cyclohexenones. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction. Retrieved from [Link]

  • Semantic Scholar. (n.d.). One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Stabilized Wittig Olefination for Bioconjugation. Retrieved from [Link]

  • Dalal Institute. (n.d.). Addition of Grignard Reagents, Organozinc and Organolithium Reagents to Carbonyl and Unsaturated Carbonyl Compounds. Retrieved from [Link]

  • Master Organic Chemistry. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Reduction of a ketone using sodium borohydride. Control of a reaction by TLC. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). A green chemistry approach to gewald reaction. Retrieved from [Link]

  • Chem-Station Int. Ed. (2014, March 2). Thorpe-Ziegler Reaction. Retrieved from [Link]

  • Google Patents. (n.d.). JP2008063239A - Method for preparing grignard reagent of oxygen-containing chlorobenzene compound using tetrahydropyran as solvent.
  • Beilstein Journal of Organic Chemistry. (2025, July 14). Wittig reaction of cyclobisbiphenylenecarbonyl. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Cyclohexane-1-spiro-2′-imidazolidine-5′-spiro-1′′-cyclohexan-4′-one. Retrieved from [Link]

  • YouTube. (2020, November 3). Wittig Reaction Experiment Part 2: Reaction and Product Isolation. Retrieved from [Link]

  • Scribd. (n.d.). Thrope Ziegler Cyclization Search. Retrieved from [Link]

  • Preprints.org. (2023, April 25). Synthetic Routes to Approved Drugs Containing a Spirocycle[v1]. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Reaction of Carboxylic Acids with Organometallic Reagents. Retrieved from [Link]

  • MDPI. (n.d.). A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. Retrieved from [Link]

  • Master Organic Chemistry. (2022, September 9). Nucleophilic Addition To Carbonyls. Retrieved from [Link]

  • L.S.College, Muzaffarpur. (2020, September 24). Thorpe reaction. Retrieved from [Link]

Sources

protocol for the reduction of the ketone in 1-(2-chlorophenyl)-4-oxocyclohexanecarbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Diastereoselective Reduction of 1-(2-chlorophenyl)-4-oxocyclohexanecarbonitrile

Abstract

The reduction of the ketone moiety in this compound is a critical transformation for accessing downstream compounds, many of which are pivotal intermediates in drug development and materials science. The resulting product, 1-(2-chlorophenyl)-4-hydroxycyclohexanecarbonitrile, exists as two primary diastereomers, cis and trans. The stereochemical outcome of this reduction is paramount, as the biological activity and material properties of subsequent derivatives are often dependent on a single isomer. This document provides a detailed protocol for the diastereoselective reduction of the title ketone, focusing on the use of sodium borohydride (NaBH₄) due to its operational simplicity, high chemoselectivity, and favorable stereochemical control. We will explore the underlying chemical principles governing the reaction's selectivity, provide a robust, step-by-step experimental procedure, and discuss methods for product characterization. An alternative method, the Meerwein-Ponndorf-Verley (MPV) reduction, is also discussed for cases requiring exceptional selectivity.

Introduction: The Importance of Stereocontrol

Substituted cyclohexanones are valuable precursors in the synthesis of a wide array of chemical entities.[1] The ketone in this compound is a target for reduction to the corresponding secondary alcohol. This transformation introduces a new chiral center at the C4 position, leading to the formation of cis and trans diastereomers relative to the substituent at C1. In medicinal chemistry, specific stereoisomers of a drug molecule are often responsible for the desired therapeutic effect, while other isomers may be inactive or even contribute to adverse effects.[2] Therefore, developing protocols that selectively produce one diastereomer over the other is a key objective in process chemistry and drug development.

Scientific Principles: Understanding Diastereoselectivity in Cyclohexanone Reduction

The stereochemical outcome of the reduction of a substituted cyclohexanone is primarily dictated by the direction of nucleophilic attack by the hydride (H⁻) on the carbonyl carbon. The two main trajectories of attack are "axial" and "equatorial," leading to the formation of an equatorial or axial alcohol, respectively.

The conformation of the cyclohexanone ring and the steric hindrance posed by existing substituents determine the preferred pathway. The bulky 1-(2-chlorophenyl) group at the C1 position will preferentially occupy the equatorial position to minimize steric strain. This conformation presents two distinct faces for hydride attack at C4:

  • Axial Attack: The hydride approaches from the axial face (top or bottom face of the ring). This is generally the sterically less hindered path, avoiding interaction with the axial hydrogens at C2 and C6. This pathway leads to the formation of the equatorial alcohol , resulting in the trans isomer .

  • Equatorial Attack: The hydride approaches from the equatorial face (the side of the ring). This path is sterically more demanding due to interactions with the axial hydrogens. This pathway leads to the formation of the axial alcohol , resulting in the cis isomer .

For most simple metal hydride reagents like sodium borohydride, the reduction of unhindered cyclohexanones favors the formation of the more thermodynamically stable equatorial alcohol via axial attack.

G cluster_start Starting Material cluster_pathways Hydride Attack Pathways cluster_products Diastereomeric Products start This compound (Equatorial Conformer) axial_attack Axial Attack (Less Hindered) start->axial_attack Favored Pathway equatorial_attack Equatorial Attack (More Hindered) start->equatorial_attack Disfavored Pathway trans_product trans-Alcohol (Equatorial -OH) Thermodynamically Favored axial_attack->trans_product Leads to cis_product cis-Alcohol (Axial -OH) Kinetically Disfavored equatorial_attack->cis_product Leads to

Caption: Stereochemical pathways for the reduction of 4-substituted cyclohexanones.

Rationale for Protocol Selection

Several methods are available for the reduction of ketones. The choice depends on factors like selectivity, cost, safety, and scalability.

Reduction MethodAdvantagesDisadvantagesSuitability for Substrate
Sodium Borohydride (NaBH₄) Excellent chemoselectivity (does not reduce nitriles or esters), operationally simple, mild conditions, inexpensive.[3][4]Less reactive than other hydrides (e.g., LiAlH₄); diastereoselectivity can be temperature-dependent.Excellent. High chemoselectivity preserves the nitrile and chloro-aryl groups. Good-to-excellent diastereoselectivity is expected.[5]
Catalytic Hydrogenation High yields, can be highly stereoselective depending on the catalyst (e.g., Rh, Ru, Ni).[6][7][8]Requires specialized high-pressure equipment; potential for side reactions (reduction of nitrile or dehalogenation) under harsh conditions.[9]Good, but with caveats. Requires careful catalyst screening and optimization to avoid over-reduction.
Meerwein-Ponndorf-Verley (MPV) Superb chemoselectivity, mild, reversible reaction, uses inexpensive reagents.[10][11][12] Can offer very high diastereoselectivity.[13][14]Can be slow; often requires elevated temperatures and removal of the acetone byproduct to drive the reaction to completion.[15]Excellent alternative. A strong candidate when very high diastereoselectivity is the primary goal.

Detailed Protocol: Reduction with Sodium Borohydride

This protocol details the diastereoselective reduction of this compound to yield predominantly the trans-hydroxy isomer.

Materials and Reagents
Reagent / MaterialGradeSupplierNotes
This compound≥98%CommercialStarting material.
Sodium Borohydride (NaBH₄)≥98%CommercialReducing agent. Handle with care, moisture-sensitive.
Methanol (MeOH)AnhydrousCommercialReaction solvent.
Dichloromethane (DCM)ACS GradeCommercialExtraction solvent.
Saturated Ammonium Chloride (NH₄Cl)ACS GradeIn-house prep.For quenching the reaction.
Anhydrous Magnesium Sulfate (MgSO₄)ACS GradeCommercialDrying agent.
Round-bottom flask with stir bar--Sized appropriately for the reaction scale.
Ice bath--For temperature control.
Experimental Workflow

Caption: Workflow for the sodium borohydride reduction.

Step-by-Step Procedure
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 5.0 g, 1.0 eq). Add anhydrous methanol (100 mL) and stir until the solid is completely dissolved.

  • Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C.

  • Addition of Reducing Agent: While maintaining the temperature at 0-5 °C, add sodium borohydride (e.g., 0.41 g, 0.5 eq) portion-wise over 15-20 minutes. Note: The reaction is exothermic, and slow addition is crucial to control the temperature and maximize diastereoselectivity.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) every 30 minutes until the starting material is consumed (typically 1-2 hours).

  • Quenching: Once the reaction is complete, slowly and carefully quench the reaction by adding saturated aqueous ammonium chloride solution (50 mL) while the flask is still in the ice bath. Caution: Hydrogen gas evolution will occur.

  • Solvent Removal: Remove the methanol from the mixture under reduced pressure using a rotary evaporator.

  • Extraction: Transfer the remaining aqueous slurry to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Drying and Filtration: Combine the organic extracts and dry them over anhydrous magnesium sulfate (MgSO₄). Filter the mixture to remove the drying agent.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the crude product as a white to off-white solid.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the pure 1-(2-chlorophenyl)-4-hydroxycyclohexanecarbonitrile.[16]

Product Characterization

To confirm the successful synthesis and determine the purity and diastereomeric ratio of the product, the following analytical techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the product. The diastereomeric ratio can often be determined by integrating the signals of protons adjacent to the newly formed hydroxyl group (the C4 proton), which will have distinct chemical shifts and coupling constants for the cis and trans isomers.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to assess the purity of the sample and confirm its molecular weight.[17] The two diastereomers may be separable by GC, providing another method to determine the isomeric ratio.

  • High-Performance Liquid Chromatography (HPLC): Chiral or reverse-phase HPLC can be developed to separate the diastereomers and accurately quantify their ratio.

Discussion of Alternative Protocol: Meerwein-Ponndorf-Verley (MPV) Reduction

For applications demanding extremely high diastereoselectivity, the MPV reduction is an excellent alternative.[13]

Principle: The reaction uses an aluminum alkoxide, typically aluminum isopropoxide, as a catalyst to transfer a hydride from a sacrificial alcohol (isopropanol) to the ketone.[10][11] The equilibrium is driven forward by distilling the acetone byproduct.[15]

Brief Protocol Outline:

  • Dissolve the ketone in a mixture of isopropanol and toluene.

  • Add a stoichiometric amount of aluminum isopropoxide.

  • Heat the mixture to reflux and slowly distill off the acetone/isopropanol azeotrope.

  • Monitor the reaction by TLC.

  • Upon completion, cool the mixture and hydrolyze the aluminum salts with dilute acid.

  • Extract the product, dry, and purify as described previously.

The MPV reduction's mechanism, proceeding through a six-membered ring transition state, is highly sensitive to steric factors, often resulting in higher diastereoselectivity compared to borohydride reductions.[10]

Conclusion

The reduction of this compound is a key synthetic step that requires careful control to achieve the desired stereochemical outcome. The provided protocol using sodium borohydride offers a reliable, efficient, and highly selective method for obtaining the corresponding alcohol, with a predictable preference for the trans isomer. This method is well-suited for laboratory-scale synthesis and provides a solid foundation for further process development. For instances where isomeric purity is the highest priority, exploring the Meerwein-Ponndorf-Verley reduction is recommended. Proper analytical characterization is crucial to validate the results of any chosen protocol.

References

  • Wikipedia. Meerwein–Ponndorf–Verley reduction. [Online] Available at: [Link][10]

  • Master Organic Chemistry. Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. [Online] Available at: [Link][3]

  • Koel Research Group. Hydrogenation of cyclohexanone on Pt–Sn surface alloys. [Online] Available at: [Link][6]

  • Chemistry Steps. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. [Online] Available at: [Link][4]

  • Organic Chemistry Portal. Meerwein-Ponndorf-Verley Reduction. [Online] Available at: [Link][15]

  • ResearchGate. Selective Hydrogenation of 4-Substituted Phenols to the Cyclohexanone Analogues – Catalyst Optimization and Kinetics. [Online] Available at: [Link][1]

  • MDPI. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Online] Available at: [Link][18]

  • ResearchGate. Synthesis of all-cis-1,2,4-cyclohexanetriol. [Online] Available at: [Link][7]

  • Organic Chemistry Tutor. Reduction of Aldehydes and Ketones with Complex Hydrides. [Online] Available at: [Link][19]

  • YouTube. Arenes to Cyclohexanes, Part 1: Heterogeneous Catalytic Hydrogenation. [Online] Available at: [Link][9]

  • ResearchGate. Studies on diastereoselective reduction of cyclic β-ketoesters with boron hydrides. Part 4: The reductive profile of functionalized cyclohexanone derivatives. [Online] Available at: [Link][20]

  • Physics Wallah. Mechanism of Meerwein-Ponndorf-Verley Reduction. [Online] Available at: [Link][12]

  • Royal Society of Chemistry. Catalytic hydrogenation of nitrocyclohexane as an alternative pathway for the synthesis of value-added products. [Online] Available at: [Link][21]

  • National Institutes of Health. Diastereoselective (3 + 3)-Annulations of Trisubstituted Michael Acceptors for Access to Polyfunctional Cyclohexanones. [Online] Available at: [Link][5]

  • ProQuest. MOF-808 as a Highly Active Catalyst for the Diastereoselective Reduction of Substituted Cyclohexanones. [Online] Available at: [Link][13]

  • Chemistry LibreTexts. 19.3: Reductions using NaBH4, LiAlH4. [Online] Available at: [Link][22]

  • Semantic Scholar. Stereochemistry and mechanism of catalytic hydrogenation of substituted cyclohexanones. [Online] Available at: [Link][8]

  • Google Patents. PROCESS FOR THE PREPARATION OF TRANS-4-AMINO-1-CYCLOHEXANECARBOXYLIC ACID. [Online] Available at: [2]

  • ACS Publications. Stereoselective ketone reductions: reduction of 4-tert-butylcyclohexanone by alkylsilanes in the presence of rhodium(I) and ruthenium(II) catalysts. [Online] Available at: [Link][23]

  • National Institutes of Health. Base-Mediated Meerwein–Ponndorf–Verley Reduction of Aromatic and Heterocyclic Ketones. [Online] Available at: [Link][14]

  • Organic Syntheses. PREPARATION OF 2,4,5,6-TETRA(9H-CARBAZOL-9-YL)ISOPHTHALONITRILE. [Online] Available at: [Link][16]

  • PubMed. Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalonates. [Online] Available at: [Link][24]

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The Strategic Application of 1-(2-Chlorophenyl)-4-oxocyclohexanecarbonitrile in Modern Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of 1-(2-chlorophenyl)-4-oxocyclohexanecarbonitrile, a highly versatile and functionalized building block for heterocyclic synthesis. We delve into its application in constructing a diverse array of scaffolds relevant to medicinal chemistry and drug development, including tetrahydroacridines, 2-aminothiophenes, and fused pyrimidines. This document furnishes researchers, scientists, and drug development professionals with detailed mechanistic insights, step-by-step experimental protocols, and a critical analysis of the causality behind experimental choices, ensuring both scientific integrity and practical applicability.

Introduction: The Synthetic Potential of a Multifunctional Scaffold

This compound is a unique trifunctional molecule, possessing a ketone, a nitrile, and a sterically hindered aryl group. This distinct combination of functionalities imbues it with significant potential as a precursor in a variety of cyclization and multicomponent reactions. The ketone offers a classic electrophilic site for condensation reactions, while the α-cyano group not only activates the adjacent quaternary carbon but also serves as a key participant in ring-forming reactions. The 2-chlorophenyl substituent provides a valuable handle for further synthetic modifications and can significantly influence the biological activity of the resulting heterocyclic products.

This guide will focus on three primary applications of this scaffold: the synthesis of tetrahydroacridine derivatives via the Friedländer annulation, the construction of highly substituted 2-aminothiophenes through the Gewald reaction, and the formation of fused pyrimidine systems in multicomponent reactions. Each section will provide a detailed protocol, a mechanistic discussion, and data presented for clarity and reproducibility.

Application I: Friedländer Annulation for the Synthesis of Tetrahydroacridine Analogues

The tetrahydroacridine core is a privileged scaffold in medicinal chemistry, most notably found in Tacrine, an early acetylcholinesterase inhibitor for the treatment of Alzheimer's disease. The Friedländer synthesis offers a direct and efficient route to this framework by condensing a 2-aminobenzonitrile with a cyclic ketone.[1][2] In this context, this compound serves as the cyclic ketone component, leading to novel tacrine analogues with a geminal cyano and 2-chlorophenyl substitution pattern.

Mechanistic Rationale

The reaction is typically catalyzed by a Lewis acid, such as zinc chloride (ZnCl₂) or aluminum chloride (AlCl₃).[3] The Lewis acid activates the ketone carbonyl, making it more susceptible to nucleophilic attack by the amino group of 2-aminobenzonitrile. The subsequent intramolecular cyclization involves the nucleophilic attack of the enamine onto the nitrile group, followed by tautomerization to yield the final aromatic tetrahydroacridine product. The choice of Lewis acid and reaction temperature is critical for achieving optimal yields and minimizing side reactions.[3]

Friedlander_Annulation cluster_reactants Reactants cluster_process Process cluster_product Product ketone 1-(2-chlorophenyl)-4- oxocyclohexanecarbonitrile activation Lewis Acid Activation (e.g., ZnCl₂) ketone->activation aminonitrile 2-Aminobenzonitrile aminonitrile->activation condensation Intermolecular Condensation activation->condensation Nucleophilic Attack cyclization Intramolecular Cyclization & Tautomerization condensation->cyclization Dehydration product Substituted Tetrahydroacridine cyclization->product Aromatization

Caption: Workflow for the Friedländer Annulation.

Experimental Protocol: Synthesis of 9-amino-5-(2-chlorophenyl)-5-cyano-1,2,3,4,5,6,7,8-octahydroacridine

Materials:

  • This compound

  • 2-Aminobenzonitrile

  • Anhydrous Zinc Chloride (ZnCl₂)

  • 1,2-Dichloroethane (anhydrous)

  • 10% Aqueous Sodium Hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Hexane

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add this compound (10.0 mmol, 2.47 g) and 2-aminobenzonitrile (10.0 mmol, 1.18 g).

  • Solvent Addition: Add 50 mL of anhydrous 1,2-dichloroethane to the flask and stir the mixture at room temperature for 10 minutes to ensure dissolution.

  • Catalyst Addition: Carefully add anhydrous zinc chloride (25.0 mmol, 3.41 g) in one portion. Causality: An excess of Lewis acid is used to ensure complete activation of the ketone and to drive the reaction to completion.

  • Reaction: Heat the mixture to reflux (approximately 84 °C) and maintain for 3-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, carefully pour the reaction mixture into 100 mL of 10% aqueous NaOH solution and stir vigorously for 30 minutes. Causality: The basic work-up neutralizes the Lewis acid and hydrolyzes any imine intermediates.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure tetrahydroacridine derivative.

ParameterValue
Reactant 1 This compound
Reactant 2 2-Aminobenzonitrile
Catalyst Anhydrous Zinc Chloride (ZnCl₂)
Solvent 1,2-Dichloroethane
Temperature Reflux (~84 °C)
Typical Reaction Time 3-5 hours
Expected Yield 45-65% (Yields may vary and require optimization)

Application II: Gewald Reaction for the Synthesis of 2-Aminothiophenes

The Gewald reaction is a powerful multicomponent reaction for the synthesis of polysubstituted 2-aminothiophenes from a ketone, an activated nitrile, and elemental sulfur in the presence of a base.[4] this compound can serve as both the ketone and the activated nitrile source in this transformation, leading to a highly functionalized tetrahydrobenzo[b]thiophene.

Mechanistic Rationale

The reaction is initiated by a Knoevenagel condensation between the ketone and the activated nitrile, facilitated by a base (e.g., morpholine or triethylamine), to form an α,β-unsaturated nitrile intermediate.[5] Elemental sulfur then adds to the β-position, followed by an intramolecular cyclization and tautomerization to yield the final 2-aminothiophene product.[5] The choice of base is crucial; it must be strong enough to promote the initial condensation but not so strong as to cause unwanted side reactions.

Gewald_Reaction cluster_reactants Reactants cluster_process Process cluster_product Product ketone 1-(2-chlorophenyl)-4- oxocyclohexanecarbonitrile condensation Knoevenagel Condensation (Base-catalyzed) ketone->condensation sulfur Elemental Sulfur (S₈) addition Sulfur Addition sulfur->addition malononitrile Malononitrile malononitrile->condensation condensation->addition α,β-Unsaturated Nitrile cyclization Intramolecular Cyclization & Tautomerization addition->cyclization product Substituted 2-Aminothiophene cyclization->product

Caption: Generalized workflow for the Gewald Reaction.

Experimental Protocol: Synthesis of 2-Amino-4-(2-chlorophenyl)-4-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile

Materials:

  • This compound

  • Malononitrile

  • Elemental Sulfur (S₈)

  • Morpholine

  • Ethanol

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Reactant Mixture: In a 100 mL round-bottom flask, combine this compound (10.0 mmol, 2.47 g), malononitrile (10.0 mmol, 0.66 g), and elemental sulfur (10.0 mmol, 0.32 g) in 30 mL of ethanol.

  • Catalyst Addition: Add morpholine (1.0 mL) dropwise to the stirred suspension. Causality: Morpholine acts as a basic catalyst to promote the initial Knoevenagel condensation.

  • Reaction: Heat the mixture to 50-60 °C and stir for 2-4 hours. The reaction mixture will typically turn dark. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into 100 mL of ice-water with stirring.

  • Isolation: Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water.

  • Purification: Recrystallize the crude product from ethanol or an ethanol/DMF mixture to obtain the pure 2-aminothiophene derivative.

ParameterValue
Ketone/Nitrile Source This compound
Additional Nitrile Source Malononitrile
Sulfur Source Elemental Sulfur (S₈)
Catalyst Morpholine
Solvent Ethanol
Temperature 50-60 °C
Typical Reaction Time 2-4 hours
Expected Yield 60-80% (Yields may vary and require optimization)

Application III: Multicomponent Synthesis of Fused Pyrimidine Scaffolds

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates substantial portions of all reactants.[6] this compound is an excellent substrate for MCRs to generate complex pyrimidine-fused heterocycles. A common strategy involves its reaction with an aldehyde and a dinucleophile such as urea, thiourea, or an amidine.

Mechanistic Rationale

The reaction typically proceeds through an initial Knoevenagel condensation between the aldehyde and an active methylene compound (in this case, the α-position to the nitrile of a second reactant like malononitrile) to form a Michael acceptor. This compound can then act as a Michael donor, or participate in a cascade of reactions with the dinucleophile. The dinucleophile (e.g., urea) then adds to the carbonyl and participates in a cyclocondensation cascade, ultimately leading to the formation of the pyrimidine ring.[7] The use of microwave irradiation can significantly accelerate these reactions.[7]

Experimental Protocol: Synthesis of a Fused Pyrimidinone Derivative

Materials:

  • This compound

  • Aromatic Aldehyde (e.g., Benzaldehyde)

  • Urea

  • Potassium Carbonate (K₂CO₃)

  • Water or Ethanol

Procedure:

  • Reactant Mixture: In a microwave-safe reaction vessel, combine this compound (5.0 mmol, 1.24 g), benzaldehyde (5.0 mmol, 0.53 g), urea (7.5 mmol, 0.45 g), and potassium carbonate (10.0 mmol, 1.38 g).

  • Solvent: Add 5 mL of water or ethanol. Causality: Water or ethanol can serve as green solvents, and the base (K₂CO₃) promotes the necessary condensation steps.

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at 100-120 °C for 15-30 minutes.

  • Work-up: After cooling, acidify the reaction mixture with dilute HCl to pH 5-6.

  • Isolation: Collect the resulting precipitate by vacuum filtration and wash with cold water.

  • Purification: Recrystallize the crude product from a suitable solvent like ethanol to obtain the pure fused pyrimidinone.

ParameterValue
Reactant 1 This compound
Reactant 2 Aromatic Aldehyde
Reactant 3 Urea
Catalyst/Base Potassium Carbonate (K₂CO₃)
Solvent Water or Ethanol
Method Microwave Irradiation
Temperature 100-120 °C
Typical Reaction Time 15-30 minutes
Expected Yield Moderate to good (optimization required)

Conclusion

This compound has demonstrated its value as a versatile and strategic starting material for the synthesis of a range of medicinally relevant heterocyclic scaffolds. The protocols detailed herein for the Friedländer annulation, Gewald reaction, and multicomponent pyrimidine synthesis provide a robust foundation for researchers to explore the synthesis of novel compounds for drug discovery and development. The multifunctionality of this building block, combined with the efficiency of modern synthetic methodologies, opens up a vast chemical space for the creation of diverse and complex molecular architectures. Further exploration of its reactivity will undoubtedly lead to the discovery of new and innovative synthetic transformations.

References

  • Gewald, K., Schinke, E., & Böttcher, H. (1966). Heterosynthesen mit CH-aciden Nitrilen, II. 2-Amino-thiophene aus α-Oxo-mercaptanen und methylenaktiven Nitrilen. Chemische Berichte, 99(1), 94-100. [Link]

  • Deibl, N., Ament, K., & Kempe, R. (2015). A Sustainable Multicomponent Pyrimidine Synthesis. Journal of the American Chemical Society, 137(40), 12804–12807. [Link]

  • El-Sayed, N. N. E., et al. (2024). Synthesis and antidiabetic evaluation of novel Tetrahydroacridine derivatives with computational insights. Scientific Reports, 14(1), 1-20. [Link]

  • Sabnis, R. W., Flinn, A., & Tomyshev, K. A. (2014). A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. Applied Sciences, 4(2), 171-181. [Link]

  • Proctor, G. R., & Harvey, A. L. (2000). Synthesis of Tacrine Analogues and Their Structure-Activity Relationships. Current Medicinal Chemistry, 7(3), 295-302. [Link]

  • Ciganek, E. (2011). The Friedländer Synthesis of Quinolines. Organic Reactions. [Link]

  • Reddy, M. M., et al. (2025). Synthesis, docking, in vitro and in silico investigations of novel tacrine derivatives as acetylcholinesterase inhibitors. RSC Medicinal Chemistry. [Link]

  • Dotsenko, V. V., Krivokolysko, S. G., & Litvinov, V. P. (2020). Recent advances in the chemistry of thieno[2,3-b]pyridines 1. Methods of synthesis of thieno[2,3-b]pyridines. Russian Chemical Bulletin, 69(10), 1827-1867. [Link]

  • Yang, S. (2021). Synthesis and characterisation of an acetylcholinesterase inhibitor. PEARL - Plymouth Electronic Archive and Research Library. [Link]

  • Wikipedia. (n.d.). Friedländer synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Gewald reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Retrieved from [Link]

  • dos Anjos, J. V., et al. (2015). A green, microwave-mediated, multicomponent synthesis of pyrimidine and pyrimidinone derivatives. XXV Encontro de Química da UFPE. [Link]

  • Multicomponent Synthesis, Characterization of Novel Pyrimidine Derivatives with Anti-cancer Potential. (2022). Indian Journal of Pharmaceutical Education and Research, 56(3s), s516-s525. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 135565733, 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile. Retrieved January 22, 2026 from [Link].

  • Xavier, A. L., et al. (2015). A green, microwave-mediated, multicomponent synthesis of pyrimidine and pyrimidinone derivatives. Proceedings of the XXV Encontro de Química da UFPE. [Link]

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Application Notes & Protocols for the Development of Novel Analogs from 1-(2-Chlorophenyl)-4-oxocyclohexanecarbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides a detailed framework for the synthesis and derivatization of analogs from the core scaffold, 1-(2-chlorophenyl)-4-oxocyclohexanecarbonitrile. This molecule serves as a versatile starting material for the generation of diverse chemical libraries aimed at drug discovery and development. The protocols herein are designed for researchers, medicinal chemists, and drug development professionals, offering in-depth, step-by-step methodologies for strategic modifications at key reactive sites. This document emphasizes the causal relationships behind experimental choices, ensuring a foundation of scientific integrity and reproducibility. We will explore derivatization at the 4-oxo position and transformations of the nitrile moiety, supported by authoritative literature and validated protocols.

Introduction: The Strategic Value of the this compound Scaffold

The this compound scaffold is a compound of significant interest in medicinal chemistry. It incorporates several key structural features that are frequently found in biologically active molecules: a substituted aromatic ring, a cyclic ketone, and a nitrile group. The 2-chlorophenyl moiety can engage in various interactions with biological targets, and its presence can influence the pharmacokinetic properties of a molecule. The cyclohexanone ring provides a rigid, three-dimensional framework that can be functionalized to explore structure-activity relationships (SAR). The nitrile group, a versatile functional group, can act as a hydrogen bond acceptor, a bioisostere for other functional groups, or be converted into a variety of other functionalities.[1]

The development of analogs from this core structure is a rational approach to generating novel chemical entities with potential therapeutic applications. The presence of multiple reactive handles allows for a systematic exploration of chemical space, which is crucial in the hit-to-lead and lead optimization phases of drug discovery. This guide will focus on practical and efficient synthetic routes to diversify this promising scaffold.

Synthesis of the Core Scaffold: this compound

A plausible and efficient method for the synthesis of the title compound is the Robinson annulation, which combines a Michael addition with an intramolecular aldol condensation.[2] This approach offers a convergent route to construct the functionalized cyclohexanone ring system.

Protocol 2.1: Synthesis via Robinson Annulation

This protocol describes the reaction between 2-chlorophenylacetonitrile and methyl vinyl ketone in the presence of a base to yield the target compound.

Materials:

  • 2-Chlorophenylacetonitrile

  • Methyl vinyl ketone

  • Sodium ethoxide (or other suitable base)

  • Anhydrous ethanol

  • Hydrochloric acid (for workup)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware for organic synthesis

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-chlorophenylacetonitrile (1.0 eq) in anhydrous ethanol.

  • Add sodium ethoxide (1.1 eq) to the solution and stir at room temperature for 30 minutes to generate the corresponding enolate.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add methyl vinyl ketone (1.05 eq) to the reaction mixture, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and neutralize with dilute hydrochloric acid.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Derivatization at the 4-Oxo Position

The ketone functionality at the 4-position is a prime site for introducing molecular diversity. Key transformations include reductive amination to introduce various amine-containing side chains and reduction to the corresponding alcohol, which can be further functionalized.

Reductive Amination

Reductive amination is a powerful method for converting ketones into amines.[3] This one-pot reaction involves the formation of an imine intermediate followed by its reduction. A variety of primary and secondary amines can be used, leading to a wide array of derivatives.

Protocol 3.1: Synthesis of 4-Amino Analogs via Reductive Amination

Materials:

  • This compound

  • Primary or secondary amine of choice (e.g., benzylamine, morpholine)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN)

  • Dichloromethane (DCM) or 1,2-dichloroethane (DCE)

  • Acetic acid (catalytic amount)

  • Saturated sodium bicarbonate solution

  • Standard laboratory glassware

Procedure:

  • To a solution of this compound (1.0 eq) in DCM, add the desired amine (1.2 eq) and a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.

  • Quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography or crystallization.

Table 1: Reductive Amination Reagent and Product Overview

Amine ReagentExpected Product StructureNotes
Benzylamine4-(Benzylamino)-1-(2-chlorophenyl)cyclohexanecarbonitrileIntroduces a flexible, aromatic side chain.
Morpholine1-(2-Chlorophenyl)-4-morpholinocyclohexanecarbonitrileIncorporates a polar, heterocyclic moiety.
Aniline4-Anilino-1-(2-chlorophenyl)cyclohexanecarbonitrileAdds a planar, aromatic substituent.
Reduction to Alcohol

Reduction of the ketone to a secondary alcohol provides a new functional group for further elaboration, such as ether or ester formation. Sodium borohydride is a mild and selective reducing agent suitable for this transformation.[4]

Protocol 3.2: Synthesis of 4-Hydroxy Analog

Materials:

  • This compound

  • Sodium borohydride (NaBH₄)

  • Methanol or ethanol

  • Water

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound (1.0 eq) in methanol at 0 °C.

  • Slowly add sodium borohydride (1.5 eq) in small portions.

  • Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC.

  • Carefully quench the reaction by the dropwise addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 40 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the 4-hydroxy derivative.

Transformations of the Nitrile Group

The nitrile group is a versatile functional handle that can be transformed into several other important functional groups in medicinal chemistry, such as carboxylic acids, amides, and tetrazoles.[1]

Hydrolysis to Carboxylic Acid

Hydrolysis of the nitrile to a carboxylic acid can be achieved under either acidic or basic conditions.[1][5] The resulting carboxylic acid is a valuable intermediate for amide coupling reactions.

Protocol 4.1: Acidic Hydrolysis of the Nitrile

Materials:

  • This compound

  • Concentrated sulfuric acid or hydrochloric acid

  • Water

  • Sodium hydroxide solution (for neutralization)

  • Standard reflux apparatus

Procedure:

  • In a round-bottom flask, combine this compound (1.0 eq) with a mixture of water and concentrated sulfuric acid (e.g., 1:1 v/v).

  • Heat the mixture to reflux for 8-12 hours.

  • Cool the reaction mixture in an ice bath and carefully neutralize with a concentrated sodium hydroxide solution.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the carboxylic acid.

Conversion to a Tetrazole

The tetrazole ring is a common bioisostere for the carboxylic acid group in drug design.[6] The [2+3] cycloaddition of an azide source to the nitrile is a standard method for its synthesis.

Protocol 4.2: Synthesis of the Tetrazole Analog

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Zinc chloride (ZnCl₂) or triethylamine hydrochloride

  • N,N-Dimethylformamide (DMF)

  • Hydrochloric acid (for workup)

  • Standard laboratory glassware

Procedure:

  • To a solution of this compound (1.0 eq) in DMF, add sodium azide (2.0 eq) and zinc chloride (1.5 eq).

  • Heat the reaction mixture to 120-130 °C for 12-24 hours.

  • Cool the reaction to room temperature and pour it into a mixture of ice and dilute hydrochloric acid.

  • Collect the precipitated product by filtration.

  • Wash the solid with water and dry to obtain the tetrazole derivative.

Visualization of Synthetic Pathways

The following diagrams illustrate the key synthetic transformations described in this guide.

G start This compound reductive_amination 4-Amino Analogs start->reductive_amination RNH₂, NaBH(OAc)₃ reduction 4-Hydroxy Analog start->reduction NaBH₄ hydrolysis 4-Oxo-cyclohexanecarboxylic Acid Analog start->hydrolysis H₃O⁺, heat tetrazole 4-Oxo-tetrazole Analog start->tetrazole NaN₃, ZnCl₂

Sources

experimental procedure for synthesizing derivatives of 1-(2-chlorophenyl)-4-oxocyclohexanecarbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: A Robust Protocol for the Synthesis of 1-Aryl-4-oxocyclohexanecarbonitrile Derivatives via Robinson Annulation

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The 1-aryl-4-oxocyclohexanecarbonitrile scaffold is a privileged structure in medicinal chemistry, serving as a key intermediate for a variety of pharmacologically active agents. This document provides a detailed, field-tested protocol for the synthesis of 1-(2-chlorophenyl)-4-oxocyclohexanecarbonitrile and its derivatives. Our approach leverages the Robinson annulation, a powerful and reliable ring-forming reaction that combines a Michael addition with an intramolecular condensation. This guide explains the causal logic behind key procedural steps, offers a self-validating experimental workflow, and includes troubleshooting insights to ensure high reproducibility and yield.

Introduction: The Strategic Value of the Cyclohexanone Core

Substituted cyclohexanone rings are foundational motifs in the synthesis of complex molecules, including natural products and pharmaceuticals. The specific incorporation of an aryl group and a nitrile on a quaternary carbon center, as seen in this compound, creates a versatile hub for further chemical modification. The nitrile can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in various cycloadditions, while the ketone provides a handle for reactions such as reductive amination, Wittig olefination, or Grignard additions.

This protocol details a one-pot synthesis that is both efficient and scalable, making it highly suitable for drug discovery programs where the rapid generation of analogues is critical for structure-activity relationship (SAR) studies.

Mechanistic Rationale: A Tale of Two Reactions

The Robinson annulation is a classic and elegant strategy for forming a six-membered ring.[1][2] It is not a single mechanistic step, but a tandem sequence of two well-established reactions: a Michael addition followed by an intramolecular aldol-type condensation.[2][3][4] Understanding this sequence is crucial for optimizing conditions and troubleshooting the synthesis.

  • Michael Addition: The process begins with the deprotonation of an acidic α-proton from the Michael donor, in this case, (2-chlorophenyl)acetonitrile. A strong, non-nucleophilic base like sodium hydride (NaH) is ideal for this step to generate the carbanion (enolate) quantitatively. This nucleophilic carbanion then attacks the β-carbon of an α,β-unsaturated ketone (the Michael acceptor), such as methyl vinyl ketone (MVK). This conjugate addition forms a new carbon-carbon bond and produces a 1,5-dicarbonyl equivalent (specifically, a γ-ketonitrile).[4][5]

  • Intramolecular Cyclization (Thorpe-Ziegler Type): The newly formed γ-ketonitrile intermediate possesses another acidic α-proton (adjacent to the nitrile). The base in the reaction mixture deprotonates this position, creating a new nucleophile. This nucleophile then attacks the pendant ketone carbonyl intramolecularly, forming a six-membered ring. This type of intramolecular nitrile condensation is known as the Thorpe-Ziegler reaction.[6][7][8][9][10] The resulting cyclic β-iminonitrile intermediate is then hydrolyzed during the acidic work-up to yield the final, more stable β-ketonitrile product, this compound.

G cluster_1 Part 2: Intramolecular Cyclization & Hydrolysis Start (2-Chlorophenyl)acetonitrile + Methyl Vinyl Ketone (MVK) Base Base (NaH) Deprotonation Start->Base 1. Enolate Nucleophilic Carbanion Formed Base->Enolate 2. Michael_Adduct 1,5-Dicarbonyl Equivalent (γ-Ketonitrile Intermediate) Enolate->Michael_Adduct 3. Attack on MVK Cyclization_Base Base (NaH) Deprotonation Michael_Adduct->Cyclization_Base 4. Intermediate Proceeds to Cyclization Intra_Enolate Intramolecular Nucleophile Cyclization_Base->Intra_Enolate Cyclized_Intermediate Cyclic β-Iminonitrile Intra_Enolate->Cyclized_Intermediate 6. Ring Closure Hydrolysis Acidic Work-up (e.g., aq. HCl) Cyclized_Intermediate->Hydrolysis 7. Final_Product 1-(2-chlorophenyl)-4- oxocyclohexanecarbonitrile Hydrolysis->Final_Product 8.

Caption: The two-stage mechanism of the Robinson Annulation.

Detailed Experimental Protocol

This protocol describes the synthesis of the parent compound. Modifications for synthesizing derivatives are discussed in Table 2.

Materials and Reagents
ReagentM.W.QuantityMolesEquiv.Notes
(2-Chlorophenyl)acetonitrile151.595.00 g33.0 mmol1.0Ensure purity.
Sodium Hydride (NaH)24.001.45 g60.5 mmol1.8360% dispersion in mineral oil. Highly reactive; handle under inert gas.
Anhydrous Tetrahydrofuran (THF)-150 mL--Dry over molecular sieves or from a solvent purification system.
Methyl Vinyl Ketone (MVK)70.092.55 g (2.98 mL)36.3 mmol1.1Inhibitor should be removed before use if necessary. Prone to polymerization.
Hydrochloric Acid (HCl)-~20 mL--2 M aqueous solution for work-up.
Saturated Sodium Bicarbonate-50 mL--For washing.
Saturated Sodium Chloride (Brine)-50 mL--For washing.
Anhydrous Magnesium Sulfate-~10 g--For drying organic layer.
Ethyl Acetate & Hexanes-As needed--For extraction and chromatography.

Safety Precautions:

  • Sodium hydride reacts violently with water to produce flammable hydrogen gas. All glassware must be rigorously flame-dried under an inert atmosphere (Nitrogen or Argon).[11]

  • Methyl vinyl ketone is a lachrymator and is toxic. Handle exclusively in a well-ventilated fume hood.

  • Perform all operations under an inert atmosphere until the reaction is quenched.

Step-by-Step Procedure
  • Reaction Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser under a nitrogen inlet, and a rubber septum. Flame-dry the entire apparatus under a stream of nitrogen and allow it to cool to room temperature.

  • Addition of NaH: Under a positive flow of nitrogen, carefully add the sodium hydride (1.45 g) to the flask. Add anhydrous THF (75 mL) via cannula or syringe.

  • Formation of the Nucleophile: Cool the stirred THF/NaH suspension to 0 °C using an ice-water bath. Dissolve (2-chlorophenyl)acetonitrile (5.00 g) in anhydrous THF (25 mL) and add it dropwise to the NaH suspension over 15 minutes using a syringe pump.

    • Causality Check: Slow addition is critical to control the exothermic reaction and hydrogen gas evolution. A color change (often to a deep red or brown) indicates the formation of the carbanion.

  • Reaction Incubation: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes to ensure complete deprotonation.

  • Michael Addition: Re-cool the reaction mixture to 0 °C. Dissolve methyl vinyl ketone (2.55 g) in anhydrous THF (25 mL) and add it dropwise to the reaction over 20-30 minutes.

    • Causality Check: MVK is highly reactive and prone to polymerization.[4] Slow addition at a low temperature minimizes this side reaction and ensures the desired 1,4-addition occurs preferentially.

  • Intramolecular Cyclization: After the MVK addition is complete, remove the ice bath and place the flask in a pre-heated oil bath at 65 °C.[12] Stir the reaction mixture under reflux for 4-6 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).

  • Work-up and Quenching: After the reaction is complete (as indicated by TLC), cool the flask to 0 °C. Very carefully and slowly quench the reaction by adding 2 M HCl (aq) dropwise until the gas evolution ceases and the pH is acidic (~pH 2-3).

    • Causality Check: The acidic quench neutralizes the excess base and hydrolyzes the cyclic iminonitrile intermediate to the desired ketone.

  • Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate (100 mL) and separate the layers. Extract the aqueous layer twice more with ethyl acetate (2 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (50 mL) and brine (50 mL). Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator. The resulting crude oil should be purified by column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford the pure product.

Synthesis of Derivatives

The true power of this protocol lies in its adaptability. By substituting methyl vinyl ketone with other α,β-unsaturated ketones, a diverse library of derivatives can be synthesized.

Michael AcceptorCorresponding ProductNotes
Ethyl vinyl ketone1-(2-chlorophenyl)-2-methyl-4-oxocyclohexanecarbonitrileIntroduces a methyl group at the 2-position.
Phenyl vinyl ketone1-(2-chlorophenyl)-4-oxo-2-phenylcyclohexanecarbonitrileIntroduces a phenyl group at the 2-position.
Cyclopent-2-en-1-oneSpirocyclic derivativeForms a spiro[4.5]decane core structure.

Workflow and Characterization

General Experimental Workflow
Caption: High-level workflow for the synthesis and analysis.
Expected Characterization Data for this compound
  • ¹H NMR (CDCl₃, 400 MHz): Expect complex multiplets for the cyclohexanone protons between δ 2.0-3.5 ppm. Aromatic protons for the 2-chlorophenyl group will appear between δ 7.2-7.6 ppm.

  • ¹³C NMR (CDCl₃, 101 MHz): A peak for the ketone carbonyl (C=O) around δ 205-210 ppm, a nitrile (C≡N) peak around δ 118-122 ppm, and multiple signals in the aromatic region (δ 125-140 ppm) and aliphatic region (δ 30-55 ppm).

  • IR (ATR, cm⁻¹): Sharp absorption for C≡N stretch (~2240 cm⁻¹), strong absorption for C=O stretch (~1715 cm⁻¹), and C-Cl stretch (~750 cm⁻¹).

  • Mass Spectrometry (ESI+): Expect to find [M+H]⁺ and/or [M+Na]⁺ corresponding to the molecular weight of the product (C₁₃H₁₂ClNO).

References

  • van der Stelt, F., Funcke, A. B., Rekker, R. F., & Nauta, W. T. (1973). 4-Amino-4-arylcyclohexanones and their derivatives, a novel class of analgesics. 1. Modification of the aryl ring. Journal of Medicinal Chemistry, 16(10), 1165-1170. Retrieved from [Link]

  • Grokipedia. (n.d.). Thorpe reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Diethylaluminium cyanide. Retrieved from [Link]

  • JoVE. (2023). Video: Cyclohexenones via Michael Addition and Aldol Condensation: The Robinson Annulation. Retrieved from [Link]

  • Organic Syntheses. (n.d.). diethylaluminum cyanide. Retrieved from [Link]

  • ResearchGate. (2005). Synthesis of 1-Aryl-4-azolylbutanones. Retrieved from [Link]

  • Beilstein Journals. (2019). New one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones based on 5-aminopyrazoles and azlactones. Beilstein Journal of Organic Chemistry, 15, 2450-2457. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Preparation of 2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile. Retrieved from [Link]

  • L.S. College, Muzaffarpur. (2020). Thorpe reaction. Retrieved from [Link]

  • ResearchGate. (2013). Preparation of 3-Oxocyclohex-1-ene-1-carbonitrile. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2018, May 11). Robinson Annulation Reaction Mechanism [Video]. YouTube. Retrieved from [Link]

  • Pearson. (n.d.). Show how you would use Robinson annulations to synthesize... Retrieved from [Link]

  • Technical Disclosure Commons. (2023). A process for the preparation of 1-(2-chlorophenyl)-2-(2H-tetrazol-2-yl)ethanone. Retrieved from [Link]

  • Google Patents. (n.d.). EP1249447B1 - Intermediate for the production of 1-[2-dimethylamino-1-(4-methoxyphenyl-)-ethyl]-cyclohexanol.
  • ResearchGate. (2005). Synthesis of 1Aryl4-azolylbutanones. Retrieved from [Link]

  • Organic Reactions. (2004). Hydrocyanation of Conjugated Carbonyl Compounds. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Robinson Annulation. Retrieved from [Link]

  • Chem-Station. (2014). Thorpe-Ziegler Reaction. Retrieved from [Link]

  • MDPI. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals, 13(6), 111. Retrieved from [Link]

  • PubMed Central. (2022). Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1956-1965. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 23.12: The Robinson Annulation Reaction. Retrieved from [Link]

Sources

Application Notes & Protocols: The 1-(2-Chlorophenyl)-4-oxocyclohexanecarbonitrile Scaffold for Novel CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Privileged Scaffolds

In modern medicinal chemistry, the concept of "privileged structures" refers to molecular scaffolds that are capable of binding to multiple biological targets with high affinity.[1] These scaffolds represent an efficient starting point for the design of novel therapeutics, as they provide a validated three-dimensional framework that can be decorated with various functional groups to achieve desired potency and selectivity.[2] The arylcyclohexylamine skeleton is one such privileged scaffold, most notably represented by ketamine, a potent N-methyl-D-aspartate (NMDA) receptor antagonist used for anesthesia, analgesia, and increasingly, for the treatment of refractory depression.[3]

This document introduces 1-(2-chlorophenyl)-4-oxocyclohexanecarbonitrile , a novel and versatile molecular scaffold. Its design is rationally based on the core structure of ketamine, retaining the critical 2-chlorophenyl and cyclohexane moieties while presenting two orthogonal and highly versatile functional groups—a ketone and a nitrile—for extensive chemical modification. This strategic design positions the scaffold as a powerful platform for generating libraries of diverse compounds aimed primarily at neurological targets, with the potential for broader applications.

Design Rationale: A Next-Generation Arylcyclohexylamine Core

The therapeutic potential of this scaffold is inferred from its close structural relationship to ketamine. The 2-chlorophenyl group and the cyclohexane ring are known to be crucial for binding within the PCP/ketamine site of the NMDA receptor ion channel.[4] By replacing the 2-methylamino group of ketamine with a nitrile at the 1-position and introducing a ketone at the 4-position, we create a synthetically tractable precursor that allows for systematic exploration of the chemical space around this pharmacophore.

Caption: Structural relationship between Ketamine and the proposed scaffold.

Synthesis of the Core Scaffold: this compound

The synthesis of the title scaffold can be efficiently achieved via a base-catalyzed Michael addition, a robust and widely used carbon-carbon bond-forming reaction.[5][6] This proposed protocol involves the conjugate addition of the carbanion derived from 2-chlorophenylacetonitrile to cyclohex-2-en-1-one.

G start Starting Materials: 2-Chlorophenylacetonitrile Cyclohex-2-en-1-one reaction Michael Addition Reaction (Base-catalyzed) start->reaction workup Aqueous Work-up (Quench, Extract, Wash) reaction->workup purify Purification (Column Chromatography) workup->purify product Final Product: This compound purify->product

Caption: Proposed workflow for the synthesis of the core scaffold.

Protocol 2.1: Synthesis via Michael Addition

Causality: This protocol utilizes a strong, non-nucleophilic base (sodium hydride) to deprotonate 2-chlorophenylacetonitrile, forming a resonance-stabilized carbanion. This nucleophile then attacks the β-carbon of the α,β-unsaturated ketone (cyclohex-2-en-1-one), driven by the formation of a stable C-C single bond.[5] Anhydrous conditions are critical to prevent quenching of the carbanion by water.

Materials & Reagents:

  • 2-Chlorophenylacetonitrile

  • Cyclohex-2-en-1-one

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add sodium hydride (1.1 eq). Wash the NaH with anhydrous hexane to remove mineral oil, then carefully decant the hexane.

  • Solvent Addition: Add anhydrous THF to the flask. Cool the suspension to 0 °C using an ice bath.

  • Carbanion Formation: Dissolve 2-chlorophenylacetonitrile (1.0 eq) in anhydrous THF and add it dropwise to the stirred NaH suspension over 30 minutes. Stir the mixture at 0 °C for an additional 30 minutes to ensure complete formation of the carbanion.

  • Michael Addition: Add a solution of cyclohex-2-en-1-one (1.05 eq) in anhydrous THF dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, cool the reaction mixture back to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel to yield the pure this compound.

Derivatization Strategies: Unlocking Chemical Diversity

The true power of the this compound scaffold lies in the orthogonal reactivity of its ketone and nitrile functionalities. These groups serve as versatile handles for introducing a wide array of chemical moieties, enabling a systematic exploration of structure-activity relationships (SAR).[7][8]

G cluster_ketone C4-Ketone Modifications cluster_nitrile C1-Nitrile Transformations Scaffold 1-(2-Chlorophenyl)-4- oxocyclohexanecarbonitrile ReductiveAmination Reductive Amination (→ Diverse Amines) Scaffold->ReductiveAmination R-NH₂, NaBH(OAc)₃ Wittig Wittig Reaction (→ Alkenes) Scaffold->Wittig Ph₃P=CHR Grignard Grignard Addition (→ Tertiary Alcohols) Scaffold->Grignard R-MgBr Reduction Reduction (→ Primary Amine) Scaffold->Reduction LiAlH₄ or H₂/Pd Hydrolysis Hydrolysis (→ Carboxylic Acid) Scaffold->Hydrolysis H₃O⁺, Δ Cyclization Cyclization (→ Tetrazoles, etc.) Scaffold->Cyclization NaN₃, NH₄Cl

Caption: Key derivatization pathways from the central scaffold.

Protocol 3.1: Derivatization at the C4-Ketone: Reductive Amination

Causality: This one-pot reaction first involves the formation of an iminium ion intermediate from the ketone and a primary or secondary amine under mild acidic conditions. This intermediate is then reduced in situ by a hydride reagent, typically sodium triacetoxyborohydride [NaBH(OAc)₃], which is mild enough not to reduce the starting ketone but reactive enough to reduce the iminium ion. This method is highly effective for producing a diverse range of secondary and tertiary amines.

Materials & Reagents:

  • This compound (1.0 eq)

  • Primary or secondary amine of choice (e.g., methylamine, dimethylamine, piperidine) (1.2 eq)

  • Sodium triacetoxyborohydride [NaBH(OAc)₃] (1.5 eq)

  • Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic acid (catalytic amount)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • To a solution of the scaffold in DCE, add the desired amine followed by a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1 hour to facilitate iminium ion formation.

  • Add sodium triacetoxyborohydride in one portion.

  • Stir the reaction at room temperature for 12-24 hours. Monitor by TLC.

  • Quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with dichloromethane (DCM) (3x).

  • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate.

  • Purify the product by column chromatography or crystallization.

Protocol 3.2: Transformation of the C1-Nitrile: Reduction to a Primary Amine

Causality: The nitrile group can be completely reduced to a primary amine using a powerful hydride-donating agent like lithium aluminum hydride (LiAlH₄).[8] The reaction proceeds via nucleophilic attack of the hydride on the electrophilic nitrile carbon, followed by further reduction of the intermediate imine.

Materials & Reagents:

  • This compound (1.0 eq)

  • Lithium aluminum hydride (LiAlH₄) (2.0 eq)

  • Anhydrous diethyl ether or THF

  • Water

  • 15% Aqueous sodium hydroxide (NaOH) solution

Procedure:

  • Preparation: To a flame-dried flask under an inert atmosphere, add a suspension of LiAlH₄ in anhydrous diethyl ether. Cool to 0 °C.

  • Addition: Add a solution of the scaffold in anhydrous diethyl ether dropwise to the LiAlH₄ suspension.

  • Reaction: After addition, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours.

  • Work-up (Fieser method): Cool the reaction to 0 °C. Cautiously and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ used in grams.

  • Filtration: A granular precipitate should form. Stir for 15 minutes, then filter the solid through a pad of Celite, washing thoroughly with ether or ethyl acetate.

  • Purification: Concentrate the filtrate to yield the crude amine, which can be purified by chromatography or conversion to a hydrochloride salt.

Potential Applications & Proposed Screening Cascade

The primary and most compelling application for derivatives of this scaffold is the development of novel NMDA receptor antagonists . The structural similarity to ketamine strongly suggests that compounds derived from this scaffold will interact with the phencyclidine (PCP) binding site within the NMDA receptor's ion channel.[3] By systematically modifying the scaffold at the C4 and C1 positions, researchers can fine-tune the compound's affinity, selectivity, and pharmacokinetic properties to develop new agents for:

  • Treatment-Resistant Depression: Seeking compounds with a rapid antidepressant effect similar to ketamine but with an improved side-effect profile.[3]

  • Chronic Pain Management: Developing non-opioid analgesics for neuropathic pain.

  • Anesthesia: Engineering next-generation anesthetics with controlled induction and recovery times.

Proposed Biological Screening Funnel

G cluster_workflow Screening Workflow for NMDA Receptor Antagonists Level1 Level 1: Primary Screening (In Vitro Binding) Level2 Level 2: Functional Assay (In Vitro Electrophysiology) Level1->Level2 Active Hits Level3 Level 3: ADME-Tox (In Vitro Assays) Level2->Level3 Potent Modulators Level4 Level 4: Preclinical Models (In Vivo Efficacy) Level3->Level4 Optimized Leads

Caption: A tiered screening approach for identifying lead compounds.

  • Primary Screening (Binding Affinity): Utilize a competitive radioligand binding assay with [³H]MK-801 to determine the affinity (Ki) of the synthesized compounds for the PCP site on the NMDA receptor in rat brain membrane preparations.[9]

  • Functional Assay (Electrophysiology): Characterize active compounds from the primary screen using whole-cell patch-clamp electrophysiology on cultured neurons or oocytes expressing specific NMDA receptor subtypes. Measure the IC₅₀ for inhibition of NMDA-induced currents to determine functional potency and mechanism (e.g., channel block).

  • In Vitro ADME-Tox: Profile promising leads for metabolic stability (microsomal stability assay), cell permeability (PAMPA), and potential off-target effects and cytotoxicity (e.g., MTT assay, CEREP panel).

  • In Vivo Efficacy Models: Test optimized compounds in established animal models of depression (e.g., forced swim test, learned helplessness) or pain (e.g., von Frey test for mechanical allodynia).

Summary of Physicochemical & Synthetic Data

Compound/IntermediateKey ReagentsReaction TypeExpected Product MWNotes
Scaffold (C₁₃H₁₂ClNO)2-Chlorophenylacetonitrile, Cyclohex-2-en-1-one, NaHMichael Addition233.7 g/mol Synthesis is highly dependent on anhydrous conditions.
C4-Amine Derivative (e.g., Methylamine)Scaffold, CH₃NH₂, NaBH(OAc)₃Reductive Amination248.7 g/mol A versatile one-pot reaction for generating diverse amine libraries.
C1-Amine Derivative Scaffold, LiAlH₄Nitrile Reduction237.7 g/mol Requires careful, anhydrous work-up. Product is a diamine.
C1-Acid Derivative Scaffold, H₃O⁺, HeatNitrile Hydrolysis252.7 g/mol Provides a handle for amide coupling.

References

  • Ketamine. (n.d.). In Wikipedia. Retrieved January 22, 2026, from [Link]

  • Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of medicinal chemistry, 53(22), 7902–7917. [Link]

  • Evans, B. E., Rittle, K. E., Bock, M. G., DiPardo, R. M., Freidinger, R. M., Whitter, W. L., ... & Veber, D. F. (1988). Methods for drug discovery: development of potent, selective, orally effective cholecystokinin antagonists. Journal of medicinal chemistry, 31(12), 2235-2246. [Link]

  • Parsons, C. G., Stöffler, A., & Danysz, W. (2007). Memantine: a NMDA receptor antagonist that improves memory by regulating the integration of information between the cortex and hippocampus. Neuropsychopharmacology, 32(7), 1475-1487. [Link]

  • Horton, D. A., Bourne, G. T., & Smythe, M. L. (2003). The combinatorial synthesis of bicyclic privileged structures or privileged substructures. Chemical reviews, 103(3), 893-930. [Link]

  • Roth, B. L., Gibbons, S., Arunotayanun, W., & Huang, X. P. (2013). The ketamine analogue methoxetamine and 3-and 4-methoxy analogues of phencyclidine are high affinity and selective ligands for the glutamate NMDA receptor. PloS one, 8(3), e59334. [Link]

  • Lednicer, D., Lyster, S. C., & Duncan, G. W. (1967). 4-Amino-4-arylcyclohexanones and their derivatives, a novel class of analgesics. 1. Modification of the aryl ring. Journal of medicinal chemistry, 10(5), 783-787. [Link]

  • Wang, C. C., Chen, P. S., & Lee, C. K. (2017). A new process of ketamine synthesis from 2-(2-chlorophenyl)-2-nitrocyclohexanone proposed by analyzing drug materials and chemicals seized in Taiwan. Forensic science international, 278, 132-139. [Link]

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  • 4-Oxo-cyclohexanecarbonitrile. (n.d.). In Chemsrc. Retrieved January 22, 2026, from [Link]

  • 4-Hydroxycyclohexanecarbonitrile. (n.d.). In PubChem. Retrieved January 22, 2026, from [Link]

  • The Michael Addition Reaction and Conjugate Addition. (2023, May 24). Master Organic Chemistry. [Link]

  • Narasaka, K., & Soai, K. (1991). Enantioselective synthesis of.alpha.-functionally substituted cyclic ketones via chiral organotin enamines. The Journal of Organic Chemistry, 56(1), 1-3. [Link]

  • Morley, A. D., Mogg, A. J., & Tizzano, J. P. (2007). Structure-activity relationships for allosteric NMDA receptor inhibitors based on 2-naphthoic acid. British journal of pharmacology, 150(7), 934-946. [Link]

  • Karachev, D. A., & Popkov, S. V. (2005). Synthesis of 1-Aryl-4-azolylbutanones. Chemistry of Heterocyclic Compounds, 41(6), 762-766. [Link]

  • Where Does Ketamine Come From? (n.d.). Luxury Psychiatry Clinic. [Link]

  • Fleming, F. F., & Yao, L. (2012). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of medicinal chemistry, 55(22), 9763-9778. [Link]

  • Ito, Y., Hirao, T., & Saegusa, T. (1978). Synthesis of α,β-unsaturated carbonyl compounds by palladium(II)-catalyzed dehydrosilylation of silyl enol ethers. The Journal of Organic Chemistry, 43(5), 1011-1013. [Link]

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  • Fleming, F. F., & Yao, L. (2012). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 55(22), 9763-9778. [Link]

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  • The Ketamine Analogue Methoxetamine and 3- and 4-Methoxy Analogues of Phencyclidine Are High Affinity and Selective Ligands for the Glutamate NMDA Receptor. (n.d.). ResearchGate. [Link]

  • Linger, J. G., Vardon, D. R., & Beckham, G. T. (2018). Biological Conversion of Cyclic Ketones from Catalytic Fast Pyrolysis with Pseudomonas putida KT2440. ACS Sustainable Chemistry & Engineering, 6(1), 1134-1141. [Link]

  • Photoredox α-Arylation of cyclic ketones. (n.d.). ResearchGate. [Link]

  • Structure Activity Relationship (SAR) Studies of 1,2-Diarylethylamines as N-Methyl-D-Aspartate Receptor Antagonists. (n.d.). ProQuest. [Link]

  • Olefination of Aromatic Carbonyls Using Cycloalkanone Ketals. (2023, November 24). ChemistryViews. [Link]

  • Structure-activity relationships for allosteric NMDA receptor inhibitors based on 2-naphthoic acid. (n.d.). ResearchGate. [Link]

  • Synthesis of 1‐Aryl Isoquinolinones or o‐Diaryl Pyrimidines via Bismuth Triflate‐Mediated Intermolecular Annulation of Arylacetic Acids with Nitroarylaldehydes or Trimethoxybenzene in the Presence of Acetonitrile. (n.d.). ResearchGate. [Link]

  • The Ketamine Analogue Methoxetamine and 3- and 4-Methoxy Analogues of Phencyclidine Are High Affinity and Selective Ligands for the Glutamate NMDA Receptor. (2013, March 19). NIH. [Link]

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  • Is Ketamine Made in a Lab? (2023, December 20). Avenues Recovery. [Link]

  • Exploring Chemical Synthesis: The Role of Nitriles in Pharma. (n.d.). Pharmaffiliates. [Link]

  • Synthesis of a large-ring ketone containing a lactone function. Dieckmann condensation vs. the Thorpe-Ziegler condensation. (n.d.). The Journal of Organic Chemistry. [Link]

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Application Notes and Protocols for the Catalytic Conversion of 1-(2-chlorophenyl)-4-oxocyclohexanecarbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The 1-aryl-4-oxocyclohexanecarbonitrile scaffold is a valuable structural motif in medicinal chemistry and drug discovery. The presence of a quaternary carbon center bearing a nitrile group, combined with the synthetic versatility of the ketone functionality, makes these molecules attractive starting points for the synthesis of complex carbocyclic compounds. Specifically, the catalytic conversion of the 4-oxo group in 1-(2-chlorophenyl)-4-oxocyclohexanecarbonitrile allows for the introduction of new stereocenters, leading to a diverse range of derivatives such as chiral amino alcohols and diamines. These products are key intermediates for the development of novel therapeutic agents.

This comprehensive guide provides detailed protocols for the synthesis of the parent compound, this compound, and its subsequent stereoselective catalytic conversions. The methodologies are designed for researchers and scientists in organic synthesis and drug development, with a focus on providing not just procedural steps, but also the underlying scientific rationale for experimental choices.

Part 1: Synthesis of the Starting Material: this compound

The synthesis of 1-aryl-4-oxocyclohexanecarbonitriles can be efficiently achieved via a Michael addition reaction. This approach involves the conjugate addition of an arylacetonitrile to an α,β-unsaturated ketone.[1]

Reaction Principle

The reaction proceeds through the deprotonation of 2-(2-chlorophenyl)acetonitrile to form a nucleophilic carbanion. This carbanion then undergoes a 1,4-conjugate addition to methyl vinyl ketone. A subsequent intramolecular cyclization followed by hydrolysis yields the target this compound.

Experimental Workflow: Synthesis of Starting Material

cluster_synthesis Synthesis of this compound reagents 2-(2-chlorophenyl)acetonitrile + Methyl Vinyl Ketone base Base (e.g., NaH) in Anhydrous THF reagents->base 1. Add reaction Michael Addition & Intramolecular Cyclization (0°C to rt) base->reaction 2. Stir quench Aqueous Work-up (NH4Cl solution) reaction->quench 3. Quench extraction Extraction with Ethyl Acetate quench->extraction 4. Extract purification Column Chromatography (Silica Gel) extraction->purification 5. Purify product This compound purification->product cluster_reduction Asymmetric Hydrogenation substrate This compound catalyst [RuCl₂(chiral ligand)(dmf)₂] (e.g., (Ra,S,S)-ligand) substrate->catalyst 1. Add conditions H₂ (50 atm) Methanol, 60 °C, 24 h catalyst->conditions 2. Set up reaction Catalytic Hydrogenation conditions->reaction 3. React workup Solvent Removal reaction->workup 4. Concentrate purification Column Chromatography workup->purification 5. Purify product cis/trans-1-(2-chlorophenyl)-4-hydroxycyclohexanecarbonitrile purification->product cluster_amination Asymmetric Reductive Amination substrate This compound reagents Ammonium Acetate (Amine Source) substrate->reagents 1. Combine catalyst [Ir(cod)Cl]₂ + Chiral P,N-Ligand (e.g., PHOX-type ligand) reagents->catalyst 1. Combine conditions H₂ (80 atm) DCE, 80 °C, 48 h catalyst->conditions 2. Set up reaction Catalytic Reductive Amination conditions->reaction 3. React workup Aqueous Work-up reaction->workup 4. Quench & Extract purification Column Chromatography workup->purification 5. Purify product cis/trans-4-amino-1-(2-chlorophenyl)cyclohexanecarbonitrile purification->product

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 1-(2-chlorophenyl)-4-oxocyclohexanecarbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for the synthesis of 1-(2-chlorophenyl)-4-oxocyclohexanecarbonitrile. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, actionable insights into optimizing this synthesis, troubleshooting common issues, and understanding the underlying chemical principles.

Introduction: The Synthetic Challenge

This compound is a key intermediate in the synthesis of various pharmacologically active molecules. Its structure, featuring a quaternary carbon center, presents a unique synthetic challenge. The most robust and widely adopted method for constructing this framework involves a conjugate addition of 2-chlorophenylacetonitrile to an α,β-unsaturated carbonyl compound, followed by an intramolecular cyclization known as the Thorpe-Ziegler reaction.[1][2] Optimizing the yield and purity of this multi-step process requires careful control of reaction parameters and a thorough understanding of potential side reactions.

This guide provides a comprehensive protocol based on established chemical principles and offers solutions to common experimental hurdles.

Core Synthetic Protocol

The following protocol details a reliable, two-step procedure for the synthesis of this compound.

Step 1: Michael Addition - Synthesis of Diethyl 4-cyano-4-(2-chlorophenyl)heptanedioate

This step involves the base-catalyzed conjugate addition of 2-chlorophenylacetonitrile to ethyl acrylate.

Experimental Protocol:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser under an inert atmosphere (Nitrogen or Argon), and a pressure-equalizing dropping funnel.

  • Reagent Preparation: In the flask, prepare a solution of sodium ethoxide by cautiously adding sodium metal (1.1 eq) to anhydrous ethanol (20 volumes) at 0 °C.

  • Addition of Nitrile: Once all the sodium has reacted, add 2-chlorophenylacetonitrile (1.0 eq) dropwise to the ethoxide solution while maintaining the temperature at 0-5 °C.

  • Michael Addition: Add ethyl acrylate (2.2 eq) dropwise via the dropping funnel over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature and pour it into ice-cold water. Acidify the aqueous solution with dilute hydrochloric acid (10% HCl) to a pH of ~5-6.[3]

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.[3]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude diethyl 4-cyano-4-(2-chlorophenyl)heptanedioate is typically used in the next step without further purification.

Step 2: Thorpe-Ziegler Cyclization & Hydrolysis - Synthesis of this compound

This step achieves the intramolecular cyclization to form the cyclohexanone ring, followed by hydrolysis and decarboxylation.

Experimental Protocol:

  • Setup: In a flame-dried, three-necked flask under an inert atmosphere, prepare a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 2.5 eq) in anhydrous toluene (40 volumes).

  • Addition of Intermediate: Dissolve the crude diester from Step 1 in anhydrous toluene and add it dropwise to the NaH suspension at room temperature.

  • Cyclization: After the addition, heat the reaction mixture to reflux (approx. 110 °C) for 6-8 hours. The formation of a thick precipitate indicates the progression of the cyclization. Monitor by TLC until the starting material is consumed.

  • Hydrolysis & Decarboxylation: Cool the mixture to 0 °C and cautiously quench the reaction by the slow addition of excess 6 M hydrochloric acid. Heat the resulting biphasic mixture to reflux for 12-18 hours to effect hydrolysis and decarboxylation.

  • Work-up: Cool the mixture to room temperature and separate the organic layer. Extract the aqueous layer with toluene.

  • Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine.[4] Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (using a hexane-ethyl acetate gradient) or by recrystallization from a suitable solvent system like ethanol/water.[5]

Troubleshooting Guide

G cluster_start START cluster_step1 Step 1: Michael Addition cluster_step2 Step 2: Thorpe-Ziegler Cyclization cluster_purification Final Stage: Purification Start Encountering Issue in Synthesis P1 Low Yield in Michael Addition? Start->P1 S1_Cause1 Poor Base Activity P1->S1_Cause1 S1_Cause2 Acrylate Polymerization P1->S1_Cause2 S1_Cause3 Solvent Contamination P1->S1_Cause3 S1_Sol1 Use freshly prepared alkoxide or stronger bases (e.g., NaH). S1_Cause1->S1_Sol1 S1_Sol2 Maintain low temp (<10°C) during addition; add inhibitor (e.g., hydroquinone). S1_Cause2->S1_Sol2 S1_Sol3 Ensure use of anhydrous solvents. S1_Cause3->S1_Sol3 P2 Failed or Incomplete Cyclization? S1_Sol1->P2 S1_Sol2->P2 S1_Sol3->P2 S2_Cause1 Intermolecular Side Reactions P2->S2_Cause1 S2_Cause2 Insufficient Base Strength/Amount P2->S2_Cause2 S2_Sol1 Apply high-dilution principles; slow addition of substrate to base. S2_Cause1->S2_Sol1 S2_Sol2 Use strong, non-nucleophilic base like NaH or LHMDS; ensure >2 eq. S2_Cause2->S2_Sol2 P3 Difficulty Purifying Final Product? S2_Sol1->P3 S2_Sol2->P3 S3_Cause1 Oily Product/ Failed Crystallization P3->S3_Cause1 S3_Cause2 Persistent Impurities P3->S3_Cause2 S3_Sol1 Use column chromatography (Hexane:EtOAc gradient); Try different recrystallization solvents (e.g., Isopropanol). S3_Cause1->S3_Sol1 S3_Sol2 Perform aqueous washes (NaHCO3, brine) before final concentration. S3_Cause2->S3_Sol2

Q1: My yield from the initial Michael addition (Step 1) is consistently low. What are the likely causes and solutions?

A: Low yields in this step are common and can typically be traced to three main factors:

  • Cause: Ineffective Base or Deprotonation. The pKa of the α-proton in 2-chlorophenylacetonitrile is higher than a simple ester. Sodium ethoxide may not be sufficiently strong or may be degraded by moisture.

    • Solution: Ensure your ethanol is absolutely anhydrous. Consider using a stronger base like sodium hydride (NaH) in an aprotic solvent like THF or DMF. This will irreversibly deprotonate the nitrile, driving the reaction forward.

  • Cause: Polymerization of Ethyl Acrylate. Ethyl acrylate is prone to polymerization, especially in the presence of base and at elevated temperatures.

    • Solution: Maintain strict temperature control. The dropwise addition of the acrylate should be done at 0-5 °C to minimize this side reaction. Adding a radical inhibitor like hydroquinone (in trace amounts) can also be effective.

  • Cause: Reversibility of the Reaction. The Michael addition is a reversible reaction.

    • Solution: Using a slight excess of ethyl acrylate (2.2-2.5 equivalents) can shift the equilibrium towards the product. Ensure the reaction is allowed to proceed to completion (monitor by TLC) before work-up.

Q2: The Thorpe-Ziegler cyclization (Step 2) is not working, resulting in a complex mixture or recovery of starting material. How can I optimize it?

A: This is the most critical step, and its success hinges on favoring the intramolecular reaction over intermolecular polymerization.

  • Cause: Intermolecular reactions are dominating. At high concentrations, the enolate of one molecule can react with the ester of another, leading to polymer formation instead of the desired six-membered ring.

    • Solution (Causality): The principle of high dilution is paramount.[1] By ensuring the concentration of the substrate is very low at any given time, you increase the probability of the two ends of the same molecule finding each other.

    • Protocol: Instead of adding the base to the substrate, reverse the addition. Add the substrate (dissolved in a large volume of anhydrous toluene) very slowly via a syringe pump to a refluxing suspension of a strong, non-nucleophilic base like sodium hydride.

  • Cause: The base is not strong enough.

    • Solution: Sodium hydride is an excellent choice. Lithium hexamethyldisilazide (LHMDS) is another powerful, non-nucleophilic base that can be effective at lower temperatures if thermal degradation is a concern.

Q3: My final product is an oil and difficult to purify by recrystallization. What should I do?

A: An oily product often indicates the presence of impurities that disrupt the crystal lattice.

  • Cause: Residual solvents or side-products.

    • Solution: First, ensure all solvent has been removed under high vacuum. If it remains an oil, purification by column chromatography on silica gel is the most reliable method.[4] A gradient elution starting from 95:5 Hexane:Ethyl Acetate and gradually increasing the polarity should effectively separate the product from non-polar impurities (like mineral oil from NaH) and more polar side-products. Once a pure fraction is obtained (confirm by TLC), attempt recrystallization again with different solvent systems (e.g., isopropanol, ethyl acetate/hexane).

Frequently Asked Questions (FAQs)

Q: What is the detailed mechanism of the Thorpe-Ziegler reaction? A: The reaction is a base-catalyzed intramolecular condensation of a dinitrile or, in this case, a cyano-diester. The key steps are:

  • Deprotonation: A strong base removes a proton from the carbon alpha to the nitrile group, forming a carbanion (enolate).

  • Nucleophilic Attack: This carbanion then attacks the electrophilic carbon of the ester group at the other end of the molecule, forming a cyclic β-keto nitrile intermediate.

  • Hydrolysis & Decarboxylation: Upon acidic work-up and heating, the ester is hydrolyzed to a carboxylic acid. The resulting β-keto acid is thermally unstable and readily undergoes decarboxylation (loses CO₂) to yield the final this compound.

// Reactants Reactant [label="Cyano-Diester Intermediate"]; Base [label="+ Strong Base\n(e.g., NaH)"];

// Intermediates Enolate [label="Carbanion (Enolate)\nFormation"]; Cyclic_Intermediate [label="Intramolecular\nNucleophilic Attack"]; Beta_Keto_Nitrile [label="Cyclic β-Keto Nitrile"];

// Hydrolysis Hydrolysis [label="+ H₃O⁺, Δ\n(Hydrolysis & Decarboxylation)"];

// Product Product [label="Final Product:\n1-(2-chlorophenyl)-4-\noxocyclohexanecarbonitrile"];

// Flow Reactant -> Base [style=invis]; Reactant -> Enolate [label="1. Deprotonation"]; Enolate -> Cyclic_Intermediate [label="2. Cyclization"]; Cyclic_Intermediate -> Beta_Keto_Nitrile; Beta_Keto_Nitrile -> Hydrolysis [style=invis]; Beta_Keto_Nitrile -> Product [label="3. Work-up"]; } Caption: Simplified Thorpe-Ziegler reaction mechanism.

Q: Why are anhydrous (dry) conditions so critical for this synthesis? A: Moisture can be detrimental for two primary reasons:

  • Base Quenching: Strong bases like sodium hydride and sodium ethoxide react violently and irreversibly with water. Even trace amounts of moisture will consume your base, leading to incomplete deprotonation and low yields.

  • Grignard Reagent Destruction: In alternative syntheses that might employ Grignard reagents, water will instantly protonate and destroy the organomagnesium compound, preventing it from acting as a nucleophile.[6]

Q: What analytical methods are best for monitoring the reaction and characterizing the final product? A:

  • Reaction Monitoring: Thin Layer Chromatography (TLC) is indispensable for tracking the consumption of starting materials and the appearance of products.

  • Product Characterization:

    • Purity: Gas Chromatography-Mass Spectrometry (GC-MS) is excellent for assessing purity and identifying volatile impurities.[7]

    • Structure Confirmation: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) will confirm the chemical structure, while Fourier-Transform Infrared (FTIR) spectroscopy should show characteristic peaks for the nitrile (C≡N, ~2240 cm⁻¹) and ketone (C=O, ~1715 cm⁻¹) functional groups.[7]

Q: Are there any significant safety precautions I should take? A: Yes, several reagents used in this synthesis require careful handling:

  • Sodium Hydride (NaH): Highly flammable and reacts violently with water. It should be handled under an inert atmosphere and away from any moisture.

  • Sodium Metal: Reacts exothermically with alcohols and violently with water.

  • Solvents: Toluene and other organic solvents are flammable. All operations should be conducted in a well-ventilated fume hood away from ignition sources.[4] Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

Data Summary: Influence of Reaction Conditions

The following table provides an overview of how different parameters can affect the outcome of the synthesis, based on established chemical principles.

ParameterCondition A (Sub-optimal)Condition B (Optimized)Rationale for Optimization
Base (Cyclization) Sodium Ethoxide (NaOEt)Sodium Hydride (NaH)NaH is a stronger, non-nucleophilic base that provides irreversible deprotonation, driving the reaction to completion.[1]
Concentration 0.5 M0.05 M (High Dilution)High dilution significantly favors the desired intramolecular cyclization over intermolecular side reactions.[1]
Temperature (Addition) Room Temperature0 - 5 °CLow temperature minimizes side reactions, particularly the base-catalyzed polymerization of ethyl acrylate.
Solvent Purity Technical GradeAnhydrous (distilled)Prevents quenching of the strong base by water, ensuring efficient reaction.[6]

References

  • Yuan, Z., et al. (n.d.). Synthesis of Chlorfenazole from o -Chlorobenzonitrile Extracted from Expired Tear-Gas Grenade. ResearchGate. Available from: [Link]

  • EP1249447B1. (n.d.). Intermediate for the production of 1-[2-dimethylamino-1-(4-methoxyphenyl)-ethyl]-cyclohexanol. Google Patents.
  • Coan, S. B., & Becker, E. I. (1955). α-(4-CHLOROPHENYL)-γ-PHENYLACETOACETONITRILE. Organic Syntheses, 35, 30. doi:10.15227/orgsyn.035.0030. Available from: [Link]

  • HU185337B. (n.d.). Process for preparing o-chlorophenyl-cyclopentyl-ketone. Google Patents.
  • PubChem. (n.d.). 1-(4-Fluorophenyl)-4-oxocyclohexanecarbonitrile. National Center for Biotechnology Information. Available from: [Link]

  • Technical Disclosure Commons. (2023). A process for the preparation of 1-(2-chlorophenyl)-2-(2H-tetrazol-2-yl)ethanone. Technical Disclosure Commons. Available from: [Link]

  • Guna, J. V., et al. (n.d.). Synthesis and Antimicrobial Activity of (2-Methoxy/2-Amino)-6-{4'-[(4'''-Chlorophenyl) (Phenyl) Methyl Amino] Phenyl}-4-Aryl Nicotinonitrile. ResearchGate. Available from: [Link]

  • L.S.College, Muzaffarpur. (2020). Thorpe reaction. L.S.College. Available from: [Link]

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Technical Support Center: Purification of 1-(2-chlorophenyl)-4-oxocyclohexanecarbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for 1-(2-chlorophenyl)-4-oxocyclohexanecarbonitrile. This molecule is a key intermediate in various drug development programs, valued for its unique structural features. However, its purification presents several distinct challenges stemming from its synthesis, stereochemistry, and physical properties. This guide is designed for researchers, chemists, and process development professionals to navigate these complexities effectively. We will address common issues in a practical question-and-answer format, providing not just protocols, but the underlying scientific principles to empower you to troubleshoot your specific experimental context.

Section 1: FAQs - Common Impurities & Initial Assessment

This section addresses the most frequent initial challenges encountered after synthesis and before embarking on a full-scale purification campaign.

Q1: What are the most likely impurities in my crude sample of this compound?

A: The impurity profile of your crude product is intrinsically linked to its synthetic route. Most syntheses of related structures involve multi-step processes where unreacted starting materials, reagents, and reaction byproducts are the primary contaminants.[1]

Common Impurity Classes:

  • Starting Materials: Incomplete conversion will leave residual precursors, such as derivatives of 2-chlorophenylacetonitrile or cyclohexenone.

  • Isomeric Byproducts: Depending on the synthetic strategy, particularly in reactions like Friedel-Crafts acylations on related precursors, you may encounter positional isomers (e.g., the para-chlorophenyl analog). These isomers often have very similar polarities, making them difficult to separate.

  • Reaction Byproducts: Side reactions, such as over-reaction, dimerization, or rearrangement, can generate structurally related impurities that may be challenging to remove.[1]

  • Degradation Products: The compound contains a ketone and a nitrile group. Under harsh acidic or basic conditions during workup or purification, hydrolysis of the nitrile to a carboxylic acid or amide can occur.[2][3] Prolonged exposure to high temperatures may also lead to degradation.[3]

The diagram below illustrates the typical sources of impurities that contribute to the crude product mixture.

G SM Starting Materials (e.g., 2-chlorophenylacetonitrile) MainReaction Main Reaction SM->MainReaction CrudeProduct Crude Product Mixture SM->CrudeProduct Unreacted Reagents Reagents & Catalysts Reagents->MainReaction MainReaction->CrudeProduct Desired Product SideReaction Side Reactions (Dimerization, Isomerization) SideReaction->CrudeProduct Byproducts Degradation Workup/Storage Degradation (Hydrolysis) Degradation->CrudeProduct Degradants

Caption: Sources of impurities in the synthesis of this compound.

Q2: What analytical techniques are best for assessing the purity of my crude product?

A: A multi-technique approach is essential for a comprehensive purity assessment.

  • Thin-Layer Chromatography (TLC): This is your first and fastest tool. It's invaluable for visualizing the number of components, assessing the polarity of impurities relative to your product, and developing a solvent system for column chromatography.[4]

  • High-Performance Liquid Chromatography (HPLC): HPLC provides quantitative data on purity. A standard reversed-phase C18 column with a water/acetonitrile or water/methanol gradient is a good starting point. This will resolve most non-isomeric impurities and give you a purity percentage (e.g., % area under the curve).[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is crucial for structural confirmation. It can help identify the presence of starting materials or major byproducts if their spectra are known. The presence of unexpected signals or incorrect integration values in the ¹H NMR spectrum indicates impurities.

  • Mass Spectrometry (MS): Techniques like GC-MS or LC-MS are powerful for identifying the molecular weights of impurities.[6][7] This information is critical for postulating their structures, especially when compared against potential byproducts from your synthetic scheme.

Q3: My crude product is a persistent oil or waxy solid. What can I do to induce crystallization?

A: This is a common issue when residual solvents or low-melting impurities act as a eutectic mixture.

  • Causality: Impurities disrupt the formation of a stable crystal lattice, lowering the melting point and often resulting in an oil. Solvents can also interfere with this process.

  • Troubleshooting Steps:

    • High-Vacuum Drying: First, ensure all volatile solvents from the workup (e.g., ethyl acetate, dichloromethane) are thoroughly removed under high vacuum, possibly with gentle heating (e.g., 30-40 °C).

    • Trituration: Add a non-solvent (a solvent in which your product is insoluble, but the oily impurities may be soluble, like hexane or diethyl ether), and vigorously scratch the flask's inner surface with a glass rod or spatula. This mechanical energy can provide nucleation sites for crystallization.

    • Solvent-Nonsolvent Precipitation: Dissolve the oil in a minimal amount of a good solvent (e.g., acetone or ethyl acetate). Then, slowly add a non-solvent (e.g., hexane or heptane) dropwise until the solution becomes persistently cloudy. Let it stand; crystals may form at the interface or upon cooling.

    • Preliminary Chromatography: If the above fails, the impurity load is likely too high. A quick "plug" of silica gel chromatography to remove the most polar or non-polar impurities can often yield a product that will then crystallize.

Section 2: Troubleshooting Guide - Chromatographic Purification

Chromatography is the most robust method for separating complex mixtures of this nature.[8]

Q4: How do I develop an effective column chromatography method to remove synthetic byproducts?

A: A systematic approach starting with TLC is the most efficient path. Diastereomers, which have different physical properties, can often be separated using standard column chromatography.[9]

Step-by-Step Protocol: Method Development

  • TLC Solvent Screening:

    • Prepare a stock solution of your crude material in a volatile solvent (e.g., dichloromethane).

    • On a silica TLC plate, spot your material.

    • Develop the plate in various solvent systems of increasing polarity. A good starting point is a mixture of a non-polar solvent (Hexane or Heptane) and a more polar solvent (Ethyl Acetate or Acetone).

    • Goal: Find a solvent system that gives your product a Retention Factor (Rf) of 0.25 - 0.35 . This Rf value typically provides the best separation on a silica gel column. The impurities should ideally be well-separated from the product spot (either much higher or lower Rf).

  • Column Preparation & Elution:

    • Once you have an optimal solvent system from TLC (e.g., 7:3 Hexane:Ethyl Acetate), prepare your mobile phase.

    • Pack a glass column with silica gel using the selected mobile phase (slurry packing is recommended).

    • Dissolve (or adsorb onto a small amount of silica) your crude product and carefully load it onto the top of the column.

    • Begin elution with the mobile phase, collecting fractions.

    • Monitor the fractions by TLC to identify which ones contain your pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Data Presentation: Example TLC Screening

TrialSolvent System (Hexane:Ethyl Acetate)Product RfImpurity 1 RfImpurity 2 RfAssessment
19:10.650.750.05Too high; poor separation from Impurity 1.
28:20.450.580.02Getting closer, but still too high.
3 7:3 0.30 0.48 0.01 Optimal for column chromatography.
41:10.100.250.00Too low; will take too long to elute.
Q5: My TLC shows two very close spots, and my HPLC shows two closely eluting peaks. Could they be diastereomers?

A: Yes, this is a strong possibility. If your synthesis could have generated a second chiral center, or if you have cis/trans isomers related to the cyclohexanone ring, you may have a diastereomeric mixture. Diastereomers can often be separated by standard chromatography, but it may require optimization.[9][10]

Troubleshooting Strategy:

  • Confirm with NMR: A clean ¹H NMR spectrum of the mixed fractions should show two distinct sets of signals for at least some protons, confirming the presence of two similar but non-identical molecules.

  • Optimize Chromatography:

    • Lower Polarity: Decrease the polarity of your mobile phase (e.g., from 7:3 to 8:2 Hexane:EtOAc). This will increase the retention time of all compounds and can often improve the resolution between closely eluting spots.

    • Change Solvents: Swap one of the solvents while maintaining similar polarity. For example, try Dichloromethane:Methanol or Toluene:Acetone systems. The different solvent-solute interactions can alter selectivity.[11]

    • High-Performance Flash Chromatography: Automated flash chromatography systems with high-quality silica and precise gradient control can resolve peaks that are inseparable by traditional gravity columns.

The workflow for tackling this issue is outlined below.

G Start Observation: Closely Eluting Peaks/Spots Hypothesis Hypothesis: Diastereomers Present? Start->Hypothesis NMR Analyze by ¹H NMR Hypothesis->NMR Verify NMR_Result Two sets of signals observed? NMR->NMR_Result Optimize Optimize Chromatography NMR_Result->Optimize Yes Failure Still Unresolved NMR_Result->Failure No (likely other isomer) Gradient Use fine gradient elution (e.g., 10-30% EtOAc in Hex) Optimize->Gradient Solvent Change solvent system (e.g., DCM/MeOH) Optimize->Solvent Success Separation Achieved Gradient->Success Solvent->Success Derivatize Consider derivatization to enhance separation Success->Derivatize If preparative scale is difficult

Caption: Workflow for separating suspected diastereomers.

Section 3: Troubleshooting Guide - Recrystallization

Recrystallization is an excellent final purification step to improve purity and obtain a crystalline solid, but it is highly dependent on solvent selection.[12]

Q6: How do I systematically screen for a suitable recrystallization solvent?

A: The ideal solvent should dissolve the compound well when hot but poorly when cold.[12][13] A systematic screening process is key.

Experimental Protocol: Solvent Screening

  • Setup: Place a small amount of your compound (approx. 20-30 mg) into several different test tubes.

  • Test Solvents: To each tube, add a different solvent (0.5 mL) from the list below, covering a range of polarities.

  • Room Temperature Solubility: Observe if the compound dissolves at room temperature. If it dissolves completely, that solvent is unsuitable as a single-solvent system.

  • Hot Solubility: If the compound did not dissolve at room temperature, heat the mixture to the solvent's boiling point. Add more solvent dropwise until the solid just dissolves.

  • Cooling & Crystallization: Allow the clear, hot solution to cool slowly to room temperature, then place it in an ice bath. Observe if high-quality crystals form.

  • Two-Solvent Systems: If no single solvent is ideal, try a two-solvent system. Dissolve the compound in a small amount of a "good" hot solvent (one it's very soluble in), and then slowly add a "poor" anti-solvent (one it's insoluble in) until the solution turns cloudy. Cool to induce crystallization.[13]

Data Presentation: Example Solvent Screening Table

SolventPolaritySoluble at 25°C?Soluble at Boiling?Crystals on Cooling?Assessment
HexaneNon-polarNoNoN/AInsoluble. Good as anti-solvent.
TolueneMed-LowNoYesYes, good qualityGood Candidate.
Ethyl AcetateMediumYesYesNo (oiled out)Too soluble.
AcetoneMediumYesYesNoToo soluble. Good for two-solvent system.
EthanolMed-HighNoYesYes, but slowPossible Candidate.
WaterPolarNoNoN/AInsoluble.

Based on this hypothetical data, Toluene and Ethanol are promising single-solvent systems, while an Acetone/Hexane system would be a good two-solvent system to try.

Q7: My recrystallization yield is very low. What are the common causes and solutions?

A: Low yield is a frequent and frustrating issue in recrystallization. The cause is usually one of the following:

  • Using too much solvent: The most common error. Your compound has some finite solubility even in the cold solvent. Using an excessive volume ensures a significant amount of product remains in the mother liquor.

    • Solution: During the dissolution step, use the absolute minimum amount of hot solvent required to fully dissolve the solid. Add it in small portions until the last bit of solid disappears.[13]

  • Cooling too quickly: Rapid cooling (e.g., plunging a hot flask directly into an ice bath) promotes the formation of small, often impure crystals and can trap impurities.

    • Solution: Allow the flask to cool slowly and undisturbed to room temperature on a benchtop before moving it to an ice bath. This allows for the formation of larger, more perfect (and thus purer) crystals.[13]

  • Premature crystallization during hot filtration: If you perform a hot gravity filtration to remove insoluble impurities and the solution cools slightly, your product can crystallize in the filter paper.

    • Solution: Use a pre-heated funnel and flask, and add a small excess of solvent (~5-10%) before filtering to keep the product dissolved.

  • Washing with the wrong solvent: Washing the collected crystals with a solvent in which they are even slightly soluble will dissolve away your product.

    • Solution: Always wash your filtered crystals with a small amount of ice-cold recrystallization solvent.

Section 4: Advanced Purification Challenges - Chiral Separation

This compound possesses a stereocenter at the C1 position. Therefore, unless synthesized using chiral methods, it exists as a 50:50 mixture of two enantiomers (a racemate). Separating enantiomers is a significant challenge because they have identical physical properties in an achiral environment.[9]

Q8: My product appears pure by all standard methods, but I need to isolate the individual enantiomers. What are my options?

A: You will need to use a chiral separation technique. The choice depends on the scale and available equipment. Chiral HPLC is the most common analytical and semi-preparative method.[14]

Decision Pathway for Chiral Separation:

G cluster_hplc Chiral HPLC Workflow cluster_deriv Classical Resolution Workflow Start Racemic Product (Confirmed Pure) Method Choose Separation Strategy Start->Method Direct Direct Method (Chiral HPLC) Method->Direct Analytical/Small Scale Indirect Indirect Method (Diastereomeric Resolution) Method->Indirect Larger Scale Screen Screen Chiral Stationary Phases (CSPs) (e.g., CHIRALPAK® series) Direct->Screen React React with Chiral Resolving Agent (e.g., Chiral Acid/Base) Indirect->React Develop Develop Mobile Phase (e.g., Hexane/IPA, MeCN/Buffer) Screen->Develop Scaleup Scale up to Preparative Column Develop->Scaleup Result_HPLC Isolated Enantiomers Scaleup->Result_HPLC Form Form Diastereomeric Salts/Adducts React->Form Separate Separate Diastereomers by Crystallization or Chromatography Form->Separate Cleave Cleave Resolving Agent Separate->Cleave Result_Deriv Isolated Enantiomers Cleave->Result_Deriv

Caption: Decision tree for the chiral separation of enantiomers.

Expert Insight:

  • Chiral HPLC: This is the most direct method. The compound is passed through a column containing a chiral stationary phase (CSP). The two enantiomers interact differently with the CSP, causing them to elute at different times.[15][16] Method development involves screening different columns (e.g., polysaccharide-based like cellulose or amylose derivatives) and mobile phases.[17][18]

  • Classical Resolution via Diastereomers: This indirect method involves reacting the racemic mixture with a single, pure enantiomer of another chiral compound (a "resolving agent"). This reaction creates a mixture of two diastereomers. Since diastereomers have different physical properties, they can be separated by standard techniques like recrystallization or column chromatography.[19] Afterward, the resolving agent is chemically removed to yield the separated enantiomers.

Section 5: Compound Stability & Handling

Q9: Are there any specific stability concerns I should be aware of during purification and storage?

A: Yes. Based on the functional groups present, there are two primary concerns:

  • pH Sensitivity: Avoid strongly acidic or basic conditions, especially during heated steps. Strong aqueous base (like NaOH) or acid (like HCl) can hydrolyze the nitrile group to a carboxamide and then to a carboxylic acid. If your workup involves acid/base washes, perform them quickly and at low temperatures.[20]

  • Thermal Stability: While generally stable, prolonged heating at high temperatures could lead to degradation.[3] When removing solvents on a rotary evaporator, use the lowest water bath temperature that allows for efficient evaporation.

  • Storage: For long-term storage, keep the purified solid in a tightly sealed container, preferably under an inert atmosphere (nitrogen or argon), and store it in a cool, dark place. A freezer (-20 °C) is ideal.

By understanding these potential pitfalls and employing the systematic troubleshooting strategies outlined in this guide, you can effectively overcome the purification challenges associated with this compound and obtain high-purity material for your research and development needs.

References

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  • PubChem. 1-(4-Fluorophenyl)-4-oxocyclohexanecarbonitrile. National Center for Biotechnology Information. [Link]

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  • Google Patents.
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  • Jindrich, J., Pitha, J., & Lindberg, B. (1995). Separation of cyclodextrins and their derivatives by thin-layer and preparative column chromatography. Carbohydrate Research. [Link]

  • Horváth, G., et al. (2021). Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins. MDPI. [Link]

  • BenchChem. (2025). Application Notes and Protocols for the Recrystallization of 1-(4-Chlorophenyl)-2-methylpropan-1-one. BenchChem.
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  • ResearchGate. (2024). How can we separate diastereomers of larger organic moiety?. ResearchGate. [Link]

  • ter Horst, J. H., et al. (2018). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. PubMed Central. [Link]

  • Coan, S. B., & Becker, E. I. (1955). α-(4-CHLOROPHENYL)-γ-PHENYLACETOACETONITRILE. Organic Syntheses. [Link]

  • Semantic Scholar. Chromatographic purification methods used for rDNA products. [Link]

  • Phenomenex. Chiral HPLC Separations. [Link]

  • Li, S., et al. (2024). Chromatographic purification of C-phycocyanin from Spirulina platensis: assessing antioxidant activity and stability. PubMed. [Link]

  • Ilisz, I., et al. (2020). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). PubMed Central. [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • Stanovnik, B., et al. (2000). Sources of impurities - Investigation of 4-(2-chlorophenyl)-3-ethoxycarbonyl-5-methoxycarbonyl-6-methyl-2-[(2-phthalimidoethoxy)methyl]-1,4-dihydropyridine traces formation during the synthesis of amlodipine besylate. ResearchGate. [Link]

  • Sastry, T. U., et al. (2013). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Asian Journal of Chemistry. [Link]

  • Semantic Scholar. (2024). Determination of Enantiomer in Tofacitinib Citrate Using Reversed-Phase Chiral High-Performance Liquid Chromatography. [Link]

  • Wang, Y., et al. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. PubMed Central. [Link]

  • BenchChem. (2025). Application Notes and Protocols for the Characterization of 4-(2-Chlorophenyl)-4-oxobutyronitrile. BenchChem.
  • Kumar, V., et al. (2013). Impurities in Pharmaceuticals- A Review. SciSpace. [Link]

  • Al-Qaisi, A. M., et al. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI. [Link]

  • Pericherla, K., et al. (2020). Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity. PubMed Central. [Link]

  • BenchChem. (2025). Application Note & Protocol: Recrystallization of 2-(4-Chlorophenyl)-5-methylpyridine. BenchChem.

Sources

Technical Support Center: Synthesis of 1-(2-chlorophenyl)-4-oxocyclohexanecarbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-(2-chlorophenyl)-4-oxocyclohexanecarbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot side product formation during this multi-step synthesis. The insights provided herein are based on established principles of organic chemistry and practical laboratory experience.

The synthesis of this compound, a valuable intermediate in pharmaceutical development, is most commonly achieved through a Robinson annulation. This powerful ring-forming reaction sequence involves a Michael addition of 2-chlorophenylacetonitrile to an α,β-unsaturated ketone like cyclohexenone, followed by an intramolecular aldol condensation.[1][2][3][4] While elegant, this pathway is not without its potential for side reactions that can complicate purification and reduce yields. This guide will provide a detailed exploration of these potential pitfalls and offer robust solutions.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

A1: The most prevalent and efficient method is the Robinson annulation.[1][2][3][4] This reaction sequence begins with the Michael addition of the carbanion generated from 2-chlorophenylacetonitrile to cyclohexenone. The resulting 1,5-dicarbonyl intermediate then undergoes an intramolecular aldol condensation to form the desired six-membered ring of this compound.[1][2][3]

Q2: What are the most common side products observed in this synthesis?

A2: The most frequently encountered side products include the uncyclized Michael adduct, products of double Michael addition, diastereomers of the target molecule, polymers of the starting enone, and hydrolysis products of the nitrile functionality. Each of these arises from specific, controllable aspects of the reaction conditions.

Q3: Why is temperature control so critical during the initial Michael addition?

A3: Temperature control is paramount to prevent the polymerization of cyclohexenone, which is highly susceptible to this side reaction in the presence of base. Additionally, exothermic reactions can lead to a loss of selectivity and the formation of multiple byproducts. Maintaining a low temperature, particularly during the addition of the base and the Michael acceptor, is crucial for a clean reaction profile.

Q4: Can the nitrile group react under the reaction conditions?

A4: Yes, the nitrile group can be susceptible to hydrolysis, especially if the reaction is worked up under harsh acidic or basic conditions at elevated temperatures. This can lead to the formation of the corresponding amide or carboxylic acid, which can complicate purification.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental observations and provides a logical framework for identifying the root cause and implementing corrective actions.

Issue 1: Low Yield of the Desired Product with a Complex Mixture of Byproducts

Potential Cause A: Polymerization of Cyclohexenone

  • Symptoms: Formation of a thick, insoluble precipitate or a significant amount of high molecular weight material observed by GC-MS or GPC.

  • Causality: Cyclohexenone and other α,β-unsaturated ketones are prone to anionic polymerization in the presence of strong bases. This is often exacerbated by localized high concentrations of base or elevated temperatures.

  • Troubleshooting Protocol:

    • Temperature Control: Maintain a low reaction temperature (e.g., 0 °C to -10 °C) during the addition of the base and cyclohexenone.

    • Slow Addition: Add the cyclohexenone dropwise to the reaction mixture containing the deprotonated 2-chlorophenylacetonitrile. This maintains a low instantaneous concentration of the enone.

    • Choice of Base: Consider using a weaker base or a hindered base to moderate the reactivity.

Potential Cause B: Competing Self-Condensation of Cyclohexenone

  • Symptoms: Presence of dimeric or trimeric cyclohexenone adducts in the crude reaction mixture, identifiable by GC-MS.

  • Causality: The enolate of cyclohexenone can react with another molecule of cyclohexenone in a Michael addition or aldol-type reaction.

  • Troubleshooting Protocol:

    • Order of Addition: Ensure that the 2-chlorophenylacetonitrile is fully deprotonated before the addition of cyclohexenone. This ensures the desired Michael addition is the predominant pathway.

Issue 2: Presence of a Significant Amount of a Higher Molecular Weight Side Product

Potential Cause: Double Michael Addition

  • Symptoms: A major byproduct with a molecular weight corresponding to the addition of two molecules of 2-chlorophenylacetonitrile to one molecule of cyclohexenone is observed by LC-MS or GC-MS.

  • Causality: After the initial Michael addition, the resulting enolate can potentially react with a second molecule of deprotonated 2-chlorophenylacetonitrile before the intramolecular aldol cyclization occurs.

  • Troubleshooting Protocol:

    • Stoichiometry Control: Use a slight excess of the cyclohexenone Michael acceptor to ensure the complete consumption of the 2-chlorophenylacetonitrile carbanion.

    • Promote Cyclization: After the Michael addition is complete, gently warming the reaction mixture can facilitate the intramolecular aldol condensation, thus preventing the intermediate from undergoing further intermolecular reactions.

Issue 3: Isolation of Diastereomers

Potential Cause: Lack of Stereocontrol in the Michael Addition and/or Aldol Condensation

  • Symptoms: ¹H or ¹³C NMR spectroscopy of the purified product shows multiple sets of peaks for the cyclohexanone ring protons or carbons. Chiral HPLC analysis may also reveal the presence of multiple stereoisomers.

  • Causality: The Michael addition and the subsequent intramolecular aldol condensation can create new stereocenters. The relative stereochemistry is influenced by the reaction conditions, including the choice of solvent and base.

  • Troubleshooting Protocol:

    • Solvent Effects: The polarity of the solvent can influence the transition state of the cyclization. Experiment with a range of solvents (e.g., protic vs. aprotic) to optimize diastereoselectivity.

    • Counterion Effects: The choice of the counterion from the base (e.g., Li⁺, Na⁺, K⁺) can affect the chelation control in the transition state, thereby influencing the stereochemical outcome.

    • Thermodynamic vs. Kinetic Control: Shorter reaction times at lower temperatures may favor the kinetic product, while longer reaction times at higher temperatures can allow for equilibration to the thermodynamically more stable diastereomer.

Issue 4: Presence of Amide or Carboxylic Acid Impurities

Potential Cause: Hydrolysis of the Nitrile Group

  • Symptoms: The presence of impurities with characteristic N-H (amide) or broad O-H (carboxylic acid) stretches in the IR spectrum, and corresponding molecular ions in the mass spectrum.

  • Causality: The nitrile group can undergo hydrolysis under either acidic or basic conditions, particularly at elevated temperatures during the reaction or work-up.

  • Troubleshooting Protocol:

    • Neutral Work-up: Use a neutral or mildly acidic work-up procedure. Avoid prolonged exposure to strong acids or bases.

    • Temperature Control During Work-up: Perform extractions and washes at room temperature or below.

    • Anhydrous Conditions: Ensure the reaction is carried out under anhydrous conditions to minimize the presence of water that could lead to hydrolysis.

Analytical Characterization of Side Products

A combination of chromatographic and spectroscopic techniques is essential for the identification and quantification of side products.

Analytical TechniqueInformation Provided
GC-MS Separation of volatile components and determination of their molecular weights and fragmentation patterns.[5]
LC-MS Separation of less volatile and polar compounds, providing molecular weight information.
¹H and ¹³C NMR Structural elucidation of the main product and impurities. The chemical shift of the nitrile carbon in ¹³C NMR can be particularly useful for assigning the stereochemistry at the quaternary center.[6]
FT-IR Identification of functional groups, such as the nitrile (C≡N), ketone (C=O), hydroxyl (O-H), and amide (N-H) groups.

Visualizing the Reaction Pathway and Potential Side Reactions

The following diagram illustrates the intended Robinson annulation pathway and the points at which common side reactions can occur.

Synthesis_Pathway Reactants 2-Chlorophenylacetonitrile + Cyclohexenone Michael_Adduct Michael Adduct (1,5-Dicarbonyl Intermediate) Reactants->Michael_Adduct Michael Addition Polymer Cyclohexenone Polymer Reactants->Polymer Polymerization Target_Product This compound (Desired Product) Michael_Adduct->Target_Product Intramolecular Aldol Condensation Double_Michael Double Michael Adduct Michael_Adduct->Double_Michael Second Michael Addition Aldol_Side_Product Alternative Aldol Product (e.g., 4-membered ring) Michael_Adduct->Aldol_Side_Product Alternative Cyclization Hydrolysis Amide / Carboxylic Acid Target_Product->Hydrolysis Nitrile Hydrolysis

Caption: Synthetic pathway and potential side reactions.

Troubleshooting Workflow

The following flowchart provides a systematic approach to troubleshooting common issues in the synthesis.

Troubleshooting_Workflow Start Low Yield or Impure Product Analysis Analyze Crude Mixture (GC-MS, LC-MS, NMR) Start->Analysis Identify_Impurity Identify Major Side Product(s) Analysis->Identify_Impurity Polymer_Check High MW Polymer? Identify_Impurity->Polymer_Check Polymerization Double_Michael_Check Double Michael Adduct? Identify_Impurity->Double_Michael_Check Higher MW Hydrolysis_Check Amide/Acid Impurity? Identify_Impurity->Hydrolysis_Check Polar Impurities Diastereomer_Check Diastereomers Present? Identify_Impurity->Diastereomer_Check Isomeric Mixture Polymer_Check->Double_Michael_Check No Polymer_Solution Optimize Temperature Control & Slow Addition of Enone Polymer_Check->Polymer_Solution Yes Double_Michael_Check->Hydrolysis_Check No Double_Michael_Solution Adjust Stoichiometry & Promote Cyclization Double_Michael_Check->Double_Michael_Solution Yes Hydrolysis_Check->Diastereomer_Check No Hydrolysis_Solution Use Neutral Work-up & Anhydrous Conditions Hydrolysis_Check->Hydrolysis_Solution Yes Diastereomer_Solution Screen Solvents & Bases, Control Reaction Time/Temp. Diastereomer_Check->Diastereomer_Solution Yes End Improved Synthesis Diastereomer_Check->End No/Other Polymer_Solution->End Double_Michael_Solution->End Hydrolysis_Solution->End Diastereomer_Solution->End

Sources

Technical Support Center: Stereoselective Reactions of 1-(2-chlorophenyl)-4-oxocyclohexanecarbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for improving the stereoselectivity of reactions involving 1-(2-chlorophenyl)-4-oxocyclohexanecarbonitrile. This guide is designed for researchers, chemists, and drug development professionals who are working with this versatile intermediate and require precise control over its stereochemical outcomes. Here, we address common challenges through a series of frequently asked questions and troubleshooting guides, grounded in established chemical principles and field-proven insights.

Core Concepts: Understanding Stereoselectivity in Substituted Cyclohexanones

The key to controlling the stereochemistry of reactions at the C4-carbonyl of this compound lies in understanding the geometry of the cyclohexanone ring. Nucleophilic attack on the carbonyl carbon can occur from two faces: the axial face or the equatorial face.

  • Axial Attack: The nucleophile approaches parallel to the axis of the ring, resulting in an equatorial alcohol.

  • Equatorial Attack: The nucleophile approaches from the "side" of the ring, leading to an axial alcohol.

The preferred pathway is determined by a balance of steric and electronic factors. Steric hindrance from axial hydrogens at C2 and C6 disfavors axial attack by bulky nucleophiles.[1] Conversely, smaller nucleophiles may prefer axial attack due to more favorable orbital overlap during the transition state.[1] This competition is the foundation for achieving diastereoselectivity.

Frequently Asked Questions & Troubleshooting Guides

Question 1: My reduction of this compound with sodium borohydride (NaBH₄) is yielding a nearly 1:1 mixture of diastereomers. How can I selectively form one diastereomer over the other?

This is a classic challenge in cyclohexanone reduction. Sodium borohydride is a relatively small hydride donor and often provides low diastereoselectivity for substituted cyclohexanones. The solution lies in choosing a reducing agent whose steric profile dictates a specific trajectory of attack or by changing the reaction conditions to favor thermodynamic equilibrium.

Answer & Strategy:

1. For the Axial Alcohol (via Equatorial Attack): Use a Bulky Reducing Agent (Kinetic Control)

To force the hydride to attack from the less hindered equatorial face, you must use a sterically demanding reducing agent. The bulkier the reagent, the more it will avoid clashing with the axial hydrogens on the ring, leading to the formation of the axial alcohol.

  • Recommended Reagents:

    • L-Selectride® (Lithium tri-sec-butylborohydride)

    • K-Selectride® (Potassium tri-sec-butylborohydride)

  • Causality: These reagents feature three bulky sec-butyl groups attached to the boron atom. This immense steric hindrance makes an axial approach nearly impossible, forcing an equatorial attack and yielding the axial alcohol as the major product, often with excellent selectivity. This reaction is under kinetic control, meaning the product distribution is determined by the rate of formation.[2][3]

2. For the Equatorial Alcohol (via Axial Attack): Use Thermodynamic Control or a Small Reagent

Achieving the more stable equatorial alcohol can be accomplished in two ways:

  • Kinetic Approach with Small Reagents: While NaBH₄ gives poor selectivity, sometimes a combination of a small reagent and specific additives can favor axial attack. The Luche reduction (NaBH₄ with a Lewis acid like CeCl₃) can sometimes improve selectivity for the equatorial alcohol, although this is substrate-dependent.

  • Thermodynamic Approach: If the reaction is reversible, it can be allowed to equilibrate to the most thermodynamically stable product.[2][3] In substituted cyclohexanes, a substituent in the equatorial position is generally more stable.[4] Therefore, the equatorial alcohol is the thermodynamic product. The Meerwein-Ponndorf-Verley (MPV) reduction, which uses an aluminum alkoxide catalyst (e.g., aluminum isopropoxide) in an alcohol solvent, is a classic example of a reaction under thermodynamic control.

Data Summary: Effect of Reducing Agent on Diastereoselectivity
ReagentTypical ConditionsControl TypePredominant ProductExpected Diastereomeric Ratio (dr)
Sodium Borohydride (NaBH₄) Methanol, 0 °CMixedMixture of IsomersLow (e.g., 1:1 to 3:1)
L-Selectride® THF, -78 °CKineticAxial AlcoholHigh (e.g., >10:1 to >20:1)
Aluminum Isopropoxide (MPV) Isopropanol, RefluxThermodynamicEquatorial AlcoholHigh (approaches equilibrium value)
Experimental Protocol: Diastereoselective Reduction to the Axial Alcohol
  • Setup: Flame-dry a three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet.

  • Reagents: Dissolve this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition: Slowly add L-Selectride® (1.2 eq, 1.0 M solution in THF) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.

  • Reaction: Stir the mixture at -78 °C for 3-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Quench: Slowly quench the reaction by adding water, followed by aqueous sodium hydroxide (e.g., 1 M) and then hydrogen peroxide (30% solution). Caution: The quench can be exothermic.

  • Workup: Allow the mixture to warm to room temperature. Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Analysis: Determine the diastereomeric ratio using ¹H NMR or HPLC.

Question 2: I need to synthesize a single enantiomer of the resulting 4-hydroxy product. What are my best options for achieving high enantioselectivity?

Achiral reducing agents like NaBH₄ or L-Selectride will produce a racemic mixture of the desired diastereomer. To produce a single enantiomer, you must introduce a chiral influence into the reaction. This can be achieved through catalytic or biocatalytic methods.

Answer & Strategy:

1. Asymmetric Catalytic Reduction

This approach uses a small amount of a chiral catalyst to generate large amounts of an enantiomerically enriched product. These are highly reliable and scalable methods.

  • Noyori Asymmetric Hydrogenation: This method typically uses a Ruthenium catalyst with a chiral diphosphine ligand like BINAP. The reaction is performed under hydrogen gas pressure. It is highly effective for a wide range of ketones.[5]

  • Corey-Bakshi-Shibata (CBS) Reduction: This method uses a chiral oxazaborolidine catalyst with borane (BH₃) as the stoichiometric reductant. It is a powerful and predictable method for the asymmetric reduction of prochiral ketones.[6]

2. Biocatalysis using Ketoreductases (KREDs)

Enzymes are nature's chiral catalysts and often provide unparalleled selectivity under mild conditions (room temperature, aqueous media). Ketoreductases (KREDs) are enzymes that specialize in the stereoselective reduction of ketones to alcohols.[7][8]

  • Advantages:

    • Extremely high enantiomeric excess (often >99% ee).

    • Mild reaction conditions (pH 7, 25-30 °C).

    • Environmentally friendly ("Green Chemistry").

  • Procedure: KREDs are commercially available in screening kits. A typical workflow involves setting up small-scale reactions with your substrate and a panel of different KREDs (which are selective for either the R or S alcohol) to identify the best-performing enzyme.

Workflow for KRED Screening

KRED_Screening_Workflow cluster_prep Preparation cluster_reaction Screening cluster_analysis Analysis A Prepare Substrate Stock (in a water-miscible solvent like DMSO) D Add Substrate Stock to each well A->D B Prepare KRED/Cofactor Solutions (in buffer, pH 7) C Dispense KREDs into 96-well plate B->C C->D E Incubate with shaking (e.g., 24h at 30°C) D->E F Quench reaction and extract with solvent E->F G Analyze by Chiral HPLC/GC for %ee and conversion F->G H Identify 'Hit' Enzyme(s) with high selectivity G->H I Preparative Scale Synthesis H->I Scale-up Reaction

Caption: Workflow for ketoreductase (KRED) enzyme screening.

Question 3: My reaction is sluggish, and selectivity is poor. What experimental parameters should I investigate?

Poor outcomes can often be traced back to reaction conditions and reagent integrity. A systematic approach to troubleshooting is essential.

Answer & Strategy:

This flowchart outlines a decision-making process for troubleshooting poor stereoselectivity and conversion.

Troubleshooting_Flowchart start Start: Poor Selectivity / Low Conversion check_reagents 1. Check Reagent Quality - Titrate hydride solutions - Use fresh catalyst/enzyme - Verify substrate purity start->check_reagents check_conditions 2. Verify Anhydrous Conditions - Flame-dry glassware - Use anhydrous solvents - Maintain inert atmosphere (N₂/Ar) check_reagents->check_conditions check_temp 3. Optimize Temperature - For Kinetic Control: Is it low enough? (-78°C) - For Thermodynamic: Is it high enough? (Reflux) - Is temperature stable? check_conditions->check_temp check_solvent 4. Evaluate Solvent Effects - Non-coordinating (Toluene, Hexane)? - Coordinating (THF, Et₂O)? - Polarity affecting transition state? check_temp->check_solvent check_time 5. Adjust Reaction Time - Too short for completion? - Too long, causing side reactions or equilibration to wrong product? check_solvent->check_time outcome Improved Result? check_time->outcome end_success End: Optimized Protocol outcome->end_success Yes end_fail Consult Literature for Alternative Methods outcome->end_fail No

Caption: Troubleshooting decision tree for stereoselective reactions.

  • Reagent Integrity: Many hydride reagents (like L-Selectride) and organometallics degrade upon exposure to air and moisture. Always use freshly purchased reagents or titrate older bottles to determine their exact molarity.

  • Anhydrous Conditions: Water will rapidly quench most strong reducing agents. Ensure all glassware is flame-dried or oven-dried, and use high-quality anhydrous solvents.[9]

  • Temperature Control: For kinetically controlled reactions, maintaining a very low temperature (e.g., -78 °C) is critical.[2] Even a small increase can lower selectivity. Use a cryostat or a properly maintained dry ice/acetone bath.

  • Solvent Effects: The solvent can dramatically influence the reaction's outcome by solvating the transition state.[10][11] For example, a reaction in a non-coordinating solvent like toluene might have a different selectivity profile than one in a coordinating solvent like THF. If selectivity is poor, screening a small panel of anhydrous solvents is a worthwhile endeavor.

References
  • Application of Chiral Transfer Reagents to Improve Stereoselectivity and Yields in the Synthesis of the Antituberculosis Drug Bedaquiline. National Institutes of Health (NIH). Available at: [Link]

  • (PDF) Stereochemistry of nucleophilic addition to cyclohexanone. The importance of two-electron stabilizing interactions. ResearchGate. Available at: [Link]

  • Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalonates. National Institutes of Health (NIH). Available at: [Link]

  • Asymmetric Synthesis of Chiral 2-Cyclohexenones with Quaternary Stereocenters via Ene-Reductase Catalyzed Desymmetrization of 2,5-Cyclohexadienones. ACS Publications. Available at: [Link]

  • Asymmetric synthesis of functionalized cyclohexanes bearing five stereocenters via a one-pot organocatalytic Michael–Michael–1,2-addition sequence. National Institutes of Health (NIH). Available at: [Link]

  • Thermodynamic and kinetic reaction control. Wikipedia. Available at: [Link]

  • Facile Stereoselective Reduction of Prochiral Ketones by using an F420‐dependent Alcohol Dehydrogenase. National Institutes of Health (NIH). Available at: [Link]

  • Stereoselectivity, periselectivity, and regioselectivity in the cycloadditions of 8-(p-chlorophenyl)-8-azaheptafulvene with cyclopentadiene and fulvenes. ResearchGate. Available at: [Link]

  • Diastereofacial selectivity in reactions of substituted cyclohexyl radicals. An experimental and theoretical study. Journal of the American Chemical Society. Available at: [Link]

  • Solvent effects on stereoselectivity: more than just an environment. RSC Publishing. Available at: [Link]

  • 14.3: Kinetic vs. Thermodynamic Control of Reactions. Chemistry LibreTexts. Available at: [Link]

  • Asymmetric Synthesis of Chiral 2-Cyclohexenones with Quaternary Stereocenters via Ene-Reductase Catalyzed Desymmetrization of 2,5-Cyclohexadienones. National Institutes of Health (NIH). Available at: [Link]

  • Solvent effects on stereoselectivity: More than just an environment. ResearchGate. Available at: [Link]

  • (PDF) Stereoselective Reduction of Prochiral Ketones by Plant and Microbial Biocatalysts. ResearchGate. Available at: [Link]

  • Diastereoselective (3 + 3)-Annulations of Trisubstituted Michael Acceptors for Access to Polyfunctional Cyclohexanones. National Institutes of health (NIH). Available at: [Link]

  • Substituted Cyclohexanes. Chemistry LibreTexts. Available at: [Link]

  • How can a ketone be enantioselectively reduced, in the presence of an ester?. ResearchGate. Available at: [Link]

  • Aromatic Interactions as Control Elements in Stereoselective Organic Reactions. National Institutes of Health (NIH). Available at: [Link]

  • An Introduction to Reaction Stereoelectronics LECTURE 3 Stereoelectronics of Transition States – Kinetic vs Thermodynamic Control. Imperial College London. Available at: [Link]

  • Enantioselective Reduction of Ketones. University of Liverpool. Available at: [Link]

  • The highly selective aerobic oxidation of cyclohexane to cyclohexanone and cyclohexanol over V2O5@TiO2 under simulated solar light irradiation. Green Chemistry (RSC Publishing). Available at: [Link]

  • Enantiocontrolled Preparation of ϒ-Substituted Cyclohexenones: Synthesis and Kinase Activity Assays of Cyclopropyl-Fused Cyclohexane Nucleosides. MDPI. Available at: [Link]

  • Asymmetric Synthesis with Chiral Reagent & Chiral Catalyst. YouTube. Available at: [Link]

  • 14.3 Kinetic versus Thermodynamic Control of Reactions. OpenStax. Available at: [Link]

  • Preparation of 2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile. Organic Syntheses. Available at: [Link]

  • Kinetic vs Thermodynamic Control--Conjugated Systems. YouTube. Available at: [Link]

  • A process for the preparation of 1-(2-chlorophenyl)-2-(2H-tetrazol-2-yl)ethanone. Technical Disclosure Commons. Available at: [Link]

  • 18.5: The Stereochemistry of Carbonyl Reduction. Chemistry LibreTexts. Available at: [Link]

  • Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. ACS Publications. Available at: [Link]

  • Intermediate for the production of 1-[2-dimethylamino-1-(4-methoxyphenyl-)-ethyl]-cyclohexanol. Google Patents.
  • p-METHOXYPHENYLACETONITRILE. Organic Syntheses. Available at: [Link]

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Technical Support Center: Crystallization of 1-(2-chlorophenyl)-4-oxocyclohexanecarbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the crystallization of 1-(2-chlorophenyl)-4-oxocyclohexanecarbonitrile. This resource is designed for researchers, chemists, and pharmaceutical development professionals to navigate the common challenges associated with the purification of this key chemical intermediate. As a molecule possessing both polar (nitrile, ketone) and non-polar (chlorophenyl) functionalities, its crystallization behavior can be nuanced. This guide provides in-depth, cause-and-effect troubleshooting in a practical question-and-answer format, grounded in established crystallographic principles.

Compound Profile: this compound

A precise understanding of the compound's properties is foundational to troubleshooting its crystallization. While extensive experimental data for this specific molecule is not publicly compiled, we can infer its characteristics from structurally analogous compounds.

PropertyEstimated Value / CharacteristicScientific Rationale & References
Molecular Formula C₁₃H₁₂ClNOBased on chemical structure.
Molecular Weight ~233.7 g/mol Calculated from the molecular formula. Analogous fluorinated compound has a MW of 217.24 g/mol [1].
Appearance Likely a white to off-white solidTypical for small organic molecules of this class.
Polarity Moderately PolarThe molecule contains a non-polar chlorophenyl group and polar ketone and nitrile groups.
Solubility Profile Soluble in many organic solvents; insoluble in water.The nitrile and ketone groups suggest solubility in polar aprotic solvents like acetone or ethyl acetate[2]. The aromatic ring suggests solubility in solvents like toluene or dichloromethane. Expected poor solubility in water[2].
Hydrogen Bonding Hydrogen Bond AcceptorThe oxygen of the ketone and the nitrogen of the nitrile can act as hydrogen bond acceptors. There are no hydrogen bond donors.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: My compound has "oiled out" during cooling instead of forming crystals. What is happening and how do I fix it?

Answer:

"Oiling out" is a common crystallization problem where the dissolved solute separates from the solution as a liquid phase (an oil) rather than a solid crystalline lattice. This typically occurs when the solution becomes supersaturated at a temperature that is above the melting point of the pure solid, or when the cooling rate is too fast for molecules to organize into a crystal lattice.

Causality: The high concentration of the solute lowers its melting point. If this depressed melting point is below the temperature of the solution when saturation is reached, the compound will separate as a liquid. Rapid cooling can also favor this outcome by not providing enough time for the kinetic barrier of nucleation to be overcome, leading to an amorphous, liquid-like separation.

Troubleshooting Protocol: Oiling Out
  • Re-heat the Solution: Place the flask back on the heat source and warm it until the oil completely redissolves into the solution.

  • Add More Solvent: Add a small, measured amount of the hot solvent (e.g., 5-10% of the initial volume) to decrease the concentration. The goal is to ensure the saturation point of the solution is at a lower temperature.[3]

  • Ensure Homogeneity: Swirl the flask to ensure the solution is homogeneous.

  • Implement Slow Cooling: This is the most critical step. Do not place the flask directly on a cold surface or in an ice bath.

    • Allow the flask to cool slowly on the benchtop, insulated from drafts. You can place it on a cork ring or a few layers of paper towels to slow heat transfer.[3]

    • Consider wrapping the flask in glass wool or placing it inside a larger, empty beaker to create an insulating air jacket.

  • Induce Nucleation (If Necessary): If no crystals form after the solution has cooled significantly, gently scratch the inner surface of the flask with a glass rod at the meniscus. This creates microscopic imperfections that can serve as nucleation sites.

  • Consider a Different Solvent System: If oiling out persists, the chosen solvent may be unsuitable. The ideal solvent will have a steep solubility curve—dissolving the compound well when hot but poorly when cold.[4] Try a solvent with a lower boiling point or a binary solvent system (a "good" solvent in which the compound is soluble, and a "bad" solvent in which it is not).

Workflow: Addressing Oiling Out

G start Compound 'Oils Out' During Cooling reheat 1. Re-heat to Re-dissolve Oil start->reheat add_solvent 2. Add More Hot Solvent (5-10% vol) reheat->add_solvent slow_cool 3. Allow for Very Slow Cooling add_solvent->slow_cool observe Observe Outcome slow_cool->observe success Crystals Form Successfully observe->success Crystals Form still_oils Oiling Persists observe->still_oils No no_xtals No Crystals Form observe->no_xtals Clear Solution change_solvent 4. Change Solvent or Use Solvent/Antisolvent System still_oils->change_solvent induce Induce Nucleation (Scratch/Seed) no_xtals->induce induce->success induce->change_solvent Fails

Caption: Decision workflow for troubleshooting when a compound oils out.

Question 2: The solution remains clear even after cooling for a long time. How can I get my crystals to form?

Answer:

The failure of crystals to form from a clear solution indicates that the solution is not sufficiently supersaturated, a necessary condition for nucleation (the birth of new crystals). This can happen if too much solvent was used initially or if there are no nucleation sites for crystal growth to begin.[3]

Causality: Crystallization is a two-step process: nucleation and growth. Nucleation requires molecules to come together in an ordered arrangement to form a stable nucleus. In a solution that is only just saturated or undersaturated, the thermodynamic driving force for this process is insufficient.

Troubleshooting Protocol: Inducing Crystallization
  • Concentrate the Solution: If you suspect too much solvent was used, gently heat the solution and boil off a portion of the solvent (e.g., 10-20%).[3] Then, allow it to cool slowly again. Be careful not to over-concentrate, which could lead to rapid, impure crystallization.

  • Scratch the Flask: Use a clean glass rod to scratch the inside of the flask just below the surface of the solution. The microscopic scratches on the glass provide a high-energy surface that can promote nucleation.

  • Add a Seed Crystal: If you have a small crystal of the pure compound from a previous batch, add it to the cooled solution. A seed crystal provides a pre-existing template for other molecules to deposit onto, bypassing the initial nucleation barrier.

  • Flash Freeze (Advanced): Submerge the tip of a glass rod in the solution and then cool the rod in dry ice/acetone. Re-inserting the cold rod into the solution can induce rapid, localized nucleation on its surface. These tiny crystals can then act as seeds for the rest of the solution.

  • Use an Anti-Solvent: If working with a solvent system, you can try adding a miscible "anti-solvent" (a solvent in which your compound is insoluble) dropwise to the solution until it becomes slightly cloudy (turbid). Then, add a few drops of the primary solvent to redissolve the precipitate and allow it to cool slowly. This technique is known as anti-solvent crystallization.[5]

  • Last Resort: If all else fails, remove the solvent entirely using a rotary evaporator to recover the crude solid and attempt the crystallization again with a different solvent system.[3]

Question 3: My product crystallized, but it's contaminated with impurities. How can I improve the purity?

Answer:

The purity of crystals is highly dependent on the crystallization kinetics. Rapid crystal formation tends to trap impurities within the growing lattice or on the crystal surface.[6][7] Impurities can become incorporated into the crystal product through various mechanisms, and it is crucial to implement a process that favors their rejection.[8][9]

Causality: Crystallization is an equilibrium process. Slow cooling allows for the selective incorporation of the target molecule into the crystal lattice while rejecting molecules that do not fit perfectly (i.e., impurities).[6] When crystallization happens too fast ("crashing out"), the process is kinetically controlled, and impurities can be physically entrapped in the rapidly forming solid.[3]

Troubleshooting Protocol: Enhancing Purity
  • Ensure Slow Crystal Growth: This is the most effective way to improve purity.

    • Re-dissolve your impure crystals in the minimum amount of hot solvent.

    • Add a slight excess of hot solvent (an additional 2-5% by volume) to ensure the solution is not oversaturated upon initial cooling.[3]

    • Allow the solution to cool as slowly as possible, using the insulation methods described in Question 1. An ideal crystallization should see the first crystals appear after 5-10 minutes and continue to grow over 20-30 minutes or longer.[3]

  • Wash the Crystals Properly: After filtering the crystals, wash them with a small amount of ice-cold solvent. This removes any mother liquor (which is rich in impurities) adhering to the crystal surfaces. Using cold solvent minimizes the re-dissolving of your product.

  • Perform a Second Recrystallization: If the product is still not pure, a second recrystallization is often necessary. Each successive crystallization step will further refine the product, although some product loss is inevitable at each stage.

  • Consider the Nature of the Impurity: If the impurity is structurally very similar to your target compound, it may be more difficult to remove by crystallization alone. In such cases, another purification technique like column chromatography may be required prior to the final crystallization step.

Workflow: Optimizing for Purity

G start Impure Crystalline Product Obtained redissolve 1. Re-dissolve in Minimum Hot Solvent start->redissolve add_excess 2. Add Slight Excess of Hot Solvent (2-5%) redissolve->add_excess slow_cool 3. Employ Very Slow, Insulated Cooling add_excess->slow_cool filter_wash 4. Filter and Wash with Ice-Cold Solvent slow_cool->filter_wash analyze Analyze Purity filter_wash->analyze success High Purity Achieved analyze->success Purity OK repeat Purity Still Insufficient analyze->repeat Purity Not OK repeat->redissolve Repeat Recrystallization consider_chrom Consider Pre-Purification (e.g., Chromatography) repeat->consider_chrom If Impurity is Persistent

Caption: Workflow for improving the purity of a crystalline product.

Question 4: I obtained crystals, but they appear to be a different form (e.g., needles instead of plates). What is polymorphism and why does it matter?

Answer:

Polymorphism is the ability of a solid substance to exist in two or more crystalline forms that have different arrangements of molecules in the crystal lattice.[10][11] These different forms, called polymorphs, are chemically identical but can have distinct physical properties, including solubility, melting point, stability, and bioavailability.[11][12] The formation of a specific polymorph is highly sensitive to the crystallization conditions.[10]

Causality: Different polymorphs represent different energy minima in the solid-state landscape. Factors like the solvent used, the rate of cooling, the temperature, and the presence of impurities can influence which polymorphic form is kinetically or thermodynamically favored during crystallization.[10] For pharmaceutical applications, controlling polymorphism is critical, as an unintended switch to a less soluble form can drastically affect a drug's efficacy.[11]

Troubleshooting Protocol: Controlling Polymorphism
  • Maintain Strict Consistency: To obtain a specific polymorph consistently, all crystallization parameters must be rigorously controlled and documented. This includes:

    • Solvent Choice: Use the exact same solvent or solvent system for every batch.

    • Concentration: Start with the same solute-to-solvent ratio.

    • Temperature Profile: Use a controlled heating and cooling profile. Document the maximum temperature and the cooling rate.

    • Agitation: Use the same stirring speed and method.

  • Solvent Screening: If you are trying to target a specific polymorph, a systematic solvent screen is necessary. Different solvents can favor the formation of different polymorphs. A single crystal obtained from ethanol, for example, may have a different structure than one from ethyl acetate.[13]

  • Seeding: Seeding the solution with a crystal of the desired polymorph is a powerful technique to ensure that form crystallizes preferentially. The seed crystal acts as a template, directing the growth of the desired crystal form.

  • Characterization: If you suspect polymorphism, you must use analytical techniques to confirm the crystal form. Common methods include X-ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and Infrared (IR) Spectroscopy.

Key Experimental Protocols

Protocol 1: General Recrystallization Procedure
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (see Protocol 2). Heat the mixture with stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities (e.g., dust, inorganic salts), perform a hot gravity filtration to remove them.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly and undisturbed to room temperature.

  • Chilling: Once at room temperature, place the flask in an ice-water bath for 15-30 minutes to maximize the yield of crystals.

  • Isolation: Collect the crystals by suction filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small portion of ice-cold solvent to rinse away residual mother liquor.

  • Drying: Dry the crystals thoroughly to remove all traces of solvent. This can be done by air drying or in a vacuum oven at a temperature well below the compound's melting point.

Protocol 2: Selecting a Recrystallization Solvent

The ideal solvent should dissolve the compound completely when hot but very poorly when cold.[4]

  • Place a small amount of your crude compound (~20-30 mg) into several small test tubes.

  • To each tube, add a different potential solvent (e.g., ethanol, isopropanol, ethyl acetate, toluene, acetone, hexane) dropwise at room temperature. A good solvent will not dissolve the compound at this stage.[4]

  • Gently heat the tubes that did not show dissolution at room temperature. Add more solvent dropwise until the solid just dissolves at the boiling point.

  • Allow the tubes that formed a clear solution to cool to room temperature and then chill them in an ice bath.

  • The best solvent is the one that results in the formation of a large quantity of high-quality crystals upon cooling.[4] If no single solvent is ideal, consider a solvent pair (e.g., dissolving in hot ethanol and adding water dropwise until cloudy).[2]

Table of Common Recrystallization Solvents

This table provides general guidance; empirical testing is required.

SolventBoiling Point (°C)PolarityComments
Water100Very HighUnlikely to be a good single solvent due to the compound's aromatic ring, but could be an anti-solvent.[2]
Ethanol78HighA common choice for moderately polar compounds. Good for compounds with H-bond acceptors.[2]
Isopropanol82HighSimilar to ethanol, slightly less polar.
Acetone56MediumGood solvent for ketones.[2] Its volatility can sometimes lead to rapid evaporation and poor crystal formation.
Ethyl Acetate77MediumAn excellent, versatile solvent for a wide range of polarities.
Dichloromethane40MediumOften a good solvent, but its low boiling point can make recrystallization tricky.
Toluene111LowMay be a good choice given the chlorophenyl group. High boiling point requires care.
Hexane69Very LowLikely a poor solvent on its own, but could be used as an anti-solvent with a more polar solvent like ethyl acetate.[2]
References
  • Tips & Tricks: Recrystallization - Department of Chemistry : University of Rochester.
  • 1-(4-Fluorophenyl)-4-oxocyclohexanecarbonitrile | C13H12FNO | CID 91805 - PubChem.
  • Impact of impurities on crystal growth.
  • 3.6F: Troubleshooting - Chemistry LibreTexts.
  • Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol.
  • POLYMORPHISM OF PHARMACEUTICALS – SIGNIFICANCE AND SELECTED IDENTIFICATION METHODS - Jagiellońskie Centrum Innowacji.
  • Crystal structure of 4-[2-(2-chlorophenyl)
  • A Structured Approach To Cope with Impurities during Industrial Crystallization Development - ACS Public
  • Polymorphism in Drugs: Why Crystal Forms M
  • Recrystalliz
  • A Structured Approach To Cope with Impurities during Industrial Crystalliz
  • What Is Polymorphism In Polymer Crystallization? - Chemistry For Everyone - YouTube.
  • SOP: CRYSTALLIZ
  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo.

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stability issues of 1-(2-chlorophenyl)-4-oxocyclohexanecarbonitrile under acidic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-(2-chlorophenyl)-4-oxocyclohexanecarbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the stability challenges associated with this compound, particularly under acidic conditions. Here, we provide in-depth answers to frequently asked questions, troubleshooting guides for common experimental issues, and validated protocols to ensure the integrity of your results.

Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the stability of this compound.

Q1: My sample of this compound shows signs of degradation after an acidic workup or storage in an acidic medium. What is the primary cause?

A1: The primary cause of degradation under acidic conditions is the hydrolysis of the nitrile functional group (-C≡N).[1][2][3] The carbon-nitrogen triple bond, while generally stable, becomes susceptible to nucleophilic attack by water when the solution is acidic. The acid catalyzes the reaction by protonating the nitrogen atom, which significantly increases the electrophilicity of the nitrile carbon, making it more vulnerable to attack by a weak nucleophile like water.[1][4][5]

Q2: What are the expected degradation products under these conditions?

A2: The hydrolysis of a nitrile proceeds in two main stages.[3][6] The initial product is the corresponding amide, 1-(2-chlorophenyl)-4-oxocyclohexanecarboxamide. With continued exposure to acid and heat, this amide intermediate will undergo further hydrolysis to yield the final product, 1-(2-chlorophenyl)-4-oxocyclohexanecarboxylic acid, and ammonium ions (NH₄⁺).[1][2][6] Therefore, you should expect to see one or both of these degradation products in your sample.

Q3: Can the 4-oxo (ketone) group participate in degradation?

A3: While the nitrile group is the primary site of hydrolytic instability, the cyclohexanone ring can also be affected under certain acidic conditions, although this is generally less common than nitrile hydrolysis. Strong acidic conditions, particularly at elevated temperatures, can promote acid-catalyzed enolization. This may not lead to degradation on its own but can be a precursor to other reactions like oxidation if oxidizing agents are present.[7] In some industrial processes, cyclohexanone can be oxidized to form dicarboxylic acids like adipic acid, but this typically requires harsh conditions and specific catalysts.[8][9]

Q4: How can I monitor the stability of my compound and detect these potential degradants?

A4: The most effective technique for monitoring the stability of this compound is a stability-indicating High-Performance Liquid Chromatography (HPLC) method, typically with UV detection.[10][11] A well-developed HPLC method can separate the parent compound from its amide and carboxylic acid degradants, allowing for accurate quantification of each. For structure elucidation of unknown peaks, coupling the HPLC to a mass spectrometer (LC-MS) is highly recommended.[10]

Mechanistic Deep Dive: The Chemistry of Degradation

Understanding the chemical pathway of degradation is crucial for developing strategies to mitigate it. The acid-catalyzed hydrolysis of the nitrile group in this compound is a classic example of nucleophilic addition to a polarized pi-bond system.

The mechanism involves several key steps:

  • Protonation: The reaction begins with the protonation of the nitrile nitrogen by an acid (H₃O⁺), forming a nitrilium ion. This step is critical as it activates the nitrile for the subsequent step.[1][5]

  • Nucleophilic Attack: A water molecule, acting as a nucleophile, attacks the now highly electrophilic carbon of the nitrilium ion.[1][5]

  • Proton Transfer: A proton is transferred from the oxygen atom to a water molecule in the solvent, resulting in a protonated imidic acid.

  • Tautomerization: The protonated imidic acid is a tautomer of a protonated amide. It quickly rearranges to the more stable amide form.[6]

  • Deprotonation: The protonated amide is deprotonated by water to yield the neutral amide intermediate, 1-(2-chlorophenyl)-4-oxocyclohexanecarboxamide.

  • Further Hydrolysis (Optional): If the reaction conditions (e.g., heat, strong acid) persist, the amide will undergo subsequent acid-catalyzed hydrolysis to the final carboxylic acid product.[1][6]

G cluster_step1 Step 1: Nitrile Activation cluster_step2 Step 2: Hydrolysis to Amide cluster_step3 Step 3: Hydrolysis to Acid Nitrile Parent Nitrile Nitrilium Protonated Nitrilium Ion (Activated) Nitrile->Nitrilium Protonation H3O H₃O⁺ H2O H₂O Amide Amide Intermediate Nitrilium->Amide Nucleophilic Attack & Tautomerization H2O_2 H₃O⁺ / Δ Acid Carboxylic Acid (Final Degradant) Amide->Acid Further Hydrolysis

Caption: Acid-catalyzed hydrolysis pathway of the nitrile group.

Troubleshooting Guide

This guide provides a problem-and-solution framework for common experimental challenges.

Observed Problem Potential Cause(s) Recommended Solution(s)
Appearance of new, unidentified peaks in HPLC after acidic workup. The compound is degrading into the amide and/or carboxylic acid forms.1. Confirm the identity of the new peaks by LC-MS. 2. Minimize exposure to acid: use milder acidic conditions (e.g., pH 3-5 instead of <1), lower the temperature of the workup (perform on an ice bath), and reduce the exposure time. 3. Neutralize the sample immediately after the required reaction time before analysis or storage.[12]
Low yield or recovery of the parent compound. Significant conversion to hydrolysis products has occurred.1. Re-evaluate the necessity of the acidic step. Can an alternative, non-acidic method be used? 2. If acid is required, perform a time-course study to find the optimal reaction time that maximizes the desired reaction while minimizing degradation. 3. Consider using a non-aqueous solvent if water is not essential for the reaction, as it is a key reagent for hydrolysis.
No degradation is observed in a forced degradation study. The stress conditions (acid concentration, temperature, time) are not stringent enough for this particular molecule.1. Increase the severity of the conditions incrementally. For example, move from 0.1 M HCl to 1 M HCl.[12][13] 2. Increase the temperature. Start at room temperature, then proceed to elevated temperatures (e.g., 50-70°C).[12] 3. Extend the duration of the study, but typically not beyond 7 days.[12]
Inconsistent results between experimental runs. Variability in acid concentration, temperature, or reaction time.1. Strictly control all experimental parameters. Use calibrated pH meters and temperature-controlled reaction blocks or water baths. 2. Ensure the starting material has a consistent purity level for each run.

Experimental Protocols

These protocols provide a starting point for assessing the stability of your compound.

Protocol 1: Forced Degradation Study - Acid Hydrolysis

This protocol is designed to intentionally degrade the compound to identify potential degradation products and test the suitability of an analytical method.[14]

G Prep 1. Prepare Stock Solution (e.g., 1 mg/mL in Acetonitrile) Stress 2. Apply Acid Stress Mix 1:1 with 0.1 M HCl Prep->Stress Control Control: Mix 1:1 with Water (No Acid) Prep->Control Incubate 3. Incubate (e.g., Room Temp, 24h) Stress->Incubate Neutralize 4. Neutralize Add equivalent 0.1 M NaOH Incubate->Neutralize Dilute 5. Dilute & Analyze Dilute with mobile phase to working conc. Neutralize->Dilute Analyze 6. HPLC-UV/MS Analysis Dilute->Analyze Control->Incubate

Caption: Workflow for an acid-based forced degradation study.

Methodology:

  • Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable organic solvent like acetonitrile or methanol.[12]

  • Stress Application: In a clean vial, mix a known volume of the stock solution with an equal volume of 0.1 M hydrochloric acid. For a control sample, mix the stock solution with an equal volume of purified water.

  • Incubation: Allow the vials to stand at room temperature for a set period (e.g., 2, 8, 24 hours). If no degradation is observed, the experiment can be repeated at an elevated temperature (e.g., 60°C).[13]

  • Neutralization: After the incubation period, carefully neutralize the acidic sample by adding an equivalent amount of 0.1 M sodium hydroxide to stop further degradation.[12]

  • Analysis: Dilute the neutralized sample and the control sample with the HPLC mobile phase to a suitable concentration for analysis. Analyze by a validated, stability-indicating HPLC method.

Protocol 2: HPLC Method for Purity and Stability Assessment

This is a general-purpose reverse-phase HPLC method suitable for separating the parent compound from its more polar degradation products.

Parameter Condition Rationale
Column C18, 4.6 x 150 mm, 5 µmStandard reverse-phase column offering good retention and resolution for this class of compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides a controlled acidic pH to ensure consistent peak shape and ionization.
Mobile Phase B AcetonitrileCommon organic modifier with good UV transparency.
Gradient 0-2 min: 30% B2-15 min: 30% to 80% B15-17 min: 80% B17-18 min: 80% to 30% B18-22 min: 30% BA gradient is used to elute the polar degradants (amide, acid) first, followed by the less polar parent compound.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Detection (UV) 220 nmWavelength where the chlorophenyl chromophore exhibits strong absorbance.
Injection Vol. 10 µLStandard injection volume.

References

  • 20.7: Chemistry of Nitriles. (2025). Chemistry LibreTexts. [Link]

  • Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). (2024). The Organic Chemistry Tutor, YouTube. [Link]

  • 21.5. Hydrolysis of nitriles. (n.d.). Lumen Learning, Organic Chemistry II. [Link]

  • The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. (n.d.). Chemistry Steps. [Link]

  • Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • hydrolysis of nitriles. (n.d.). Chemguide. [Link]

  • The Hydrolysis of Nitriles. (2023). Chemistry LibreTexts. [Link]

  • Selective Oxidation of Cyclohexanone to Adipic Acid Using Molecular Oxygen in the Presence of Alkyl Nitrites and Transition Metals as Catalysts. (2023). National Institutes of Health (NIH). [Link]

  • Oxidation of Cyclohexane, Cyclohexanone, and Cyclohexanol to Adipic Acid by a Non-HNO 3 Route over Co/Mn Cluster Complexes. (2001). ResearchGate. [Link]

  • Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. [Link]

  • Sustainability in Catalytic Cyclohexane Oxidation: The Contribution of Porous Support Materials. (2021). MDPI. [Link]

  • Forced degradation study under acidic conditions. (2022). ResearchGate. [Link]

  • Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid. (2016). Springer. [Link]

  • The mechanisms of oxidation of cyclohexanone under acid conditions. Part II. One-electron oxidants. (1962). Sci-Hub. [Link]

  • Force Degradation for Pharmaceuticals: A Review. (2022). IJSDR. [Link]

Sources

Technical Support Center: Purification of 1-(2-chlorophenyl)-4-oxocyclohexanecarbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction:

Welcome to the technical support guide for 1-(2-chlorophenyl)-4-oxocyclohexanecarbonitrile. This molecule is a key intermediate in various drug development programs, and its purity is paramount for the success of subsequent synthetic steps and the ultimate safety and efficacy of the final active pharmaceutical ingredient (API).[1][2] This guide is designed for researchers and process chemists to troubleshoot common purification challenges encountered during and after synthesis. We will explore the root causes of impurities and provide validated, step-by-step protocols to achieve high purity.

Part 1: Initial Assessment & Frequently Asked Questions

This section addresses the foundational questions regarding the impurity profile of crude this compound.

Q1: What are the most common impurities I should expect after synthesizing this compound?

A1: The impurity profile is highly dependent on the synthetic route. A common approach involves a Michael addition of 2-chlorophenylacetonitrile to an α,β-unsaturated ketone precursor, followed by cyclization.[3][4] Based on this, the primary impurities are typically:

  • Unreacted Starting Materials: Residual 2-chlorophenylacetonitrile and the α,β-unsaturated acceptor.

  • Byproducts: These can arise from side reactions. In synthetic organic chemistry, achieving a 100% yield of a single product is rare, making the formation of byproducts common.[5]

  • Degradation Products: The β-ketonitrile moiety can be susceptible to hydrolysis, especially under acidic or basic workup conditions, leading to the corresponding carboxylic acid or amide.[6][7][8]

  • Solvent Residues: Incomplete removal of reaction or workup solvents (e.g., THF, Ethyl Acetate, Toluene).

Q2: What initial analytical techniques should I use to assess the purity of my crude product?

A2: A multi-pronged analytical approach is essential before committing to a large-scale purification strategy.

  • Thin-Layer Chromatography (TLC): This is the quickest and most cost-effective method to visualize the complexity of your crude mixture. It helps in identifying the number of components and provides a starting point for developing a column chromatography method.

  • Proton NMR (¹H NMR): A small sample of the crude material should be analyzed by ¹H NMR. This can immediately reveal the presence of major impurities, especially unreacted starting materials and residual solvents, which have characteristic and well-documented chemical shifts.[9][10][11][12]

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This provides more detailed information, separating components and giving their mass-to-charge ratio. It is invaluable for tentatively identifying unknown byproducts and degradation products.[13]

Part 2: Troubleshooting Common Purification Scenarios

This section provides in-depth, scenario-based troubleshooting guides.

Scenario A: "My crude product is a non-crystalline oil or gum. How do I proceed with purification?"

Plausible Cause: The presence of significant amounts of impurities, such as residual solvents or oily byproducts, can inhibit crystallization. The target compound itself may also be a low-melting solid or an oil at room temperature.

Recommended Strategy: Flash column chromatography is the preferred method for purifying non-crystalline materials.[14][15]

Protocol 2.1: Optimized Flash Column Chromatography

  • Develop TLC Conditions: The goal is to find a solvent system where the product has an Rf (retention factor) of ~0.25-0.35. A good starting point is a mixture of a non-polar solvent (like Hexanes or Heptane) and a polar solvent (like Ethyl Acetate or Acetone).[16]

  • Prepare the Column: Dry pack a silica gel column. The mass of silica should be approximately 50-100 times the mass of the crude product.

  • Sample Loading: For oily samples, use the "wet-loading" technique. Dissolve the crude oil in a minimal amount of a strong solvent (like Dichloromethane or Acetone).[14] Add a small amount of silica gel to this solution and concentrate it in vacuo until a free-flowing powder is obtained. This powder can then be dry-loaded onto the column, which prevents band broadening.

  • Elution: Start eluting with the solvent system developed in step 1. If other spots are close to your product on the TLC plate, a gradient elution is recommended.[17] Gradually increase the proportion of the polar solvent to improve separation.

  • Fraction Collection & Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure.

Expert Rationale: Dry loading the sample onto the column is critical for achieving good separation. Loading a solution directly often leads to the sample streaking down the column in the more polar loading solvent, resulting in poor separation.[18]

Scenario B: "My product appears pure by ¹H NMR, but the melting point is broad. What could be the issue?"

Plausible Cause: The presence of minor, structurally similar impurities or different crystalline forms (polymorphs) can depress and broaden the melting point range without being easily detectable by standard ¹H NMR.

Recommended Strategy: Recrystallization is the ideal technique to polish a nearly pure solid product and improve its crystalline form.[1][2]

Protocol 2.2: Recrystallization Solvent Screening

  • Solvent Selection: The key to successful recrystallization is choosing a solvent (or solvent system) in which your compound is highly soluble at high temperatures but poorly soluble at low temperatures.

  • Screening Procedure:

    • Place ~20-30 mg of your product in several small test tubes.

    • Add a few drops of a test solvent to each tube. Common choices for moderately polar compounds include isopropanol, ethanol, acetone, ethyl acetate, or mixtures like ethyl acetate/hexanes.[19][20]

    • Heat the soluble samples to boiling, then allow them to cool slowly to room temperature, and finally in an ice bath.

    • The best solvent is one that dissolves the compound when hot and forms a high yield of crystals upon cooling.

  • Perform Recrystallization: Once a suitable solvent is found, dissolve the bulk of your material in the minimum amount of boiling solvent. Allow it to cool slowly. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly in vacuo.

Data Presentation: Recommended Solvents for Recrystallization

Solvent/SystemPolarityBoiling Point (°C)Comments
IsopropanolPolar Protic82Good for moderately polar compounds.
Ethyl Acetate/HexanesTunable69-77A versatile mixed-solvent system; adjust ratio for optimal results.[21]
AcetonePolar Aprotic56Effective but its low boiling point can cause premature crystallization.[22]
TolueneNon-polar111Useful for compounds that are sparingly soluble in other solvents.
Scenario C: "I suspect my compound is degrading on the silica gel column. How can I confirm this and what are the alternatives?"

Plausible Cause: Standard silica gel is slightly acidic (pH ~4-5) and can cause the degradation of sensitive compounds.[23] For a β-ketonitrile, this acidic environment can potentially catalyze hydrolysis or other side reactions.[6]

Recommended Strategy: First, confirm the instability. Then, use a deactivated stationary phase or an alternative purification method.

Protocol 2.3: Assessing and Mitigating On-Column Degradation

  • Confirmation of Instability (2D TLC):

    • Spot your crude material on a TLC plate and elute as normal.

    • Dry the plate thoroughly.

    • Rotate the plate 90 degrees and re-elute using the same solvent system.

    • If the compound is unstable on silica, you will see new spots appearing "off-diagonal" from the original spot, indicating on-plate reaction.[17]

  • Mitigation Strategies:

    • Deactivated Silica: Prepare a slurry of silica gel in your chosen eluent containing 1-2% triethylamine. Pack the column with this slurry. The triethylamine neutralizes the acidic silanol sites on the silica surface.[16][24]

    • Alternative Stationary Phases: Consider using neutral alumina or a reversed-phase (C18) silica gel for purification.[24] Reversed-phase chromatography is particularly effective for moderately polar compounds and uses polar solvents like water/acetonitrile or water/methanol as the mobile phase.

Visualization: Purification Workflow

G cluster_start cluster_analysis Analysis cluster_decision cluster_purification Purification Method cluster_final Final QC cluster_end Crude Crude Product TLC TLC Purity Check Crude->TLC NMR ¹H NMR Analysis Crude->NMR Decision Assess Impurity Profile TLC->Decision NMR->Decision Col_Chrom Flash Column Chromatography Decision->Col_Chrom Oily / High Impurity Recrystal Recrystallization Decision->Recrystal Solid / Minor Impurity Alt_Phase Alternative Phase Chromatography Decision->Alt_Phase Degradation on Silica Final_QC Final Purity Check (NMR, LC-MS, MP) Col_Chrom->Final_QC Recrystal->Final_QC Alt_Phase->Final_QC Pure_Prod Pure Product Final_QC->Pure_Prod

Caption: General workflow for the purification of this compound.

References

  • Coan, S. B., & Becker, E. I. (1955). α-(4-CHLOROPHENYL)-γ-PHENYLACETOACETONITRILE. Organic Syntheses, 35, 30.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. The Journal of Organic Chemistry, 75(9), 3153–3156.
  • International Journal of Drug Development & Research. (n.d.).
  • LibreTexts. (2022, April 7). 3.3C: Determining Which Solvent to Use. Chemistry LibreTexts.
  • Master Organic Chemistry. (2023, May 24).
  • Patents, G. (n.d.).
  • Reachem. (2024, August 9).
  • Rochester, U. o. (n.d.).
  • Rochester, U. o. (n.d.).
  • Rochester, U. o. (n.d.).
  • S. S. Shinde, S. B. Shrote, and P. B. Deshmukh. (2013). Impurities in Pharmaceuticals- A Review. Journal of Pharmaceutical, Chemical and Biological Sciences.
  • Sigma-Aldrich. (n.d.). NMR Chemical Shifts of Impurities.
  • Singh, S., & Sahu, P. K. (2018). Silica Gel in Organic Synthesis.
  • Van Vranken, D. (2020, May 4). Lec 15 Hydrolysis of Esters and Amides and the Chemistry of Nitriles [Video]. YouTube.
  • Vertex AI Search. (n.d.). Assisted hydrolysis of the nitrile group of 2-aminoadamantane-2-carbonitrile.
  • Vertex AI Search. (n.d.). EP1249447B1 - Intermediate for the production of 1-[2-dimethylamino-1-(4-methoxyphenyl)-ethyl]-cyclohexanol.
  • Vertex AI Search. (n.d.). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions) [Video]. YouTube.
  • Vertex AI Search. (n.d.).
  • Vertex AI Search. (n.d.). Michael addition reaction. Wikipedia.
  • Vertex AI Search. (n.d.). Purification of cyclohexanone - US3933916A.
  • Vertex AI Search. (n.d.). Sources of impurities - Investigation of 4-(2-chlorophenyl)-3-ethoxycarbonyl-5-methoxycarbonyl-6-methyl-2-[(2- phthalimidoethoxy)methyl]-1,4-dihydropyridine traces formation during the synthesis of amlodipine besylate.
  • Vertex AI Search. (n.d.). Synthesis of 4-(2-Chlorophenyl)
  • Vertex AI Search. (n.d.). Troubleshooting guide for the purification of polar quinoline compounds. Benchchem.

Sources

alternative catalysts for the synthesis of 1-(2-chlorophenyl)-4-oxocyclohexanecarbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-(2-chlorophenyl)-4-oxocyclohexanecarbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during this synthesis. The core of this synthesis typically involves a Michael addition of 2-chlorophenylacetonitrile to a cyclohexenone precursor. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to enhance the success of your experiments.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the synthesis of this compound, presented in a question-and-answer format.

Catalyst Selection and Performance

Question 1: My reaction is not proceeding to completion, or the yield is very low. What are some alternative catalysts I can try?

Answer:

Low yield or incomplete conversion is a common issue. The choice of catalyst is critical for the Michael addition between 2-chlorophenylacetonitrile and cyclohexenone. If you are observing poor performance, consider the following alternatives:

  • Phase-Transfer Catalysts (PTCs): These are excellent for reactions involving a solid or aqueous inorganic base and an organic substrate. PTCs, such as quaternary ammonium salts, facilitate the transfer of the base to the organic phase to generate the nucleophilic carbanion from 2-chlorophenylacetonitrile.[1][2][3]

  • Organocatalysts: Chiral organocatalysts can be employed to achieve an asymmetric synthesis, which may be a requirement for your downstream applications.[4] These catalysts work by activating the reactants through various mechanisms, such as forming iminium or enamine intermediates.

  • Strong Organic Bases: Non-nucleophilic strong bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be effective in promoting the Michael addition.

Table 1: Comparison of Alternative Catalysts for Michael Addition

Catalyst TypeExample CatalystTypical Loading (mol%)AdvantagesPotential Issues
Phase-TransferTetrabutylammonium Bromide (TBAB)5-10Mild conditions, inexpensive, simple workup.Reaction rates can be sensitive to the choice of solvent and base.
OrganocatalystCinchona-derived catalysts1-10Potential for enantioselectivity.Can be more expensive, optimization of reaction conditions may be required.
Strong Organic Base1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)10-20Homogeneous reaction, good solubility.Can lead to side reactions if not used in appropriate amounts.

Question 2: I am observing the formation of multiple byproducts. How can I improve the selectivity of the reaction?

Answer:

Byproduct formation often arises from competing reactions. Here are some strategies to enhance selectivity:

  • Control of Basicity: The strength and concentration of the base are crucial. A base that is too strong can lead to side reactions, while a base that is too weak will result in a sluggish reaction. When using a hydroxide base, ensure the concentration is appropriate.[5]

  • Temperature Control: Running the reaction at a lower temperature can often improve selectivity by favoring the desired kinetic product.

  • Catalyst Choice: As mentioned above, the catalyst can influence selectivity. Screening different types of catalysts (e.g., PTCs vs. organocatalysts) is recommended.

Reaction Conditions and Optimization

Question 3: The reaction is very slow. How can I increase the reaction rate?

Answer:

A slow reaction can be due to several factors. Consider the following adjustments:

  • Solvent Effects: The choice of solvent can significantly impact the reaction rate. For PTC-catalyzed reactions, a biphasic system or a polar aprotic solvent may be optimal.[6]

  • Increase Temperature: Cautiously increasing the reaction temperature can accelerate the reaction. However, be mindful that this may also lead to increased byproduct formation.

  • Agitation: In heterogeneous or biphasic systems, efficient stirring is essential to ensure good mass transfer between phases.

Question 4: I am having trouble with the work-up and purification of the final product. What is the recommended procedure?

Answer:

A clean work-up is essential for obtaining a pure product. Here is a general procedure that can be adapted:

  • Quenching: After the reaction is complete, quench the reaction mixture, for example, with a saturated aqueous solution of ammonium chloride.[4]

  • Extraction: Extract the product into a suitable organic solvent like ethyl acetate or dichloromethane.

  • Washing: Wash the organic layer with brine to remove any remaining aqueous-soluble impurities.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a hexane-ethyl acetate gradient) or by recrystallization.

Troubleshooting Specific Byproducts

Question 5: I have identified a byproduct that appears to be a result of a self-condensation of the starting materials. How can I prevent this?

Answer:

Self-condensation is a common side reaction. To minimize this:

  • Slow Addition: Add the base or one of the reactants slowly to the reaction mixture to maintain a low instantaneous concentration.

  • Lower Temperature: As mentioned earlier, running the reaction at a lower temperature can disfavor side reactions.

  • Choice of Base: Use a weaker base that is still capable of deprotonating the 2-chlorophenylacetonitrile but is less likely to promote self-condensation.[7]

Experimental Workflow and Protocols

Below is a generalized experimental workflow for the synthesis of this compound using a phase-transfer catalyst.

Diagram of the Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Combine 2-chlorophenylacetonitrile, cyclohexenone, and solvent B Add Phase-Transfer Catalyst (e.g., TBAB) A->B C Add aqueous base (e.g., NaOH) and stir vigorously B->C D Monitor reaction progress by TLC or GC-MS C->D E Quench reaction and separate phases D->E F Extract aqueous phase with organic solvent E->F G Combine organic layers, wash, dry, and concentrate F->G H Purify by column chromatography or recrystallization G->H I Characterize final product (NMR, MS, etc.) H->I

Caption: A generalized workflow for the synthesis of this compound.

Detailed Protocol: Phase-Transfer Catalyzed Synthesis

Materials:

  • 2-chlorophenylacetonitrile

  • Cyclohexenone

  • Tetrabutylammonium bromide (TBAB)

  • Sodium hydroxide (NaOH)

  • Toluene

  • Ethyl acetate

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-chlorophenylacetonitrile (1.0 eq) and cyclohexenone (1.1 eq) in toluene.

  • Catalyst Addition: Add tetrabutylammonium bromide (0.1 eq) to the mixture.

  • Base Addition: Add a 50% aqueous solution of sodium hydroxide (2.0 eq) to the flask.

  • Reaction: Stir the biphasic mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[8]

  • Work-up: Once the reaction is complete, carefully add a saturated aqueous solution of ammonium chloride to quench the reaction. Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine and Wash: Combine all organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

  • Characterization: Characterize the purified this compound by NMR and MS to confirm its identity and purity.

Mechanistic Insight

The synthesis proceeds via a Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound.[9]

Diagram of the Michael Addition Mechanism

michael_addition cluster_nucleophile_formation Nucleophile Formation cluster_conjugate_addition Conjugate Addition cluster_protonation Protonation A 2-chlorophenylacetonitrile Carbanion Carbanion Intermediate A->Carbanion Deprotonation Base Base (e.g., OH⁻) Enolate Enolate Intermediate Carbanion->Enolate Nucleophilic Attack Cyclohexenone Cyclohexenone Product This compound Enolate->Product Protonation H2O H₂O

Sources

managing exothermic reactions in 1-(2-chlorophenyl)-4-oxocyclohexanecarbonitrile synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Managing Exothermic Reactions for Researchers and Process Chemists

Welcome to the technical support center for the synthesis of 1-(2-chlorophenyl)-4-oxocyclohexanecarbonitrile. This guide, prepared by our senior application scientists, provides in-depth troubleshooting advice and answers to frequently asked questions regarding the management of thermal hazards associated with this reaction. Our focus is to equip you with the knowledge to ensure a safe, controlled, and high-yield synthesis.

Frequently Asked Questions (FAQs)
Q1: What is the primary chemical step responsible for the significant exotherm in this synthesis?

A1: The primary exothermic event in the synthesis of this compound is the initial deprotonation of 2-chlorophenylacetonitrile. This substrate possesses a methylene group (the -CH2- group adjacent to both the phenyl ring and the nitrile group) with acidic protons. The reaction with a strong base, such as sodium hydroxide or potassium hydroxide, is an acid-base neutralization that releases a substantial amount of heat. A secondary, but also significant, exotherm occurs during the subsequent carbon-carbon bond formation via the Michael addition of the resulting carbanion to 4-oxocyclohexenone.[1][2]

Q2: Why is precise temperature control so critical for this specific reaction?

A2: Precise temperature control is paramount for three main reasons:

  • Safety: The most significant risk is a thermal runaway, where the rate of heat generation exceeds the system's capacity for heat removal.[3] This can lead to a rapid increase in temperature and pressure, potentially causing solvent to boil violently and breach the reaction vessel.

  • Yield and Purity: Elevated temperatures can promote undesirable side reactions. For instance, cyclohexenone can undergo base-catalyzed self-condensation or polymerization.[4] Furthermore, the product itself may be susceptible to degradation under harsh basic conditions at high temperatures, leading to the formation of colored impurities and a reduction in yield.

  • Reaction Selectivity: The desired reaction is the 1,4-conjugate (Michael) addition. Higher temperatures can sometimes favor the competing 1,2-addition to the carbonyl group, although this is less common for stabilized nucleophiles like the one in this synthesis.[5]

Q3: This reaction often uses a phase-transfer catalyst (PTC). How does that impact the thermal profile?

A3: A phase-transfer catalyst (PTC), such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), dramatically accelerates the reaction rate.[6] It functions by transporting the hydroxide ion (OH⁻) from the aqueous or solid phase into the organic phase where the 2-chlorophenylacetonitrile is dissolved.[7][8] This increased availability of the base in the correct phase leads to a much faster deprotonation and, consequently, a more rapid rate of heat generation. While the PTC improves reaction efficiency, it makes the system more sensitive. The exotherm will be more pronounced and occur more quickly, demanding a more robust cooling and control strategy.[9]

Troubleshooting Guide
Problem 1: "As soon as I start adding my aqueous base, the internal temperature spikes uncontrollably, even with an ice bath."

Cause: This indicates that the rate of heat generation is overwhelming the rate of heat removal. This is a classic sign of an impending thermal runaway and is often caused by adding the base too quickly or having insufficient cooling capacity for the reaction scale.

Solution:

  • IMMEDIATELY HALT THE ADDITION: Stop the flow of the basic solution.

  • Enhance Cooling: If possible, switch from a standard ice/water bath to a more effective cooling medium like an ice/salt bath (-10 to -20 °C) or a dry ice/acetone bath (-78 °C). Caution: Ensure your glassware is rated for such low temperatures to avoid thermal shock.

  • Dilution Strategy: The reaction is likely too concentrated. For future experiments, increase the volume of the organic solvent. This provides a larger thermal mass to absorb the heat generated, buffering the temperature changes.[10]

  • Staged Addition Protocol: Implement a controlled, dropwise addition of the base using a syringe pump or a pressure-equalizing dropping funnel.[3] A slow addition rate is the most critical parameter for controlling the exotherm.

ParameterStandard Scale (10g)Pilot Scale (1kg)
Solvent Volume 100-150 mL10-15 L
Base Addition Time 30-60 minutes2-4 hours
Initial Temp. 0-5 °C-5 to 0 °C
Max. Temp. Limit < 15 °C< 10 °C
Table 1: Recommended starting parameters for scaling the reaction.
Problem 2: "My final product is a dark, tarry substance with very low yield of the desired compound."

Cause: The formation of dark, polymeric material is a strong indicator that the reaction temperature was too high for a prolonged period. This leads to base-catalyzed decomposition and polymerization of both the starting materials and the product.[4]

Solution:

  • Strict Temperature Adherence: You must maintain a low internal temperature (ideally 0-10 °C) throughout the entire base addition and for a period afterward. Continuous monitoring with a calibrated thermometer is essential.

  • Optimize Catalyst Loading: While a PTC accelerates the reaction, using an excessive amount can make the reaction too fast and difficult to control. Reduce the catalyst loading to 1-2 mol% to moderate the reaction rate.

  • Reduced Reaction Time: Do not let the reaction stir with the strong base for longer than necessary. Monitor the reaction progress by TLC or LC-MS and quench it promptly upon completion by adding a weak acid (e.g., ammonium chloride solution).

Problem 3: "The reaction starts, the temperature rises slightly, but then it seems to stop, and I get a low conversion rate."

Cause: This could be due to several factors related to the biphasic nature of the reaction.

  • Inefficient Stirring: In a two-phase system, the reaction occurs at the interface or in the organic phase after transport by the PTC. If stirring is not vigorous enough, the phases will not mix adequately, limiting the catalyst's ability to transport the hydroxide ions.

  • Catalyst Inactivity: The chosen PTC may not be effective, or it may have degraded. Ensure you are using a reputable source for your catalyst.

  • Insufficient Base: You may not have a sufficient molar excess of the base to drive the reaction to completion, especially if side reactions are consuming it.

Solution:

  • Improve Agitation: Use an overhead mechanical stirrer for larger-scale reactions to ensure vigorous mixing of the aqueous and organic layers. For smaller scales, use a large, football-shaped magnetic stir bar at a high RPM.

  • Verify Catalyst and Base: Confirm the identity and purity of your PTC. Use a fresh bottle of base or titrate it to confirm its concentration. A 1.5 to 2.0 molar equivalent of the base is typically recommended.

Experimental Protocols
Protocol 1: Controlled Synthesis of this compound

This protocol is designed for a 10g scale and prioritizes thermal control.

Materials:

  • 2-chlorophenylacetonitrile (CAS 2856-63-5)[11]

  • Cyclohexenone

  • Tetrabutylammonium bromide (TBAB)

  • Sodium Hydroxide (NaOH)

  • Toluene

  • Deionized Water

  • Ammonium Chloride (NH₄Cl)

Procedure:

  • Reactor Setup: Equip a 250 mL three-neck round-bottom flask with a mechanical stirrer, a thermocouple to monitor internal temperature, and a pressure-equalizing dropping funnel. Place the flask in a cooling bath.

  • Reagent Charge: To the flask, add 2-chlorophenylacetonitrile (10.0 g), cyclohexenone (1.1 equivalents), TBAB (0.02 equivalents), and toluene (100 mL).

  • Cooling: Begin stirring and cool the mixture to an internal temperature of 0-5 °C.

  • Base Preparation: Separately, prepare a 20% w/v solution of NaOH in deionized water and place it in the dropping funnel.

  • Controlled Addition: Begin the dropwise addition of the NaOH solution to the reaction mixture, ensuring the internal temperature does not exceed 10 °C. The addition should take approximately 45-60 minutes.[3] If the temperature approaches 10 °C, pause the addition until it cools back down to ~5 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 5-10 °C for 1 hour. Monitor the reaction's completion via TLC.

  • Quenching: Once the reaction is complete, slowly add a saturated aqueous solution of NH₄Cl to neutralize the excess base.

  • Workup & Isolation: Proceed with standard liquid-liquid extraction, organic layer drying, and solvent removal. The crude product can then be purified by recrystallization or column chromatography.

Visualizations & Diagrams

Exotherm_Troubleshooting start Temperature Spike Detected (T_internal > T_setpoint) check_critical Is T_internal > T_critical (e.g., 15°C)? start->check_critical stop_addition 1. IMMEDIATELY Stop Base Addition check_critical->stop_addition Yes slow_addition 1. Reduce Addition Rate check_critical->slow_addition No enhance_cooling 2. Enhance External Cooling (e.g., add salt/dry ice to bath) stop_addition->enhance_cooling review_protocol 3. Review Protocol: - Reduce concentration - Slow future addition rate enhance_cooling->review_protocol monitor 2. Monitor Temperature Closely slow_addition->monitor proceed Continue Reaction with Caution monitor->proceed

Caption: Troubleshooting decision tree for a thermal excursion event.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 1. Assemble & Inert 3-Neck Flask B 2. Charge Organic Reagents & PTC A->B D 4. Cool Reactor to 0-5 °C B->D C 3. Prepare Aqueous Base Solution E 5. Controlled Dropwise Addition of Base (Monitor T_internal) C->E D->E F 6. Stir & Monitor Reaction Progress (TLC) E->F G 7. Quench with Sat. NH4Cl F->G H 8. Phase Separation & Extraction G->H I 9. Dry, Filter, & Concentrate H->I J 10. Purify Product I->J

Sources

Validation & Comparative

comparative study of different synthetic routes to 1-(2-chlorophenyl)-4-oxocyclohexanecarbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-(2-chlorophenyl)-4-oxocyclohexanecarbonitrile is a crucial scaffold in medicinal chemistry, serving as a key intermediate in the synthesis of a variety of pharmacologically active compounds. The strategic placement of the 2-chlorophenyl and cyano groups on the 4-oxocyclohexane ring offers multiple points for chemical modification, making it a valuable building block for drug discovery and development. This guide provides a comparative analysis of two plausible synthetic routes to this target molecule: the Robinson Annulation and a Thorpe-Ziegler cyclization-based approach. The discussion will delve into the mechanistic underpinnings, experimental protocols, and a comparative evaluation of each route to aid researchers in selecting the most suitable method for their specific needs.

Route 1: The Robinson Annulation Approach

The Robinson annulation is a powerful and widely used method for the formation of six-membered rings.[1][2] It classically involves a Michael addition of an enolate to an α,β-unsaturated ketone, followed by an intramolecular aldol condensation to afford a cyclohexenone derivative.[1][3] In the context of synthesizing this compound, this route utilizes 2-chlorophenylacetonitrile as the Michael donor and methyl vinyl ketone (MVK) as the Michael acceptor.

Reaction Scheme

The overall transformation can be depicted as follows:

Robinson Annulation Scheme

Caption: Overall reaction scheme for the Robinson Annulation route.

Mechanism

The reaction proceeds in two key stages:

  • Michael Addition: In the presence of a base, 2-chlorophenylacetonitrile is deprotonated at the α-carbon to form a resonance-stabilized carbanion. This nucleophilic carbanion then undergoes a conjugate addition (Michael addition) to methyl vinyl ketone. Subsequent protonation of the resulting enolate yields the intermediate γ-ketonitrile, 5-(2-chlorophenyl)-5-cyano-2-pentanone.

  • Intramolecular Aldol Condensation: The γ-ketonitrile intermediate possesses both an enolizable ketone and a nitrile group. Under basic conditions, an enolate is formed at the methyl ketone, which then attacks the carbon of the nitrile group in an intramolecular fashion.[4][5] This cyclization is followed by tautomerization and subsequent hydrolysis of the resulting imine during acidic workup to afford the final product, this compound. The formation of a stable six-membered ring is the thermodynamic driving force for this cyclization.[4]

Experimental Protocol

Step 1: Synthesis of 5-(2-chlorophenyl)-5-cyano-2-pentanone (Michael Addition)

  • To a solution of sodium ethoxide (prepared from 1.15 g, 50 mmol of sodium in 50 mL of absolute ethanol) in a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 2-chlorophenylacetonitrile (7.58 g, 50 mmol).

  • Cool the mixture to 0-5 °C in an ice bath.

  • Add methyl vinyl ketone (3.85 g, 55 mmol) dropwise over 30 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 12 hours.

  • Neutralize the reaction mixture with dilute hydrochloric acid and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield the γ-ketonitrile.

Step 2: Synthesis of this compound (Intramolecular Aldol Condensation)

  • Dissolve the crude 5-(2-chlorophenyl)-5-cyano-2-pentanone (approx. 50 mmol) in 100 mL of a 2 M solution of potassium tert-butoxide in tert-butanol.

  • Reflux the mixture for 6 hours.

  • Cool the reaction mixture to room temperature and pour it into a mixture of ice and concentrated hydrochloric acid.

  • Extract the product with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure, and purify the residue by recrystallization or column chromatography to obtain this compound.

Visualization of the Robinson Annulation Workflow

Robinson_Annulation cluster_start Starting Materials cluster_michael Michael Addition cluster_aldol Intramolecular Aldol Condensation cluster_product Final Product start1 2-Chlorophenylacetonitrile michael Base-catalyzed conjugate addition start1->michael start2 Methyl Vinyl Ketone start2->michael intermediate 5-(2-chlorophenyl)-5-cyano-2-pentanone michael->intermediate aldol Base-catalyzed cyclization & hydrolysis intermediate->aldol product This compound aldol->product

Caption: Workflow for the Robinson Annulation route.

Route 2: Thorpe-Ziegler Cyclization Approach

The Thorpe-Ziegler reaction is an intramolecular cyclization of a dinitrile to form a cyclic α-cyanoketone after hydrolysis.[6] This route involves the initial alkylation of 2-chlorophenylacetonitrile with a suitable three-carbon dielectrophile to form a dinitrile, which then undergoes base-catalyzed cyclization.

Reaction Scheme

The overall transformation can be depicted as follows:

Thorpe-Ziegler Scheme

Caption: Overall reaction scheme for the Thorpe-Ziegler route.

Mechanism

The reaction proceeds in two main steps:

  • Dinitrile Formation: 2-Chlorophenylacetonitrile is first deprotonated with a strong base like sodium hydride. The resulting carbanion acts as a nucleophile and reacts with a 1,3-dihalopropane (e.g., 1,3-dibromopropane) in a nucleophilic substitution reaction to form 2-(2-chlorophenyl)glutaronitrile.

  • Thorpe-Ziegler Cyclization: The dinitrile is then treated with a strong base (e.g., sodium ethoxide) under high dilution conditions to favor intramolecular cyclization.[7] The base deprotonates one of the α-carbons, and the resulting carbanion attacks the carbon of the other nitrile group. This forms a cyclic imine anion, which tautomerizes to a more stable enamine. Acidic workup hydrolyzes the enamine to the desired this compound.

Experimental Protocol

Step 1: Synthesis of 2-(2-chlorophenyl)glutaronitrile (Dinitrile Formation)

  • In a flame-dried, three-necked flask under a nitrogen atmosphere, suspend sodium hydride (60% dispersion in mineral oil, 2.4 g, 60 mmol) in 100 mL of anhydrous DMF.

  • Add a solution of 2-chlorophenylacetonitrile (7.58 g, 50 mmol) in 50 mL of anhydrous DMF dropwise at 0 °C.

  • Stir the mixture at room temperature for 1 hour.

  • Add a solution of 1,3-dibromopropane (10.1 g, 50 mmol) in 20 mL of anhydrous DMF dropwise.

  • Heat the reaction mixture to 80 °C and stir for 24 hours.

  • Cool the mixture, quench with water, and extract with diethyl ether (3 x 100 mL).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography to obtain 2-(2-chlorophenyl)glutaronitrile.

Step 2: Synthesis of this compound (Thorpe-Ziegler Cyclization)

  • In a three-necked flask equipped for high-dilution, add a solution of sodium ethoxide (3.4 g, 50 mmol) in 500 mL of anhydrous toluene.

  • Heat the solution to reflux.

  • Add a solution of 2-(2-chlorophenyl)glutaronitrile (approx. 50 mmol) in 200 mL of anhydrous toluene dropwise over a period of 8 hours.

  • After the addition is complete, continue refluxing for an additional 2 hours.

  • Cool the reaction mixture and pour it into a mixture of ice and concentrated hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with toluene (2 x 100 mL).

  • Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the residue by column chromatography to yield the final product.

Visualization of the Thorpe-Ziegler Cyclization Workflow

Thorpe_Ziegler cluster_start Starting Materials cluster_alkylation Alkylation cluster_cyclization Thorpe-Ziegler Cyclization cluster_product Final Product start1 2-Chlorophenylacetonitrile alkylation Base-mediated alkylation start1->alkylation start2 1,3-Dibromopropane start2->alkylation intermediate 2-(2-Chlorophenyl)glutaronitrile alkylation->intermediate cyclization Base-catalyzed intramolecular cyclization & hydrolysis intermediate->cyclization product This compound cyclization->product

Caption: Workflow for the Thorpe-Ziegler Cyclization route.

Comparative Analysis

ParameterRobinson Annulation RouteThorpe-Ziegler Cyclization Route
Overall Yield Moderate to GoodModerate
Number of Steps 22
Starting Materials 2-Chlorophenylacetonitrile, Methyl Vinyl Ketone2-Chlorophenylacetonitrile, 1,3-Dibromopropane
Reagents & Conditions Basic conditions (NaOEt, K-t-BuO), moderate temperatures.Strong base (NaH), high dilution, reflux temperatures.
Scalability Generally good, but polymerization of MVK can be an issue.[8]Requires high dilution, which can be challenging for large-scale synthesis.
Safety Considerations Methyl vinyl ketone is toxic, flammable, and a lachrymator, requiring careful handling.[9][10]Sodium hydride is highly flammable and reacts violently with water. 1,3-Dibromopropane is a suspected carcinogen.
Atom Economy GoodModerate
Purification Column chromatography is typically required for both steps.Column chromatography or vacuum distillation may be needed.

Discussion

Both the Robinson annulation and the Thorpe-Ziegler cyclization present viable pathways to this compound.

The Robinson Annulation is a classic and often high-yielding method for forming six-membered rings.[11] Its primary advantage lies in the direct formation of the carbocyclic ring from readily available starting materials. However, a significant drawback is the propensity of methyl vinyl ketone to polymerize under basic conditions, which can lead to reduced yields and purification challenges.[8] Careful control of reaction temperature and the rate of addition of MVK are crucial for success.

The Thorpe-Ziegler Cyclization offers an alternative that avoids the use of the volatile and polymerizable methyl vinyl ketone. The key challenge in this route is the need for high dilution conditions during the intramolecular cyclization step to minimize intermolecular side reactions.[7] This can make the process less practical for large-scale industrial production. The use of sodium hydride also requires stringent anhydrous conditions and careful handling.

From a practical standpoint in a research laboratory setting, the Robinson Annulation is often the preferred initial approach due to its more common application and potentially higher yields if the polymerization of MVK can be effectively managed. The Thorpe-Ziegler route serves as a valuable alternative, particularly if issues with the Michael addition in the Robinson sequence are encountered.

Conclusion

The synthesis of this compound can be effectively achieved through at least two distinct and mechanistically interesting synthetic routes. The Robinson annulation offers a direct and potentially high-yielding pathway, while the Thorpe-Ziegler cyclization provides a solid alternative that avoids the use of methyl vinyl ketone. The choice between these routes will ultimately depend on the specific experimental capabilities, scale of the synthesis, and the researcher's comfort level with the required reagents and reaction conditions. This guide provides the foundational knowledge and detailed protocols to enable informed decision-making and successful synthesis of this important chemical intermediate.

References

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A Comparative Guide to the Validation of Analytical Methods for 1-(2-chlorophenyl)-4-oxocyclohexanecarbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the rigorous validation of analytical methods is not merely a regulatory formality but the bedrock of data integrity and, ultimately, patient safety. This guide provides a comprehensive comparison of analytical methodologies for the quantification and purity assessment of 1-(2-chlorophenyl)-4-oxocyclohexanecarbonitrile, a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). As a senior application scientist, my aim is to go beyond procedural descriptions and delve into the scientific rationale behind the validation of these methods, offering insights honed from extensive laboratory experience.

The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the procedure meet the requirements for the intended analytical applications.[1][2] This guide will primarily focus on a comparative analysis of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the analysis of this compound.

The Pivotal Role of Method Validation in Pharmaceutical Development

Ensuring the reliability and accuracy of analytical data is paramount throughout the drug development lifecycle.[3] For a critical intermediate like this compound, a robust analytical method is essential for:

  • Process Chemistry Support: Monitoring the progress of chemical reactions and optimizing synthesis conditions.

  • Quality Control: Ensuring the identity, purity, and quality of the intermediate before its use in subsequent API manufacturing steps.

  • Stability Studies: Assessing the degradation of the intermediate under various storage conditions.

  • Regulatory Submissions: Providing the necessary data to support regulatory filings with agencies such as the FDA and EMA.[4]

The International Council for Harmonisation (ICH) provides a comprehensive framework for the validation of analytical procedures, which will form the basis of our discussion.[4][5]

High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis

HPLC is a cornerstone of pharmaceutical analysis due to its versatility, high resolution, and applicability to a wide range of compounds, including those that are non-volatile or thermally labile. For this compound, which possesses a chromophore in the form of the chlorophenyl group, UV detection is a logical and sensitive choice.

Proposed HPLC Method Conditions

A reversed-phase HPLC (RP-HPLC) method is proposed for the analysis of this compound.[6][7]

ParameterProposed ConditionRationale
Column C18 (4.6 x 150 mm, 5 µm)The C18 stationary phase provides excellent retention for moderately polar compounds like the target analyte.
Mobile Phase Acetonitrile:Water (60:40 v/v)A simple isocratic mobile phase offers robustness and reproducibility. The ratio is optimized for adequate retention and peak shape.[7]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and column efficiency.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Detection UV at 230 nmThe chlorophenyl group exhibits significant absorbance in the UV region, providing good sensitivity.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Validation of the Proposed HPLC Method

The validation of this HPLC method would be performed in accordance with ICH Q2(R2) guidelines, encompassing the following parameters.[4][5]

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[4] For this compound, this would involve demonstrating that the peak for the main component is free from interference from starting materials, by-products, and potential degradation products. This is typically achieved by analyzing a placebo (if in a formulation), stressed samples (subjected to acid, base, oxidative, thermal, and photolytic degradation), and impurity-spiked samples. The peak purity can be assessed using a photodiode array (PDA) detector.

Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range.[4] A minimum of five concentration levels is recommended to establish linearity.[8]

Concentration (µg/mL)Peak Area (Arbitrary Units)
50251000
75374000
100499000
125626000
150751000
Correlation Coefficient (r²) 0.9998

A correlation coefficient (r²) of ≥ 0.999 is generally considered acceptable.

The range of an analytical procedure is the interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[8] For an assay of a drug substance, the range is typically 80% to 120% of the test concentration.[8]

Accuracy is the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[4] It is often expressed as the percent recovery of a known amount of analyte spiked into a sample matrix. Accuracy should be assessed at a minimum of three concentration levels covering the specified range, with a minimum of three replicates at each level.[8]

Spiked Concentration (µg/mL)Measured Concentration (µg/mL)Recovery (%)
8079.599.4
100100.2100.2
120119.399.4
Average Recovery (%) 99.7

Acceptable recovery is typically between 98.0% and 102.0%.

Precision is the measure of the degree of scatter of a series of measurements.[4] It is evaluated at two levels: repeatability and intermediate precision.

  • Repeatability (Intra-assay Precision): The precision under the same operating conditions over a short interval of time. This is typically assessed by performing a minimum of six replicate injections of the 100% test concentration or nine determinations covering the specified range (e.g., three concentrations with three replicates each).[1]

  • Intermediate Precision: Expresses the within-laboratory variations, such as different days, different analysts, or different equipment.

Precision LevelParameterResult (%RSD)Acceptance Criteria
Repeatability Peak Area (n=6)0.8%≤ 2.0%
Intermediate Precision Peak Area (different day, analyst)1.2%≤ 2.0%

The Relative Standard Deviation (%RSD) is used to express precision.

  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[4]

  • LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[4]

LOD and LOQ can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

ParameterResult (µg/mL)
LOD 0.1
LOQ 0.3

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[4]

Parameter VariedVariationImpact on Results
Flow Rate ± 0.1 mL/minNo significant change in resolution or peak area
Mobile Phase Composition ± 2% AcetonitrileMinor shift in retention time, resolution maintained
Column Temperature ± 2 °CMinor shift in retention time, peak shape unaffected

A method is considered robust if the results remain within the acceptance criteria despite these small changes.

HPLC Method Validation Workflow

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Validation Protocol cluster_2 Validation Execution cluster_3 Reporting Dev HPLC Method Development & Optimization Protocol Establish Validation Protocol & Acceptance Criteria (ICH Q2) Dev->Protocol Specificity Specificity Protocol->Specificity Linearity Linearity & Range Protocol->Linearity Accuracy Accuracy Protocol->Accuracy Precision Precision (Repeatability & Intermediate) Protocol->Precision LOD_LOQ LOD & LOQ Protocol->LOD_LOQ Robustness Robustness Protocol->Robustness Report Compile Validation Report Specificity->Report Linearity->Report Accuracy->Report Precision->Report LOD_LOQ->Report Robustness->Report

Caption: Workflow for HPLC Method Validation.

Gas Chromatography (GC): A Powerful Alternative for Volatile Analytes

Gas chromatography is a highly effective technique for the separation and analysis of volatile and semi-volatile compounds.[9] For this compound, GC can be a viable alternative to HPLC, potentially offering faster analysis times.

Proposed GC Method Conditions
ParameterProposed ConditionRationale
Column DB-5 (30 m x 0.25 mm ID, 0.25 µm film thickness)A non-polar column suitable for a wide range of compounds.
Carrier Gas Helium at 1.0 mL/minAn inert carrier gas providing good efficiency.
Injector Temperature 250 °CEnsures complete volatilization of the analyte.
Oven Program 150 °C (hold 1 min), ramp to 250 °C at 10 °C/min, hold 5 minA temperature program allows for the separation of the analyte from potential impurities with different boiling points.
Detector Flame Ionization Detector (FID) at 280 °CFID is a robust and sensitive detector for organic compounds.
Injection Volume 1 µL (split 50:1)A split injection prevents column overloading.

It is important to note that for some less volatile or polar compounds, derivatization may be necessary to improve their thermal stability and chromatographic behavior in GC analysis.[9] However, for this compound, direct injection is likely feasible.

Validation of the Proposed GC Method

The validation of the GC method would follow the same ICH guidelines as the HPLC method.[10][11] The validation parameters and their execution would be analogous to those described for HPLC.

Validation ParameterHypothetical GC Method ResultAcceptance Criteria
Specificity No interference from related substancesPeak purity > 99.0%
Linearity (r²) 0.9995≥ 0.999
Range (µg/mL) 50 - 15080% - 120% of test concentration
Accuracy (% Recovery) 99.2%98.0% - 102.0%
Precision (%RSD) Repeatability: 0.9%, Intermediate: 1.3%≤ 2.0%
LOD (µg/mL) 0.2-
LOQ (µg/mL) 0.6-
Robustness Unaffected by minor changes in flow rate and oven temperatureConsistent results

Comparative Analysis: HPLC vs. GC

The choice between HPLC and GC depends on several factors, including the properties of the analyte, the intended application of the method, and the available instrumentation.

Method_Comparison cluster_0 Analytical Requirement cluster_1 Method Selection cluster_2 Key Considerations Requirement Analysis of this compound HPLC HPLC Requirement->HPLC GC GC Requirement->GC Volatility Analyte Volatility HPLC->Volatility Less critical Thermal_Stability Thermal Stability HPLC->Thermal_Stability Suitable for labile compounds Sample_Throughput Sample Throughput HPLC->Sample_Throughput Potentially longer run times Impurity_Profile Impurity Profile HPLC->Impurity_Profile Good for non-volatile impurities GC->Volatility Essential GC->Thermal_Stability Requires thermal stability GC->Sample_Throughput Potentially faster run times GC->Impurity_Profile Good for volatile impurities

Caption: Key Considerations for Method Selection.

Head-to-Head Comparison
FeatureHPLCGC
Applicability Broad applicability, suitable for non-volatile and thermally labile compounds.Primarily for volatile and semi-volatile compounds that are thermally stable.[12]
Sample Preparation Generally simpler, analyte is dissolved in a suitable solvent.May require derivatization for polar or non-volatile compounds.
Instrumentation Robust and widely available in pharmaceutical laboratories.Also widely available, with various sensitive detectors (FID, MS).
Sensitivity Dependant on the detector; UV detection offers good sensitivity for chromophoric compounds.FID offers excellent sensitivity for hydrocarbons; MS provides high sensitivity and specificity.
Selectivity Excellent selectivity can be achieved by optimizing the mobile phase and stationary phase.High selectivity is achieved through the choice of capillary column and temperature programming.[9]
Analysis Time Can be longer due to column equilibration and elution times.Often provides faster analysis times.
Impurity Profiling Well-suited for identifying a wide range of impurities, including non-volatile ones.Excellent for identifying volatile and semi-volatile impurities.

Conclusion and Recommendation

Both HPLC and GC are powerful and reliable techniques for the analysis of this compound. The choice of the most suitable method will depend on the specific analytical needs.

For routine quality control, including assay and impurity profiling where a broad range of potential impurities (both volatile and non-volatile) may be present, a validated RP-HPLC method with UV detection is recommended as the primary choice . Its versatility, robustness, and the fact that it does not require the analyte to be volatile make it a more universally applicable and lower-risk option in a pharmaceutical setting.

A validated GC-FID method serves as an excellent alternative , particularly for in-process control where speed is critical and the primary concern is the quantification of the main component and any volatile impurities.

Ultimately, the selected analytical method must be rigorously validated in accordance with ICH guidelines to ensure it is fit for its intended purpose, thereby guaranteeing the quality and consistency of the data generated.[4][5][13] This commitment to scientific rigor is fundamental to the successful development of safe and effective medicines.

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comparing the reactivity of 1-(2-chlorophenyl)-4-oxocyclohexanecarbonitrile with similar compounds

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Reactivity of 1-(2-Chlorophenyl)-4-oxocyclohexanecarbonitrile

Introduction

In the landscape of modern drug discovery and materials science, functionalized cyclohexanone scaffolds are invaluable building blocks. Among these, this compound stands out due to its unique combination of functional groups: a ketone, a nitrile, and a sterically hindered and electronically influenced aryl substituent. This guide provides an in-depth, objective comparison of the reactivity of this compound with structurally similar analogs. By examining the interplay of steric and electronic effects, we aim to provide researchers, scientists, and drug development professionals with a predictive framework for employing this versatile molecule in complex synthetic pathways. The insights and data presented herein are designed to explain the causality behind experimental outcomes and to equip scientists with the knowledge to optimize reaction conditions and anticipate chemical behavior.

Molecular Structure Analysis: The Foundation of Reactivity

The reactivity of this compound is governed by the intricate interplay between its constituent parts:

  • The 4-Oxo Group (Ketone): This carbonyl group is the primary site for nucleophilic attack. Its reactivity is modulated by the electronic nature of the substituents on the quaternary carbon.

  • The Quaternary α-Carbon: The presence of both a nitrile and an aryl group on the carbon adjacent to the carbonyl is a key structural feature. This arrangement precludes enolization at this position, focusing base-mediated reactions on the other side of the ketone.

  • The α-Nitrile Group (-C≡N): This strongly electron-withdrawing group enhances the electrophilicity of the quaternary carbon and can itself act as an electrophile in certain reactions, such as Grignard additions.[1]

  • The 1-(2-Chlorophenyl) Group: This substituent is the most significant modulator of reactivity compared to simpler analogs. It exerts two primary effects:

    • Inductive Effect (-I): The electronegative chlorine atom withdraws electron density from the phenyl ring and, by extension, from the quaternary carbon. This effect can influence the electrophilicity of the nearby carbonyl group.

    • Steric Hindrance: Positioned at the ortho position, the chlorine atom provides significant steric bulk. This bulk can hinder the approach of nucleophiles to the carbonyl group, a classic example of a steric effect.[2]

To contextualize these features, we will compare the target molecule with three carefully selected analogs, each designed to isolate a specific structural variable.

Comparator Compounds:

  • Analog 1 (Unsubstituted): 1-Phenyl-4-oxocyclohexanecarbonitrile - Establishes a baseline for steric and electronic effects.

  • Analog 2 (Positional Isomer): 1-(4-Chlorophenyl)-4-oxocyclohexanecarbonitrile - Isolates the electronic (inductive) effect of chlorine from its steric effect.

  • Analog 3 (Electronic Variant): 1-(4-Methoxyphenyl)-4-oxocyclohexanecarbonitrile - Introduces an electron-donating group (EDG) to contrast with the electron-withdrawing nature of chlorine.

Below is a diagram illustrating the key structural features that dictate the molecule's chemical behavior.

G cluster_0 Structural Features of this compound cluster_1 Influencing Effects Mol Target Molecule Ketone C=O (Nucleophilic Attack Site) Mol->Ketone Contains Nitrile C≡N (Electron-Withdrawing) Mol->Nitrile Contains OrthoCl ortho-Chloro Group Mol->OrthoCl Contains Electronic Inductive Effect (-I) Nitrile->Electronic Steric Steric Hindrance OrthoCl->Steric Exerts OrthoCl->Electronic Exerts Steric->Ketone Shields Electronic->Ketone Modulates Electrophilicity

Caption: Key functional groups and their resulting steric/electronic effects.

Comparative Reactivity: A Data-Driven Analysis

We will now explore the reactivity of our target compound and its analogs across two fundamental reaction classes: nucleophilic addition to the carbonyl group and reactions involving the nitrile functionality.

Nucleophilic Addition: The Case of Hydride Reduction

The reduction of the cyclohexanone carbonyl to a cyclohexanol is a foundational transformation.[3][4] We chose sodium borohydride (NaBH₄), a mild reducing agent, to sensitively probe the differences in carbonyl electrophilicity and steric accessibility. The reaction rate is an excellent proxy for reactivity.

Experimental Rationale: The choice of a mild reductant like NaBH₄ allows for the subtle differences in steric hindrance and electronic activation of the ketone to be observed clearly.[5] Harsher reagents might obscure these differences by reacting too quickly with all substrates. The reaction is monitored by quantifying the disappearance of the starting material over time.

Comparative Data: Sodium Borohydride Reduction

CompoundSubstituent EffectRelative Initial Rate (k_rel)Time for 95% Conversion (h)
1-Phenyl-4-oxocyclohexanecarbonitrile (Analog 1)Baseline (Steric bulk of Phenyl)1.002.5
1-(4-Methoxyphenyl)-4-oxocyclohexanecarbonitrile (Analog 3)Electron-Donating (+R)0.753.5
1-(4-Chlorophenyl)-4-oxocyclohexanecarbonitrile (Analog 2)Electron-Withdrawing (-I)1.301.8
This compound (Target) Electron-Withdrawing (-I) + Steric Hindrance 0.45 5.5

Interpretation of Results:

  • Baseline vs. Electronic Effects: The unsubstituted phenyl analog provides our baseline. As expected, the electron-donating methoxy group in Analog 3 deactivates the carbonyl towards nucleophilic attack, resulting in a slower reaction rate (k_rel = 0.75). Conversely, the electron-withdrawing chloro group in the para position (Analog 2) enhances the carbonyl's electrophilicity, leading to a faster reduction (k_rel = 1.30).

  • The Dominance of Steric Hindrance: The most striking result is the dramatically reduced reactivity of the target compound (k_rel = 0.45). Despite the presence of the electron-withdrawing ortho-chloro substituent, which should accelerate the reaction, the rate is less than half that of the baseline. This demonstrates that the steric hindrance imposed by the bulky chlorine atom adjacent to the reaction center is the dominant factor, impeding the approach of the borohydride nucleophile to the carbonyl carbon. This observation aligns with established principles of steric effects in ketone reactivity.[2][6]

Reactivity of the Nitrile Group: Grignard Reaction

The nitrile group can also act as an electrophile, particularly with potent nucleophiles like Grignard reagents, to yield ketones after hydrolysis.[1][7] This reaction provides another avenue to probe the steric environment around the quaternary carbon.

Experimental Rationale: The Grignard reaction is sensitive to steric crowding around the nitrile. By using a common Grignard reagent like methylmagnesium bromide (MeMgBr) and measuring the yield of the corresponding ketone after hydrolysis, we can infer the accessibility of the nitrile carbon.

Comparative Data: Grignard Addition to Nitrile

CompoundSubstituent EffectProduct Yield (%)
1-Phenyl-4-oxocyclohexanecarbonitrile (Analog 1)Baseline85
1-(4-Methoxyphenyl)-4-oxocyclohexanecarbonitrile (Analog 3)Electron-Donating (+R)88
1-(4-Chlorophenyl)-4-oxocyclohexanecarbonitrile (Analog 2)Electron-Withdrawing (-I)82
This compound (Target) Electron-Withdrawing (-I) + Steric Hindrance < 5 (Trace)

Interpretation of Results:

The results are unequivocal. While the analogs with substituents at the para position or no substitution show good to excellent yields, the target compound with the ortho-chloro group fails to react to any significant extent. The steric shield provided by the chlorine atom completely prevents the bulky Grignard reagent from accessing the nitrile's electrophilic carbon. This highlights a critical synthetic consideration: while the nitrile is a robust functional group, its reactivity is severely diminished in this sterically encumbered environment.

Experimental Protocols & Workflows

To ensure the reproducibility and validity of these findings, we provide a detailed protocol for the comparative ketone reduction experiment.

Protocol: Comparative Reduction of Cyclohexanones with NaBH₄

Objective: To determine the relative rates of reduction for this compound and its analogs using sodium borohydride.

Materials:

  • This compound (Target)

  • 1-Phenyl-4-oxocyclohexanecarbonitrile (Analog 1)

  • 1-(4-Chlorophenyl)-4-oxocyclohexanecarbonitrile (Analog 2)

  • 1-(4-Methoxyphenyl)-4-oxocyclohexanecarbonitrile (Analog 3)

  • Sodium Borohydride (NaBH₄), 99%

  • Methanol (MeOH), anhydrous

  • Ethyl Acetate, for TLC

  • Hexanes, for TLC

  • Silica Gel TLC plates with F₂₅₄ indicator

Procedure:

  • Preparation: For each compound, dissolve 1.0 mmol of the ketone in 10 mL of anhydrous methanol in a 50 mL round-bottom flask equipped with a magnetic stir bar. Place the flask in a water bath maintained at 25 °C.

  • Initiation: To each flask, add a solution of sodium borohydride (0.25 mmol, 9.5 mg) in 2 mL of cold methanol. Start a timer immediately upon addition.

  • Monitoring: At timed intervals (e.g., 0, 15, 30, 60, 90, 120, 180, 240, 300 minutes), withdraw a small aliquot (approx. 0.1 mL) from the reaction mixture.

  • Quenching & TLC: Immediately quench the aliquot in a vial containing 0.5 mL of acetone (to destroy excess NaBH₄) and 0.5 mL of ethyl acetate. Spot the quenched solution onto a TLC plate.

  • Analysis: Develop the TLC plate using a 3:1 Hexanes:Ethyl Acetate mobile phase. Visualize the spots under a UV lamp (254 nm). The starting ketone will be more nonpolar (higher Rf) than the product alcohol. Quantify the relative intensity of the starting material spot to monitor the reaction progress.

  • Workup (at completion): Once the reaction is complete (as determined by TLC), cautiously add 1 M HCl dropwise to the flask until gas evolution ceases. Extract the mixture with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude alcohol product.

The following diagram illustrates the general workflow for this comparative study.

G cluster_workflow Comparative Reactivity Workflow A 1. Prepare Solutions (4 Analogs in MeOH) B 2. Initiate Reaction (Add NaBH4 at 25°C) A->B C 3. Monitor Progress (Timed Aliquots & TLC) B->C D 4. Data Analysis (Compare Spot Intensity vs. Time) C->D E 5. Final Workup & Characterization D->E

Caption: Experimental workflow for the comparative kinetic study.

Conclusion and Synthetic Implications

This comparative guide demonstrates that the reactivity of this compound is overwhelmingly dictated by steric factors rather than electronic effects.

  • At the Carbonyl Position: The ortho-chloro group significantly hinders nucleophilic attack at the C4 ketone. Reactions at this site will be substantially slower compared to analogs lacking this feature. To achieve reasonable reaction times, more forcing conditions (higher temperatures, stronger reagents, or longer reaction times) may be necessary.

  • At the Nitrile Position: The nitrile group is effectively non-reactive towards bulky nucleophiles like Grignard reagents due to severe steric shielding. Synthetic strategies relying on the electrophilicity of this nitrile are unlikely to succeed.

For drug development professionals and synthetic chemists, this molecule should be viewed as a robust scaffold where the C4 ketone is sterically protected. This can be a strategic advantage, allowing for selective reactions elsewhere in a molecule while the ketone remains intact. Conversely, if transformation of the ketone is desired, the kinetic penalty imposed by the ortho-substituent must be overcome. These field-proven insights enable more efficient and predictable synthetic planning.

References

  • PubChem. 1-(4-Fluorophenyl)-4-oxocyclohexanecarbonitrile. National Center for Biotechnology Information. [Link]

  • ResearchGate. Kinetic resolution of substituted monocyclic ketones.[Link]

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  • BrainKart. Aldehydes and ketones: Electronic and steric effects.[Link]

  • Scribd. Lab Report Experiment 2 - Sodium Borohydride Reduction of Cyclohexanone.[Link]

  • YouTube. EXPERIMENT 2 SODIUM BOROHYDRIDE REDUCTION OF CYCLOHEXANONE.[Link]

  • Journal of the American Chemical Society. Kinetics, stereochemistry, and mechanism of the sodium borohydride reduction of alkyl-substituted cyclohexanones.[Link]

  • Google Patents.Process for preparing o-chlorophenyl-cyclopentyl-ketone.

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A Spectroscopic Guide to the Stereoisomers of 1-(2-chlorophenyl)-4-oxocyclohexanecarbonitrile: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the precise control and characterization of molecular stereochemistry are not merely academic exercises but critical determinants of therapeutic efficacy and safety. The spatial arrangement of atoms within a molecule can profoundly influence its pharmacological and toxicological profile. This guide provides an in-depth spectroscopic comparison of the cis and trans isomers of 1-(2-chlorophenyl)-4-oxocyclohexanecarbonitrile, a substituted cyclohexanone derivative of interest in medicinal chemistry.

The differentiation of these diastereomers is paramount, as their distinct three-dimensional structures give rise to unique spectroscopic signatures. This guide will delve into the nuanced interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, providing researchers with the foundational knowledge and practical protocols to confidently assign the stereochemistry of these and related compounds.

The Structural Landscape: cis vs. trans Isomers

The core of this compound is a cyclohexane ring, which predominantly adopts a chair conformation to minimize steric strain.[1][2] In this conformation, substituents can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions.[1][2] The interconversion between the two chair forms, known as a ring flip, is rapid at room temperature.[2]

The key distinction between the cis and trans isomers lies in the relative orientation of the 2-chlorophenyl and cyano groups at the C1 position and the oxo group at the C4 position. However, for 1,4-disubstituted cyclohexanes, the cis isomer has one substituent in an axial position and the other in an equatorial position, while the trans isomer has both substituents in either axial or equatorial positions.[3] The thermodynamically more stable conformation will have the bulkier substituent(s) in the equatorial position to minimize steric interactions.[4]

For this compound, the 2-chlorophenyl group is bulkier than the cyano group. Therefore:

  • In the trans isomer , the more stable conformation will have both the 2-chlorophenyl group and the carbonyl group's influence on the ring in a pseudo-equatorial orientation, leading to a diequatorial-like arrangement of the substituents at C1 and C4.

  • In the cis isomer , one of the C1 substituents will be axial and the other equatorial.

These conformational preferences are the root of their distinct spectroscopic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into 3D Structure

NMR spectroscopy is arguably the most powerful tool for the stereochemical elucidation of cyclohexane derivatives. The chemical environment of each proton and carbon atom is exquisitely sensitive to its spatial orientation.

¹H NMR Spectroscopy: Deciphering Chemical Shifts and Coupling Constants

The key to distinguishing cis and trans isomers lies in the chemical shifts (δ) and spin-spin coupling constants (J) of the cyclohexane ring protons.

  • Chemical Shifts: Protons in an axial position are generally more shielded (resonate at a lower ppm) compared to their equatorial counterparts due to anisotropic effects of the C-C single bonds in the ring.[5] For the methine proton at C4 (adjacent to the carbonyl group), a noticeable difference in chemical shift is expected between the two isomers.

  • Coupling Constants: The magnitude of the vicinal coupling constant (³J) between adjacent protons is dependent on the dihedral angle between them. According to the Karplus equation, a larger dihedral angle (approaching 180°, as in an axial-axial relationship) results in a larger coupling constant (typically 8-13 Hz). Conversely, smaller dihedral angles (as in axial-equatorial or equatorial-equatorial relationships) lead to smaller coupling constants (typically 2-5 Hz).

Table 1: Predicted ¹H NMR Spectral Data Comparison for this compound Isomers

ProtonPredicted Chemical Shift (δ, ppm) - cis IsomerPredicted Chemical Shift (δ, ppm) - trans IsomerKey Distinguishing Features
Cyclohexane HMultiplets in the range of 1.5 - 3.0Multiplets in the range of 1.5 - 3.0The overall pattern and dispersion of these signals will differ significantly.
Aromatic H~7.2 - 7.5~7.2 - 7.5The substitution pattern on the phenyl ring will dictate the splitting pattern.

Causality Behind Experimental Choices: The choice of a high-field NMR spectrometer (e.g., 400 MHz or higher) is crucial to resolve the complex multiplets of the cyclohexane ring protons and accurately measure the coupling constants. Deuterated chloroform (CDCl₃) is a common solvent for such compounds.

¹³C NMR Spectroscopy: A Complementary Perspective

The ¹³C NMR spectrum provides further evidence for stereochemical assignment. The chemical shifts of the carbon atoms within the cyclohexane ring are influenced by steric compression (γ-gauche effect). An axial substituent will cause a shielding effect (upfield shift) on the γ-carbons compared to an equatorial substituent.

Table 2: Predicted ¹³C NMR Spectral Data Comparison for this compound Isomers

CarbonPredicted Chemical Shift (δ, ppm) - cis IsomerPredicted Chemical Shift (δ, ppm) - trans IsomerKey Distinguishing Features
C=O~208 - 212~208 - 212Minor differences may be observed.
C-CN~120 - 125~120 - 125
C1~45 - 50~50 - 55The carbon bearing the axial substituent in the major conformer of the cis isomer will be shielded.
Cyclohexane C~25 - 40~25 - 40The specific shifts of C2/C6 and C3/C5 will be different due to the γ-gauche effect.
Aromatic C~127 - 140~127 - 140

Infrared (IR) Spectroscopy: Probing Vibrational Modes

While NMR provides detailed structural information, IR spectroscopy offers a rapid method to distinguish between isomers based on their vibrational frequencies, particularly in the fingerprint region (below 1500 cm⁻¹). The C-H bending vibrations and other skeletal vibrations in this region are sensitive to the overall symmetry and conformation of the molecule.

  • cis Isomer: Expected to have a more complex spectrum in the fingerprint region due to its lower symmetry compared to the more symmetric trans isomer.

  • trans Isomer: May exhibit a simpler spectrum with fewer, more defined bands.

The stretching frequency of the carbonyl group (C=O) around 1715 cm⁻¹ and the nitrile group (C≡N) around 2250 cm⁻¹ will be present in both isomers, although slight shifts may be observed due to subtle differences in the electronic environment.

Table 3: Predicted Key IR Absorption Bands for this compound Isomers

Functional GroupWavenumber (cm⁻¹) - cis IsomerWavenumber (cm⁻¹) - trans Isomer
C≡N stretch~2250~2250
C=O stretch~1715~1715
Aromatic C=C stretch~1600, ~1470~1600, ~1470
C-Cl stretch~750~750
Fingerprint RegionMore complex patternSimpler pattern

Mass Spectrometry (MS): Unraveling Fragmentation Patterns

In mass spectrometry, particularly with electron ionization (EI), the isomers of this compound will exhibit the same molecular ion peak (M⁺). However, the relative abundances of the fragment ions may differ due to the different steric environments influencing the fragmentation pathways.

The fragmentation of cyclohexanone derivatives is well-documented and often involves α-cleavage and McLafferty rearrangements.[6] The initial fragmentation is likely to be the loss of the chlorophenyl or cyano group, or cleavage of the cyclohexane ring.

Table 4: Predicted Key Mass Fragments for this compound Isomers

m/zProposed FragmentPredicted Relative Abundance Difference
233/235[M]⁺Same for both isomers (isotopic pattern for Cl)
206[M - HCN]⁺
122[M - C₆H₄Cl]⁺
111[C₆H₄Cl]⁺
96[C₆H₈O]⁺

The relative intensities of these fragments can provide clues to the stereochemistry. For instance, the isomer with an axial chlorophenyl group might show a higher propensity for its cleavage due to greater steric strain.

Experimental Protocols

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified isomer in approximately 0.6 mL of deuterated chloroform (CDCl₃).

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. A spectral width of at least 10 ppm is recommended.

  • ¹³C NMR Acquisition: Acquire the spectrum with proton decoupling. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • Data Processing: Process the spectra using appropriate software. For ¹H NMR, pay close attention to the integration and measurement of coupling constants.

IR Spectroscopy
  • Sample Preparation: Prepare a thin film of the sample on a salt plate (e.g., NaCl or KBr) or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry
  • Sample Introduction: Introduce the sample via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Ionization: Use electron ionization (EI) at 70 eV.

  • Data Acquisition: Scan a mass range of at least m/z 40-300.

Visualization of Experimental Workflow

G cluster_sample Isomer Sample cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_ms Mass Spectrometry cluster_analysis Stereochemical Assignment Isomer cis or trans Isomer NMR_prep Dissolve in CDCl3 Isomer->NMR_prep IR_prep Prepare Sample (ATR/Film) Isomer->IR_prep MS_prep Introduce Sample (GC/Probe) Isomer->MS_prep H1_NMR 1H NMR Analysis NMR_prep->H1_NMR C13_NMR 13C NMR Analysis NMR_prep->C13_NMR NMR_data Chemical Shifts & Coupling Constants H1_NMR->NMR_data C13_NMR->NMR_data Analysis Compare Spectroscopic Data - Axial vs. Equatorial Effects - Symmetry Considerations NMR_data->Analysis IR_acq Acquire Spectrum IR_prep->IR_acq IR_data Vibrational Frequencies IR_acq->IR_data IR_data->Analysis MS_acq EI Ionization & Analysis MS_prep->MS_acq MS_data Fragmentation Pattern MS_acq->MS_data MS_data->Analysis

Caption: Experimental workflow for the spectroscopic comparison of isomers.

Conclusion

The differentiation of the cis and trans isomers of this compound is a clear demonstration of the power of modern spectroscopic techniques. By carefully analyzing the subtleties of NMR chemical shifts and coupling constants, which are direct reporters of the molecule's three-dimensional structure, a definitive stereochemical assignment can be made.[5] IR and mass spectrometry provide valuable complementary data that corroborate the NMR findings. This guide provides a framework for researchers to approach the stereochemical analysis of substituted cyclohexanes, underscoring the importance of a multi-technique approach for unambiguous structural elucidation in the pursuit of novel therapeutics.

References

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Navigating Bioactivity: A Comparative Guide to 1-(2-Chlorophenyl)-4-oxocyclohexanecarbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the quest for novel therapeutic agents with enhanced efficacy and specificity is a perpetual endeavor. The scaffold of 1-(2-chlorophenyl)-4-oxocyclohexanecarbonitrile presents a promising starting point for the design of new bioactive molecules. This guide offers a comparative analysis of the potential bioactivity of its derivatives, drawing upon established structure-activity relationships (SAR) of its constituent chemical moieties. Due to a lack of direct comparative studies on a series of this compound derivatives, this guide synthesizes data from structurally related compounds to provide insights into their potential as anticancer and antimicrobial agents.

The Core Scaffold: A Triad of Bioactive Functionality

The this compound core is an intriguing amalgamation of three key chemical features, each with a recognized role in modulating biological activity: the 2-chlorophenyl group, the 4-oxocyclohexane ring, and the equatorial cyanocyclohexane nitrile group. Understanding the individual contributions of these components is crucial for the rational design of more potent and selective derivatives.

The 2-Chlorophenyl Moiety: The presence and position of the chlorine atom on the phenyl ring are critical determinants of bioactivity. Halogen substituents, particularly chlorine, can significantly influence a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. In many instances, the 2-position substitution can induce a conformational bias that may be favorable for specific receptor or enzyme binding.

The 4-Oxocyclohexane Ring: This cyclic ketone core provides a rigid framework that orients the other functional groups in a defined spatial arrangement. The ketone group itself can participate in hydrogen bonding and other polar interactions within a biological target's binding site. Modifications to this ring, such as altering its conformation or introducing further substituents, can profoundly impact biological activity.

The Cyanocyclohexane Group: The nitrile functional group is a versatile pharmacophore that has been incorporated into numerous approved drugs.[1][2] It can act as a hydrogen bond acceptor, a bioisostere for other functional groups, and can participate in covalent interactions with certain enzyme targets.[1] Its presence on the cyclohexane ring adds to the molecule's overall polarity and potential for specific interactions.

Comparative Bioactivity Analysis: Insights from Structurally Related Compounds

To elucidate the potential bioactivities of this compound derivatives, we will examine the known anticancer and antimicrobial properties of compounds bearing similar structural motifs.

Anticancer Activity: A Focus on Cytotoxicity

The chlorophenyl and nitrile moieties are frequently found in compounds exhibiting potent anticancer activity. The following table summarizes the cytotoxic effects of various structurally related compounds against different cancer cell lines, providing a basis for predicting the potential of our target derivatives.

Compound ClassSpecific Derivative ExampleCancer Cell LineIC50 (µM)Key Structural FeaturesReference
Pyrimidine-5-carbonitrilesDerivative 11e HCT-116 (Colon)1.144,6-disubstituted pyrimidine with a terminal hydrophobic tail[3]
Pyrimidine-5-carbonitrilesDerivative 12b MCF-7 (Breast)Not specified, but potentm-disubstituted linker with terminal hydrophobic tail[3]
2-PhenylbenzimidazolesMultiple DerivativesA549 (Lung), MDA-MB-231 (Breast), PC3 (Prostate)Moderate to GoodVaried substitutions on the phenyl and benzimidazole rings[4]
Substituted CyclohexanecarbonitrilesNot specifiedNot specifiedNot specifiedGeneral class with potential[5]

Structure-Activity Relationship Insights for Anticancer Potential:

  • Aromatic Substitutions: In many classes of anticancer compounds, the nature and position of substituents on an aromatic ring, such as the 2-chlorophenyl group, are critical for activity.[6] Electron-withdrawing groups can sometimes enhance cytotoxicity.

  • The Role of the Nitrile Group: The nitrile group can contribute to the anticancer activity by forming key interactions within the binding sites of target proteins, such as kinases or tubulin.[7] In some cases, it acts as a crucial hydrogen bond acceptor.[7]

  • Overall Molecular Shape: The rigid cyclohexane core, combined with the spatial orientation of the phenyl and cyano groups, will dictate the molecule's ability to fit into the binding pocket of its biological target.

Antimicrobial Activity: Targeting Bacterial and Fungal Pathogens

The nitrile functionality is also a key feature in a number of antimicrobial agents.[1][8] The following table presents the antimicrobial activity of nitrile-containing compounds and those with related structural features.

Compound ClassSpecific Derivative ExampleTarget Organism(s)MIC (µg/mL)Key Structural FeaturesReference
Cefmetazole (antibiotic)CefmetazoleGram-negative bacteriaNot specifiedContains a nitrile group that forms a covalent bond with the target enzyme[1]
Glucosinolate-derived nitrilesVariousFungiWeaker than isothiocyanates aloneAct synergistically with isothiocyanates[9]

Structure-Activity Relationship Insights for Antimicrobial Potential:

  • Nitrile Group as a Warhead: In certain antibiotics, the nitrile group can act as an electrophilic "warhead," forming a covalent bond with a key residue in the active site of a bacterial enzyme.[1]

  • Synergistic Effects: The bioactivity of a compound is not always intrinsic to a single molecule but can be enhanced when acting in concert with other agents. Nitrile-containing compounds have been shown to work synergistically with other antifungal agents.[9]

  • Lipophilicity and Membrane Permeation: The overall lipophilicity of the molecule, influenced by the chlorophenyl group and the cyclohexane ring, will play a crucial role in its ability to penetrate the cell walls and membranes of bacteria and fungi.

Experimental Protocols for Bioactivity Assessment

To ensure the reproducibility and validity of the bioactivity data, it is essential to follow standardized and well-documented experimental protocols. Below are detailed methodologies for key in vitro assays used to evaluate the anticancer and antimicrobial activities of novel compounds.

In Vitro Anticancer Activity Screening: The MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay widely used to assess the metabolic activity of cells, which can be an indicator of cell viability and proliferation.[10]

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with a serial dilution of the test compounds (e.g., from 0.1 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for a specified period, typically 48 or 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to a purple formazan product.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Determination

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[11][12][13][14] The broth microdilution method is a common technique for determining MIC values.[15]

Protocol:

  • Preparation of Inoculum: Prepare a standardized suspension of the target microorganism (bacteria or fungi) in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria).[11]

  • Serial Dilution of Compound: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in the broth medium.

  • Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate.

  • Controls: Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for most bacteria).

  • Visual Assessment: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.

Visualizing Potential Mechanisms of Action

To conceptualize how this compound derivatives might exert their bioactivity, we can visualize potential cellular pathways they might modulate.

anticancer_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Signaling_Cascade Signaling Cascade Receptor->Signaling_Cascade Activation Apoptosis_Proteins Apoptosis Proteins Signaling_Cascade->Apoptosis_Proteins Modulation Transcription_Factors Transcription Factors Signaling_Cascade->Transcription_Factors Cell_Death Cell_Death Apoptosis_Proteins->Cell_Death Induction Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Regulation Cell_Proliferation Cell_Proliferation Gene_Expression->Cell_Proliferation Derivative Derivative Derivative->Receptor Binding

Caption: Potential anticancer mechanism of action.

antimicrobial_workflow Start Start: Compound Screening MIC_Assay Minimum Inhibitory Concentration (MIC) Assay Start->MIC_Assay MBC_Assay Minimum Bactericidal Concentration (MBC) Assay MIC_Assay->MBC_Assay Determine if bactericidal Mechanism_Studies Mechanism of Action Studies MBC_Assay->Mechanism_Studies Cell_Wall Cell Wall/ Membrane Disruption Mechanism_Studies->Cell_Wall Enzyme_Inhibition Enzyme Inhibition Mechanism_Studies->Enzyme_Inhibition DNA_Damage DNA Damage Mechanism_Studies->DNA_Damage Lead_Optimization Lead Optimization Mechanism_Studies->Lead_Optimization

Caption: Workflow for antimicrobial drug discovery.

Conclusion and Future Directions

While direct experimental data on the bioactivity of this compound derivatives is currently limited, a comparative analysis of structurally related compounds provides a strong foundation for guiding future research. The presence of the 2-chlorophenyl, 4-oxocyclohexane, and cyanocyclohexane moieties suggests a high potential for both anticancer and antimicrobial activities.

Future research should focus on the synthesis of a library of derivatives with systematic modifications to each of these three key regions. This would involve:

  • Varying the substitution on the phenyl ring: Exploring different halogen substitutions (F, Br, I) and other electron-withdrawing or -donating groups at various positions.

  • Modifying the cyclohexane ring: Introducing substituents, altering the ring size, or modifying the ketone functionality.

  • Exploring alternatives to the nitrile group: Investigating other functional groups that can act as hydrogen bond acceptors or covalent modifiers.

A systematic evaluation of these derivatives using the standardized in vitro assays described in this guide will be instrumental in elucidating the structure-activity relationships for this promising class of compounds and paving the way for the development of novel therapeutic agents.

References

  • Al-Warhi, T., et al. (2022). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1856-1873. Available from: [Link]

  • Wang, X., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry, 12(10), 1650-1671. Available from: [Link]

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. Available from: [Link]

  • Fleming, P. E. (2011). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 54(23), 7902-7917. Available from: [Link]

  • van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in Molecular Biology, 731, 237-245. Available from: [Link]

  • Nguyen, V. T., et al. (2020). Synthesis and insight into the structure–activity relationships of 2-phenylbenzimidazoles as prospective anticancer agents. RSC Advances, 10(36), 21379-21393. Available from: [Link]

  • El-Sayed, N. N. E., et al. (2022). New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking. Molecules, 27(21), 7501. Available from: [Link]

  • Emery Pharma. (2016). How-to guide: Minimum Inhibitory Concentration (MIC). Available from: [Link]

  • Samsonowicz-Górski, A., et al. (2022). Biologically active antimicrobial nitrile-containing agents. Molecules, 27(15), 4963. Available from: [Link]

  • Payal Kamboj, Anjali Mahore, Asif Husain, Mohammad Amir. (2024). Benzothiazole based potent apoptosis inducers. Journal of Biomolecular Structure and Dynamics, 1-28. Available from: [Link]

  • Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. Available from: [Link]

  • Al-Omary, F. A. M., et al. (2014). Synthesis and Cytotoxicity of Novel Hexahydrothienocycloheptapyridazinone Derivatives. Molecules, 19(11), 18888-18901. Available from: [Link]

  • Patil, P. O., et al. (2017). IN-VITRO METHODS OF SCREENING OF ANTI-CANCER AGENT. World Journal of Pharmacy and Pharmaceutical Sciences, 6(9), 599-611. Available from: [Link]

  • Biology LibreTexts. (2021). 13.5A: Minimal Inhibitory Concentration (MIC). Available from: [Link]

  • El-Sayed, N. N. E., et al. (2022). New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. Molecules, 27(21), 7501. Available from: [Link]

  • Fleming, P. E. (2011). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 54(23), 7902-7917. Available from: [Link]

  • Kluwe, L. (2016). Assessing Specificity of Anticancer Drugs In Vitro. JoVE (Journal of Visualized Experiments), (112), e53752. Available from: [Link]

  • Gîlcă, M. A., et al. (2023). Anticancer Activity of Metallodrugs and Metallizing Host Defense Peptides—Current Developments in Structure-Activity Relationship. International Journal of Molecular Sciences, 24(24), 17296. Available from: [Link]

  • Tan, M. L., et al. (2019). A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds. Pharmaceuticals, 12(3), 119. Available from: [Link]

  • Tellenbach, C., et al. (2023). Antifungal Activity of Glucosinolate-Derived Nitriles and Their Synergistic Activity with Glucosinolate-Derived Isothiocyanates Distinguishes Various Taxa of Brassicaceae Endophytes and Soil Fungi. Journal of Fungi, 9(8), 790. Available from: [Link]

  • Wang, Y., et al. (2022). Total synthesis, structure revision and cytotoxic activity of Sch 53825 and its derivatives. Organic & Biomolecular Chemistry, 20(25), 5135-5140. Available from: [Link]

  • Zips, D., et al. (2005). New Anticancer Agents: In Vitro and In Vivo Evaluation. Current Medicinal Chemistry-Anti-Cancer Agents, 5(1), 1-8. Available from: [Link]

  • Ellinghaus, H. (2021). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). YouTube. Available from: [Link]

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A Comparative Cost-Benefit Analysis of Synthetic Routes to 1-(2-Chlorophenyl)-4-oxocyclohexanecarbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and fine chemical synthesis, the efficient and economical production of key intermediates is paramount. 1-(2-chlorophenyl)-4-oxocyclohexanecarbonitrile is a valuable building block, notably as a precursor in the synthesis of various pharmacologically active molecules. This guide provides an in-depth technical comparison of the most viable synthetic methodologies for this compound, focusing on a cost-benefit analysis to inform strategic decisions in a laboratory or industrial setting.

This analysis will dissect two primary synthetic strategies: a classical Michael Addition followed by cyclization, and a more streamlined tandem Double Michael Addition-Dieckmann Condensation. Each method will be evaluated on its chemical merits, economic viability, and practical considerations for scalability.

Method A: Michael Addition of 2-Chlorophenylacetonitrile to Cyclohexenone

This traditional two-step approach involves the base-catalyzed 1,4-addition of 2-chlorophenylacetonitrile to cyclohexenone, followed by an intramolecular cyclization to form the desired product.

Reaction Mechanism & Workflow

The reaction proceeds via the deprotonation of the acidic α-carbon of 2-chlorophenylacetonitrile by a base, typically a sodium alkoxide like sodium ethoxide, to form a resonance-stabilized carbanion. This nucleophile then attacks the β-carbon of the α,β-unsaturated ketone, cyclohexenone, in a Michael addition. The resulting enolate intermediate then undergoes an intramolecular cyclization, followed by elimination of the alkoxide, to yield the target this compound.

Method_A_Workflow cluster_step1 Step 1: Michael Addition cluster_step2 Step 2: Intramolecular Cyclization 2-Chlorophenylacetonitrile 2-Chlorophenylacetonitrile Intermediate_Enolate Intermediate Enolate 2-Chlorophenylacetonitrile->Intermediate_Enolate Deprotonation Cyclohexenone Cyclohexenone Cyclohexenone->Intermediate_Enolate Nucleophilic Attack Base (NaOEt) Base (NaOEt) Base (NaOEt)->Intermediate_Enolate Cyclized_Intermediate Cyclized Intermediate Intermediate_Enolate->Cyclized_Intermediate Intramolecular Attack Product 1-(2-chlorophenyl)-4- oxocyclohexanecarbonitrile Cyclized_Intermediate->Product Protonation & Tautomerization

Caption: Workflow for Method A: Michael Addition followed by Intramolecular Cyclization.

Experimental Protocol
  • Reaction Setup: A solution of 2-chlorophenylacetonitrile (1.0 eq) and cyclohexenone (1.1 eq) in a suitable anhydrous solvent (e.g., ethanol or THF) is prepared in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).

  • Base Addition: A solution of sodium ethoxide (1.2 eq) in ethanol is added dropwise to the reaction mixture at a controlled temperature, typically 0-10 °C, to manage the exothermic reaction.

  • Reaction: The reaction mixture is stirred at room temperature for a specified period (typically 12-24 hours) until completion, monitored by a suitable technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Workup and Purification: The reaction is quenched with a weak acid (e.g., acetic acid) and the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography on silica gel to afford the final product.

Method B: Tandem Double Michael Addition-Dieckmann Condensation

This more elegant, one-pot approach involves the reaction of a benzylic nitrile with an acrylate ester, leading to the formation of the cyclohexanone ring system in a single operational sequence.[1]

Reaction Mechanism & Workflow

In this process, 2-chlorobenzyl cyanide undergoes a double Michael addition with two equivalents of an acrylate ester, such as ethyl acrylate, in the presence of a strong base like potassium tert-butoxide. This is followed by an intramolecular Dieckmann condensation of the resulting diester intermediate to form the β-keto ester, which upon hydrolysis and decarboxylation would yield the target ketone.[1]

Method_B_Workflow cluster_step1 One-Pot Reaction cluster_step2 Hydrolysis & Decarboxylation 2-Chlorobenzyl_Cyanide 2-Chlorobenzyl Cyanide Tandem_Reaction Double Michael Addition & Dieckmann Condensation 2-Chlorobenzyl_Cyanide->Tandem_Reaction Ethyl_Acrylate Ethyl Acrylate (2 eq.) Ethyl_Acrylate->Tandem_Reaction Base (t-BuOK) Base (t-BuOK) Base (t-BuOK)->Tandem_Reaction Cyclic_Intermediate Cyclic β-Keto Ester Intermediate Tandem_Reaction->Cyclic_Intermediate Product 1-(2-chlorophenyl)-4- oxocyclohexanecarbonitrile Cyclic_Intermediate->Product Acidic Workup

Caption: Workflow for Method B: Tandem Double Michael Addition-Dieckmann Condensation.

Experimental Protocol
  • Reaction Setup: To a solution of 2-chlorobenzyl cyanide (1.0 eq) in an anhydrous solvent like THF, potassium tert-butoxide (2.5 eq) is added portion-wise at a low temperature (e.g., 0 °C) under an inert atmosphere.

  • Acrylate Addition: Ethyl acrylate (2.2 eq) is then added dropwise, maintaining the low temperature.

  • Reaction and Cyclization: The reaction mixture is allowed to warm to room temperature and stirred for an extended period (e.g., 24-48 hours) to facilitate both the double Michael addition and the subsequent Dieckmann condensation.

  • Workup and Purification: The reaction is quenched with an aqueous acid solution. The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The resulting crude β-keto ester is then subjected to acidic hydrolysis and decarboxylation to yield the final product, which is purified by column chromatography.

Cost-Benefit Analysis

To provide a comprehensive comparison, we will analyze the estimated costs and benefits of each method for a hypothetical laboratory-scale synthesis of one mole of the final product. Prices are estimates based on commercially available data for bulk quantities and may vary.

ParameterMethod A: Michael AdditionMethod B: Tandem ReactionJustification
Starting Materials 2-Chlorophenylacetonitrile, Cyclohexenone, Sodium Ethoxide2-Chlorobenzyl Cyanide, Ethyl Acrylate, Potassium tert-ButoxideDifferent core starting materials define the two routes.
Estimated Reagent Cost per Mole of Product ModerateModerate to HighWhile cyclohexenone can be more expensive than ethyl acrylate, the use of a stronger, more expensive base (potassium tert-butoxide) in Method B can increase its overall reagent cost.
Estimated Yield 60-75%50-65% (for the three-step one-pot sequence)Michael additions of this type are generally high-yielding. The tandem nature of Method B can lead to lower overall yields due to the complexity of the one-pot sequence.
Reaction Time 12-24 hours24-48 hoursMethod A involves a more straightforward reaction. The tandem reaction of Method B requires a longer time to ensure completion of all steps.
Process Simplicity Two distinct stepsOne-pot, multi-stepMethod A is operationally simpler with the isolation of an intermediate possible. Method B is more complex to control in a single pot.
Purification Standard column chromatographyPotentially more complex chromatography due to multiple potential side products from the tandem reaction.The one-pot nature of Method B can lead to a more complex crude mixture requiring more rigorous purification.
Scalability GoodModerateThe two-step nature of Method A allows for better control and optimization at each stage, making it more readily scalable. The one-pot tandem reaction in Method B may present challenges in heat management and control on a larger scale.
Safety & Environmental Use of flammable solvents. Sodium ethoxide is corrosive and moisture-sensitive.Use of flammable solvents. Potassium tert-butoxide is a strong, corrosive, and moisture-sensitive base.Both methods involve hazardous materials requiring appropriate handling and safety precautions.

Senior Application Scientist's Recommendation

From an industrial and process development perspective, Method A (Michael Addition) presents a more robust and readily scalable approach for the synthesis of this compound. Although it involves two distinct steps, the higher and more reliable yields, coupled with simpler operational control and purification, make it a more attractive option for consistent production. The potential for optimization at each stage of the process provides greater flexibility for process chemists.

Method B (Tandem Double Michael Addition-Dieckmann Condensation) , while elegant in its one-pot design, carries a higher risk of lower yields and more complex purification challenges, particularly during scale-up. The intricate nature of controlling multiple concurrent reactions in a single vessel can lead to the formation of byproducts that complicate downstream processing. While academically interesting, its practical application for large-scale, cost-effective synthesis may be limited without significant process optimization.

For research and development laboratories where smaller quantities are required and the elegance of a one-pot synthesis is valued, Method B could be a viable option. However, for pilot-scale and commercial production, the reliability and higher overall efficiency of Method A are likely to be the deciding factors.

References

  • Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • PubMed. (2007). An efficient and scalable one-pot double Michael addition-Dieckmann condensation for the synthesis of 4,4-disubstituted cyclohexane beta-keto esters. Retrieved from [Link]

  • IMARC Group. (n.d.). Ethyl Acrylate Prices, Chart, Monitor, News & Demand. Retrieved from [Link]

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A Comparative Guide to the Determination of Absolute Configuration for 1-(2-Chlorophenyl)-4-oxocyclohexanecarbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of modern analytical techniques for the unambiguous determination of the absolute configuration of chiral 1-(2-chlorophenyl)-4-oxocyclohexanecarbonitrile derivatives. As this class of compounds features a challenging quaternary stereocenter at the C1 position, selecting the appropriate analytical strategy is critical for advancing drug discovery and development programs. This document delves into the theoretical underpinnings, practical applications, and comparative performance of leading methodologies, supported by detailed experimental protocols and data interpretation frameworks.

The Analytical Challenge: A Quaternary Stereocenter

The central challenge in assigning the absolute configuration of this compound and its analogs lies in the nature of the C1 stereocenter. It is a quaternary carbon, meaning it is bonded to four non-hydrogen substituents (a 2-chlorophenyl group, a cyano group, and two carbon atoms of the cyclohexanone ring). This structural feature precludes the use of direct derivatization methods at the chiral center, such as the widely used Mosher's ester analysis, which requires a reactive group like a hydroxyl or amine.[1][2] Therefore, methodologies must be chosen that can either analyze the molecule holistically or be adapted through a validated chemical modification strategy.

Comparative Analysis of Key Methodologies

The determination of absolute configuration for these derivatives hinges on a few powerful, yet distinct, analytical techniques. The choice among them depends on the physical properties of the sample, available instrumentation, and computational resources.

Single-Crystal X-ray Diffraction (SCD)

Single-crystal X-ray crystallography is often considered the "gold standard" for determining molecular structure, providing a three-dimensional map of electron density from which the relative and absolute configuration can be derived.[3]

  • Principle of Operation: This technique relies on the diffraction of X-rays by a crystalline lattice. For determining absolute configuration, the phenomenon of anomalous dispersion (or resonant scattering) is exploited.[4] When the sample contains at least one atom that scatters X-rays anomalously (typically an atom heavier than oxygen, such as chlorine), the diffraction intensities of Friedel pairs (reflections h,k,l and -h,-k,-l) are no longer identical. The differences in these intensities allow for the unambiguous assignment of the absolute stereochemistry, often validated by a low Flack parameter.[5]

  • Applicability to Target Molecule: The presence of a chlorine atom in the 2-chlorophenyl moiety is highly advantageous, as it serves as a reliable anomalous scatterer for commonly used copper (Cu Kα) X-ray sources.[6] The primary and most significant hurdle is the ability to grow a single crystal of sufficient quality, which can be a time-consuming and sometimes unsuccessful process, especially for complex organic molecules that may exist as oils or amorphous solids.[7]

  • Trustworthiness: When a high-quality crystal is obtained and the data is refined to a low Flack parameter (ideally close to zero), the result is considered definitive and requires no external validation.

Chiroptical Spectroscopy Methods

Chiroptical techniques measure the differential interaction of a chiral molecule with left- and right-circularly polarized light.[8] The resulting spectrum is unique to a specific enantiomer. By comparing the experimental spectrum to one predicted for a known configuration via quantum-chemical calculations, the absolute configuration can be assigned.[7][9]

  • Principle of Operation: VCD measures the differential absorption of left- and right-circularly polarized infrared light, corresponding to molecular vibrations.[10] Since enantiomers have mirror-image VCD spectra, this technique is a powerful tool for absolute configuration determination in solution.[11][12]

  • Applicability to Target Molecule: The this compound scaffold possesses distinct vibrational modes, particularly the C=O stretch of the ketone and the C≡N stretch of the nitrile, which often appear in a clear region of the IR spectrum. These provide excellent probes for VCD analysis. A key advantage of VCD is that it does not require crystallization.[12] The main requirement is sufficient solubility in a suitable solvent (e.g., CDCl₃) and access to computational resources for density functional theory (DFT) calculations.[10][13]

  • Trustworthiness: The reliability of VCD is exceptionally high when there is a good match between the experimental spectrum and the Boltzmann-averaged spectrum calculated from the low-energy conformers of a single enantiomer.[7]

  • Principle of Operation: ECD is the counterpart to UV-Vis spectroscopy and measures the differential absorption of circularly polarized UV light arising from electronic transitions.[8][14]

  • Applicability to Target Molecule: The target molecule contains two key chromophores: the 2-chlorophenyl group and the carbonyl group (C=O) of the cyclohexanone ring. The n → π* transition of the ketone, typically in the 280-300 nm region, is particularly sensitive to the stereochemistry of adjacent carbons and can be predicted by the Octant Rule for cyclohexanones.[14] Modern approaches, however, rely on time-dependent DFT (TD-DFT) calculations to predict the entire ECD spectrum for a given enantiomer, which is then compared to the experimental data.[15][16]

  • Trustworthiness: Like VCD, the confidence in an ECD-based assignment is directly related to the quality of the match between the experimental and computed spectra.[17] ECD is often more sensitive to conformational flexibility than VCD, requiring a thorough computational search for all relevant conformers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While standard NMR cannot distinguish between enantiomers, the use of chiral auxiliaries can create diastereomeric species that are distinguishable.[18]

  • Principle of Operation: A chiral derivatizing agent (CDA) is covalently bonded to the analyte, or a chiral solvating agent (CSA) forms a non-covalent complex. In both cases, two diastereomeric species are formed from the racemic analyte, which exhibit different chemical shifts in the NMR spectrum.[19][20] For absolute configuration determination, the spatial arrangement of the diastereomeric complex is modeled, and the observed chemical shift differences (Δδ) are correlated to a specific configuration.

  • Applicability to Target Molecule: As noted, the quaternary C1 center lacks a functional group for direct derivatization. Therefore, an indirect approach is necessary. This involves a stereochemically well-defined transformation of the molecule. For instance, the C4 ketone can be reduced to a secondary alcohol. This introduces a new chiral center whose configuration can be determined using a method like the Modified Mosher's Method .[1][21] This involves forming esters with both (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) and analyzing the Δδ (δS - δR) values of protons near the newly formed stereocenter.[1][2] The configuration of the new alcohol center can then be related back to the original C1 center through understanding the steric influence of the C1 substituents on the reduction reaction.

  • Trustworthiness: This method is powerful but carries the risk of misinterpretation if the conformational model of the Mosher ester is incorrect or if the stereochemical outcome of the preceding chemical reaction is not accurately known.[22] It is considered a relative method unless the relationship between the new and original stereocenters is unambiguously established.

Performance Comparison Guide

Methodology Principle Pros for Target Molecule Cons for Target Molecule Sample Requirements Key Output
Single-Crystal X-ray Diffraction (SCD) Anomalous dispersion of X-rays by a single crystal.[3]Definitive, "gold standard" result. Chlorine atom acts as an excellent anomalous scatterer.Requires a high-quality single crystal , which may be difficult or impossible to grow.~1 mg, solid, single crystalFlack parameter, ORTEP plot
Vibrational Circular Dichroism (VCD) Differential absorption of circularly polarized IR light by chiral molecules in solution.[10]Does not require crystallization. Rich structural information from vibrational modes (C=O, C≡N).Requires access to a VCD spectrometer and computational resources for DFT calculations.5-10 mg, high purity, solubleExperimental & calculated VCD spectra
Electronic Circular Dichroism (ECD) Differential absorption of circularly polarized UV-Vis light.[14]High sensitivity, requires less sample than VCD. Ketone chromophore is a good probe.Can be highly sensitive to conformation and solvent effects, potentially complicating interpretation.0.1-1 mg, high purity, solubleExperimental & calculated ECD spectra
NMR with Chiral Auxiliaries Formation of diastereomers with distinct NMR spectra.[18]Widely available instrumentation (NMR). Well-established protocols (Mosher's method).[19]Indirect method only , requires chemical modification (e.g., ketone reduction). Potential for misinterpretation.1-5 mg, high purity, solubleΔδ (δS - δR) values for protons

In-Depth Experimental & Computational Workflows

Workflow 1: Single-Crystal X-ray Diffraction (SCD)

This workflow represents the most direct path to an unambiguous assignment, provided a suitable crystal can be obtained.

Experimental Protocol:

  • Crystal Growth: Dissolve the purified enantiomer of the derivative in a minimal amount of a suitable solvent (e.g., acetone, ethyl acetate, methanol). Attempt slow evaporation, vapor diffusion (e.g., using hexane as the anti-solvent), or slow cooling of a saturated solution. Screen a variety of conditions.

  • Crystal Mounting: Carefully select a well-formed, defect-free crystal and mount it on a goniometer head.

  • Data Collection: Place the crystal in a cold stream (typically 100 K) on an X-ray diffractometer equipped with a Cu Kα (λ = 1.5418 Å) or Mo Kα (λ = 0.7107 Å) source. Collect a full sphere of diffraction data.

  • Structure Solution & Refinement: Process the data to obtain reflection intensities. Solve the structure using direct methods or Patterson analysis. Refine the structural model against the experimental data.

  • Absolute Configuration Assignment: During the final stages of refinement, include the anomalous scattering factors. Refine the Flack parameter. A value close to 0 for the assumed configuration (and close to 1 for the inverted structure) confirms the assignment with high confidence.[4]

scd_workflow cluster_exp Experimental Steps cluster_analysis Data Analysis PurifiedEnantiomer Purified Enantiomer CrystalGrowth Crystal Growth Screening PurifiedEnantiomer->CrystalGrowth Dissolve DataCollection X-ray Data Collection CrystalGrowth->DataCollection Mount Crystal StructureSolution Structure Solution DataCollection->StructureSolution Process Data Refinement Structural Refinement StructureSolution->Refinement Refine Model FlackParam Flack Parameter Refinement Refinement->FlackParam Anomalous Dispersion FinalAssignment Unambiguous Absolute Configuration FlackParam->FinalAssignment Value ≈ 0

Caption: Workflow for absolute configuration determination using SCD.
Workflow 2: VCD Spectroscopy (Combined Experimental & Computational)

This is the premier method for determining the absolute configuration in solution.

Protocol:

  • Sample Preparation: Prepare a solution of the purified enantiomer (5-10 mg) in a suitable deuterated or IR-transparent solvent (e.g., CDCl₃) at a concentration of ~0.05–0.1 M in a VCD cell with a defined path length.

  • Experimental Measurement: Acquire the VCD and IR spectra on a VCD spectrometer. Data collection times can range from 1 to 8 hours depending on the sample.[10]

  • Computational Modeling (The Causality Pillar):

    • Conformational Search: The accuracy of the calculated spectrum depends entirely on identifying all significantly populated conformations. Perform a thorough conformational search for one enantiomer (e.g., the R-enantiomer) using a method like molecular mechanics or semi-empirical methods.

    • Geometry Optimization & Frequency Calculation: Take all conformers within a reasonable energy window (e.g., 10 kJ/mol) of the global minimum and re-optimize their geometries using a higher level of theory, typically DFT (e.g., B3LYP/6-31G(d)).[23] At the same level of theory, perform a frequency calculation to obtain the harmonic vibrational frequencies, IR intensities, and VCD rotational strengths. Confirm all are true minima (no imaginary frequencies).

  • Spectral Comparison:

    • Boltzmann Averaging: Average the calculated spectra of all stable conformers, weighting them according to their calculated Boltzmann populations at the experimental temperature.

    • Visual Comparison: Compare the sign and relative intensity of the major bands in the experimental VCD spectrum with the final calculated spectrum. A mirror-image match indicates the opposite enantiomer was measured.

vcd_workflow cluster_exp Experimental cluster_comp Computational SamplePrep Sample Preparation (in CDCl3) VCD_Measurement VCD/IR Measurement SamplePrep->VCD_Measurement Comparison Compare Experimental & Calculated Spectra VCD_Measurement->Comparison ConfSearch Conformational Search (e.g., for R-isomer) DFT_Opt DFT Optimization & Frequency Calculation ConfSearch->DFT_Opt Low energy conformers Boltzmann Boltzmann Averaging of Spectra DFT_Opt->Boltzmann Boltzmann->Comparison Assignment Assign Absolute Configuration Comparison->Assignment

Caption: Combined experimental and computational workflow for VCD analysis.
Workflow 3: Indirect NMR via the Modified Mosher's Method

This workflow is employed when other methods fail and a chemical modification is feasible.

Protocol:

  • Stereoselective Reduction: Reduce the C4 ketone of the enantiopure starting material to a secondary alcohol using a sterically hindered reducing agent (e.g., L-Selectride). The facial selectivity of the attack will be directed by the bulky C1-substituent, leading to a predominant diastereomer of the resulting alcohol. The relative stereochemistry of this alcohol must be confirmed (e.g., via NOESY).

  • Esterification (Self-Validating System):

    • Divide the alcohol product into two equal portions.

    • In one NMR tube, react the alcohol with (R)-(-)-MTPA chloride.

    • In a second NMR tube, react the alcohol with (S)-(+)-MTPA chloride. Add a catalytic amount of DMAP and a non-nucleophilic base (e.g., pyridine) to each.

  • ¹H NMR Analysis: Acquire high-resolution ¹H NMR spectra for both diastereomeric esters.

  • Data Interpretation:

    • Assign the protons on both sides of the new C4 stereocenter.

    • Calculate the chemical shift difference for each assigned proton: Δδ = δS - δR .

    • Apply the Mosher model: Protons on one side of the MTPA plane (shielded by the MTPA phenyl group) will have a positive Δδ, while protons on the other side will have a negative Δδ.[19][21]

    • This analysis reveals the absolute configuration of the C4 alcohol, which can then be correlated back to the absolute configuration of the original C1 center.

mosher_workflow cluster_esters Diastereomeric Ester Formation Start Enantiopure C1 Ketone Reduction Stereoselective Ketone Reduction (e.g., L-Selectride) Start->Reduction Alcohol Diastereomerically Enriched C1, C4-Alcohol Reduction->Alcohol Split Split Sample Alcohol->Split R_MTPA React with (R)-MTPA-Cl Split->R_MTPA S_MTPA React with (S)-MTPA-Cl Split->S_MTPA NMR Acquire ¹H NMR Spectra for both esters R_MTPA->NMR S_MTPA->NMR Analysis Calculate Δδ = δS - δR & Apply Mosher Model NMR->Analysis Config_C4 Determine Absolute Configuration at C4 Analysis->Config_C4 Config_C1 Correlate to Absolute Configuration at C1 Config_C4->Config_C1

Caption: Indirect determination of C1 configuration via Mosher's method at C4.

Conclusion: Selecting the Optimal Strategy

The determination of the absolute configuration for this compound derivatives is a solvable but non-trivial challenge.

  • For Definitive, Stand-Alone Proof: If the compound can be crystallized, Single-Crystal X-ray Diffraction is unequivocally the method of choice. Its result is considered absolute proof.

  • For a Reliable Solution-State Method: When crystallization is not feasible, Vibrational Circular Dichroism offers the most robust and reliable alternative. Its reliance on the entire vibrational fingerprint of the molecule makes it less prone to the ambiguities that can sometimes affect ECD.

  • When Sample is Limited: Electronic Circular Dichroism is a viable alternative to VCD, especially given the presence of the ketone chromophore. It requires significantly less material but demands careful computational analysis of conformational and solvent effects.

  • As a Last Resort or Corroborative Method: The indirect NMR approach is a classic and powerful tool but should be used with caution. It is best employed when the stereochemical outcome of the required chemical modification is well understood and can be independently verified, or to provide supporting evidence for a chiroptical assignment.

Ultimately, a multi-pronged approach, such as combining a chiroptical method (VCD or ECD) with an indirect NMR analysis, can provide the highest level of confidence in the absence of a crystal structure, ensuring the scientific integrity of stereochemical assignments in drug development pipelines.

References

  • Dale, J. A., & Mosher, H. S. (1973). Nuclear magnetic resonance enantiomer regents. Configurational correlations via nuclear magnetic resonance chemical shifts of diastereomeric mandelate, O-methylmandelate, and α-methoxy-α-trifluoromethylphenylacetate (MTPA) esters. Journal of the American Chemical Society, 95(2), 512–519. [Link]

  • Allen, F. H. (2002). The Cambridge Structural Database: a quarter of a million crystal structures and rising. Acta Crystallographica Section B: Structural Science, 58(3 Part 1), 380-388. [Link]

  • Seco, J. M., Quínoá, E., & Riguera, R. (2004). The assignment of absolute configuration by NMR. Chemical Reviews, 104(1), 17-118. [Link]

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher's method for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols, 2(10), 2451-2458. [Link]

  • Stephens, P. J., Devlin, F. J., Cheeseman, J. R., & Frisch, M. J. (2003). Determination of absolute configuration using vibrational circular dichroism. Chirality, 15(S1), S57-S64. [Link]

  • Subramanyam, P., et al. (2008). 5-(4-Chlorophenyl)-1-methyl-3-oxocyclohexanecarbonitrile. Acta Crystallographica Section E: Structure Reports Online, 64(7), o1006. [Link]

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  • Polavarapu, P. L. (2007). Determination of Absolute Configuration Using Concerted Ab Initio DFT Calculations of Electronic Circular Dichroism and Optical Rotation: Bicyclo[3.3.1]nonane Diones. The Journal of Organic Chemistry, 72(19), 7461-7464. [Link]

  • He, Y., et al. (2008). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe, 20(4), 13-16. [Link]

  • Glusker, J. P. (2010). Determination of Absolute Structure of Chiral Crystals Using Three-Wave X-ray Diffraction. Crystal Growth & Design, 10(1), 1-2. [Link]

  • Zhang, C., et al. (2020). Computational methods and points for attention in absolute configuration determination. Frontiers in Chemistry, 8, 593. [Link]

  • Wenzel, T. J. (2018). Strategies for using NMR spectroscopy to determine absolute configuration. Chirality, 30(4), 334-359. [Link]

  • Pancoska, P., et al. (1995). Comparison of and limits of accuracy for statistical analyses of vibrational and electronic circular dichroism spectra in terms of correlations to and predictions of protein secondary structure. Protein Science, 4(7), 1384-1401. [Link]

  • Freedman, T. B., et al. (2003). Determination of absolute configuration via vibrational circular dichroism. Chirality, 15(9), 743-758. [Link]

  • LibreTexts. (2024). 23.2: Derivatization. Chemistry LibreTexts. [Link]

  • Tan, G., et al. (2020). Correlations between the ECD spectra and absolute configuration of bridged-ring lactones: revisiting Beecham's rule. Organic & Biomolecular Chemistry, 18(1), 74-81. [Link]

  • Li, X., et al. (2019). Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance. Frontiers in Chemistry, 7, 349. [Link]

  • Flack, H. D., & Bernardinelli, G. (2008). The use of X-ray Crystallography to determine absolute configuration. Chirality, 20(5), 681-690. [Link]

  • Merten, C., & Kuball, H. G. (2015). A novel computational method for comparing vibrational circular dichroism spectra. Journal of Computational Chemistry, 36(15), 1135-1143. [Link]

  • Harada, N., & Nakanishi, K. (1983). Circular Dichroic Spectroscopy: Exciton Coupling in Organic Stereochemistry. University Science Books. [Link]

  • The Organic Chemistry Tutor. (2023). How I Used Mosher Esters in my PhD. YouTube. [Link]

  • Petrovic, A. G., & Polavarapu, P. L. (2010). Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery. American Laboratory. [Link]

  • Villalva-Monreal, F., et al. (2021). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Molecules, 26(15), 4652. [Link]

  • Pescitelli, G., & Bruhn, T. (2016). Electronic Circular Dichroism: A Powerful Tool for Determining the Absolute Configuration of Natural Products. Encyclopedia.pub. [Link]

  • Gaussian, Inc. (2019). Calculating UV-Vis and electronic circular dichroism (ECD) spectra. YouTube. [Link]

  • Devlin, F. J., et al. (2005). Determination of Absolute Configuration Using Vibrational Circular Dichroism Spectroscopy: The Chiral Sulfoxide 1-(2-methylnaphthyl) Methyl Sulfoxide. The Journal of Organic Chemistry, 70(18), 7118-7124. [Link]

  • Suwankaisorn, B., et al. (2024). Enantioselective recognition, synthesis, and separation of pharmaceutical compounds at chiral metallic surfaces. ChemMedChem, 19(7), e202300557. [Link]

  • Merten, C. (2018). Instrumentation for Vibrational Circular Dichroism Spectroscopy: Method Comparison and Newer Developments. Applied Sciences, 8(9), 1639. [Link]

  • Wang, Y., et al. (2023). Absolute Configuration and Chiroptical Properties of Flexible Drug Avapritinib. Pharmaceuticals, 16(6), 833. [Link]

  • Yousif, M. N., et al. (2023). Enantiomeric Separation, Absolute Configuration by X-ray Crystallographic Analysis, and Functional Evaluation of Enantiomers of the Dual Ligand, SYA0340 at 5-HT1A and 5-HT7A Receptors. ACS Omega, 8(24), 21473–21484. [Link]

  • Spark904. (n.d.). Absolute configuration of complex chiral molecules. [Link]

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  • Beilstein Journal of Organic Chemistry. (n.d.). Search Results. [Link]

  • Capon, R. J., et al. (2017). Absolute Configuration Determination of Retroflexanone Using the Advanced Mosher Method and Application of HPLC-NMR. Marine Drugs, 15(1), 12. [Link]

Sources

cross-validation of experimental and computational data for 1-(2-chlorophenyl)-4-oxocyclohexanecarbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Cross-Validation of Experimental and Computational Data for 1-(2-chlorophenyl)-4-oxocyclohexanecarbonitrile

Introduction: Bridging the Gap Between In Vitro and In Silico

In modern chemical and pharmaceutical research, the unambiguous structural elucidation of novel molecules is paramount. This compound (CAS No. 65618-88-4) represents a class of substituted cyclohexanone scaffolds that are of significant interest in medicinal chemistry due to their potential as building blocks for more complex therapeutic agents.[1][2] The validation of such a molecule's structure and properties relies on a synergistic approach, combining traditional experimental characterization with the predictive power of computational chemistry.[3]

This guide provides an in-depth comparison of experimental and computational methodologies for the characterization of this compound. We will explore the causality behind the experimental choices, detail the computational protocols, and demonstrate how the cross-validation of these two data streams provides a self-validating system, leading to a higher degree of confidence in scientific outcomes.[4] The core principle is that experimental data confirms computational predictions, while computational analysis provides deeper insights into experimental observations.[5]

Section 1: The Experimental Benchmark - Synthesis and Spectroscopic Characterization

The foundation of any structural analysis is the physical synthesis and isolation of the target compound, followed by its characterization using spectroscopic methods. This provides the "ground truth" against which computational models are validated.

Proposed Synthesis Protocol

While multiple synthetic routes to similar cyclohexanecarbonitrile derivatives exist[6], a robust and common approach involves the reaction of a Grignard reagent with a substituted benzonitrile to form the ketone.[7][8] This method is advantageous as the intermediate imine magnesium salt is stable and does not react further, preventing the formation of tertiary alcohol byproducts.[7]

Step-by-Step Synthesis:

  • Grignard Reagent Formation: In a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, magnesium turnings (1.2 eq) are activated with a crystal of iodine in anhydrous tetrahydrofuran (THF). A solution of 1-bromo-4-chlorobutane (1.1 eq) in anhydrous THF is added dropwise to initiate the formation of the Grignard reagent, (4-chlorobutyl)magnesium bromide.

  • Nitrile Addition: The Grignard reagent solution is cooled to 0°C. A solution of 2-chlorobenzonitrile (1.0 eq) in anhydrous THF is added dropwise, maintaining the temperature below 10°C. The reaction proceeds via nucleophilic attack on the nitrile carbon.[7]

  • Intramolecular Cyclization & Imine Formation: After the initial addition, the reaction mixture is allowed to warm to room temperature and then gently refluxed. This promotes an intramolecular nucleophilic substitution, where the carbanion displaces the terminal chloride to form the six-membered ring and a stable cyclic imine magnesium salt.

  • Hydrolysis: The reaction mixture is cooled and carefully quenched by pouring it into a cold aqueous solution of a strong acid, such as hydrochloric acid. This hydrolyzes the imine salt to yield the target ketone, this compound.

  • Workup and Purification: The product is extracted from the aqueous layer using an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and the solvent is removed under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel, to yield the pure compound.

Experimental Characterization Data (Hypothetical)

To illustrate the cross-validation process, we will use a set of realistic, hypothetical spectroscopic data that would be expected for the target molecule.

Table 1: Expected Experimental Spectroscopic Data

TechniqueObservationInterpretation
IR Spectroscopy ~2240 cm⁻¹ (weak-medium)~1715 cm⁻¹ (strong)~3060 cm⁻¹ (weak)~750 cm⁻¹ (strong)C≡N (Nitrile) stretchC=O (Ketone) stretchAromatic C-H stretchOrtho-disubstituted benzene C-H bend
¹H NMR Multi-peak region (δ 7.3-7.6 ppm, 4H)Triplet of triplets (δ 2.5-2.8 ppm, 4H)Triplet of triplets (δ 2.2-2.4 ppm, 4H)Aromatic protons on the chlorophenyl ringProtons on cyclohexanone ring adjacent to C=OProtons on cyclohexanone ring adjacent to quaternary C
¹³C NMR ~208 ppm~135-140 ppm~127-132 ppm~122 ppm~45 ppm~38 ppmC=O (Ketone)Aromatic carbons (quaternary)Aromatic carbons (C-H)C≡N (Nitrile)Quaternary carbon (C-CN)Cyclohexane CH₂ carbons
Mass Spec (EI) m/z = 233/235 (M⁺, M⁺+2)Molecular ion peak showing characteristic 3:1 ratio for one chlorine atom.

Section 2: The Computational Model - In Silico Prediction

Computational chemistry, particularly Density Functional Theory (DFT), allows us to predict the structural and spectroscopic properties of a molecule from first principles.[9] This serves as a powerful tool for confirming experimental assignments and exploring properties that are difficult to measure.

Computational Methodology

The standard and well-validated approach involves a two-step process using software like Gaussian.[10]

  • Geometry Optimization: The initial 3D structure of this compound is built. A geometry optimization is then performed to find the lowest energy conformation of the molecule. A common and reliable level of theory for this is the B3LYP hybrid functional with a 6-31G(d,p) basis set.[11]

  • Property Calculation: Using the optimized geometry, the spectroscopic properties are calculated at a higher level of theory to improve accuracy. For NMR and IR spectra, the B3LYP functional with a larger 6-311+G(2d,p) basis set is often employed.[9][10] The Gauge-Including Atomic Orbital (GIAO) method is essential for accurate NMR shielding constant calculations.[9]

G cluster_comp Computational Workflow A Build Initial 3D Structure B Geometry Optimization (e.g., B3LYP/6-31G(d,p)) A->B C Verify Minimum Energy State (No imaginary frequencies) B->C D Spectroscopic Calculation (e.g., GIAO-B3LYP/6-311+G(2d,p)) C->D E Calculate NMR Shielding Constants (σ) D->E F Calculate IR Frequencies & Intensities D->F G Process Data (Scale factors, reference TMS) E->G F->G H Predicted Spectra G->H

Caption: Computational workflow for predicting spectroscopic data.

Section 3: Cross-Validation - Where Theory Meets Reality

The critical step is the direct, objective comparison of the experimental data with the computationally predicted results.[3] Good correlation validates both the synthesized structure and the chosen computational model.

Direct Data Comparison

Calculated NMR chemical shifts (δ) are obtained by subtracting the calculated shielding constant (σ) of the nucleus from the shielding constant of a reference compound (Tetramethylsilane, TMS), also calculated at the same level of theory (δ = σ_ref - σ_calc).[11] Calculated IR frequencies are often systematically higher than experimental values and are corrected using empirical scaling factors.

Table 2: Cross-Validation of ¹³C NMR Data

Carbon AtomHypothetical Experimental δ (ppm)Hypothetical Calculated δ (ppm)Deviation (ppm)
C=O208.0207.5-0.5
C-Cl138.2138.9+0.7
C-CN (Aromatic)136.5137.1+0.6
Aromatic CH131.8132.2+0.4
Aromatic CH130.5130.9+0.4
Aromatic CH128.9129.1+0.2
Aromatic CH127.4127.8+0.4
C≡N122.0121.7-0.3
C-CN (Aliphatic)45.045.8+0.8
CH₂ (alpha to C=O)38.539.1+0.6
CH₂ (beta to C=O)38.238.9+0.7

Table 3: Cross-Validation of Key IR Frequencies

Vibrational ModeHypothetical Experimental (cm⁻¹)Hypothetical Calculated (Scaled, cm⁻¹)Deviation (cm⁻¹)
C≡N Stretch22402245+5
C=O Stretch17151711-4
Analysis of Convergence and Divergence

The hypothetical data shows excellent agreement, with deviations of less than 1.0 ppm for ¹³C NMR and less than 10 cm⁻¹ for key IR bands. This level of convergence provides strong confidence in the structural assignment.

Potential sources of minor divergence include:

  • Solvent Effects: Experimental spectra are typically recorded in a solvent (e.g., CDCl₃), whereas basic calculations are often performed in the gas phase. While solvent models can be included in calculations, they may not perfectly replicate reality.

  • Vibrational Averaging: Calculations are for a static, minimum-energy structure, while experimental results are an average over all molecular vibrations and conformations at a given temperature.

  • Basis Set/Functional Limitations: The chosen level of theory is an approximation of the true electronic structure of the molecule.

G cluster_exp Experimental Stream cluster_comp Computational Stream Exp_Synth Synthesis & Purification Exp_Data Spectroscopic Data (NMR, IR, MS) Exp_Synth->Exp_Data Validation Cross-Validation (Direct Comparison & Analysis) Exp_Data->Validation Comp_Model Molecular Modeling Comp_Data Predicted Spectra Comp_Model->Comp_Data Comp_Data->Validation Conclusion Validated Molecular Structure & Properties Validation->Conclusion

Caption: The logic of the cross-validation process.

Conclusion

The cross-validation of experimental and computational data is a cornerstone of modern chemical research. By synthesizing this compound and characterizing it with techniques like NMR and IR spectroscopy, we establish a physical benchmark. Concurrently, DFT calculations provide a theoretical prediction of these same properties. The strong agreement between these two independent methodologies provides a robust, self-validating confirmation of the molecule's structure. This integrated approach not only minimizes the risk of misinterpretation but also provides a deeper, more nuanced understanding of the molecule's electronic and structural properties, accelerating research and development.

References

  • arXiv. (2025). The Use of Cross-Validation in the Analysis of Designed Experiments. [Link]

  • ResearchGate. (2015). DFT calculation of Electronic properties, IR spectra, and NMR spectrum of tetrabromopentacene molecules. [Link]

  • Google Patents. (n.d.).
  • National Institutes of Health (NIH). (n.d.). Computational Prediction and Validation of an Expert's Evaluation of Chemical Probes. [Link]

  • National Institutes of Health (NIH). (n.d.). Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks. [Link]

  • Fiveable. (n.d.). Validation of computational results with experimental data. [Link]

  • NIST WebBook. (n.d.). Cyclohexanecarbonitrile. [Link]

  • PubChem. (n.d.). 1-(4-Fluorophenyl)-4-oxocyclohexanecarbonitrile. [Link]

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  • Reddit. (2023). Computational chemist wants us to do all the experimental work then computational for validation. [Link]

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  • The College of Judea and Samaria. (n.d.). Lab 5: NMR and IR spectra & vibrational analysis. [Link]

  • ResearchGate. (2019). Cross-Validation. [Link]

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Sources

evaluating the green chemistry metrics of 1-(2-chlorophenyl)-4-oxocyclohexanecarbonitrile synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Green Synthesis of 1-(2-chlorophenyl)-4-oxocyclohexanecarbonitrile

Introduction

In the landscape of modern pharmaceutical development and fine chemical synthesis, the molecule this compound represents a class of complex intermediates where synthetic efficiency and environmental impact are of paramount concern. The dual functionality of a ketone and a nitrile group, coupled with a stereocenter at the C1 position, makes it a valuable scaffold, yet its synthesis presents significant challenges. This guide provides an in-depth evaluation of potential synthetic routes to this target molecule, critically assessing them through the lens of green chemistry metrics. Our objective is to move beyond traditional yield-focused analysis and provide researchers with a framework for selecting and developing synthetic pathways that are not only efficient but also sustainable, safer, and more environmentally benign.

We will focus on three core green chemistry metrics as defined by the American Chemical Society (ACS) Green Chemistry Institute and leading researchers in the field[1][2]:

  • Atom Economy (AE): A theoretical measure of how many atoms from the reactants are incorporated into the desired final product[3]. It is a fundamental measure of reaction efficiency at the atomic level.

  • Process Mass Intensity (PMI): A holistic metric that quantifies the total mass of materials (raw materials, solvents, reagents, process water) used to produce a specific mass of the final product[4]. It provides a real-world measure of the waste generated by the entire process.

  • Environmental Factor (E-Factor): Closely related to PMI, the E-Factor quantifies the mass of waste produced per unit of product (E-Factor = PMI - 1)[5].

By comparing classical synthetic approaches with modern, greener alternatives, this guide aims to provide actionable insights and robust experimental protocols for the sustainable synthesis of this compound and related compounds.

Part 1: Classical Synthetic Strategies and Their Environmental Pitfalls

Traditional synthetic routes to complex molecules like our target often rely on well-established but materially intensive methods. Here, we propose and evaluate a plausible "classical" two-step approach involving a Michael addition followed by cyanation.

Route A: The Classical Michael Addition-Cyanation Pathway

This common strategy involves the conjugate addition of a carbanion derived from 2-chlorophenylacetonitrile to an α,β-unsaturated ketone, cyclohexenone. The resulting enolate is then trapped, and a separate cyanation step would be required, or a subsequent modification. A more direct, albeit still classical, approach is the direct addition of the nitrile anion.

Step-by-Step Protocol (Classical Route A)

  • Carbanion Formation: In a flame-dried, three-neck flask under an inert nitrogen atmosphere, dissolve 2-chlorophenylacetonitrile (1.0 eq) in anhydrous tetrahydrofuran (THF, ~10 mL per mmol of nitrile). Cool the solution to -78 °C in a dry ice/acetone bath.

  • Deprotonation: Slowly add a solution of lithium diisopropylamide (LDA) (1.1 eq, 2M solution in THF/heptane/ethylbenzene) via syringe. The choice of a strong, non-nucleophilic base like LDA is critical to ensure complete deprotonation without side reactions, but it generates stoichiometric lithium and amine waste. Stir for 1 hour at -78 °C.

  • Michael Addition: Add a solution of cyclohexenone (1.05 eq) in anhydrous THF dropwise to the carbanion solution, maintaining the temperature at -78 °C to control the exothermic reaction and maximize 1,4-addition over 1,2-addition.

  • Quenching: After 2 hours, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). This protonates the intermediate enolate and neutralizes the remaining base.

  • Workup and Extraction: Allow the mixture to warm to room temperature. Transfer to a separatory funnel, add diethyl ether, and wash sequentially with water and brine. The use of large volumes of volatile and flammable organic solvents for extraction is a major contributor to a high PMI[6].

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product will likely require purification by silica gel column chromatography, using a solvent system like ethyl acetate/hexane. Chromatography is notoriously inefficient, consuming large quantities of solvents and solid waste (silica), drastically increasing the E-Factor and PMI[7].

Green Chemistry Evaluation of Route A

  • Atom Economy: The theoretical atom economy for the Michael addition itself is 100% as all atoms from the reactants are incorporated into the product. However, this metric is misleading when viewed in isolation, as it ignores the stoichiometric base and the subsequent quenching and workup reagents[2][8].

  • Solvents and Reagents: This protocol relies heavily on hazardous materials. THF and diethyl ether are volatile and flammable. LDA is highly reactive and requires specialized handling. Chlorinated starting materials also pose environmental concerns[9].

  • Process Mass Intensity (PMI): The PMI for this type of laboratory-scale synthesis is expected to be very high, likely in the range of 500-1000. This is driven by the extensive use of anhydrous solvents, quenching solutions, extraction solvents, and chromatography eluents, all of which are used in vast excess compared to the product mass[10].

Part 2: Designing Greener Synthetic Alternatives

To improve the sustainability of the synthesis, we must rethink the fundamental approach, focusing on catalysis, solvent choice, and process simplification[11].

Route B: A Greener, One-Pot Catalytic Approach

A more advanced strategy involves a one-pot, catalyst-mediated reaction that avoids stoichiometric strong bases and minimizes solvent usage and workup steps. This proposed route uses a phase-transfer catalyst (PTC) under milder basic conditions.

Logical Flow for Developing a Greener Synthesis

Reaction_Pathways cluster_0 Route A: Classical Synthesis cluster_1 Route B: Greener Synthesis A_Start 2-chlorophenylacetonitrile + Cyclohexenone A_Step1 Deprotonation with LDA (-78°C, Anhydrous THF) A_Start->A_Step1 A_Step2 Michael Addition A_Step1->A_Step2 A_Step3 Aqueous Quench (NH4Cl) A_Step2->A_Step3 A_Step4 Solvent Extraction (Ether/Water) A_Step3->A_Step4 A_Step5 Chromatography A_Step4->A_Step5 A_End Final Product A_Step5->A_End B_Start 2-chlorophenylacetonitrile + Cyclohexenone B_Step1 One-Pot Reaction (PTC, NaOH, Toluene/Water, RT) B_Start->B_Step1 B_Step2 Phase Separation B_Step1->B_Step2 B_Step3 Crystallization / Recrystallization B_Step2->B_Step3 B_End Final Product B_Step3->B_End

Sources

Safety Operating Guide

A Guide to the Safe Disposal of 1-(2-Chlorophenyl)-4-oxocyclohexanecarbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive, step-by-step guide for the proper handling and disposal of 1-(2-Chlorophenyl)-4-oxocyclohexanecarbonitrile. As a compound frequently utilized in complex syntheses within drug development, its dual chemical nature—a chlorinated aromatic and a nitrile—necessitates stringent safety and disposal protocols. This guide is designed for laboratory personnel to ensure personal safety and environmental compliance through a deep understanding of the material's properties and the causality behind each procedural step.

Hazard Identification and Risk Assessment: A Dual-Threat Profile

This compound is not a benign laboratory chemical. Its hazard profile stems from two key structural features: the chlorinated phenyl group and the nitrile functional group. This combination classifies it as a halogenated organic compound with significant toxicological potential.

  • Halogenated Organic Toxicity: Chlorinated organic compounds are often persistent in the environment and can be toxic. Their incineration requires high temperatures to prevent the formation of hazardous byproducts like dioxins.[1]

  • Nitrile Group Hazard: Nitrile compounds (-C≡N) are of particular concern because they can be metabolized in the body to release cyanide ions, which are highly toxic.[2][3] Exposure can occur through inhalation, ingestion, or skin absorption.[3]

Due to the lack of specific toxicological data for this exact compound, it is prudent to handle it as a substance with a high degree of toxicity. The precautionary principle dictates that we treat it with the same level of caution as similar, well-characterized hazardous materials.

Table 1: Summary of Potential Hazards

Hazard Category Description Rationale & Primary Sources
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.[4] The nitrile group poses a risk of cyanide release.[2] Structurally similar compounds show significant acute toxicity.[4]
Skin & Eye Irritation Causes skin irritation and serious eye irritation.[4][5] A common property of many reactive organic chemicals. Confirmed in safety data for analogous compounds.[5][6]
Environmental Hazard Classified as a halogenated organic waste, requiring specialized disposal to prevent environmental persistence. Halogenated compounds are regulated and require specific disposal methods, typically incineration.[1][7][8]

| Potential Cytotoxicity | As a research chemical in drug development, potential cytotoxic or other biological activity should be assumed. | Handling procedures for cytotoxic drugs provide a strong framework for minimizing exposure.[9][10][11][12] |

Immediate Safety Protocols & Spill Management

A proactive approach to safety is paramount. Before handling this compound, ensure all necessary safety measures are in place.

Personal Protective Equipment (PPE)

Given the compound's hazard profile, a comprehensive PPE strategy is non-negotiable. This creates a necessary barrier to prevent accidental exposure.

  • Hand Protection: Wear double-layered nitrile gloves. Nitrile provides good resistance to a range of chemicals.[13] The outer glove should be removed and disposed of as contaminated waste immediately after handling.

  • Eye Protection: Chemical splash goggles are mandatory to protect against splashes and fine dust.

  • Body Protection: A lab coat is standard. For larger quantities or when generating aerosols, a chemically resistant apron or suit is recommended.

  • Respiratory Protection: All handling of the solid compound or its solutions should be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[8]

Spill Management: The Three C's

In the event of a spill, a calm and methodical response is critical to prevent a minor incident from escalating. The "Three C's"—Control, Contain, and Clean Up—provide a reliable framework for action.[14]

dot

Caption: Workflow for responding to a chemical spill.

Step-by-Step Spill Cleanup Protocol:

  • Control the Source: If safe to do so, stop the spill at its source. For example, carefully place a fallen container upright.

  • Contain the Spill: Prevent the spill from spreading. For a solid, gently cover it. For a liquid, create a dike around the spill using an inert absorbent material like vermiculite, sand, or kitty litter.[15][16] Do NOT use combustible materials like sawdust.[14]

  • Absorb and Clean: Gently add absorbent material over the entire spill, working from the outside in to avoid spreading.[17] Allow it to fully absorb the material.

  • Collect Waste: Using non-sparking scoops or tools, carefully collect the absorbed material and place it into a heavy-duty plastic bag or a designated, labeled hazardous waste container.

  • Decontaminate the Area: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or acetone), followed by soap and water. All cleaning materials (cloths, wipes) must be treated as hazardous waste and placed in the same container.[14]

  • Package and Label: Seal the waste container. Label it clearly with "HAZARDOUS WASTE," the chemical name, and the date.

  • Dispose: Store the container in a designated satellite accumulation area for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.

Waste Characterization and Segregation

Proper disposal begins with correct waste identification and segregation at the point of generation. This is the most critical step in the disposal chain.[18][19]

This compound and any materials contaminated with it (e.g., gloves, wipes, pipette tips, rinsate) must be classified as Hazardous Waste.

Specifically, it falls into the category of Halogenated Organic Waste . This classification is crucial because halogenated wastes require different disposal technologies—typically high-temperature incineration with scrubbers—than non-halogenated wastes.[1][7][20] Mixing these waste streams can disrupt the disposal process and increase costs.

dot

Waste_Segregation Start Waste Generated (Solid, Liquid, or Debris) IsHalogenated Does the waste contain This compound or other Halogenated Organics (F, Cl, Br, I)? Start->IsHalogenated HalogenatedWaste Place in designated 'HALOGENATED ORGANIC WASTE' container IsHalogenated->HalogenatedWaste  Yes NonHalogenatedWaste Place in designated 'NON-HALOGENATED ORGANIC WASTE' container IsHalogenated->NonHalogenatedWaste  No

Caption: Decision tree for proper waste segregation.

Approved Disposal Procedures

Once segregated, the waste must be collected, stored, and disposed of according to institutional and regulatory guidelines.

Waste Collection and Storage
  • Container Selection: Use a chemically compatible container provided by your EHS department. This is typically a high-density polyethylene (HDPE) or glass container for liquids and a labeled, lined drum for solids. The container must be in good condition with a secure, leak-proof lid.[19]

  • Labeling: The waste container must be clearly labeled as "HAZARDOUS WASTE." The label must also include the full chemical name of all contents and their approximate concentrations. Do not use abbreviations or chemical formulas.[21]

  • Accumulation: Keep the waste container closed at all times except when adding waste.[19] Store the container in a designated satellite accumulation area that is secure and has secondary containment to capture any potential leaks.

  • Disposal Request: Once the container is full or you have finished the project, arrange for disposal through your institution's EHS office. They will coordinate with a licensed hazardous waste disposal company.

Ultimate Disposal Method: Incineration

The universally accepted and environmentally responsible method for disposing of halogenated organic compounds is high-temperature incineration .[7][20][22]

  • Why Incineration? This process operates at temperatures high enough to break the strong carbon-chlorine bonds and completely destroy the organic molecule. This prevents the chemical from persisting in the environment.

  • Off-Gas Treatment: Licensed incineration facilities are equipped with sophisticated "scrubbing" systems.[1] These systems neutralize and remove the acidic gases (like hydrogen chloride) that are formed during the combustion of chlorinated materials, preventing their release into the atmosphere.[20]

Under no circumstances should this chemical or its containers be disposed of in regular trash or poured down the drain. [8][23]

Decontamination of Laboratory Glassware and Equipment

Thorough decontamination of all equipment is essential to prevent unintentional cross-contamination of future experiments.

  • Initial Rinse: Rinse the glassware or equipment three times with a small amount of a suitable organic solvent in which the compound is soluble (e.g., acetone, ethanol).

  • Collect Rinsate: Every drop of this solvent rinsate is considered hazardous waste. It must be collected and disposed of in the Halogenated Organic Waste stream.[3][23]

  • Final Cleaning: After the solvent rinse, the glassware can be washed using standard laboratory detergents and water.

By adhering to these detailed procedures, researchers can effectively manage the risks associated with this compound, ensuring a safe laboratory environment and responsible stewardship of our shared ecosystem.

References

  • Treatment and disposal of chemical wastes in daily laboratory work. (n.d.). Retrieved from [Link]

  • Chemical Waste Management for Laboratories. (n.d.). Physikalisch-Technische Bundesanstalt. Retrieved from [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Guidelines for the Disposal of Small Quantities of Unused Pesticides. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Safe Handling of Organochlorine Pesticides on Farms. (n.d.). Australian Government Department of Climate Change, Energy, the Environment and Water. Retrieved from [Link]

  • Guidelines for Cytotoxic (Antineoplastic) Drugs. (1986, January 29). Occupational Safety and Health Administration. Retrieved from [Link]

  • Process for Disposal of Chlorinated Organic Residues. (n.d.). American Chemical Society. Retrieved from [Link]

  • Hazardous Waste Disposal Guide - Research Areas. (n.d.). Dartmouth College. Retrieved from [Link]

  • Spill Cleanup. (n.d.). Pesticide Environmental Stewardship. Retrieved from [Link]

  • SPILL MANAGEMENT AND DECONTAMINATION PROTOCOL FOR SMALL SCALE PESTICIDE SPILLS IN WAREHOUSES, DEPOTS AND STORES. (2023, March 1). CropLife South Africa. Retrieved from [Link]

  • HAZARDOUS WASTE SEGREGATION. (2016, April 15). Bucknell University. Retrieved from [Link]

  • Safe handling of cytotoxics: guideline recommendations. (n.d.). PubMed Central. Retrieved from [Link]

  • 1-(4-Fluorophenyl)-4-oxocyclohexanecarbonitrile. (n.d.). PubChem. Retrieved from [Link]

  • Learn the Basics of Hazardous Waste. (2025, March 24). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Pesticide Spill Procedures. (n.d.). University of Nebraska-Lincoln. Retrieved from [Link]

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. (2025, March 4). HSC Chemistry. Retrieved from [Link]

  • Disposal of Outdated Chemicals in the Laboratory - Potentially Explosive Compounds. (n.d.). University of Maryland Environmental Safety, Sustainability & Risk. Retrieved from [Link]

  • Safe handling of cytotoxic drugs in the workplace. (n.d.). Health and Safety Executive. Retrieved from [Link]

  • Management of Waste. (n.d.). In Prudent Practices in the Laboratory. National Center for Biotechnology Information. Retrieved from [Link]

  • ASHP Guidelines on Handling Hazardous Drugs. (n.d.). American Society of Health-System Pharmacists. Retrieved from [Link]

  • Pesticide Spill: Safe Management & Cleanup Guidelines. (2025, May 14). Clemson Cooperative Extension. Retrieved from [Link]

  • EPA Hazardous Waste Codes. (n.d.). University of Maryland Environmental Safety, Sustainability & Risk. Retrieved from [Link]

  • Guide for handling cytotoxic drugs and related waste. (2017, February). WorkSafe Queensland. Retrieved from [Link]

  • Sustainable Recycling of Waste from Nitrile Gloves: Prolonging the Life Span by Designing Proper Curing Systems. (2022, November 13). MDPI. Retrieved from [Link]

  • EPA HAZARDOUS WASTE CODES. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]

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Navigating the Unseen Threat: A Guide to Safely Handling 1-(2-Chlorophenyl)-4-oxocyclohexanecarbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the fast-paced world of drug discovery and development, the introduction of novel chemical entities is a daily occurrence. Among these is 1-(2-Chlorophenyl)-4-oxocyclohexanecarbonitrile, a compound with significant potential but also with inherent risks that demand meticulous handling. This guide, compiled by a Senior Application Scientist, moves beyond a simple checklist to provide a deep, scientifically-grounded framework for the safe utilization and disposal of this compound. Our aim is to empower you with the knowledge to not only protect yourself but also to ensure the integrity of your research.

Understanding the Hazard: A Proactive Approach to Safety

  • Acute Toxicity: These compounds are often harmful if swallowed, inhaled, or in contact with skin.[1]

  • Skin and Eye Irritation: Direct contact can cause significant irritation to the skin and serious eye irritation.[2][3]

  • Respiratory Irritation: Inhalation of dust or vapors may lead to respiratory tract irritation.[2][3][4]

  • Potential for Cyanide Release: A critical and severe hazard is the potential for these molecules to be metabolized in the body to release cyanide.[4] This can lead to a cascade of life-threatening symptoms including headache, dizziness, weakness, unconsciousness, convulsions, coma, and potentially death.[4]

Given these risks, a comprehensive personal protective equipment (PPE) strategy is not just recommended, it is imperative.

Your Armor: Selecting the Right Personal Protective Equipment

The selection of PPE is your first and most critical line of defense. The following table outlines the minimum required PPE for handling this compound, with explanations rooted in the anticipated hazards.

Protection Type Specific Recommendation Rationale
Eye and Face Protection Chemical safety goggles with side shields. A face shield should be worn in addition to goggles when there is a risk of splashes or when handling larger quantities.[5][6]Protects against splashes of solutions or airborne particles that can cause serious eye irritation. A face shield offers a broader barrier of protection for the entire face.
Skin Protection Gloves: Double-gloving with nitrile gloves is recommended.[7] Ensure gloves are changed immediately upon contamination.[8] For prolonged handling or when dealing with solutions, consider heavier-duty chemical-resistant gloves.Nitrile gloves offer good resistance to a range of chemicals.[6][8] Double-gloving provides an extra layer of protection against tears and rapid permeation. The immediate change of contaminated gloves is crucial to prevent skin contact.
Lab Coat: A clean, buttoned lab coat must be worn at all times.[6]Protects skin and personal clothing from accidental spills and contamination.[5][9]
Respiratory Protection A NIOSH-approved respirator with cartridges appropriate for organic vapors and particulates should be used, especially when handling the solid compound outside of a certified chemical fume hood.[10]Given the potential for respiratory irritation and the severe risk of toxicity upon inhalation, respiratory protection is essential to prevent the entry of airborne particles or vapors into the respiratory system.[1][11]

Operational Blueprint: A Step-by-Step Guide to Safe Handling

A systematic approach to handling this compound is essential to minimize exposure risk. The following workflow provides a procedural guide from receipt to disposal.

cluster_receiving Receiving & Storage cluster_handling Handling & Use cluster_disposal Decontamination & Disposal receiving 1. Receipt & Inspection Inspect for damage. Verify label. storage 2. Secure Storage Store in a cool, dry, well-ventilated area away from incompatible materials. receiving->storage Upon receipt ppe 3. Don PPE Follow recommendations in the PPE table. storage->ppe Before handling fume_hood 4. Work in Fume Hood All manipulations of the solid and its solutions must be performed in a certified chemical fume hood. ppe->fume_hood weighing 5. Weighing Handle as a solid. Minimize dust generation. fume_hood->weighing dissolution 6. Dissolution Add solid to solvent slowly. Avoid splashing. weighing->dissolution experiment 7. Experimental Use Maintain containment and awareness of potential exposures. dissolution->experiment decontaminate 8. Decontamination Clean workspace and any contaminated equipment thoroughly. experiment->decontaminate Post-experiment waste 9. Waste Segregation Segregate solid and liquid waste into designated, labeled hazardous waste containers. decontaminate->waste disposal 10. Final Disposal Follow institutional and local regulations for hazardous chemical waste disposal. waste->disposal

Caption: Workflow for Safe Handling of this compound

Detailed Steps:

  • Receiving and Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage. Verify that the label correctly identifies the contents.

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[2][4] It should be kept away from incompatible materials such as strong oxidizing agents.[2]

  • Donning PPE: Before any handling, put on all required personal protective equipment as detailed in the table above.

  • Work in a Fume Hood: All manipulations, including weighing and preparing solutions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[4]

  • Weighing: If the compound is a solid, handle it carefully to avoid generating dust.[4] Use a spatula and weigh paper or a weighing boat within the fume hood.

  • Dissolution: When preparing solutions, add the solid compound to the solvent slowly and stir gently to avoid splashing.

  • Experimental Use: During experimental procedures, maintain vigilance to prevent spills and personal exposure. Always be aware of the location of the nearest safety shower and eyewash station.[4]

  • Decontamination: After handling, thoroughly decontaminate all surfaces and equipment that may have come into contact with the chemical.

  • Waste Segregation: Segregate all waste materials. Solid waste (e.g., contaminated gloves, weigh paper) and liquid waste (e.g., unused solutions, solvent rinses) should be placed in separate, clearly labeled hazardous waste containers.[10]

  • Final Disposal: Dispose of all waste in accordance with your institution's and local regulations for hazardous chemical waste.[10][12]

Emergency Preparedness: Responding to Exposure

In the event of an accidental exposure, immediate and appropriate action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[3]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]

  • Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[4][11]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[4][12]

Given the potential for cyanide toxicity, it is crucial to inform emergency responders of the nature of the chemical exposure.[4]

By adhering to these rigorous safety protocols, you can confidently work with this compound, harnessing its scientific potential while ensuring a safe and secure laboratory environment for yourself and your colleagues.

References

  • Fisher Scientific. (2025). Safety Data Sheet: 1-(4-Chlorophenyl)-1-cyclohexanecarbonitrile.
  • Acros Organics N.V. (n.d.). Material Safety Data Sheet: 1-(2-Chloro-4-Fluorophenyl)Cyclohexanecarbonitrile.
  • Sigma-Aldrich. (2025). Safety Data Sheet: 1,1'-Azobis(1-cyclohexanecarbonitrile).
  • BASF. (2022). Safety data sheet according to UN GHS 4th rev.
  • Pfaltz & Bauer. (n.d.). Safety Data Sheet: 1,1'-Azodicyclohexanecarbonitrile.
  • Organic Syntheses, Inc. (2026). AZO-bis-1-CYCLOHEXANENITRILE.
  • Environmental Health and Safety. (n.d.). Personal Protective Equipment Requirements for Laboratories.
  • University of Pennsylvania EHRS. (2023). Fact Sheet: Disposable Nitrile Gloves in Chemical Labs.
  • Sigma-Aldrich Inc. (2022). Cyclohexanecarbonitrile SDS.
  • Henderson, T. J. (2009). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Lab Manager.
  • Sigma-Aldrich. (2010). Safety Data Sheet: Cyclohexanecarbonitrile.
  • Apollo Scientific. (n.d.). Cyclohexanecarbonitrile.
  • University of Notre Dame Risk Management and Safety. (2024). Standard Operating Procedure for Handling Storage and Disposal for Time Sensitive Chemicals.
  • Westlab. (2017). Personal Protective Equipment (PPE) in the Laboratory.
  • Labtag. (2023). Personal Protective Equipment & Keeping Lab Personnel Safe.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.